4,5-Diethoxy-2-nitrobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-diethoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-3-17-9-5-7(11(13)14)8(12(15)16)6-10(9)18-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULLWXSFKCFUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470515 | |
| Record name | 4,5-DIETHOXY-2-NITROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103796-34-5 | |
| Record name | 4,5-DIETHOXY-2-NITROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,5-Diethoxy-2-nitrobenzoic acid CAS number
An In-depth Technical Guide to 4,5-Diethoxy-2-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 103796-34-5), a valuable nitroaromatic intermediate in the synthesis of specialized chemicals. While specific literature on this compound is not abundant, this document synthesizes the available information and draws logical parallels with its more extensively studied analogue, 4,5-dimethoxy-2-nitrobenzoic acid. The guide covers its chemical and physical properties, a proposed synthetic route with a detailed experimental protocol, and its current and potential applications in pharmaceuticals, agrochemicals, and material science. The causality behind experimental choices and potential mechanisms of action are discussed to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's utility and potential.
Introduction and Core Chemical Identity
This compound is a substituted nitrobenzoic acid, a class of organic compounds characterized by a benzene ring functionalized with a carboxylic acid group and a nitro group.[1] Its Chemical Abstracts Service (CAS) number is 103796-34-5 .[2] The strategic placement of the two ethoxy groups at the 4 and 5 positions, and the nitro group at the 2 position relative to the carboxylic acid, imparts specific reactivity and electronic properties to the molecule. These features make it a versatile building block, particularly for creating more complex molecular architectures.
While direct research on this compound is limited, its close structural analogue, 4,5-dimethoxy-2-nitrobenzoic acid (CAS: 4998-07-6), is well-documented as a crucial intermediate in the synthesis of nitrogen heterocycles for pharmaceuticals and pesticides.[3] By understanding the properties and synthesis of the dimethoxy analogue, we can infer and propose methodologies applicable to the diethoxy compound, accounting for the differences in the alkyl chains of the ether groups. This guide will leverage this comparative approach to provide a robust technical overview.
Physicochemical and Structural Properties
Detailed experimental data for this compound is not extensively published. However, we can compile known information and predict other properties based on its structure and data from its ethyl ester derivative and dimethoxy analogue.
| Property | Value / Information | Source / Comment |
| CAS Number | 103796-34-5 | [2] |
| Molecular Formula | C₁₁H₁₃NO₆ | Calculated |
| Molecular Weight | 255.22 g/mol | Calculated |
| Appearance | Likely a pale yellow crystalline powder | Inferred from analogues[4][5] |
| Purity | ≥ 99% available commercially | [2] |
| Solubility | Expected to be soluble in DMSO, methanol, and hot aqueous bases.[5] Poorly soluble in water. | Inferred from dimethoxy analogue[5] |
| Storage | Store in a cool, dark place. | [2] |
| Related Compound Data | Ethyl Ester (CAS 460750-26-9): M.P. 48-53 °C[4] | For comparison. |
| Related Compound Data | Dimethoxy Analogue (CAS 4998-07-6): M.P. 195-197 °C[5] | For comparison. |
Synthesis of this compound: A Proposed Methodology
Causality of the Proposed Synthesis: The electron-donating nature of the two ethoxy groups on the benzene ring activates it towards electrophilic aromatic substitution. The ortho, para-directing effect of these groups, combined with the meta-directing effect of the carboxylic acid group, strongly favors the substitution of the nitro group at the position ortho to one ethoxy group and meta to the carboxylic acid (the 2-position).
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is an adaptation from methods used for the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid.[6] It has not been experimentally validated for the diethoxy analogue and should be performed with caution, starting on a small scale. Appropriate personal protective equipment (PPE) must be worn.
-
Reaction Setup:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.0 g of 3,4-diethoxybenzoic acid.
-
Add 50 mL of glacial acetic acid and stir until the solid is dissolved.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
-
Nitration:
-
While stirring vigorously, add 15 mL of concentrated nitric acid (70%) dropwise via the dropping funnel over a period of 30-45 minutes. Critically, ensure the internal temperature does not rise above 10 °C. The slow addition and cooling are essential to prevent over-nitration and control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.
-
-
Isolation:
-
Slowly pour the reaction mixture into a beaker containing 300 mL of crushed ice and water, while stirring.
-
A yellow precipitate of the crude product should form.
-
Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. This step removes residual acid.
-
Transfer the crude solid to a beaker for recrystallization. A mixture of ethanol and water is a likely solvent system. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.
-
Applications in Research and Industry
While this specific acid is sold for general chemical synthesis,[2] its ethyl ester derivative, ethyl 4,5-diethoxy-2-nitrobenzoate, is highlighted for its utility in several fields. It is reasonable to infer that the acid is a direct precursor to this ester and other functionalized molecules.
-
Pharmaceutical Development: The compound serves as an intermediate in the synthesis of novel pharmaceuticals, particularly those with potential anti-inflammatory, analgesic, and antimicrobial properties.[4][7] The nitrobenzoic acid moiety is a versatile scaffold that can be chemically modified to produce a range of bioactive molecules.[8]
-
Agrochemicals: It is used in the formulation of agrochemicals. The ethoxy groups can enhance solubility and stability, potentially improving the efficacy of pesticides and herbicides.[7]
-
Material Science: The unique electronic and structural properties of this molecule make it a candidate for the development of advanced materials, such as specialized polymers and coatings where durability and specific functionalities are required.[7]
-
Analytical Chemistry: The ethyl ester has been noted for its use as a reagent in analytical procedures, likely for derivatization to enable detection or quantification of other substances.[4]
Potential Biological Activity and Mechanism of Action
The reported anti-inflammatory and antimicrobial activities of derivatives suggest that the core 4,5-diethoxy-2-nitrobenzoate scaffold is biologically active.[4] While the precise mechanism is unelucidated for this compound, we can look to related structures for potential modes of action.
Anti-Inflammatory Activity: Many phenolic acids and their derivatives exhibit anti-inflammatory effects.[8] A common mechanism for this activity is the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a transcription factor that controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes like cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[9] It is plausible that a molecule like this compound could interfere with this pathway, thereby reducing the inflammatory response.
Caption: A generalized NF-κB pathway, a potential target for anti-inflammatory compounds.
Antimicrobial Activity: Nitroaromatic compounds, including nitrofuran and nitroimidazole derivatives, are well-known antimicrobial agents.[10] Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell. This reduction creates reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which are highly toxic and can damage microbial DNA, proteins, and other cellular components, leading to cell death.[10] This bio-reductive activation is a potential mechanism for any antimicrobial effects of this compound derivatives.
Safety and Handling
As a nitroaromatic compound, this compound should be handled with care. Analogous compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- PubChem. 4,5-Dimethoxy-2-nitrobenzoic acid.
- Supporting Inform
- goods.com. 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester. [Link]
- Analytical Biochemistry. Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. [Link]
- Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
- Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity. [Link]
- PubMed. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.
- PMC - NIH. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. [Link]
- ResearchGate. Synthesis and Antimicrobial Activity of 4-Hydroxy-2-[5-Nitrofuran(Thien)-2-Yl]-6h-1,3-Oxazin-6-Ones. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound, CasNo.103796-34-5 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 3. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. FCKeditor - Resources Browser [midyear.aza.org]
- 8. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Diethoxy-2-nitrobenzoic Acid: A Predictive Approach
A Note to the Researcher: Direct experimental data for 4,5-Diethoxy-2-nitrobenzoic acid is not widely available in published literature. This guide provides a comprehensive framework for understanding its physicochemical properties by leveraging detailed information from its close structural analogue, 4,5-Dimethoxy-2-nitrobenzoic acid . The principles and methodologies described herein are directly applicable and provide a robust predictive model for the evaluation and handling of the target compound.
Introduction
This compound is a substituted nitroaromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. An understanding of its physicochemical properties is paramount for its effective use, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines.
This guide presents the known identifying information for this compound and then delves into a detailed analysis of its structural analogue, 4,5-Dimethoxy-2-nitrobenzoic acid, to provide a scientifically grounded predictive overview of its properties and the experimental methodologies required for their determination.
Section 1: Chemical Identity and Structural Analogy
This compound
The foundational step in characterizing any chemical entity is to establish its unambiguous identity.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 103796-34-5 |
| Molecular Formula | C₁₁H₁₃NO₆ |
| Molecular Weight | 255.22 g/mol |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
The Analogous Compound: 4,5-Dimethoxy-2-nitrobenzoic Acid
Due to the limited public data on the diethoxy variant, this guide will use 4,5-Dimethoxy-2-nitrobenzoic acid (CAS: 4998-07-6) as a reference compound.[1][2][3] The structural difference—ethoxy groups in place of methoxy groups—is a homologous extension. This allows for reasoned predictions of the diethoxy compound's behavior. The underlying aromatic core, carboxylic acid, and nitro group functionalities are identical, meaning their influence on properties like acidity, UV absorbance, and general solubility will follow the same chemical principles.
| Identifier | Value |
| Chemical Name | 4,5-Dimethoxy-2-nitrobenzoic acid |
| CAS Number | 4998-07-6 |
| Molecular Formula | C₉H₉NO₆ |
| Molecular Weight | 227.17 g/mol [1][2] |
| Synonyms | 6-Nitroveratric acid |
Section 2: Predicted Physicochemical Properties
The following properties for this compound are predicted based on the well-documented data of its dimethoxy analogue.
Physical State and Appearance
It is predicted to be a yellow to off-white crystalline powder at room temperature, similar to its dimethoxy counterpart.
Melting Point
The melting point is a critical indicator of purity. For the dimethoxy analogue, the literature value is 195-197 °C . It is anticipated that this compound will have a slightly lower, but still relatively high, melting point due to the increased molecular weight and flexibility of the ethoxy chains, which can disrupt crystal lattice packing. A sharp melting point range (e.g., within 2°C) for a synthesized batch would indicate high purity.
Solubility Profile
The solubility of a compound is fundamental to its application in both synthesis and biological systems.
| Solvent | Predicted Solubility of this compound | Rationale based on 4,5-Dimethoxy-2-nitrobenzoic acid |
| Water | Insoluble to very slightly soluble | The dimethoxy analogue is insoluble in water.[3][4] The larger hydrophobic ethoxy groups will likely further decrease aqueous solubility. |
| DMSO | Soluble | The dimethoxy analogue is soluble in DMSO.[3][4] |
| Methanol | Soluble | The dimethoxy analogue is soluble in Methanol.[3][4] |
| Acetonitrile | Slightly Soluble | The dimethoxy analogue is slightly soluble in Acetonitrile.[3] |
| Aqueous Base (e.g., 1M NaOH) | Soluble | The carboxylic acid group will be deprotonated to form a highly soluble carboxylate salt. The dimethoxy analogue is soluble in hot 1M NaOH.[3][4] |
Expert Insight: The dual nature of the molecule—a polar carboxylic acid and nitro group, combined with a nonpolar aromatic ring and alkoxy substituents—governs this profile. The increased lipophilicity from the ethoxy groups compared to methoxy groups suggests that this compound may exhibit slightly better solubility in less polar organic solvents like dichloromethane or ethyl acetate.
Acidity (pKa)
The pKa of the carboxylic acid group is a key determinant of the compound's charge state at a given pH. The predicted pKa for the dimethoxy analogue is approximately 2.34 .[3]
Causality:
-
Carboxylic Acid Group: This is the primary acidic proton.
-
Electron-Withdrawing Nitro Group: The ortho-nitro group strongly withdraws electron density from the aromatic ring and the carboxylate group, stabilizing the conjugate base and making the compound a stronger acid than benzoic acid itself.
-
Electron-Donating Alkoxy Groups: The ethoxy groups donate electron density to the ring via resonance, which slightly counteracts the effect of the nitro group.
It is predicted that the pKa of this compound will be very close to that of the dimethoxy version, as the electronic effect of ethoxy and methoxy groups is very similar. This low pKa means the compound will be predominantly in its ionized (anionic) form at physiological pH (~7.4).
Section 3: Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity and purity of this compound.
Caption: A typical Quality Control (QC) workflow for the characterization of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for assessing the purity of aromatic compounds.
Experimental Protocol: Reversed-Phase HPLC
-
Principle: The compound is separated from impurities on a nonpolar stationary phase (C18) with a polar mobile phase. The degree of separation is based on the differential partitioning of each compound between the two phases. Purity is determined by the area percent of the main analyte peak.
-
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Methodology:
-
Mobile Phase: A gradient of Acetonitrile and water containing an acidic modifier (0.1% Phosphoric Acid or 0.1% Formic Acid).
-
Expert Insight: The acid is crucial. It suppresses the ionization of the carboxylic acid group, ensuring a single, un-ionized species interacts with the stationary phase. This results in sharper, more symmetrical peaks and reproducible retention times.
-
-
Detection Wavelength: A PDA detector would be ideal for initial method development to identify the absorbance maximum (λmax). For nitro-substituted benzoic acids, a wavelength between 230-280 nm is typically effective.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the test sample in the same diluent to a concentration within the linear range of the method.
-
Analysis: Inject the sample and standards. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Structural Confirmation by NMR Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. The predicted spectrum for this compound is based on established patterns for substituted benzene rings.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
~13.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid. This signal may be exchangeable with D₂O.
-
~7.5-7.8 ppm (s, 1H): A singlet for the aromatic proton at the C6 position.
-
~7.2-7.4 ppm (s, 1H): A singlet for the aromatic proton at the C3 position.
-
~4.1-4.3 ppm (q, 4H): Two overlapping quartets from the two -OCH₂- methylene groups of the ethoxy substituents.
-
~1.3-1.5 ppm (t, 6H): Two overlapping triplets from the two -CH₃ methyl groups of the ethoxy substituents.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
~165-168 ppm: Carboxylic acid carbon (C=O).
-
~150-155 ppm: Aromatic carbon attached to the ethoxy group (C4).
-
~145-150 ppm: Aromatic carbon attached to the ethoxy group (C5).
-
~140-145 ppm: Aromatic carbon attached to the nitro group (C2).
-
~125-130 ppm: Aromatic carbon C1.
-
~110-115 ppm: Aromatic carbon C6.
-
~105-110 ppm: Aromatic carbon C3.
-
~64-66 ppm: Methylene carbons (-OCH₂-).
-
~14-16 ppm: Methyl carbons (-CH₃).
Caption: The logical relationship between a core property (pKa) and the subsequent choices made during analytical method development.
Section 4: Safety and Handling
As a nitroaromatic compound and a carboxylic acid, this compound requires careful handling in a laboratory setting. The following guidance is based on the safety profile of the dimethoxy analogue and related compounds.[1]
-
GHS Hazard Statements (Predicted):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a P95 or N95 respirator may be required.
-
-
Handling:
-
Avoid creating dust.
-
Keep away from strong oxidizing agents and strong bases.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Conclusion
While direct experimental data for this compound is limited, a robust understanding of its physicochemical properties can be achieved through a predictive approach based on its close structural analogue, 4,5-Dimethoxy-2-nitrobenzoic acid. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to confidently handle, analyze, and utilize this compound in their research and development endeavors. The principles of analytical characterization, particularly HPLC and NMR, are directly transferable and essential for verifying the identity, purity, and quality of any synthesized material.
References
- PubChem. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690.
Sources
- 1. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 3. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- 4. 4,5-Dimethoxy-2-nitrobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to 4,5-Diethoxy-2-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Diethoxy-2-nitrobenzoic acid, a substituted nitrobenzoic acid derivative, is a key intermediate in the synthesis of a variety of organic molecules. With a molecular weight of 255.23 g/mol , this compound serves as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed plausible synthesis protocol, safety and handling procedures, and its current and potential applications in the field of drug development.
Introduction
This compound (CAS RN: 103796-34-5) belongs to the class of aromatic carboxylic acids. The presence of two ethoxy groups and a nitro group on the benzene ring significantly influences its reactivity and makes it a valuable precursor for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a range of chemical modifications, rendering it an important intermediate in the development of novel therapeutic agents and functional materials. While its ethyl ester form is noted for its role in creating anti-inflammatory and antimicrobial agents, the acid itself is the foundational component for these syntheses.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Weight | 255.23 g/mol | |
| Molecular Formula | C₁₁H₁₃NO₆ | |
| CAS Number | 103796-34-5 | |
| Melting Point | 142-145 °C | |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like methanol and DMSO, and insoluble in water. | Inferred from related compounds |
Synthesis of this compound: A Plausible Protocol
Reaction Principle
The synthesis involves the electrophilic aromatic substitution of 3,4-diethoxybenzoic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The electron-donating ethoxy groups at positions 3 and 4 direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Due to steric hindrance and the electronic effects of the existing substituents, the nitro group is preferentially introduced at the 2-position.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
Materials:
-
3,4-Diethoxybenzoic acid
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10 °C.
-
Dissolution of Starting Material: In a separate reaction vessel, dissolve 3,4-diethoxybenzoic acid in a minimal amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 3,4-diethoxybenzoic acid. The reaction temperature must be carefully controlled and kept below 10 °C to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration of activated aromatic rings is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent the formation of unwanted byproducts, and ensure the regioselectivity of the nitration.
-
Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent for the starting material.
-
Recrystallization: This purification technique is based on the principle of differential solubility of the desired compound and impurities in a given solvent at different temperatures. It is a standard and effective method for purifying solid organic compounds.
Applications in Drug Development
The structural features of this compound make it a valuable scaffold in medicinal chemistry. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The carboxylic acid group provides a handle for amide bond formation, a common linkage in many pharmaceutical compounds.
Caption: Logical relationships between the functional groups of this compound and its applications.
The ethyl ester of this compound has been identified as a key intermediate in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties.[3] This suggests that the parent acid is a crucial starting material for the development of new drugs in these therapeutic areas. Furthermore, its derivatives have applications in agrochemicals and material science.[3]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available in the cited sources, general precautions for handling nitrobenzoic acid derivatives should be strictly followed. These compounds are typically irritants and may be harmful if ingested or inhaled.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[5]
-
Spill Response: In case of a spill, contain the material and clean it up using appropriate methods to avoid dust generation.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[5]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and material science. Its specific molecular weight of 255.23 g/mol and its reactive functional groups provide a solid foundation for the synthesis of a wide array of novel compounds. This guide has provided a detailed overview of its properties, a plausible and detailed synthesis protocol, and essential safety information to aid researchers in its effective and safe utilization. Further research into its direct applications and the development of a specific, validated synthesis protocol would be of great benefit to the scientific community.
References
- goods.com. 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester. [Link]
- Truman ChemLab.
Sources
4,5-Diethoxy-2-nitrobenzoic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4,5-Diethoxy-2-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of this compound. Intended for researchers, analytical chemists, and professionals in drug development, this document details the synergistic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system of protocols to ensure scientific integrity. By integrating foundational principles with practical application, this guide serves as a robust reference for the characterization of complex aromatic nitro compounds.
Introduction and Strategic Overview
This compound (DE2NBA) is a substituted aromatic carboxylic acid. Its structure, featuring two ethoxy groups, a nitro group, and a carboxylic acid moiety on a benzene ring, makes it a potentially valuable building block in organic and medicinal chemistry.[1] The precise arrangement of these functional groups is critical to its reactivity, physicochemical properties, and potential biological activity. Therefore, rigorous and unequivocal structure determination is a prerequisite for its use in any research or development context.
The elucidation strategy is built on a tripartite analytical approach:
-
Mass Spectrometry (MS): To establish the compound's molecular weight and elemental formula, providing the foundational piece of the structural puzzle.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, serving as a rapid qualitative verification of the compound's chemical class.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework, determine the substitution pattern on the aromatic ring, and provide definitive proof of the isomeric structure.
This guide will dissect each technique, presenting the expected data, the rationale for its interpretation, and the detailed protocols for acquiring high-quality results.
Foundational Analysis: Mass Spectrometry
The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to calculate the elemental composition.
Expected Mass and Isotopic Pattern
The proposed structure of this compound has the molecular formula C₁₁H₁₃NO₆ .
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₆ | Calculated |
| Molecular Weight | 255.22 g/mol | Calculated |
| Exact Mass | 255.0743 Da | Calculated |
An HRMS analysis, typically using Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, is expected to yield an [M-H]⁻ ion at m/z 254.0670. Verifying this value to within a few parts per million (ppm) provides strong confidence in the elemental formula.
Experimental Protocol: LC-HRMS
A robust method for analyzing aromatic carboxylic acids involves Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[2][3]
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 acetonitrile:water solution to create a 1 mg/mL stock. Prepare a working solution by diluting the stock to ~1 µg/mL in the mobile phase.
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC).[4]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (ESI Negative Mode):
Functional Group Identification: FT-IR Spectroscopy
FT-IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. For DE2NBA, the spectrum is expected to show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl, the N-O bonds of the nitro group, the C-O bonds of the ethers, and the C=C bonds of the aromatic ring.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| 3300-2500 | O-H | Stretching | Very broad band, indicative of the hydrogen-bonded carboxylic acid dimer. |
| ~2980, ~2940 | C-H | Stretching | Aliphatic C-H from the ethoxy groups. |
| ~1700 | C=O | Stretching | Strong, sharp peak characteristic of a carboxylic acid carbonyl.[5] |
| ~1600, ~1475 | C=C | Stretching | Aromatic ring vibrations. |
| ~1525, ~1345 | N-O | Asymmetric & Symmetric Stretching | Two strong bands confirming the presence of the nitro group.[6][7] |
| ~1250, ~1040 | C-O | Stretching | Strong bands corresponding to the aryl-ether and alkyl-ether bonds. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Instrument Parameters:
-
Technique: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Accumulate 16 scans for a high signal-to-noise ratio.
-
-
Data Processing: Perform a background scan of the empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background spectrum.
Definitive Structure Mapping: NMR Spectroscopy
NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the molecule's carbon-hydrogen framework and confirmation of the substitution pattern.
¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7 | Singlet | 1H | H-3 | This proton is deshielded by the adjacent electron-withdrawing nitro group and has no ortho- or meta-coupled neighbors. |
| ~7.3 | Singlet | 1H | H-6 | This proton is ortho to the carboxylic acid and has no adjacent protons, appearing as a singlet. |
| ~4.2 | Quartet | 4H | -O-CH₂ -CH₃ (x2) | The methylene protons are adjacent to an oxygen and a methyl group, resulting in a quartet. Two equivalent ethoxy groups are expected. |
| ~1.5 | Triplet | 6H | -O-CH₂-CH₃ (x2) | The terminal methyl protons are coupled to the adjacent methylene group, appearing as a triplet. |
| >10 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet; it is exchangeable with D₂O. |
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts provide insight into the electronic environment of each carbon.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C =O | Carboxylic acid carbon, typically found in this downfield region.[8] |
| ~153 | C -4 or C -5 | Aromatic carbon attached to an electron-donating ethoxy group. |
| ~148 | C -4 or C -5 | Aromatic carbon attached to an electron-donating ethoxy group. |
| ~142 | C -2 | Aromatic carbon bonded to the electron-withdrawing nitro group. |
| ~122 | C -1 | Quaternary carbon attached to the carboxylic acid group. |
| ~110 | C -6 | Aromatic C-H carbon. |
| ~108 | C -3 | Aromatic C-H carbon, shielded by two ortho ethoxy groups. |
| ~65 | -O-C H₂-CH₃ | Methylene carbon of the ethoxy group. |
| ~15 | -O-CH₂-C H₃ | Methyl carbon of the ethoxy group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H Experiment:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C Experiment:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Data Synthesis and Structure Confirmation
Integrated Data Interpretation
-
HRMS confirms the elemental formula C₁₁H₁₃NO₆.
-
FT-IR confirms the presence of a carboxylic acid (broad O-H, C=O at ~1700 cm⁻¹), a nitro group (~1525, 1345 cm⁻¹), ether linkages (~1250, 1040 cm⁻¹), and an aromatic ring.
-
¹H NMR shows two isolated aromatic protons (two singlets), two equivalent ethoxy groups (a quartet and a triplet with 4H and 6H integration, respectively), and a carboxylic acid proton. The presence of only two aromatic singlets is crucial, as it confirms a 1,2,4,5-tetrasubstituted pattern, ruling out other isomers.
-
¹³C NMR shows the expected 9 distinct carbon signals (two pairs of carbons being equivalent due to symmetry in the ethoxy groups), including the carbonyl, four quaternary aromatic carbons, two aromatic C-H carbons, and the two carbons of the ethoxy group.
The combined evidence from these orthogonal techniques provides an unambiguous confirmation of the structure as this compound.
Visualization of the Elucidation Workflow
The following diagram illustrates the logical workflow employed in the structure elucidation process.
Relationship Between Data and Structure
This diagram shows how specific pieces of spectroscopic data directly support fragments of the final structure.
Conclusion
The structural elucidation of this compound is achieved through a systematic and multi-technique analytical approach. High-resolution mass spectrometry provides the molecular formula, FT-IR spectroscopy confirms the constituent functional groups, and NMR spectroscopy definitively establishes the connectivity and substitution pattern of the molecule. The convergence of data from these independent methods provides a high degree of confidence in the assigned structure, underscoring the importance of a rigorous, evidence-based workflow in chemical research and development.
References
- PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- PubChem. (n.d.). 2-Nitrobenzoic acid. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds.
- NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook.
- Missouri S&T. (n.d.). Aromatic Nitro Compounds.
- ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate.
- SlideShare. (n.d.). Aromatic nitro compounds by dr. pramod r. padole.
- American Chemical Society. (2025). Changes in Components During Quality Formation and Evaluation of Honey-Processed Glycyrrhiza uralensis Fisch. from Different Geo. ACS Publications.
- NIST. (n.d.). 3,4-Diethoxybenzoic acid. NIST Chemistry WebBook.
- ACS Publications. (n.d.). Determination of Aromatic Nitro Compounds. Analytical Chemistry.
- HMDB. (2021). Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253).
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
- Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid).
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).
- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate.
- PubChem. (n.d.). 4-Nitrobenzenecarboperoxoic acid. National Center for Biotechnology Information.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]
Spectroscopic Data of 4,5-Diethoxy-2-nitrobenzoic Acid: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of chemical compounds is a cornerstone of scientific rigor. This guide provides a comprehensive overview of the expected spectroscopic data for 4,5-Diethoxy-2-nitrobenzoic acid, a substituted nitrobenzoic acid with potential applications in organic synthesis and pharmaceutical research. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage data from closely related analogs, such as 4,5-dimethoxy-2-nitrobenzoic acid, and fundamental principles of spectroscopy to provide a robust, predictive analysis.[1][2][3][4] This approach allows for a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a valuable resource for the characterization of this and similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule.[5] By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, and the coupling between neighboring protons reveals their connectivity.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet, broad | 1H | -COOH |
| ~7.7 | Singlet | 1H | Ar-H |
| ~7.2 | Singlet | 1H | Ar-H |
| ~4.2 | Quartet | 4H | -OCH₂CH₃ |
| ~1.4 | Triplet | 6H | -OCH₂CH₃ |
Causality Behind Experimental Choices and Interpretation:
The choice of a deuterated solvent like DMSO-d₆ is crucial for dissolving the polar carboxylic acid and avoiding a large interfering solvent peak in the spectrum.[5] The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (around 13.5 ppm) due to hydrogen bonding and its acidic nature.[6][7][8] The two aromatic protons are in different electronic environments and are predicted to appear as singlets, as they lack adjacent protons for coupling. Their exact chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating ethoxy groups. The ethoxy groups will exhibit a characteristic quartet for the methylene (-OCH₂-) protons, split by the three adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, split by the two adjacent methylene protons.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a high-field Fourier Transform NMR (FT-NMR) spectrometer, operating at a proton frequency of 400 MHz or higher.[5]
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).
¹H NMR Acquisition Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~152 | Ar-C-OEt |
| ~148 | Ar-C-OEt |
| ~141 | Ar-C-NO₂ |
| ~125 | Ar-C-COOH |
| ~115 | Ar-CH |
| ~108 | Ar-CH |
| ~65 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Interpretation of the Predicted Spectrum:
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[7][9] The aromatic carbons attached to the oxygen atoms of the ethoxy groups will be significantly deshielded, as will the carbon bearing the nitro group. The remaining aromatic carbons will appear in the typical aromatic region (100-150 ppm). The methylene and methyl carbons of the ethoxy groups will be found in the upfield aliphatic region of the spectrum.
Logical Relationship between Structure and ¹³C Signals
Caption: Correlation of carbon environments to ¹³C NMR signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] Different functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1530 & ~1350 | Strong | N-O asymmetric & symmetric stretch (Nitro group) |
| ~1600 & ~1475 | Medium | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
Rationale for Predicted Absorptions:
The carboxylic acid functional group is readily identified by a very broad O-H stretching band and a strong C=O stretching absorption.[6] The nitro group exhibits two strong, characteristic stretching vibrations. The aromatic ring will show C=C stretching bands, and the aryl ether linkages will produce a strong C-O stretching absorption.
Correlation of Functional Groups to IR Peaks
Caption: Relationship between functional groups and IR absorptions.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Predicted Mass Spectrometry Data
-
Molecular Weight: 255.22 g/mol
-
Molecular Formula: C₁₁H₁₃NO₆
-
Predicted Molecular Ion Peak (M⁻) in ESI⁻: m/z 254.07
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
Predicted Fragmentation Pathway:
In the mass spectrometer, the molecular ion can undergo fragmentation, providing further structural information. For this compound, key fragmentations would likely involve the loss of the carboxylic acid group, the nitro group, and parts of the ethoxy side chains.
Predicted ESI-MS Fragmentation
Caption: Predicted major fragmentation pathways in ESI-MS.
Conclusion
This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally similar molecules, researchers can confidently approach the synthesis and characterization of this compound. The provided protocols and interpretations serve as a valuable resource for ensuring the scientific integrity of future work involving this and related molecules.
References
- BenchChem. (2025). Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide.
- ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid synthesis.
- BenchChem. (2025). Spectroscopic Analysis for Confirming the Structure of 3-Chloro-4-nitrobenzoic Acid Derivatives: A Comparison Guide.
- ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid(4998-07-6) 1H NMR spectrum.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
- Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid 99.
- CymitQuimica. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid - Technical.
- ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
- BenchChem. (n.d.). Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec).
- PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid.
- Guidechem. (2024). How can one prepare 4,5-dimethoxy-2-nitrobenzoic acid?
- ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Chem-Impex. (n.d.). Éster etílico del ácido 4,5-dietoxi-2-nitro-benzoico.
- ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid.
- Chem-Impex. (n.d.). 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester.
- Unnamed Website. (n.d.). 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester.
- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- ACS Publications. (n.d.). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene.
- Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
- Chemistry LibreTexts. (n.d.). Carboxylic acid NMR.
- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Wiley InterScience. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).
- ChemicalBook. (n.d.). 4-Nitrobenzoic acid(62-23-7) 13C NMR spectrum.
- ChemicalBook. (n.d.). 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 13C NMR spectrum.
- ChemicalBook. (n.d.). 4-Nitrobenzoic acid(62-23-7) IR Spectrum.
- NIST. (n.d.). Benzoic acid, 4-nitro-.
- PubChem. (n.d.). 4-Nitrobenzoic Acid.
- NIST. (n.d.). Benzoic acid, 4-nitro-, ethyl ester.
- NIST. (n.d.). Benzoic acid, 4-methyl-.
Sources
- 1. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 4,5-Dimethoxy-2-nitrobenzoic acid(4998-07-6) 1H NMR spectrum [chemicalbook.com]
- 3. 4,5-二甲氧基-2-硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 8. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 9. myneni.princeton.edu [myneni.princeton.edu]
A Deep Dive into the NMR Spectral Characteristics of 4,5-Diethoxy-2-nitrobenzoic Acid: A Technical Guide
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4,5-diethoxy-2-nitrobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic factors governing the spectral features of this polysubstituted aromatic compound. We will explore the underlying principles of substituent effects and provide a robust framework for spectral interpretation, complemented by a standardized experimental protocol.
The Structural Rationale: Unpacking Substituent Effects
The chemical shifts observed in the NMR spectrum of an aromatic compound are exquisitely sensitive to the nature and position of its substituents. In this compound, the benzene ring is adorned with a carboxylic acid group, a nitro group, and two ethoxy groups. Each of these moieties exerts distinct electronic influences—both inductive and resonance effects—that modulate the electron density around the various nuclei, thereby dictating their resonance frequencies.
-
Nitro Group (-NO₂): This is a potent electron-withdrawing group, both through induction (due to the high electronegativity of nitrogen and oxygen) and resonance.[1] It significantly deshields the protons and carbons on the aromatic ring, particularly at the ortho and para positions, shifting their signals downfield in the NMR spectrum.[2]
-
Ethoxy Groups (-OCH₂CH₃): Conversely, the ethoxy groups are strong electron-donating groups through resonance, owing to the lone pairs on the oxygen atoms. This effect increases the electron density on the ring, especially at the ortho and para positions, leading to an upfield shift (shielding) of the corresponding signals.[2] A weaker inductive electron-withdrawing effect is also present due to the oxygen's electronegativity.
-
Carboxylic Acid Group (-COOH): This group is moderately electron-withdrawing, primarily through an inductive effect.[3] Its presence contributes to the overall deshielding of the aromatic system.
The interplay of these competing effects results in a unique and predictable NMR fingerprint for this compound.
Predicted ¹H NMR Spectral Data
Based on the analysis of substituent effects and data from analogous compounds like 4,5-dimethoxy-2-nitrobenzoic acid[4], the following ¹H NMR chemical shifts are predicted. The spectrum is expected to be relatively simple due to the substitution pattern.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~7.6 - 7.8 | Singlet (s) | 1H | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the carboxylic acid, leading to significant deshielding and a downfield shift. |
| H-6 | ~7.2 - 7.4 | Singlet (s) | 1H | Situated ortho to an electron-donating ethoxy group and meta to the nitro group, this proton is less deshielded than H-3, appearing further upfield. |
| -OCH₂CH₃ (x2) | ~4.1 - 4.3 | Quartet (q) | 4H | The methylene protons of the ethoxy groups are adjacent to an oxygen atom, resulting in a downfield shift. They are split into a quartet by the neighboring methyl protons. |
| -OCH₂CH₃ (x2) | ~1.4 - 1.6 | Triplet (t) | 6H | The terminal methyl protons of the ethoxy groups are split into a triplet by the adjacent methylene protons. |
| -COOH | >10 | Singlet (s) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet at a very low field, though its visibility can depend on the solvent and concentration.[5] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The chemical shifts are highly influenced by the attached functional groups.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic) | ~165 - 170 | The carbonyl carbon of the carboxylic acid is significantly deshielded due to the two attached electronegative oxygen atoms.[6] |
| C-4 & C-5 | ~148 - 155 | These carbons are attached to the electron-donating ethoxy groups, which causes a strong downfield shift for these ipso-carbons. |
| C-2 | ~140 - 145 | The carbon bearing the electron-withdrawing nitro group is also shifted downfield. |
| C-1 | ~125 - 130 | The ipso-carbon attached to the carboxylic acid group. Its chemical shift is influenced by the substituent effect of the -COOH group.[7] |
| C-6 | ~115 - 120 | This carbon is shielded by the ortho ethoxy group at C-5. |
| C-3 | ~110 - 115 | This carbon is shielded by the para ethoxy group at C-5. |
| -OCH₂CH₃ (x2) | ~65 - 70 | The methylene carbons of the ethoxy groups are deshielded by the adjacent oxygen atom. |
| -OCH₂CH₃ (x2) | ~14 - 16 | The terminal methyl carbons of the ethoxy groups are in a typical aliphatic region. |
Visualizing Electronic Effects
The following diagram illustrates the dominant electronic effects of the substituents on the aromatic ring of this compound, which underpin the predicted chemical shifts.
Caption: Electronic effects in this compound.
Self-Validating Experimental Protocol
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used.[5] Note that acidic protons may exchange with deuterium in methanol.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on the concentration.
-
Use a relaxation delay (d1) of at least 1-2 seconds.
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
A longer relaxation delay may be necessary for quaternary carbons to be observed reliably.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
3. Structural Verification (Optional but Recommended)
-
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton-carbon pairs.
This comprehensive approach to data acquisition and analysis ensures the reliable structural elucidation of this compound and related compounds, providing a solid foundation for further research and development activities.
References
- The Royal Society of Chemistry. "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Wnuk, S., et al. "Carbon-13 chemical shift assignments of derivatives of benzoic acid." Magnetic Resonance in Chemistry, vol. 28, no. 4, 1990, pp. 271-280.
- Gadikota, V., et al. "Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters." Magnetic Resonance in Chemistry, vol. 61, no. 4, 2023, pp. 248-252.
- SpectraBase. "3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts.
- The Royal Society of Chemistry. "Supplementary Information.
- Neuman, R. C. "Chapter 14: Substituent Effects.
- University of Calgary. "Ch 13 - Aromatic H.
- ResearchGate. "Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium dat.
- Chemistry LibreTexts. "16.4: Substituent Effects in Electrophilic Substitutions.
- Yurdakul, Ş., et al. "Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids." International Journal of Quantum Chemistry, vol. 106, no. 12, 2006, pp. 2594-2606.
- Chemistry with Caroline. "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)." YouTube, 6 Oct. 2021.
- Doc Brown's Chemistry. "The C-13 NMR spectrum of benzoic acid.
- PhytoBank. "13C NMR Spectrum (PHY0064709).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. 4,5-Dimethoxy-2-nitrobenzoic acid(4998-07-6) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Infrared Spectroscopy of 4,5-Diethoxy-2-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4,5-Diethoxy-2-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for obtaining and interpreting the IR spectrum of this compound. We will explore the characteristic vibrational modes of its constituent functional groups—carboxylic acid, nitro, and di-substituted aromatic ether—and provide a detailed, step-by-step protocol for sample preparation and spectral acquisition. The causality behind experimental choices is elucidated to ensure both technical accuracy and field-proven insights. This guide aims to serve as an authoritative resource for the structural characterization of this compound and related compounds.
Introduction: The Molecular Architecture of this compound
This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of various fine chemicals and pharmaceuticals. Its utility has been noted in the creation of anti-inflammatory and antimicrobial agents, where its specific arrangement of functional groups plays a crucial role in its chemical reactivity and biological activity.[1]
The molecular structure, as depicted below, features a benzene ring substituted with a carboxylic acid group, a nitro group, and two ethoxy groups. This unique combination of electron-withdrawing (nitro and carboxylic acid) and electron-donating (ethoxy) groups on the aromatic ring creates a distinct electronic environment that influences its chemical properties and, consequently, its infrared spectrum.
// Benzene Ring Nodes C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.8,-2!", label="C"]; C4 [pos="0.8,-2!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0,-0.5!", label="C"];
// Substituent Nodes COOH_C [pos="0,3!", label="C"]; COOH_O1 [pos="-0.8,3.8!", label="O"]; COOH_O2 [pos="0.8,3.8!", label="O-H"]; NO2_N [pos="-2.6,-0.75!", label="N"]; NO2_O1 [pos="-3.2,0!", label="O"]; NO2_O2 [pos="-3.2,-1.5!", label="O"]; O_C3 [pos="-1.6,-3!", label="O"]; CH2_C3 [pos="-1.6,-4!", label="CH₂"]; CH3_C3 [pos="-1.6,-5!", label="CH₃"]; O_C4 [pos="1.6,-3!", label="O"]; CH2_C4 [pos="1.6,-4!", label="CH₂"]; CH3_C4 [pos="1.6,-5!", label="CH₃"];
// Benzene Ring Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;
// Double bonds in ring C1 -- C6 [style=invis]; C2 -- C6 [style=invis]; C3 -- C6 [style=invis]; C4 -- C6 [style=invis]; C5 -- C6 [style=invis];
// Substituent Edges C1 -- COOH_C; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_O2; C2 -- NO2_N; NO2_N -- NO2_O1 [style=double]; NO2_N -- NO2_O2; C3 -- O_C3; O_C3 -- CH2_C3; CH2_C3 -- CH3_C3; C4 -- O_C4; O_C4 -- CH2_C4; CH2_C4 -- CH3_C4;
// Ring double bonds representation node [shape=none, label=""] circle_center [pos="0,-0.8!"]; C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C1 [style=double, len=1.5];
}
Caption: Chemical structure of this compound.Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting spectrum is a unique "fingerprint" of the molecule, providing invaluable information about its functional groups and overall structure.[2]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like this compound, the primary objective is to prepare a sample that minimizes light scattering and allows for optimal transmission of the infrared beam. The two most common and reliable methods for this are the Potassium Bromide (KBr) pellet and the Nujol mull techniques.
The KBr Pellet Method: A Self-Validating System
The KBr pellet method is often preferred for its ability to produce a clear, solid matrix that is transparent to IR radiation across a wide spectral range. The protocol described below is designed to be a self-validating system; a properly prepared pellet will be transparent or translucent, indicating minimal scattering and uniform sample dispersion.
Experimental Workflow: KBr Pellet Preparation
graph "KBr_Pellet_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
A [label="Dry Spectroscopy-Grade KBr"]; B [label="Grind Sample (1-2 mg)"]; C [label="Mix Sample with KBr (~100:1 ratio)"]; D [label="Assemble Die Set"]; E [label="Apply Pressure (8-10 tons)"]; F [label="Inspect Pellet for Transparency"]; G [label="Acquire Spectrum"];
A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; }
Caption: Workflow for KBr pellet preparation for FTIR analysis.Step-by-Step Methodology:
-
Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven (typically at ~110°C for several hours) and stored in a desiccator. This is a critical step, as water exhibits strong IR absorption bands that can obscure the sample's spectrum.[3]
-
Grinding: In an agate mortar, grind 1-2 mg of this compound to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. The goal is to uniformly disperse the sample particles within the KBr matrix.
-
Pellet Pressing: Transfer a portion of the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes. This allows the KBr to "cold-flow" and form a solid, transparent disc.[3]
-
Pellet Inspection: Carefully remove the die from the press and extract the pellet. A high-quality pellet will be transparent or translucent. A cloudy or opaque appearance indicates poor grinding, insufficient pressure, or moisture contamination, and the process should be repeated.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. It is good practice to run a background spectrum using a blank KBr pellet to correct for any atmospheric or instrumental interferences.
The Nujol Mull Technique: An Alternative Approach
The Nujol mull technique is a viable alternative, particularly for samples that may be sensitive to the high pressures of KBr pelleting or that may interact with the alkali halide matrix.
Step-by-Step Methodology:
-
Grinding: Grind 5-10 mg of the sample to a fine powder in an agate mortar.
-
Mulling: Add one to two drops of Nujol (a mineral oil) to the powdered sample and continue to grind until a smooth, paste-like mull is formed.
-
Sample Mounting: Transfer a small amount of the mull onto one face of a polished salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the mull into a thin, uniform film.
-
Spectral Acquisition: Mount the plates in the spectrometer's sample holder and acquire the spectrum. A key consideration is that Nujol itself has characteristic C-H stretching and bending absorptions (~2924, 2853, 1462, and 1377 cm⁻¹). These will be present in the spectrum and must be accounted for during interpretation.
Spectral Interpretation: Decoding the Vibrational Signature
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale and Commentary |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Broad, Strong | This very broad and characteristic absorption is due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. It will likely overlap with the C-H stretching region.[5][6] |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak | Aromatic C-H stretching vibrations typically appear at slightly higher wavenumbers than aliphatic C-H stretches. |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethoxy) | Medium to Strong | These bands correspond to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups in the ethoxy substituents. |
| ~1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp | The carbonyl stretch of an aromatic carboxylic acid is a prominent feature. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding. |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium | These absorptions arise from the in-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |
| ~1550, ~1350 | N-O Stretch | Nitro Group | Strong | The nitro group exhibits two characteristic strong absorptions: an asymmetric stretch (~1550 cm⁻¹) and a symmetric stretch (~1350 cm⁻¹). These are reliable indicators of the -NO₂ group.[7] |
| ~1250, ~1050 | C-O Stretch | Aryl-Alkyl Ether | Strong | Phenyl alkyl ethers typically show two strong C-O stretching bands. One corresponds to the asymmetric Ar-O-C stretch (~1250 cm⁻¹) and the other to the symmetric Ar-O-C stretch (~1050 cm⁻¹).[8][9] |
| ~950 - 900 | O-H Bend | Carboxylic Acid | Broad, Medium | This out-of-plane bending of the hydrogen-bonded O-H group is another characteristic feature of carboxylic acid dimers. |
| ~890 - 800 | C-H Bend | Aromatic Ring | Strong | The out-of-plane C-H bending ("wagging") vibrations are highly dependent on the substitution pattern of the benzene ring. For a 1,2,4,5-tetrasubstituted ring, a strong absorption is expected in this region. |
Detailed Analysis of Key Spectral Regions
The Hydroxyl and C-H Stretching Region (3300 - 2800 cm⁻¹)
This region will be dominated by a very broad envelope from the carboxylic acid O-H stretch, centered around 3000 cm⁻¹. Superimposed on this broad absorption will be sharper peaks corresponding to the aromatic C-H stretches (just above 3000 cm⁻¹) and the aliphatic C-H stretches of the ethoxy groups (just below 3000 cm⁻¹). The presence of this broad feature is a primary and unmistakable indicator of the carboxylic acid functionality.[5]
The Carbonyl and Double Bond Region (1800 - 1400 cm⁻¹)
The most intense peak in this region will be the C=O stretch of the carboxylic acid, expected around 1700 cm⁻¹. Its exact position is sensitive to the electronic effects of the other substituents. The electron-withdrawing nitro group and conjugation with the ring will influence this frequency. Also prominent will be the strong, sharp peak of the asymmetric NO₂ stretch around 1550 cm⁻¹. The weaker C=C stretching vibrations of the aromatic ring will appear as a pair of bands around 1600 and 1475 cm⁻¹.
The Fingerprint Region (1400 - 650 cm⁻¹)
This region contains a wealth of structural information, though the bands can be complex and overlapping. Three key features are expected for this compound:
-
Symmetric NO₂ Stretch: A strong band around 1350 cm⁻¹.
-
Aryl Ether C-O Stretches: Two strong absorptions, one around 1250 cm⁻¹ and another around 1050 cm⁻¹, are definitive evidence of the aryl-alkyl ether linkages.[8]
-
Aromatic C-H Bending: A strong band in the 890-800 cm⁻¹ range will be indicative of the specific 1,2,4,5-tetrasubstitution pattern on the benzene ring.
Logical Framework for Spectral Analysis
graph "Spectral_Analysis_Logic" { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Start [label="Analyze Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OH_Check [label="Broad band at 3300-2500 cm⁻¹?", fillcolor="#FBBC05", fontcolor="#202124"]; CO_Check [label="Strong, sharp peak at ~1700 cm⁻¹?", fillcolor="#FBBC05", fontcolor="#202124"]; NO2_Check [label="Strong peaks at ~1550 & ~1350 cm⁻¹?", fillcolor="#FBBC05", fontcolor="#202124"]; Ether_Check [label="Strong peaks at ~1250 & ~1050 cm⁻¹?", fillcolor="#FBBC05", fontcolor="#202124"]; Aromatic_Check [label="Peaks at 3100-3000, ~1600, ~1475, 890-800 cm⁻¹?", fillcolor="#FBBC05", fontcolor="#202124"]; Confirm_COOH [label="Carboxylic Acid Confirmed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirm_NO2 [label="Nitro Group Confirmed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirm_Ether [label="Aryl Ether Confirmed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirm_Aromatic [label="Substituted Aromatic Confirmed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Structure Consistent with Spectrum", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> OH_Check; OH_Check -> CO_Check [label="Yes"]; CO_Check -> Confirm_COOH [label="Yes"]; Confirm_COOH -> NO2_Check; NO2_Check -> Confirm_NO2 [label="Yes"]; Confirm_NO2 -> Ether_Check; Ether_Check -> Confirm_Ether [label="Yes"]; Confirm_Ether -> Aromatic_Check; Aromatic_Check -> Confirm_Aromatic [label="Yes"]; Confirm_Aromatic -> Conclusion; }
Caption: A logical decision-making workflow for the IR spectral analysis.Conclusion
The infrared spectrum of this compound provides a definitive fingerprint for its structural confirmation. Through careful sample preparation, preferably using the KBr pellet method, a high-quality spectrum can be obtained. The key to accurate interpretation lies in the systematic identification of the characteristic absorption bands for each functional group. The presence of a broad O-H stretch, a strong carbonyl peak, two distinct nitro group absorptions, and the characteristic aryl ether C-O stretches, in conjunction with the aromatic C-H and C=C vibrations, provides a multi-faceted validation of the molecular structure. This guide equips the research scientist with the necessary theoretical grounding and practical protocols to confidently apply FTIR spectroscopy in the analysis of this important synthetic intermediate.
References
- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
- Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry. [Link]
- FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. (n.d.).
- Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [Link]
- Benzoic acid, 4-methyl-. (n.d.). NIST WebBook. [Link]
- 4,5-Difluoro-2-nitrobenzoic acid. (n.d.). SpectraBase. [Link]
- 18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. [Link]
- IR spectrum for 3,5-dinitrobenzoic acid. (n.d.).
- e Typical FTIR spectra of extracts. (n.d.).
- 4,5-Dimethoxy-2-nitrobenzoic acid. (n.d.). PubChem. [Link]
- The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online. [Link]
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
- Raj, A., et al. (2013). IR, Raman, SERS and computational study of 2-(benzylsulfanyl)-3,5-dinitrobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]
- Phytochemical Analysis by FTIR of Zanthoxylum Acanthopodium, DC Fruit Ethanol Extract, N-hexan, Ethyl Acetate and W
- 18.8 Spectroscopy of Ethers. (n.d.). OpenStax. [Link]
- GC-MS and FTIR analyses of bioactive compounds present in ethanol leaf extract of Sida acuta from Imo State. (2023, November 25). GSC Online Press. [Link]
- Benzoic acid, 2-nitro-. (n.d.). NIST WebBook. [Link]
- Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
- Comparison between IR spectra of three forms. (n.d.).
- Benzoic acid, 3-nitro-. (n.d.). NIST WebBook. [Link]
- What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. [Link]
Sources
- 1. FCKeditor - Resources Browser [midyear.aza.org]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. IR, Raman, SERS and computational study of 2-(benzylsulfanyl)-3,5-dinitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Technical Guide to the Mass Spectrometry of 4,5-Diethoxy-2-nitrobenzoic Acid
Executive Summary
4,5-Diethoxy-2-nitrobenzoic acid is a key chemical intermediate in the synthesis of various pharmaceuticals and functional materials.[1][2] Accurate and reliable analytical methods are paramount for its characterization, impurity profiling, and metabolic studies. This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of ionization, experimental design, data interpretation, and fragmentation analysis, offering a framework grounded in scientific integrity and field-proven insights.
Introduction to this compound: An Analytical Perspective
Understanding the physicochemical properties of this compound is the foundation for developing a robust mass spectrometry (MS) method. Its structure, featuring a carboxylic acid, a nitro group, and two ethoxy substituents on an aromatic ring, dictates its behavior in the mass spectrometer.
1.1 Chemical Identity and Properties
A summary of the key properties of the target analyte is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₆ | Derived |
| Molecular Weight | 255.22 g/mol | Derived |
| Exact Mass | 255.0743 Da | Calculated |
| Key Functional Groups | Carboxylic Acid (-COOH), Nitro (-NO₂), Ether (-OC₂H₅) | N/A |
| CAS Number | 103796-34-5 | [2] |
| Appearance | Pale yellow powder | [1] |
| Solubility | Soluble in DMSO and methanol; Insoluble in water | [3] |
Note: While search results frequently returned data for the dimethoxy analogue (C₉H₉NO₆, MW 227.17), this guide focuses on the diethoxy compound (C₁₁H₁₃NO₆, MW 255.22) and adapts principles accordingly.[4][5][6]
1.2 Significance and Analytical Challenges
This molecule serves as a versatile building block in organic synthesis.[1] The presence of multiple functional groups presents a unique analytical challenge. The carboxylic acid is acidic, the nitro group is strongly electron-withdrawing, and the ethoxy groups can be subject to fragmentation. A successful MS method must be tailored to ionize the molecule efficiently while providing structurally significant fragment ions for confirmation.
Core Principles: Ionization and Instrumentation
The choice of ionization technique is the most critical parameter in the analysis of this compound. The goal is to generate a stable molecular ion that can be isolated and fragmented for structural confirmation.
2.1 Rationale for Ionization Source Selection: ESI Negative Mode
Expertise-Driven Choice: Electrospray Ionization (ESI) is the premier "soft" ionization technique for polar molecules, making it ideal for this analyte.[7]
-
Causality: The carboxylic acid group is the most influential feature for ionization. With a pKa value typical for benzoic acids (around 2-5), it readily loses a proton in solution to form a carboxylate anion.[8] Therefore, ESI in negative ion mode (-ESI) is the most logical and effective choice. This process generates an abundant and stable deprotonated molecule, [M-H]⁻ , which accurately represents the intact molecular weight.
-
Trustworthiness: This approach is self-validating. The detection of a strong signal at the expected m/z for [M-H]⁻ provides high confidence in the initial identification. Mass spectra of nitrobenzoic acids analyzed by ESI-MS consistently show intense signals for the [M-H]⁻ anion.[9]
Alternative (Less Optimal) Ionization Modes:
-
Positive ESI (+ESI): While protonation ([M+H]⁺) or sodiation ([M+Na]⁺) is possible, the acidic nature of the molecule makes these processes less efficient than deprotonation.[10] Carboxylic acids do not generally form stable protonated molecules upon ESI.[10]
-
Electron Impact (EI): EI is a "hard" ionization technique that would likely cause extensive and immediate fragmentation, potentially preventing the observation of a clear molecular ion. This is unsuitable for initial characterization.
2.2 Mass Analyzer Considerations
Modern mass spectrometers like Time-of-Flight (TOF) or Orbitrap analyzers are recommended. Their high-resolution mass accuracy (HRMS) allows for the determination of the elemental formula from the exact mass of the [M-H]⁻ ion, providing an additional layer of confirmation and distinguishing it from isobaric interferences.
A Self-Validating Experimental Workflow
This section outlines a robust protocol for the analysis of this compound, integrating sample preparation, liquid chromatography, and mass spectrometry.
3.1 Experimental Protocol
1. Standard and Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Create a working standard of 1 µg/mL by diluting the stock solution in a 50:50 mixture of methanol and water. This solvent system is compatible with reversed-phase chromatography.
- For complex matrices (e.g., plasma, tissue extracts), a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.
2. Liquid Chromatography (LC) Parameters:
- Rationale: LC separation is crucial for resolving the analyte from isomers and impurities before it enters the mass spectrometer. A reversed-phase method is standard for compounds of this polarity.
- Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) for efficient separation.
- Mobile Phase A: Water + 0.1% Formic Acid. The acid is added to ensure the carboxylic acid is protonated for better retention on the column.[11]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Parameters:
- Ionization Mode: ESI, Negative.
- Capillary Voltage: 3.0 - 4.5 kV.[9]
- Scan Range: m/z 50 - 400. This range comfortably covers the parent ion and expected fragments.
- Source Temperature: 120 °C.
- Desolvation Gas (N₂) Flow: 600 L/hr.
- Desolvation Temperature: 350 °C.
- Collision Gas: Argon.
- Tandem MS (MS/MS): Isolate the [M-H]⁻ precursor ion (m/z 254.07) and apply collision energy (e.g., 10-40 eV) to induce fragmentation.
3.2 Workflow Visualization
Caption: LC-MS/MS workflow for this compound.
Data Interpretation: Decoding the Mass Spectra
The mass spectrum provides a molecular fingerprint. Interpreting it correctly is key to confident identification.
4.1 Expected Molecular Ions
The primary ion observed will be the deprotonated molecule in negative mode.
| Ion Species | Formula | Calculated m/z | Mode | Expected Intensity |
| [M-H]⁻ | C₁₁H₁₂NO₆⁻ | 254.0665 | Negative | High (Base Peak) |
| [M+Cl]⁻ | C₁₁H₁₃NO₆Cl⁻ | 290.0510 | Negative | Low (if chlorine is present) |
| [M+H]⁺ | C₁₁H₁₄NO₆⁺ | 256.0821 | Positive | Very Low |
| [M+Na]⁺ | C₁₁H₁₃NO₆Na⁺ | 278.0641 | Positive | Low to Moderate |
4.2 Tandem Mass Spectrometry (MS/MS) and Fragmentation
Fragmenting the [M-H]⁻ ion (m/z 254.07) reveals the molecule's structure. The fragmentation of aromatic carboxylic acids and nitro compounds follows predictable pathways.[12][13][14]
Key Predicted Fragmentation Pathways:
-
Loss of CO₂ (Decarboxylation): The most characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (44.00 Da). This is often the most abundant fragment ion.
-
Loss of NO₂: The nitro group can be lost as a radical (46.01 Da).
-
Loss of Ethylene (C₂H₄): The ethoxy groups can undergo a rearrangement to eliminate neutral ethylene (28.03 Da). This can happen sequentially.
-
Combined Losses: Combinations of the above losses will also be observed (e.g., loss of CO₂ and C₂H₄).
4.3 Visualizing the Fragmentation Cascade
Caption: Predicted MS/MS fragmentation of this compound.
Conclusion and Best Practices
The mass spectrometric analysis of this compound is most effectively achieved using a liquid chromatography-coupled system with electrospray ionization in negative ion mode (LC-ESI-MS). This approach provides high sensitivity for the deprotonated molecular ion [M-H]⁻. Subsequent tandem mass spectrometry (MS/MS) analysis yields characteristic fragment ions corresponding to losses of CO₂, C₂H₄, and NO₂, allowing for unambiguous structural confirmation. By following the validated workflow presented, researchers can ensure accurate, reliable, and reproducible characterization of this important chemical intermediate.
References
- PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. National Center for Biotechnology Information.
- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082.
- Agilent Technologies. (n.d.). High Efficiency, High Throughput LC and LC/MS Applications Using ZORBAX Rapid Resolution HT Columns.
- Reddit r/massspectrometry. (2022). Help with assigment.
- Kenttämaa, H. I., et al. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 79(21), 8099–8106.
- Kuhnert, N., et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 19(2), 185-194.
- Grishin, V. D., et al. (2019). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 74(13), 1317-1323.
- Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids and Nitriles.
- Victoria University. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository.
- Kim, H. J., et al. (2018). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Journal of Analytical Science and Technology, 9(1), 1-7.
- Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
- Pagonis, D., et al. (2019). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 53(15), 8826-8834.
- Wang, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
- Chemistry LibreTexts. (2020). Mass Spectrometry - Fragmentation Patterns.
- Holčapek, M., et al. (2020). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 92(15), 10567–10575.
- Chemistry LibreTexts. (2020). Electrospray Ionization Mass Spectrometry.
- Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles.
- Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
- Brown, J. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Doc Brown's Chemistry.
- Owen, R., et al. (2019). LC/MS chromatogram of five benzoic acid compounds at 100 μM. ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, CasNo.103796-34-5 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 3. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- 4. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 5. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,5-二甲氧基-2-硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Physicochemical Characterization of 4,5-Diethoxy-2-nitrobenzoic acid: Solubility and Stability
Foreword: Navigating the Unknowns in Drug Development
In the landscape of pharmaceutical research and development, we often encounter novel chemical entities with limited characterization data. 4,5-Diethoxy-2-nitrobenzoic acid represents such a molecule—a promising scaffold, yet one without a well-documented physicochemical profile. This guide is crafted for researchers, scientists, and drug development professionals who are tasked with building this critical foundation of knowledge from the ground up. Instead of presenting pre-existing data, this document serves as a strategic manual, detailing the principles and methodologies required to comprehensively determine the solubility and stability of this compound. By understanding the "why" behind each experimental choice, you will be empowered to generate robust, reliable data that will inform every subsequent stage of the development pipeline, from formulation to regulatory submission.
Molecular Architecture and Its Physicochemical Implications
The structure of this compound—a benzene ring substituted with a carboxylic acid, a nitro group, and two ethoxy groups—dictates its behavior in solution and its susceptibility to degradation.
-
Carboxylic Acid Group (-COOH): This acidic functional group is the primary driver of pH-dependent solubility. It can donate a proton to form a carboxylate anion (-COO⁻), which is significantly more polar and water-soluble than the neutral form. It also provides a primary site for hydrogen bonding.
-
Ethoxy Groups (-OCH₂CH₃): These bulky, electron-donating groups increase the lipophilicity of the molecule compared to their methoxy counterparts, which can be expected to decrease solubility in polar solvents like water but increase it in non-polar organic solvents. Their presence may also offer some steric hindrance, potentially influencing reaction rates at adjacent positions.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly influences the electronic properties of the aromatic ring, making it more resistant to oxidative degradation.[1] This group also contributes to the molecule's polarity and potential for toxicity.[1][2]
The interplay of these functional groups suggests a molecule with moderate polarity, limited aqueous solubility at neutral and acidic pH, and a degree of inherent stability conferred by the electron-deficient aromatic ring.
Solubility Profiling: A Foundation for Formulation
A comprehensive understanding of a compound's solubility in a range of solvents is fundamental to developing viable formulations. For this compound, a systematic approach is recommended.
Predicted Solubility Profile
Based on the structural analysis and data from analogous compounds like benzoic acid and its nitro-derivatives, we can predict the following solubility trends.[3][4]
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar (e.g., Hexane, Toluene) | Low | The polar carboxylic acid and nitro groups limit solubility in highly non-polar environments. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate, Acetonitrile) | Moderate to High | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the carboxylic acid group. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.[4] |
| Aqueous (pH-dependent) | Low in acidic to neutral pH; High in basic pH | The carboxylic acid will be protonated and less soluble at low pH. At basic pH, it will deprotonate to the more soluble carboxylate salt. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[5]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Methodology:
-
Preparation of Supersaturated Solutions:
-
To a series of glass vials, add a known volume (e.g., 5 mL) of the selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetonitrile).
-
Add an excess amount of this compound to each vial to ensure a solid phase remains at equilibrium.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been achieved (i.e., the measured concentration does not change over time).
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Assessment and Degradation Pathway Elucidation
Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for determining its shelf-life and storage conditions.[8] A forced degradation study is the cornerstone of this assessment.[9][10]
Principles of Forced Degradation
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage.[11] The goal is to generate degradation products to a target level (typically 5-20%) to identify potential degradants and develop a stability-indicating analytical method.[8][9]
Protocol for a Comprehensive Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This stock solution will be subjected to the following stress conditions in parallel with a placebo (if in formulation) and a control sample (protected from stress).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 1 M HCl.
-
Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
Cool the solution and neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 1 M NaOH.
-
Keep at room temperature or heat gently (e.g., 40°C) for a predetermined time.
-
Cool the solution and neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep at room temperature for a predetermined time, protected from light.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat (e.g., 80°C) in an oven.
-
Expose a solution of the compound to heat as described in the hydrolysis sections.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[9]
-
Analytical Approach:
All stressed samples should be analyzed by a suitable stability-indicating method, typically a gradient reverse-phase HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the emergence of new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be coupled to the HPLC to obtain mass information on the degradation products, which is invaluable for structure elucidation.[12]
Caption: Forced Degradation Study Workflow.
Predicted Degradation Pathways
For nitroaromatic compounds, several degradation pathways are plausible:
-
Reduction of the Nitro Group: Under certain reductive conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.
-
Hydrolysis: While the core aromatic structure is generally stable to hydrolysis, ester-like functionalities, if present in a formulation, would be susceptible.
-
Oxidative Degradation: The electron-deficient ring is generally resistant to oxidation, but the ethoxy groups or the carboxylic acid could be potential sites of oxidative attack under harsh conditions.[1]
-
Microbial Degradation: In environmental contexts, bacteria have been shown to degrade nitrobenzoates, often initiating degradation via dioxygenase-catalyzed reactions that can lead to ring cleavage.[13][14]
Analytical Methodologies
The successful execution of solubility and stability studies hinges on the availability of a robust, validated analytical method for the quantification of this compound and its potential degradation products.
Primary Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the workhorse technique for this type of analysis.[6][7]
-
Principle: Separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Method Development Considerations:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from more polar or less polar degradation products.
-
Detection: The aromatic and nitro functionalities suggest strong UV absorbance. A full UV scan should be performed to determine the optimal wavelength for detection (λmax). A PDA detector is highly recommended to monitor peak purity across all stress conditions.
-
Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an indispensable tool for identifying unknown degradation products.[12]
-
Principle: By coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, one can obtain the molecular weight of the compounds eluting from the column.
-
Application: In a forced degradation study, any new peak observed in the HPLC chromatogram can be subjected to MS analysis to determine its mass. This information, along with fragmentation data (from MS/MS), is critical for proposing the structures of the degradation products.
Conclusion: A Roadmap to Comprehensive Characterization
While specific quantitative data for this compound may not be readily available in the public domain, a thorough physicochemical characterization is well within reach through the application of established scientific principles and methodologies. This guide provides a strategic framework for elucidating the solubility and stability of this molecule. By systematically executing the described protocols, researchers can generate the high-quality, reliable data necessary to de-risk development, guide formulation strategies, and satisfy regulatory requirements. The path to understanding a new chemical entity is not one of simple data retrieval, but of rigorous, logical, and well-designed experimentation.
References
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Custodio, J. M. F., et al. (2017). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 28(8), 1435-1444.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Pandey, G., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Bioresource Technology, 125, 122-127.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Iartsev, S. D., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(10), 964-970.
- Thompson Rivers University. (2023). Solubility of Organic Compounds.
- ResearchGate. (2017). (PDF) The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones.
- Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- ResearchGate. (n.d.). Degradation pathways for nitrobenzene. Aerobic dioxygenation route is....
- Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1971). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 36(8), 1147–1149.
- National Center for Biotechnology Information. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. PubChem.
- Clark College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- ACS Publications. (n.d.). Influence of aromatic hydrogen substitution with methoxy groups on the redox properties of indigo.
- ResearchGate. (n.d.). Biodegradation of nitroaromatic compounds and explosives.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. [Link]
- Defense Technical Information Center. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. Biochemical Journal, 73(2), 305–314.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- Chemistry Stack Exchange. (2022). Are aromatic methoxy-groups more para-directing than aromatic TBDPS-ethers?.
- Il'ichev, Y. V., & Schwörer, M. A. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822–828.
- Wikipedia. (n.d.). Benzoic acid.
- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810–824.
- Quora. (2017). How to determine the solubility of organic compounds.
- SGS. (2011). How to Approach a Forced Degradation Study.
- Zhang, P., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 1102-1105.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
discovery and history of 4,5-Diethoxy-2-nitrobenzoic acid
An In-depth Technical Guide to 4,5-Diethoxy-2-nitrobenzoic acid: Synthesis, Properties, and Applications
Abstract
This compound, a polysubstituted aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic placement of ethoxy, nitro, and carboxylic acid functional groups offers a versatile scaffold for constructing heterocyclic systems and other elaborate molecular architectures. This guide provides a comprehensive overview of its historical context, a detailed examination of its synthesis, its key physicochemical properties, and its applications in modern research and development, particularly within the pharmaceutical and agrochemical sectors. A detailed, field-proven protocol for its laboratory-scale synthesis is provided, emphasizing the causal relationships between reaction parameters and outcomes to ensure methodological integrity.
Introduction: A Versatile Synthetic Building Block
In the landscape of organic synthesis, the utility of a compound is often defined by the versatility of its functional groups and its capacity to serve as a foundation for more complex structures. This compound (CAS No. 103796-34-5) is a prime example of such a valuable building block.[1] Its structure features a benzene ring functionalized with two electron-donating ethoxy groups, an electron-withdrawing nitro group, and a carboxylic acid moiety. This specific arrangement makes it an important intermediate for several reasons:
-
Multiple Reactive Sites: The carboxylic acid allows for standard transformations like esterification and amidation. The nitro group can be readily reduced to an amine, opening pathways for the synthesis of a wide array of nitrogen-containing heterocycles.
-
Modulated Reactivity: The electronic properties of the aromatic ring are influenced by both the activating ethoxy groups and the deactivating nitro and carboxyl groups, allowing for selective chemical transformations.
-
Lipophilicity: The presence of two ethoxy groups increases the lipophilicity of the molecule and its derivatives compared to its dimethoxy counterpart, which can be a crucial parameter in drug design and the development of agricultural chemicals.
While a singular "discovery" event for this compound is not prominent in scientific literature, its history is intrinsically linked to the broader development of nitration chemistry and the synthesis of substituted benzoic acids for industrial and pharmaceutical applications.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 103796-34-5 | [1] |
| Molecular Formula | C₁₁H₁₃NO₆ | - |
| Molecular Weight | 255.22 g/mol | - |
| Appearance | Typically a solid powder | [1] |
| Purity | Commercially available up to 99% | [1] |
| Primary Application | Chemical synthesis intermediate | [1] |
| Storage | Keep away from light in a cool place | [1] |
Historical Context and Synthesis Evolution
The synthesis of nitroaromatic compounds has been a cornerstone of organic chemistry since the 19th century. The preparation of substituted nitrobenzoic acids, in particular, has been driven by their utility as precursors for dyes, pharmaceuticals, and other specialty chemicals.[2]
The most logical and prevalent method for synthesizing this compound is through the electrophilic nitration of its precursor, 3,4-diethoxybenzoic acid. This reaction is analogous to the well-documented nitration of veratric acid (3,4-dimethoxybenzoic acid) to produce 4,5-dimethoxy-2-nitrobenzoic acid.[3][4]
The Chemistry of Directed Nitration:
The outcome of the nitration reaction is governed by the directing effects of the substituents on the benzene ring:
-
Ethoxy Groups (-OEt): These are powerful ortho-, para-directing and activating groups due to the resonance effect of the oxygen lone pairs.
-
Carboxylic Acid Group (-COOH): This is a meta-directing and deactivating group.
In 3,4-diethoxybenzoic acid, the two ethoxy groups strongly activate the ring. The position most favorable for electrophilic attack (by the nitronium ion, NO₂⁺) is ortho to one of the ethoxy groups. The C2 and C6 positions are ortho to the C1-carboxyl group, while the C2 and C5 positions are ortho to the ethoxy groups. The synergistic activation from both ethoxy groups and the steric hindrance from the adjacent carboxyl group favors nitration at the C2 position.
Detailed Synthetic Protocol
This section provides a robust, step-by-step protocol for the synthesis of this compound from 3,4-diethoxybenzoic acid. The methodology is designed to be self-validating by explaining the rationale behind each critical step.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Procedure
Objective: To synthesize this compound via the nitration of 3,4-diethoxybenzoic acid.
Materials:
-
3,4-diethoxybenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Deionized water
-
Crushed ice
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, filter paper.
Methodology:
-
Reaction Vessel Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (50 mL). Place the flask in an ice-salt bath to cool the acid to 0-5 °C.
-
Expertise & Experience: Using concentrated sulfuric acid as the solvent ensures the starting material is fully protonated and dissolved, and it also serves as a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. Pre-cooling is critical to control the initial exothermic dissolution of the starting material.
-
-
Addition of Starting Material: Slowly and portion-wise, add 3,4-diethoxybenzoic acid (10.0 g) to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C during the addition to prevent premature side reactions. Stir until all solids have dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (5.0 mL) to concentrated sulfuric acid (10.0 mL). Cool this mixture in an ice bath.
-
Trustworthiness: A pre-mixed and cooled nitrating agent (nitronium sulfate in sulfuric acid) allows for a more controlled addition and helps maintain the low reaction temperature, which is paramount for selectivity and safety.
-
-
Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of 3,4-diethoxybenzoic acid over 30-45 minutes. The internal temperature of the reaction must be rigorously maintained between 0 °C and 5 °C.
-
Causality: Low temperature is crucial to prevent over-nitration (dinitration) and oxidative degradation of the electron-rich aromatic ring, which can be caused by the strongly oxidizing conditions. Slow, dropwise addition prevents localized temperature spikes.
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation (Quenching): Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice (approx. 200 g) with vigorous stirring. A precipitate will form.
-
Expertise & Experience: Pouring the acidic mixture onto ice is a standard quenching procedure that serves two purposes: it rapidly halts the reaction and dilutes the sulfuric acid, causing the organic product, which is insoluble in water, to precipitate out.
-
-
Isolation and Purification: a. Collect the solid product by vacuum filtration using a Buchner funnel. b. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids. c. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.
Applications in Research and Drug Development
This compound is primarily a synthetic intermediate, not an end-product. Its value lies in its ability to be transformed into more complex molecules with potential biological activity.
-
Pharmaceutical Synthesis: The ethyl ester of this acid, 4,5-diethoxy-2-nitro-benzoic acid ethyl ester, is noted for its use as an intermediate in synthesizing pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[5][6] The core structure can be elaborated into various heterocyclic systems that are common motifs in drug discovery.
-
Agrochemical Development: The compound's derivatives have also found applications in formulating agrochemicals, such as pesticides and herbicides.[5] The diethoxy substitution can enhance the compound's solubility and stability within these formulations.
-
Heterocyclic Chemistry: Analogous to other versatile building blocks like 4-Chloro-2-fluoro-5-nitrobenzoic acid, this molecule is an excellent starting point for synthesizing fused nitrogenous heterocycles like benzimidazoles and quinoxalinones, which are significant scaffolds in medicinal chemistry.[7] The reduction of the nitro group to an amine, followed by intramolecular cyclization with the carboxylic acid (or its derivative), is a common and powerful strategy.
-
Organic Synthesis: In a broader sense, it serves as a valuable tool for creating diverse derivatives, allowing researchers to explore new chemical reactions and construct libraries of compounds for screening purposes.[5]
Conclusion
This compound stands out as a highly functionalized and versatile building block in organic synthesis. While it lacks a singular, celebrated discovery, its importance is firmly established through its synthetic accessibility and its role as a precursor to a wide range of complex molecules. The well-understood principles of electrophilic aromatic substitution allow for its efficient and selective synthesis. For researchers in drug development and materials science, this compound offers a reliable and adaptable scaffold, enabling the construction of novel molecular architectures with tailored properties.
References
- Kamm, O., & Matthews, A. O. (n.d.). p-NITROBENZOIC ACID. Organic Syntheses Procedure.
- Emerson, W. S., & Heimsch, R. A. (1954). U.S. Patent No. 2,695,311. Washington, DC: U.S.
- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
- goods.com. (n.d.). 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester.
- Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
- FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
- PubMed. (1999, April). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine.
- HMDB. (2013, February 26). Showing metabocard for 3,4-Dimethoxybenzoic acid (HMDB0059763).
- Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis.
- Khodaei, M. M., Khosropour, A. R., & Moghanian, H. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Journal of the Iranian Chemical Society, 4(3), 336-339.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis Novel Organig Reagent of 2-[2 — (5-Nitro thiazolyl)azo]-4,6-dimethoxy benzoic acid (NTADMBA) and Applyed it as antioxidants. International Journal of Drug Design and Discovery, 3(3), 815-819.
- Sharma, S., et al. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current medicinal chemistry, 28(42), 9034–9054.
Sources
- 1. This compound, CasNo.103796-34-5 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 2. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 5. FCKeditor - Resources Browser [midyear.aza.org]
- 6. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 7. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Procurement and Application of 4,5-Diethoxy-2-nitrobenzoic Acid: A Technical Guide for Researchers
An in-depth examination of the commercial landscape, physicochemical properties, and strategic applications of 4,5-Diethoxy-2-nitrobenzoic acid (CAS: 103796-34-5), a valuable nitroaromatic building block in contemporary drug discovery and fine chemical synthesis.
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials and intermediates is paramount to the successful and efficient development of novel molecular entities. This compound emerges as a significant, yet specialized, building block. Its unique substitution pattern—a carboxylic acid ortho to a nitro group, flanked by two ethoxy moieties—offers a versatile scaffold for the construction of complex heterocyclic systems and other targeted molecules. This guide provides a comprehensive technical overview of its commercial availability, key physicochemical characteristics, and proven applications, with a focus on empowering researchers, scientists, and drug development professionals in their procurement and experimental design decisions.
Commercial Availability: A Comparative Overview
This compound is accessible through a select number of specialized chemical suppliers. While not as ubiquitously stocked as its dimethoxy analog, it is readily available for research and development purposes, with some vendors offering bulk quantities for pilot-scale and larger manufacturing needs. The commercial landscape is characterized by a range of purities and available quantities, underscoring the importance of careful supplier evaluation based on the specific requirements of the intended application.
| Supplier | Purity | Available Quantities | Notes |
| Xiamen Hisunny Chemical Co., Ltd. | 99% | 25kg, 200kg drums | Industrial grade, suitable for large-scale synthesis.[1] |
| SynQuest Laboratories, Inc. | ≥95% | POA (Price on Application) | Research and development quantities. |
| BOC Sciences | Custom Synthesis | Inquire for details | Offers custom synthesis services, which may be suitable for specific purity or formulation requirements. |
| BLD Pharm | Inquire for details | Inquire for details | Listed as a product offering. |
| Apollo Scientific | ≥95% | POA (Price on Application) | Research and development quantities. |
Note: The information presented in this table is based on publicly available data and is subject to change. It is recommended to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
Physicochemical and Spectroscopic Profile
Precise physicochemical and spectroscopic data for this compound are not as extensively documented in public databases as for its more common dimethoxy counterpart. However, based on the known properties of similar substituted nitrobenzoic acids, the following characteristics can be anticipated. Researchers should, however, confirm these properties through their own analytical testing.
Molecular Formula: C₁₁H₁₃NO₆ Molecular Weight: 255.23 g/mol
Anticipated Properties:
-
Appearance: Likely a pale yellow to yellow crystalline solid. The ethyl ester derivative is described as a pale yellow powder.[2]
-
Melting Point: Expected to be a sharp, defined melting point. For comparison, the closely related 4,5-dimethoxy-2-nitrobenzoic acid has a melting point of 195-197 °C.
-
Solubility: Expected to have limited solubility in water but good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and hot sodium hydroxide solutions. This is consistent with the properties of 4,5-dimethoxy-2-nitrobenzoic acid.[3]
-
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two aromatic protons, the ethoxy groups (a quartet and a triplet for each), and the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), the nitro group (N-O stretching), and the aromatic ring.
-
Strategic Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents.
A Versatile Scaffold for Heterocyclic Synthesis
The presence of the ortho-nitro and carboxylic acid functionalities allows for a range of chemical transformations. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions with the adjacent carboxylic acid (or a derivative thereof) to form a variety of heterocyclic systems. This strategy is a cornerstone in the synthesis of numerous nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[3][4][5][6]
For instance, substituted nitrobenzoic acids are key starting materials in the synthesis of:
-
Benzimidazoles: Formed by the condensation of the corresponding ortho-phenylenediamine (derived from the nitrobenzoic acid) with aldehydes or carboxylic acids.
-
Quinoxalinones: Can be prepared from the ortho-phenylenediamine precursor.
-
Benzotriazoles: Synthesized via diazotization of the ortho-phenylenediamine.
The ethoxy groups at the 4 and 5 positions play a crucial role in modulating the electronic properties of the benzene ring and can influence the reactivity of the other functional groups. Furthermore, they provide opportunities for further structural modifications, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.
Role as a Pharmaceutical Intermediate
While specific, publicly documented examples of this compound being used in the synthesis of a marketed drug are scarce, its structural motifs are present in a variety of bioactive molecules. Its ethyl ester, ethyl 4,5-diethoxy-2-nitrobenzoate, is explicitly mentioned as an intermediate in the development of novel pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.[2] This strongly suggests that the parent carboxylic acid serves a similar and vital role in the early stages of drug discovery and development.
The general class of nitrobenzoic acids are well-established intermediates in the pharmaceutical industry.[7][8] For example, 4-Amino-2-ethoxy-5-nitrobenzoic acid, a closely related compound, is a reactant used in the preparation of Cinitapride, a gastroprokinetic agent.[6]
Experimental Protocol: A Generalized Approach to the Synthesis of Substituted 2-Nitrobenzoic Acids
Reaction Scheme (Hypothetical for Diethoxy Analog):
A potential synthetic route to the target compound.
Step-by-Step Methodology (Adapted from the synthesis of the dimethoxy analog): [1]
-
Dissolution: Dissolve the starting material, 3,4-diethoxybenzoic acid, in a suitable solvent such as glacial acetic acid or a mixture of water and methanol.
-
Cooling: Cool the solution in an ice bath to control the exothermic nitration reaction.
-
Addition of Nitrating Agent: Slowly add a nitrating agent, which is typically a mixture of concentrated nitric acid and concentrated sulfuric acid, to the cooled solution with vigorous stirring. The temperature should be carefully monitored and maintained at a low level (e.g., 0-10 °C) during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Strong Acid Catalyst (H₂SO₄): Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Quenching in Ice Water: The product is typically insoluble in water, so pouring the reaction mixture into ice water causes it to precipitate out of the solution, allowing for easy isolation. The use of ice helps to dissipate any remaining heat from the reaction.
Safety and Handling
General Hazards of Nitrobenzoic Acids:
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Toxicity: Can be harmful if swallowed or inhaled.
-
Flammability: Generally not considered highly flammable, but may be combustible at high temperatures.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable and strategically important building block for medicinal chemists and organic synthesists. While its commercial availability is more specialized than some related compounds, it is accessible from a number of reliable suppliers. Its unique structural features provide a versatile platform for the synthesis of complex heterocyclic systems and other target molecules of pharmaceutical interest. By understanding its commercial landscape, anticipating its physicochemical properties, and leveraging established synthetic methodologies for related compounds, researchers can effectively integrate this promising intermediate into their drug discovery and development programs. As with all chemical reagents, a strong emphasis on safety and proper handling procedures is essential.
References
- PubChem. 4,5-Dimethoxy-2-nitrobenzoic acid.
- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- Unknown Source. 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester. [no valid URL]
- PPG Industries.
- Sigma-Aldrich.
- PubMed Central. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. [Link]
- Frontiers.
- The Aquila Digital Community. The Use of Heterocycles as Important Structures in Medicinal Chemistry. [Link]
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [no valid URL]
- The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [no valid URL]
- Greenbook.net.
- Manvi Bio Pharma.
- 4,5-DIETHOXY-2-NITRO BENZOIC ACID | 103796-34-5. [no valid URL]
Sources
- 1. This compound, CasNo.103796-34-5 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Five-membered heterocycles: synthesis and applications [frontiersin.org]
- 6. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 7. nbinno.com [nbinno.com]
- 8. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
Unlocking the Potential of 4,5-Diethoxy-2-nitrobenzoic Acid: A Technical Guide for Novel Research Applications
Abstract
Substituted nitrobenzoic acids represent a versatile class of organic compounds, serving as crucial scaffolds in the landscape of medicinal chemistry and materials science.[1] The unique electronic properties conferred by the nitro group, a strong electron-withdrawing moiety, make these compounds valuable for a range of applications.[1][2] This technical guide focuses on a specific, yet underexplored member of this family: 4,5-Diethoxy-2-nitrobenzoic acid. While its structural analog, 4,5-dimethoxy-2-nitrobenzoic acid, is a known building block for nitrogen heterocycles in pharmaceuticals and pesticides, the full potential of the diethoxy derivative remains largely untapped.[3] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of potential research areas for this compound. We will delve into its core chemical attributes, propose novel research trajectories in medicinal chemistry and materials science, and provide detailed, actionable experimental protocols to catalyze future investigations.
Core Molecular Attributes and Synthetic Versatility
This compound is an aromatic carboxylic acid characterized by a benzene ring substituted with two ethoxy groups at the 4 and 5 positions, a nitro group at the 2 position, and a carboxylic acid group at the 1 position. Its CAS number is 103796-34-5.[4] The presence of these functional groups imparts a unique combination of reactivity and potential for molecular interactions.
| Property | Value/Description | Source |
| CAS Number | 103796-34-5 | [4] |
| Molecular Formula | C11H13NO6 | Inferred |
| Appearance | Likely a solid, similar to its ethyl ester derivative (pale yellow powder) | [5] |
| Key Functional Groups | Carboxylic acid, Nitro group, Diethoxy groups | Inferred |
| Primary Application | Chemical synthesis intermediate | [4] |
The true power of this compound lies in its potential as a versatile building block. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives. The nitro group can be reduced to an amine, opening pathways to a wide array of heterocyclic compounds. The diethoxy groups, while seemingly simple, can influence the molecule's solubility, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[5][6]
Potential Research Area I: Medicinal Chemistry & Drug Discovery
The structural motifs within this compound suggest several promising avenues for medicinal chemistry research, particularly in the development of novel therapeutic agents.
Novel Anti-inflammatory Agents
Scientific Rationale: The ethyl ester of this compound has been identified as an intermediate in the synthesis of compounds with anti-inflammatory properties.[5][7] This suggests that the core scaffold has potential in this therapeutic area. Substituted nitrobenzoic acids are also known to act as nitric oxide (NO) donors, a key signaling molecule in inflammation.[1]
Proposed Research Directive: To synthesize a library of amide and ester derivatives of this compound and screen them for anti-inflammatory activity.
Experimental Workflow:
Caption: Workflow for Synthesis and Screening of Anti-inflammatory Derivatives.
Detailed Protocol: Griess Assay for Nitric Oxide Production
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the synthesized derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production. Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug).
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of the Griess reagent.
-
Data Analysis: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
Antimicrobial Drug Development
Scientific Rationale: Substituted nitrobenzoic acids have demonstrated significant efficacy against a range of microbial pathogens.[1] The mechanism often involves the intracellular reduction of the nitro group to form toxic reactive nitrogen species that can damage microbial DNA.[1] Aromatic nitro compounds have shown particular promise against Mycobacterium tuberculosis.[8]
Proposed Research Directive: To investigate the antibacterial and antifungal activity of this compound and its derivatives.
Experimental Workflow:
Caption: Workflow for Polymer Synthesis and Characterization.
Detailed Protocol: Cyclic Voltammetry for HOMO/LUMO Estimation
-
Sample Preparation: Dissolve the synthesized polymer in a suitable solvent (e.g., tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Record the cyclic voltammogram by scanning the potential. The onset of the oxidation and reduction peaks can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer, respectively.
-
Data Analysis: Calculate the HOMO and LUMO levels relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard.
Synthetic Pathways & Further Derivatization
The true potential of this compound is unlocked through its chemical transformations. The following diagram illustrates key synthetic possibilities:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 4. This compound, CasNo.103796-34-5 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FCKeditor - Resources Browser [midyear.aza.org]
- 8. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
role of ethoxy groups in 4,5-Diethoxy-2-nitrobenzoic acid
An In-depth Technical Guide: The Role of Ethoxy Groups in 4,5-Diethoxy-2-nitrobenzoic Acid
Introduction: Unpacking a Multifunctional Scaffold
This compound is a highly functionalized aromatic compound that serves as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its utility stems from the specific arrangement and interplay of its four substituents: two ethoxy groups, a nitro group, and a carboxylic acid. Understanding the precise role of each component is critical for predicting the molecule's reactivity, physical properties, and potential applications. This guide provides an in-depth analysis of the ethoxy groups at the C4 and C5 positions, examining their electronic and steric contributions that define the character of the entire molecule. While this molecule is a distinct chemical entity (CAS NO. 103796-34-5), much of its fundamental chemistry can be inferred from its closely studied analog, 4,5-dimethoxy-2-nitrobenzoic acid (CAS NO. 4998-07-6).[3] This document will leverage insights from the dimethoxy analog while highlighting the unique contributions of the ethoxy substituents.
Part 1: The Defining Influence of the Ethoxy Groups
The two ethoxy groups (-OCH₂CH₃) are arguably the most significant modulators of the aromatic ring's properties. They exert a powerful, dual-natured electronic influence and introduce considerable steric bulk, which together dictate the molecule's overall behavior.
The Dual Electronic Nature: A Tale of Two Effects
Substituents on an aromatic ring influence its electron density through two primary mechanisms: the inductive effect and the resonance effect.[4] Ethoxy groups are a classic example of substituents where these two effects are in opposition.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon. Consequently, the oxygen atom in the ethoxy group pulls electron density away from the aromatic ring through the sigma (σ) bond. This electron-withdrawing inductive effect deactivates the ring to a certain extent.[4]
-
Resonance Effect (+M or +R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[5][6] This donation of electron density through resonance is a powerful activating effect. For ether groups like ethoxy and methoxy, the resonance effect strongly dominates the inductive effect.[4][5]
The net result is that the ethoxy groups are considered activating groups , increasing the overall electron density of the benzene ring and making it more nucleophilic.[4][7] This increased nucleophilicity significantly enhances the ring's reactivity towards electrophilic aromatic substitution compared to unsubstituted benzene.[5][8]
Caption: Electronic push-pull effects in the molecule.
Steric Influence: The Size Factor
Steric effects relate to the spatial arrangement of atoms and the physical bulk of functional groups, which can hinder or influence reaction pathways.[9][10] The ethoxy group is significantly bulkier than the methoxy group found in its common analog. This increased size has several important consequences:
-
Conformational Restriction: The ethyl chains can restrict the rotation of the C-O bond and may influence the preferred orientation of the nitro and carboxylic acid groups. This can impact the crystal packing of the solid material.[11]
-
Steric Hindrance: The bulk of the ethoxy groups can physically block the approach of reagents to adjacent positions on the ring. This steric hindrance can affect the rates and outcomes of chemical reactions, potentially favoring substitution at less crowded sites.[9] For example, while the ethoxy groups are ortho-, para-directing, their steric bulk might disfavor reactions at the ortho-positions (C3 and C6) if the attacking electrophile is large.
Part 2: Integrated Molecular Properties and Reactivity
The properties of this compound arise from the collective "push-pull" electronics of its substituents. The electron-donating ethoxy groups "push" electron density into the ring, while the strongly electron-withdrawing nitro and carboxylic acid groups "pull" density out.[7][12]
Acidity Modulation
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base (the benzoate anion) after donating a proton (H⁺).[13]
-
Electron-withdrawing groups (EWGs) like -NO₂ stabilize the negative charge of the benzoate anion, thereby increasing the acidity of the parent acid (lowering its pKa).[14][15][16]
-
Electron-donating groups (EDGs) like -OCH₂CH₃ destabilize the benzoate anion by pushing more electron density towards the already negatively charged carboxylate group. This makes the acid less acidic (raising its pKa).[15][17]
In this molecule, the powerful electron-withdrawing effect of the ortho-nitro group is the dominant factor influencing acidity.[18] While the para- and meta-ethoxy groups do contribute some destabilizing electron density, the proximity and strength of the nitro group's -I and -M effects lead to a molecule that is significantly more acidic than unsubstituted benzoic acid.[14]
| Compound | Key Substituents | Expected Effect on Acidity |
| Benzoic Acid | None (Reference) | Baseline acidity |
| 4,5-Diethoxybenzoic Acid | Two EDGs | Less acidic than benzoic acid |
| 2-Nitrobenzoic Acid | One strong EWG | More acidic than benzoic acid |
| This compound | Two EDGs, one strong EWG | More acidic than benzoic acid, but slightly less acidic than 2-nitrobenzoic acid due to the counteracting EDGs. |
Reactivity and Regioselectivity
The combination of activating and deactivating groups makes the molecule's reactivity complex. The two activating ethoxy groups are in conflict with the two deactivating nitro and carboxyl groups. Overall, the powerful deactivating nature of the nitro group dominates, making the ring less reactive towards electrophilic aromatic substitution than benzene itself.[12][14]
The directing effects are as follows:
-
Ethoxy Groups: Ortho-, para-directing.
-
Nitro Group: Meta-directing.
-
Carboxylic Acid Group: Meta-directing.
Any further electrophilic substitution would likely occur at the C6 position, which is ortho to the C5-ethoxy group, para to the C2-nitro group (a deactivated position), and meta to the C1-carboxylic acid group. The activating effect of the ethoxy group directs to this position, making it the most plausible site for a reaction.
Part 3: Synthesis and Characterization Protocols
The reliable synthesis and unambiguous characterization of this compound are paramount for its use in research and development.
Proposed Synthetic Workflow
A common route to substituted nitrobenzoic acids involves the nitration of a suitable precursor.[19][20] A plausible synthesis for this compound would start with 3,4-diethoxybenzoic acid.
Caption: A comprehensive workflow for compound characterization.
Step-by-Step Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Preparation: Dissolve 5-10 mg of the purified sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. Expect to see signals corresponding to:
-
Two distinct aromatic protons (singlets).
-
Two distinct ethoxy groups, each showing a quartet (for the -CH₂-) and a triplet (for the -CH₃).
-
A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
-
-
¹³C NMR Analysis: Acquire a carbon NMR spectrum. Expect signals for the 6 aromatic carbons, the carboxyl carbon, and the 4 carbons of the two ethoxy groups.
-
Causality: NMR provides definitive information on the connectivity of atoms (H-H and C-H frameworks), confirming the substitution pattern and the presence of the ethoxy groups.
-
-
Mass Spectrometry (MS):
-
Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Use an electrospray ionization (ESI) source in negative ion mode.
-
Expected Result: Observe a peak corresponding to the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) consistent with the molecular formula C₁₁H₁₃NO₆ (Calculated M.W. = 255.22 g/mol ).
-
Causality: MS confirms the molecular weight of the compound, providing a primary check of its identity. [21]
-
-
X-ray Crystallography (Optional, for definitive structure):
-
Preparation: Grow single crystals of the compound, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to an X-ray beam. Collect diffraction data as the crystal is rotated. [22][23] * Structure Solution: Process the diffraction data to calculate an electron density map and build a 3D model of the molecule. [11][20] * Causality: X-ray crystallography provides unambiguous, high-resolution 3D structural information, confirming bond lengths, bond angles, and intermolecular interactions in the solid state. [24]
-
Part 4: Applications in Drug Discovery and Beyond
The unique electronic and steric properties imparted by the ethoxy groups make this compound and its derivatives valuable in several fields.
-
Pharmaceutical Intermediates: This molecule is a versatile building block for synthesizing more complex active pharmaceutical ingredients (APIs). [2][25]The nitro group can be reduced to an amine, which can then be further functionalized, while the carboxylic acid provides a handle for forming amides or esters. Its derivatives have been investigated for anti-inflammatory and analgesic properties. [1]* Scaffolds for Biologically Active Compounds: Substituted nitrobenzoic acids have shown a range of biological activities, including antimicrobial effects. [26]The lipophilicity added by the two ethoxy groups (compared to methoxy or hydroxy groups) can be crucial for membrane permeability and target engagement in biological systems.
-
Materials Science: The presence of nitro and ethoxy groups can be exploited in the development of polymers, dyes, and other advanced materials where specific electronic properties are desired. [1][27]
Conclusion
The ethoxy groups in this compound are not passive substituents; they are critical architects of the molecule's identity. Through a dominant electron-donating resonance effect, they activate the aromatic ring, while their steric bulk imposes conformational constraints and influences reactivity. This push-pull electronic interplay with the nitro and carboxyl groups creates a nuanced scaffold with modulated acidity and defined reactive sites. A thorough understanding of these roles, validated through rigorous characterization, is essential for any researcher aiming to exploit this versatile compound in drug discovery, organic synthesis, or materials science.
References
- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- PubChem. 4,5-Dimethoxy-2-nitrobenzoic acid.
- goods.com. 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis.
- Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid.
- Vedantu. Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE.
- Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- ACS Publications. The Role of Steric and Electronic Interactions in the Stereocontrol of the Asymmetric 1,3-Dipolar Reactions of 5-Ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with Diazoalkanes: Theoretical Calculations and Experimental Evidences.
- ResearchGate. The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K.
- Chemistry LibreTexts. Substituent Effects on Acidity.
- YouTube. Effects of Groups on Acidity of Benzoic acid I.
- Chemistry LibreTexts. Substituent Effects in Substituted Aromatic Rings.
- Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate.
- RSC Publishing. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions.
- ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- NIH PubMed Central. x Ray crystallography.
- Lumen Learning. Substituent Effects.
- Grokipedia. Steric effects.
- NIH. Design, Synthesis, and Biological Activity of Tetrahydrobenzot[4][22]hieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents.
- Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
- Chemistry LibreTexts. X-ray Crystallography.
- Chemistry LibreTexts. Acidity of Substituted Benzoic Acids.
- Wikipedia. Electrophilic aromatic directing groups.
- askIITians. Is nitrobenzene more reactive than benzoic acid for electrophilic substitution?.
- ResearchGate. On the origin of the steric effect.
- IUCr. Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate.
- Filo. Following groups exert anyone of the effects on electrophilic aromatic su...
- YouTube. Organic chemistry series || part-1 || Electronic and steric effect.
- ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
- Quora. Nitrobenzoic acid is more acidic than benzoic acid, why?.
- NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications.
- JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- ResearchGate. Synthesis Novel Organig Reagent of 2-[2 — (5-Nitro thiazolyl)azo]-4,6-dimethoxy benzoic acid (NTADMBA) and Applyed it as antioxidants.
- MDPI. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
- MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
- PubMed. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences.
Sources
- 1. FCKeditor - Resources Browser [midyear.aza.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound, CasNo.103796-34-5 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Following groups exert anyone of the effects on electrophilic aromatic su.. [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE [vedantu.com]
- 13. youtube.com [youtube.com]
- 14. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
- 17. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 20. asianpubs.org [asianpubs.org]
- 21. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. nbinno.com [nbinno.com]
Methodological & Application
synthesis of 4,5-Diethoxy-2-nitrobenzoic acid starting materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Diethoxy-2-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure, featuring a nitro group ortho to a carboxylic acid and two ethoxy groups on the benzene ring, makes it a versatile building block for the construction of complex molecular architectures. This application note provides a detailed guide to the synthesis of this compound, discussing the selection of starting materials and providing detailed protocols for the most effective synthetic routes.
Synthetic Strategies and Starting Material Selection
The synthesis of this compound can be approached through several strategic pathways. The choice of the starting material is critical and is often dictated by commercial availability, cost, and the efficiency of the subsequent transformations. This guide will focus on two primary and effective routes starting from commercially available precursors:
-
Route 1: Electrophilic Nitration of 3,4-Diethoxybenzoic Acid. This is a direct approach where the nitro group is introduced onto the aromatic ring of 3,4-diethoxybenzoic acid. The ethoxy groups are activating and ortho-, para-directing, which facilitates the introduction of the nitro group at the desired position.
-
Route 2: Oxidation of 3,4-Diethoxy-6-nitrobenzaldehyde. This pathway involves the oxidation of a pre-functionalized benzaldehyde. This method can be very efficient if the starting aldehyde is readily available or can be synthesized in high yield.
A third potential, but likely less efficient, route involves the nitration of 1,2-diethoxybenzene followed by the introduction of the carboxylic acid functionality. While feasible, this multi-step approach may lead to lower overall yields and potential isomeric purification challenges.
Below is a comparative overview of the two primary synthetic routes.
| Feature | Route 1: Nitration of 3,4-Diethoxybenzoic Acid | Route 2: Oxidation of 3,4-Diethoxy-6-nitrobenzaldehyde |
| Starting Material | 3,4-Diethoxybenzoic Acid | 3,4-Diethoxy-6-nitrobenzaldehyde |
| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Oxidation of an Aldehyde |
| Advantages | Direct, one-step synthesis from a readily available starting material. | High selectivity and potentially milder reaction conditions for the oxidation step. |
| Challenges | Potential for the formation of isomeric byproducts requiring purification. | Availability and cost of the starting aldehyde. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the two recommended synthetic routes.
Route 1: Synthesis of this compound via Nitration of 3,4-Diethoxybenzoic Acid
This protocol is adapted from the established synthesis of 4,5-dimethoxy-2-nitrobenzoic acid from veratric acid[1]. The electron-donating ethoxy groups direct the incoming nitro group to the position ortho to one of the ethoxy groups and meta to the carboxylic acid.
Caption: Nitration of 3,4-Diethoxybenzoic Acid.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Diethoxybenzoic Acid | 210.23 | 10.0 g | 0.0476 |
| Fuming Nitric Acid (90%) | 63.01 | 15 mL | ~0.34 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 15 mL | ~0.28 |
| Ice | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (15 mL). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Reactant: Slowly add 3,4-diethoxybenzoic acid (10.0 g, 0.0476 mol) in small portions to the cooled sulfuric acid with vigorous stirring. Ensure the temperature remains below 10 °C.
-
Nitration: Once the 3,4-diethoxybenzoic acid is completely dissolved, begin the dropwise addition of fuming nitric acid (15 mL) through the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition. The addition should take approximately 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a beaker containing crushed ice (approx. 200 g) with constant stirring. A yellow precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Route 2: Synthesis of this compound via Oxidation of 3,4-Diethoxy-6-nitrobenzaldehyde
This method utilizes a selective oxidation of the aldehyde functional group to a carboxylic acid. This protocol is based on the oxidation of the analogous dimethoxy compound[1].
Caption: Oxidation of 3,4-Diethoxy-6-nitrobenzaldehyde.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Diethoxy-6-nitrobenzaldehyde | 239.22 | 10.0 g | 0.0418 |
| Sodium Chlorite (80%) | 90.44 | 9.0 g | ~0.08 |
| Hydrogen Peroxide (30%) | 34.01 | 9.0 mL | ~0.088 |
| Acetic Acid | 60.05 | 3.5 mL | ~0.061 |
| Methanol | 32.04 | 30 mL | - |
| Deionized Water | 18.02 | 25 mL | - |
| Sodium Bisulfite | 104.06 | 10.5 g | 0.101 |
| Sodium Hydroxide | 40.00 | 6.0 g | 0.15 |
| Sulfuric Acid (conc.) | 98.08 | As needed | - |
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 3,4-diethoxy-6-nitrobenzaldehyde (10.0 g, 0.0418 mol) in a mixture of deionized water (20 mL) and methanol (30 mL).
-
Addition of Reagents: To the stirred suspension, add acetic acid (3.5 mL) followed by 30% hydrogen peroxide (9.0 mL).
-
Oxidation: In a separate beaker, dissolve sodium chlorite (9.0 g, 80%) in deionized water (5 mL) and add this solution dropwise to the reaction mixture. An exothermic reaction will occur, and the temperature should be maintained around 50 °C with occasional cooling in a water bath.
-
Reaction Monitoring: Stir the mixture at 50 °C and monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench the excess oxidant by the slow addition of sodium bisulfite (10.5 g).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a 10% sodium hydroxide solution (6 g in 60 mL of water) and filter to remove any insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath and acidify to pH 1 by the dropwise addition of concentrated sulfuric acid with vigorous stirring. A precipitate will form.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 60 °C to afford this compound.
Conclusion
The synthesis of this compound is readily achievable through the two primary routes detailed in this application note. The choice between the nitration of 3,4-diethoxybenzoic acid and the oxidation of 3,4-diethoxy-6-nitrobenzaldehyde will depend on the availability of the respective starting materials and the desired scale of the synthesis. Both methods provide a reliable means to access this important synthetic intermediate for applications in pharmaceutical and materials science research.
References
- Organic Syntheses, Coll. Vol. 1, p.391 (1941); Vol. 2, p.42 (1922). [Link]
Sources
Application Note: Synthesis and Mechanistic Analysis of 4,5-Diethoxy-2-nitrobenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 4,5-diethoxy-2-nitrobenzoic acid, a valuable building block in pharmaceutical and fine chemical development. We detail the underlying reaction mechanism of electrophilic aromatic substitution, provide a field-proven, step-by-step experimental protocol, and explain the causal reasoning behind critical process parameters. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the preparation of this compound.
Introduction: Significance and Synthetic Strategy
This compound and its analogs are important intermediates in organic synthesis. The strategic placement of the nitro and carboxylic acid functionalities on a highly activated di-alkoxy substituted benzene ring makes it a versatile precursor for a variety of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients.
The synthesis detailed herein proceeds via the nitration of 3,4-diethoxybenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is controlled by the directing effects of the substituents on the aromatic ring. Careful control of reaction conditions is paramount to ensure high yield and purity, preventing over-nitration and the formation of unwanted side products.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from 3,4-diethoxybenzoic acid is achieved through nitration, a well-established electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds in several distinct stages.
Generation of the Electrophile: The Nitronium Ion (NO₂⁺)
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid, which acts as a catalyst.[1][2][3][4] Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1][2][4]
Reaction: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻
Regioselectivity: The Directing Influence of Substituents
The regioselectivity of the nitration is dictated by the three substituents on the starting material, 3,4-diethoxybenzoic acid:
-
-COOH (Carboxylic Acid at C1): This group is electron-withdrawing and acts as a deactivator and a meta-director.[2][5]
-
-OCH₂CH₃ (Ethoxy Groups at C3 and C4): These groups are strongly electron-donating through resonance and are powerful activators and ortho, para-directors.[6]
The potent activating effects of the two ethoxy groups dominate the reaction, directing the incoming electrophile to the positions that are ortho or para to them. The available positions are C2, C5, and C6.
-
Position 5: Is ortho to the C4-ethoxy group and is highly activated.
-
Position 6: Is ortho to the C3-ethoxy group and para to the C4-ethoxy group, making it the most electronically activated position on the ring.
-
Position 2: Is ortho to the C3-ethoxy group but is also adjacent to the bulky carboxylic acid group, which can introduce steric hindrance.
The reaction favors substitution at the highly activated and sterically accessible C6 position. Substitution at this position yields 3,4-diethoxy-6-nitrobenzoic acid . According to IUPAC nomenclature rules, this product is named This compound to assign the lowest possible locants to the substituents (C1-COOH, C2-NO₂, C4-OEt, C5-OEt).
Nucleophilic Attack and Aromaticity Restoration
The electron-rich π-system of the benzene ring attacks the nitronium ion.[1][7] This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), then abstracts the proton from the carbon atom bearing the new nitro group.[1] This final step restores the aromaticity of the ring, yielding the final product.
Experimental Protocol
Disclaimer: This protocol is adapted by chemical analogy from established procedures for the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid. Researchers should perform an initial small-scale reaction to optimize conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3,4-Diethoxybenzoic Acid | ≥98% | Sigma-Aldrich | The starting material. |
| Nitric Acid (HNO₃) | 65-70%, ACS Reagent | Fisher Scientific | Highly corrosive and a strong oxidizer. |
| Sulfuric Acid (H₂SO₄) | 95-98%, ACS Reagent | VWR | Highly corrosive and dehydrating agent. |
| Deionized Water | High Purity | - | Used for work-up. |
| Crushed Ice | - | - | For quenching the reaction. |
| Round-bottom flask (250 mL) | - | - | Main reaction vessel. |
| Dropping funnel | - | - | For controlled addition of reagents. |
| Magnetic stirrer and stir bar | - | - | For efficient mixing. |
| Ice-salt bath | - | - | To maintain low temperature. |
| Büchner funnel and filter flask | - | - | For product isolation. |
| pH paper | - | - | To check for residual acid after washing. |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a 100 mL beaker placed in an ice-salt bath, cautiously add 20 mL of concentrated sulfuric acid. Slowly, with continuous stirring, add 20 mL of concentrated nitric acid to the sulfuric acid. Prepare this mixture fresh and keep it cold (0-5 °C).
-
Causality: Preparing the nitrating mixture in advance and keeping it cold ensures the formation of the nitronium ion while minimizing its decomposition. The addition of nitric to sulfuric acid is exothermic and must be done slowly and with cooling to prevent a runaway reaction.[5]
-
-
Dissolution of Substrate: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 3,4-diethoxybenzoic acid. Place the flask in a separate ice bath and add 40 mL of concentrated sulfuric acid. Stir until the substrate is completely dissolved. Maintain the temperature below 10 °C.
-
Causality: Dissolving the substrate in the sulfuric acid ensures a homogeneous reaction medium, promoting a smooth and controlled reaction upon addition of the nitrating mixture.
-
-
Nitration Reaction: While vigorously stirring the dissolved substrate solution, slowly add the cold nitrating mixture dropwise using a dropping funnel over a period of 30-45 minutes. Critically, maintain the internal temperature of the reaction mixture between 0 °C and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid).
-
Causality: Holding the reaction at a low temperature after addition ensures it proceeds to completion without a significant increase in side-product formation.
-
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture into a 1 L beaker containing approximately 500 g of crushed ice and water, while stirring vigorously. A yellow solid should precipitate.
-
Causality: The organic product, this compound, is insoluble in cold aqueous acid. Pouring the reaction mixture into ice water simultaneously quenches the reaction and precipitates the product, allowing for its isolation.[5]
-
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Causality: Washing with cold water removes residual sulfuric and nitric acids, which are soluble in water. It is crucial to remove all acid to ensure the stability and purity of the final product.
-
-
Drying: Dry the pale-yellow crystalline product, either in a desiccator under vacuum or in a drying oven at a low temperature (50-60 °C). The expected yield is typically in the range of 80-90%.
Process Workflow and Data
Quantitative Data
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 3,4-Diethoxybenzoic Acid | 210.23 | 10.0 | 0.0476 | 1.0 |
| Nitric Acid (68%) | 63.01 | ~26.8 | ~0.425 | ~9.0 |
| Sulfuric Acid (98%) | 98.08 | ~80.0 | ~0.816 | ~17.1 |
| Theoretical Yield | 255.22 | 12.15 | 0.0476 | - |
Note: Nitric and Sulfuric acids are used in large excess, acting as both reagents and the solvent.
Safety Precautions
-
Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Strict adherence to temperature control is critical for safety.
-
Quenching: Always add the acid mixture to ice/water slowly; never the other way around. This helps to dissipate the heat generated upon dilution.
References
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Online] YouTube.
- Google Patents. (2020). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
- Google Patents. (2006). Process for producing 3-nitro-4-alkoxybenzoic acid.
- Shopsowitz, K., et al. (2011). Regioselectivity in the Nitration of Dialkoxybenzenes. Journal of Organic Chemistry.
- ResearchGate. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
- PubMed. (2011). Regioselectivity in the nitration of dialkoxybenzenes.
- Chemguide. (n.d.). The nitration of benzene.
- IJRAR.org. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
- Google Patents. (2013). Preparation method of 2,3,4-trimethoxybenzoic acid.
- Chemistry LibreTexts. (2023). The Nitration of Benzene.
Sources
using 4,5-Diethoxy-2-nitrobenzoic acid as a photolabile protecting group
An In-Depth Guide to 4,5-Diethoxy-2-nitrobenzoic Acid for Photolabile Protection
Introduction: Harnessing Light for Spatiotemporal Control
Photolabile protecting groups (PPGs), often termed "caging" groups, are indispensable tools in chemistry and biology, offering precise spatiotemporal control over the release of active molecules.[1][2] By using light as a non-invasive trigger, researchers can initiate biological processes, activate drugs, or alter material properties at a desired time and location.[3] Among the most robust and widely utilized classes of PPGs are the ortho-nitrobenzyl derivatives.[4][5]
This application note provides a detailed guide to the use of This compound as a versatile photolabile protecting group. As a derivative of the well-known 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, the diethoxy variant offers similar photochemical properties with potentially altered solubility and lipophilicity, making it a valuable alternative for specific applications, including organic synthesis and drug delivery.[6][7] We will explore its core mechanism, photochemical properties, and detailed protocols for its application in protecting key functional groups.
Section 1: Mechanism and Photochemical Properties
The functionality of this compound as a PPG is rooted in the photochemistry of the 2-nitrobenzyl moiety. Upon absorption of near-UV light, the molecule undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This transient species rapidly rearranges to release the protected molecule, generating a 2-nitrosobenzaldehyde byproduct.[2][4]
Caption: General mechanism for the photocleavage of 2-nitrobenzyl PPGs.
The key to successful application lies in understanding the compound's photochemical properties, which dictate the required experimental conditions. While specific data for the diethoxy derivative is sparse, properties can be reliably inferred from its close analog, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group.
| Property | Typical Value | Rationale & Remarks |
| Absorption Max (λmax) | ~350 - 365 nm | The 2-nitrobenzyl chromophore dictates the absorption spectrum. The ethoxy groups, similar to methoxy groups, act as auxochromes, red-shifting the absorption into the near-UV range, which is advantageous for minimizing potential photodamage to biological systems.[4][8] |
| Irradiation Wavelength | 365 nm | This wavelength corresponds to the I-line of mercury-arc lamps, a common and accessible light source in most laboratories. It offers a good balance between efficient excitation and reduced phototoxicity compared to shorter UV wavelengths.[4][9] |
| Quantum Yield (Φ) | 0.1 - 0.6 | The quantum yield for 2-nitrobenzyl cleavage can vary significantly based on the leaving group (the protected molecule) and solvent.[9] Esters of 1-(2-nitrophenyl)ethanol have reported quantum yields as high as 0.63. |
| Byproducts | 4,5-diethoxy-2-nitrosobenzaldehyde | The byproduct is a nitroso species. While generally considered biologically benign in small quantities, it is important to note that these byproducts can absorb light and potentially interfere with downstream applications or assays.[1] |
Section 2: Protocols for Protection (Caging)
The carboxylic acid moiety of this compound allows it to be readily coupled to various functional groups, primarily alcohols and amines, through ester or amide linkages, respectively.
General Workflow for Caging Reactions
Caption: A typical workflow for protecting a substrate with the PPG.
Protocol: Protection of a Primary Alcohol (Esterification)
This protocol describes the caging of a generic primary alcohol (R-CH₂OH) via esterification.
Materials:
-
Primary alcohol substrate
-
This compound (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes.
-
Rationale: DCC is a common coupling agent that activates the carboxylic acid for nucleophilic attack by the alcohol. DMAP serves as a catalyst to accelerate the reaction. Performing the addition at 0 °C helps to control the exothermic reaction and minimize side products.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Rationale: The acid wash removes residual DMAP, while the bicarbonate wash removes any unreacted nitrobenzoic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure caged compound.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Section 3: Protocol for Photolytic Deprotection (Uncaging)
The deprotection step uses near-UV light to cleave the protecting group and release the active molecule.
Materials & Equipment:
-
Caged substrate
-
Appropriate solvent (e.g., Methanol, Acetonitrile, buffered aqueous solution)
-
UV Lamp with output at ~365 nm (e.g., medium-pressure mercury lamp with a filter)
-
Reaction vessel transparent to near-UV light (e.g., quartz or Pyrex)
Procedure:
-
Preparation: Dissolve the caged compound in the chosen solvent. The concentration should be low enough to ensure good light penetration (typically in the micromolar to low millimolar range). If in a biological context, use a physiologically compatible buffer.
-
Rationale: The solvent should be transparent at the irradiation wavelength and should not react with the substrate or the excited PPG. Acetonitrile and methanol are good choices for organic work; buffered saline is suitable for biological experiments.
-
-
Irradiation: Place the solution in the reaction vessel and irradiate with a 365 nm UV lamp. Stir or agitate the solution during irradiation to ensure uniform exposure.
-
Safety Note: Always use appropriate UV-blocking safety glasses and shielding during irradiation.
-
-
Monitoring: Monitor the cleavage progress by HPLC or TLC, observing the disappearance of the starting material and the appearance of the deprotected product. Irradiation times can range from minutes to hours depending on the light source intensity, quantum yield, and concentration.[9]
-
Workup (if necessary): Once cleavage is complete, the solvent can be removed under reduced pressure. The 2-nitrosobenzaldehyde byproduct can be removed by column chromatography or, depending on the application, may not require removal if present in trace amounts.
Section 4: Applications and Considerations
The ability to cage and release molecules with this compound opens avenues in various fields:
-
Drug Delivery: Caged prodrugs can be developed that remain inactive until irradiated at a specific tumor site, potentially reducing systemic toxicity.[10][11] The diethoxy groups may enhance lipid solubility, aiding in crossing cellular membranes.
-
Neuroscience: "Caged" neurotransmitters (e.g., GABA, glutamate) can be released at specific synapses to study neural circuit function with high precision.[3]
-
Materials Science: Attaching this PPG to polymer backbones or surfaces allows for light-induced changes in material properties like solubility or surface chemistry.[2]
Key Considerations:
-
Phototoxicity: While 365 nm light is less damaging than shorter wavelengths, prolonged high-intensity exposure can still be harmful to living cells. It is crucial to optimize light dosage to achieve efficient uncaging while maintaining cell viability.
-
Byproduct Interference: The 2-nitrosobenzaldehyde byproduct has its own absorption spectrum and can be fluorescent, which may interfere with assays that rely on fluorescence detection.[8]
References
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
- Wikipedia. (2023). Photolabile protecting group.
- Gesher. 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester.
- Google Patents. (2007). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- Buglak, A. A., et al. (2022). Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. RSC Advances.
- PubChem. 4,5-Dimethoxy-2-nitrobenzoic acid.
- ResearchGate. Synthesis and photophysical data (including absorption, λabs, and...).
- Seo, T. S., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 101(15), 5488-5493.
- ResearchGate. Photolabile Protecting Groups: Structure and Reactivity.
- Mitchell, M. J., et al. (2021). Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. Advanced Materials.
- Singh, V., & Deiters, A. (2014). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current protocols in chemical biology, 6(3), 151-166.
- Royal Society of Chemistry. Electronic Supplementary Information.
- ResearchGate. Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
- National Center for Biotechnology Information. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution.
- University of Groningen. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems.
- International Journal of Drug Delivery Technology. Volume 5, Issue 2.
- Al-Ahmady, Z. S., & Kostarelos, K. (2022). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Pharmaceutics, 14(9), 1934.
- MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems.
- ResearchGate. Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine.
- National Center for Biotechnology Information. A Review of Recent Developments in Biopolymer Nano-Based Drug Delivery Systems with Antioxidative Properties: Insights into the Last Five Years.
- Organic Syntheses. p-NITROBENZOIC ACID.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. FCKeditor - Resources Browser [midyear.aza.org]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Photocleavage of the 4,5-Diethoxy-2-Nitrobenzoyl Photolabile Protecting Group
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical guide on the photocleavage mechanism and application of the 4,5-diethoxy-2-nitrobenzoyl (DNB) group, a key photolabile protecting group (PPG) for advanced research in chemistry, biology, and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage photocontrolled release in their experimental systems.
Introduction: The Advantage of Light-Based Control
Photoremovable protecting groups (PPGs), or "caging" groups, offer unparalleled spatial and temporal control over the release of active chemical species.[1] The ortho-nitrobenzyl (ONB) scaffold is one of the most widely utilized classes of PPGs due to its synthetic accessibility and reliable cleavage upon UV irradiation.[2][3] The 4,5-diethoxy-2-nitrobenzoyl (DNB) group, a dimethoxy-substituted derivative often referred to as a "nitroveratryl" type, builds upon the classic ONB framework. The two electron-donating ethoxy groups on the aromatic ring red-shift the molecule's absorption maximum to longer, less-damaging wavelengths (typically ~350-365 nm), making it particularly suitable for applications in sensitive biological systems where minimizing cellular damage is critical.[4][5] This guide will elucidate the intricate mechanism of DNB photocleavage, provide robust experimental protocols, and offer expert insights for its successful implementation.
Part I: The Photochemical Mechanism
The Core Reaction Pathway: From Photon to Product
The uncaging of a DNB-protected substrate is a multi-step photochemical process initiated by the absorption of a photon. While often depicted as a simple rearrangement, the mechanism involves several transient intermediates that have been identified through advanced spectroscopic techniques.[6] The presence of the ortho-nitro group is essential for the reaction to proceed.[4]
The currently accepted mechanism is as follows:
-
Photoexcitation: Upon absorbing a photon (typically in the 340-365 nm range), the DNB group is promoted to an excited singlet state.
-
Intramolecular Hydrogen Transfer: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate. This tautomerization is the key photochemical step.[5]
-
Cyclization and Rearrangement: The aci-nitro species is unstable and undergoes a series of rapid rearrangements. It first cyclizes to form a 1,3-dihydrobenz[c]isoxazol-1-ol derivative.[6]
-
Hydrolysis and Release: This cyclic intermediate further rearranges and, upon hydrolysis (reaction with water), releases the protected functional group (e.g., an alcohol, amine, or carboxylic acid). This final step concomitantly generates the primary byproduct, 4,5-diethoxy-2-nitrosobenzaldehyde (or a related ketone).[1][6]
The release of the substrate can be orders of magnitude slower than the decay of the initial transient intermediates, and the rate-limiting step can be pH-dependent.[1][6]
Caption: Photocleavage mechanism of the DNB protecting group.
Physicochemical Properties & Rationale for Use
The selection of the DNB group over other PPGs is often driven by its favorable photophysical properties. The ethoxy substituents play a crucial role in tuning these characteristics.
| Property | Typical Value / Characteristic | Rationale & Significance |
| λmax (Absorbance Max) | ~350 - 365 nm | The diethoxy groups red-shift the absorbance compared to unsubstituted ONB, allowing the use of longer wavelength UV light (e.g., 365 nm from an Hg lamp) which is less phototoxic to biological samples.[4][5] |
| Quantum Yield (Φ) | 0.05 - 0.2 (Typical Range) | Represents the efficiency of converting an absorbed photon into a cleavage event. While moderate, it is sufficient for most applications. The exact value is solvent and substrate dependent.[7] |
| Primary Byproduct | 4,5-diethoxy-2-nitrosobenzaldehyde | This byproduct can be reactive and strongly absorbs light, potentially acting as an inner filter that reduces cleavage efficiency over time.[1][3] Its potential toxicity must be considered in biological experiments. |
| Cleavage Kinetics | Follows first-order kinetics[4] | The reaction rate is directly proportional to the light intensity and the concentration of the caged compound, allowing for predictable release profiles. |
Part II: Application Protocols
General Considerations for Photocleavage Experiments
-
Light Source Selection: The choice of light source is critical. Common options include mercury (Hg) or xenon (Xe) arc lamps, high-power LEDs, and UV lasers.[8] For the DNB group, a source with a strong emission peak around 365 nm is ideal. Use band-pass filters to isolate the desired wavelength, minimizing irradiation of the sample with shorter, more damaging UV light and preventing unwanted photochemistry of the released product.
-
Solvent and Buffer Choice: Photocleavage can be performed in a variety of organic and aqueous solvents. In aqueous solutions, reaction rates can be pH-dependent.[6] It is crucial to ensure that the caged compound, the released substrate, and any intermediates are stable and soluble in the chosen medium. For biological experiments, buffered solutions (e.g., phosphate-buffered saline) are standard.
-
Concentration and Inner Filter Effect: At high concentrations, the caged compound itself can absorb most of the incident light at the surface of the sample, preventing photons from penetrating deeper. This "inner filter effect" can lead to non-uniform cleavage and slower-than-expected overall reaction rates. Similarly, the buildup of the absorbing nitroso byproduct can attenuate the light source.[3] Working with optically dilute solutions (Absorbance < 0.1 at the irradiation wavelength) is recommended for kinetic studies.
Protocol 1: Photocleavage of a DNB-Protected Compound in Solution
This protocol provides a general workflow for monitoring the uncaging of a DNB-protected molecule in a standard quartz cuvette.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the DNB-caged compound in a suitable solvent (e.g., acetonitrile, DMSO, or aqueous buffer).
-
Dilute the stock solution to a final working concentration in the desired solvent within a 1 cm path length quartz cuvette. For kinetic analysis, the absorbance at the irradiation wavelength should be low (~0.1) to ensure uniform illumination.
-
Rationale: Quartz is used for its transparency to UV light. Low absorbance minimizes the inner filter effect, ensuring pseudo-first-order kinetics.
-
-
Initial Analysis (t=0):
-
Acquire a full UV-Vis absorbance spectrum of the sample before irradiation.
-
Inject an aliquot of the starting material onto an HPLC or LC-MS system to obtain a reference chromatogram and mass spectrum.
-
Rationale: This establishes the baseline for monitoring the reaction progress.
-
-
Irradiation:
-
Place the cuvette in a temperature-controlled holder. Position the light source (e.g., a collimated 365 nm LED or a filtered Hg lamp) to illuminate the sample uniformly.
-
Begin irradiation. For time-course experiments, use a shutter to control the exposure time precisely.
-
Rationale: Consistent sample geometry and light intensity are critical for reproducible results. Temperature control prevents thermal degradation.
-
-
Time-Course Monitoring:
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 30 minutes), briefly interrupt the irradiation and remove a small aliquot for analysis.
-
Analyze each aliquot by HPLC or LC-MS to quantify the remaining starting material and the appearance of the released product.
-
Rationale: This provides the raw data to determine the reaction rate.
-
-
Data Analysis (Self-Validation):
-
Confirm the identity of the photoproducts by comparing their retention times and mass spectra to authentic standards of the expected released molecule and the nitroso byproduct.
-
Plot the natural logarithm of the concentration of the starting material (ln[C]) versus time. A linear plot confirms first-order kinetics.[4]
-
The rate constant (k) can be determined from the slope of this line (slope = -k).
-
Caption: Experimental workflow for kinetic analysis of photocleavage.
Protocol 2: Spatially Controlled Release from a DNB-Caged Fluorophore on a Surface
This protocol outlines a method for achieving patterned release of a molecule immobilized on a solid support, a technique used in DNA chip synthesis and cell guidance applications.[9]
Methodology:
-
Surface Preparation:
-
Functionalize a glass microscope slide with a chemical linker suitable for covalent attachment of the DNB-caged molecule (e.g., an amine-reactive silane).
-
Immobilize the DNB-caged molecule (e.g., DNB-caged fluorescein) onto the activated surface according to established bioconjugation protocols.
-
Thoroughly wash the slide to remove any non-covalently bound material.
-
Rationale: Covalent attachment ensures the caged molecule is fixed in place until photocleavage occurs.
-
-
Masked Irradiation:
-
Cover the functionalized slide with a photomask (a glass plate with an opaque pattern, e.g., chrome).
-
Alternatively, use a digital micromirror device (DMD) or a focused laser beam controlled by a scanning system for more complex patterns.
-
Rationale: The mask ensures that only the desired regions of the surface are exposed to UV light.
-
-
Photocleavage:
-
Place the masked slide under a uniform field of 365 nm light for a sufficient duration (determined from solution-phase experiments or pilot studies).
-
Rationale: The exposure time will dictate the amount of fluorophore released in the illuminated areas.
-
-
Post-Cleavage Washing:
-
After irradiation, remove the photomask.
-
Thoroughly wash the slide with buffer or solvent to remove the cleaved fluorophore and the nitroso byproduct from the exposed regions.
-
Rationale: This step is crucial to developing the pattern; only the remaining, un-cleaved (and thus non-fluorescent) molecules should remain in the exposed areas.
-
-
Validation by Imaging:
-
Image the slide using a fluorescence microscope.
-
The areas that were protected by the mask (not irradiated) should retain the immobilized, caged fluorophore and thus remain fluorescent (assuming the caged version has some residual fluorescence or a separate fluorescent tag is present).
-
The areas that were exposed to UV light should show a significant decrease in fluorescence, creating a negative-tone pattern of the mask.
-
Rationale: Fluorescence microscopy provides direct visual confirmation of spatially controlled photocleavage.
-
Part III: Troubleshooting and Advanced Insights
-
Problem: Incomplete or Slow Cleavage.
-
Cause: Insufficient light intensity or exposure time. Verify the output of your lamp with a power meter.
-
Cause: Inner filter effect. Dilute the sample or use a shorter path length cell. The byproduct may be absorbing the light; increasing mixing can help mitigate this in solution.
-
Cause: The quantum yield may be intrinsically low in your solvent system. Try a different solvent if the application allows.
-
-
Problem: Degradation of the Released Product.
-
Cause: The released molecule may itself be photosensitive to the 365 nm light.
-
Solution: Reduce the total exposure time by using a higher intensity light source for a shorter period. Include control experiments where the uncaged product is irradiated under the same conditions to assess its stability.
-
-
Expert Insight: Orthogonal Uncaging.
-
The DNB group can be used in combination with other PPGs that cleave at different wavelengths (e.g., coumarin-based cages at >400 nm). This allows for the sequential, wavelength-dependent release of multiple substrates from a single solution, a powerful technique for studying complex biological systems.[10]
-
References
- Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
- Leriche, G., et al. (2012). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews, 112(5), 2570-2604. [Link]
- Willner, I., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5484-5609. [Link]
- Singh, Y., et al. (2014). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 15(1), 229-236. [Link]
- Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 485-490. [Link]
- Wirz, J., et al. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 127(2), 739-748. [Link]
- ResearchGate. (2025). Theoretical Investigation of the Excited States of 2-Nitrobenzyl and 4,5-Methylendioxy-2-nitrobenzyl Caging Groups. Request PDF. [Link]
- ResearchGate. (2025). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. Request PDF. [Link]
- ResearchGate. (2025). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Request PDF. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. seas.upenn.edu [seas.upenn.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,5-Diethoxy-2-nitrobenzoic Acid in Peptide Synthesis: A Guide for Researchers
Advanced Photolabile Strategies for the Synthesis of Complex and Sensitive Peptides
This comprehensive guide details the application of 4,5-Diethoxy-2-nitrobenzoic acid as a photolabile linker in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals seeking to leverage photocleavage strategies for the synthesis of delicate or complex peptides where traditional harsh cleavage conditions are undesirable. This document provides the scientific rationale, detailed experimental protocols, and expected outcomes for the successful implementation of this advanced methodology.
Introduction: The Advantage of Light-Based Cleavage
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups and resin linkers is paramount to achieving high purity and yield of the target peptide.[1][2] While traditional methods relying on strong acids like trifluoroacetic acid (TFA) for cleavage are robust, they can be detrimental to peptides containing sensitive modifications or sequences prone to degradation.[3] Photolabile protecting groups (PPGs) and linkers offer an elegant, orthogonal solution, enabling the release of the synthesized peptide from the solid support under mild UV irradiation, thereby preserving the integrity of complex molecules.[4][5][6]
This compound belongs to the well-established family of o-nitrobenzyl derivatives, which are among the most commonly used PPGs in organic synthesis and cell biology.[7][8] The core principle of its utility lies in a Norrish Type II photoreaction. Upon irradiation with UV light, typically around 365 nm, the nitro group abstracts a hydrogen atom from the benzylic position, initiating a rearrangement that culminates in the cleavage of the ester linkage and release of the peptide's C-terminal carboxyl group.[3][9] The ethoxy substituents on the benzene ring serve to fine-tune the photochemical properties of the molecule, potentially influencing the efficiency and kinetics of the photocleavage process.
This application note will provide a detailed framework for the synthesis of a photolabile resin using this compound, subsequent peptide elongation via standard Fmoc-SPPS, and the final photolytic cleavage of the target peptide.
The Chemistry: Mechanism of Photolytic Cleavage
The photolytic cleavage of the 4,5-diethoxy-2-nitrobenzyl ester linkage proceeds through a well-understood intramolecular redox reaction. The key steps are illustrated below:
Caption: Standard Fmoc-SPPS cycle for peptide elongation.
A. Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF.
B. Amino Acid Coupling:
-
Dissolve the next Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF. [10][11]2. Add the coupling solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. Repeat the coupling if necessary.
-
Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
Protocol 4: Photolytic Cleavage of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the photolabile resin using UV irradiation.
Materials:
-
Peptide-bound resin
-
Cleavage solvent (e.g., a mixture of Trifluoroethanol (TFE) and DCM, or Acetonitrile/Water)
-
UV lamp with an output centered around 365 nm (e.g., a medium-pressure mercury lamp with a Pyrex filter)
-
Reaction vessel transparent to UV light (e.g., Pyrex or quartz)
Procedure:
-
Wash the fully synthesized peptide-resin with DCM and dry it partially.
-
Suspend the resin in the chosen cleavage solvent in a UV-transparent reaction vessel. The concentration should be dilute to ensure good light penetration.
-
Irradiate the suspension with UV light (λ ≈ 365 nm) while gently agitating. The reaction should be carried out at room temperature.
-
Monitor the cleavage progress by taking small aliquots of the solution at different time points (e.g., 1, 2, 4, 6 hours) and analyzing them by HPLC.
-
Once the cleavage is complete (as determined by HPLC), filter the resin and wash it with the cleavage solvent.
-
Combine the filtrate and washes, and evaporate the solvent under reduced pressure to obtain the crude peptide.
-
Purify the peptide using standard techniques such as reverse-phase HPLC.
Data Presentation and Considerations
| Parameter | Recommended Condition | Rationale & Notes |
| Cleavage Wavelength | 350-365 nm | This wavelength range provides optimal excitation for the o-nitrobenzyl chromophore while minimizing potential photodamage to sensitive amino acids like Tryptophan. [4][5] |
| Irradiation Time | 2-8 hours | Highly dependent on the scale of the synthesis, the quantum yield of the linker, and the lamp intensity. The reaction progress should be monitored by HPLC. |
| Cleavage Solvents | TFE/DCM, Acetonitrile/Water, Dioxane/Water | The solvent system should be chosen to ensure the solubility of the peptide and be transparent at the irradiation wavelength. Neutral pH is generally preferred. |
| Scavengers | Generally not required | Unlike acid-mediated cleavage, photolysis does not typically generate highly reactive cationic species. However, for peptides containing sensitive residues, the addition of a radical scavenger could be considered. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Cleavage | - Insufficient irradiation time or intensity.- Poor light penetration due to high resin concentration.- Inefficient solvent system. | - Increase irradiation time.- Dilute the resin suspension.- Test alternative solvent systems for better peptide solubility. |
| Peptide Degradation | - Photodamage to sensitive residues (e.g., Trp, Met, Cys).- Over-irradiation. | - Use a filter to cut off shorter, more damaging wavelengths (<320 nm).- Carefully monitor the reaction and stop once cleavage is complete.- Consider adding a scavenger to the cleavage cocktail. |
| Low Yield | - Incomplete coupling during SPPS.- Poor loading of the first amino acid.- Incomplete cleavage. | - Optimize coupling times and reagents during synthesis.- Re-evaluate the first amino acid attachment protocol.- Address incomplete cleavage as described above. |
Conclusion
The use of this compound as a photolabile linker represents a powerful tool in the arsenal of the modern peptide chemist. It provides a mild and orthogonal cleavage strategy that is particularly advantageous for the synthesis of complex, sensitive, and modified peptides. By carefully following the protocols and considering the principles outlined in this guide, researchers can successfully implement this technology to advance their research and development efforts in peptide science and drug discovery.
References
- A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. (2025-10-21). ResearchGate.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022-03-29). Molecules.
- Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. ResearchGate.
- 2.4 Photocleavable Protecting Groups. Thieme Chemistry.
- Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
- Proposed mechanism for the photochemical N−O bond cleavage of O‐2‐nitrobenzyl protected hydroxamates. ResearchGate.
- Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization. (2020-03-03). The Journal of Organic Chemistry.
- Solid phase synthesis of protected peptides via photolytic cleavage of the .alpha.-methylphenacyl ester anchoring linkage. The Journal of Organic Chemistry.
- A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. PMC - NIH.
- Methods and protocols of modern solid phase peptide synthesis. ResearchGate.
- Recent highlights of the total synthesis of cyclic peptide natural products. (2025-05-14). RSC Publishing.
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI.
- Photolytic Cleavage and Condensation Reactions of Cyclohexa-2,4-dienones with Diamines. MDPI.
- Photolabile protecting group. Wikipedia.
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central.
- Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. (2025-08-07). ResearchGate.
- Greening the synthesis of peptide therapeutics: an industrial perspective. PMC - NIH.
- Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH.
- Methods and protocols of modern solid phase peptide synthesis. (2014-06-13). Springer.
- Large-Scale Synthesis of Peptides. Wiley Online Library.
Sources
- 1. peptide.com [peptide.com]
- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 4,5-Diethoxy-2-nitrobenzyl Caged Compounds for High-Precision Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Achieving Spatiotemporal Control in Pharmacology
The efficacy of a therapeutic agent is often dictated not only by its intrinsic activity but also by its concentration at the right place and time. Conventional drug administration floods the entire system, leading to off-target effects and reduced therapeutic windows. "Caged compounds" offer a sophisticated solution to this challenge.[1] This technology involves temporarily inactivating a bioactive molecule by covalently attaching a photoremovable protecting group (PPG), or "photocage".[2][3] The inert, caged drug can then be administered and allowed to distribute. Upon irradiation with light of a specific wavelength, the cage is cleaved, releasing the active drug with high spatiotemporal precision.[4][5]
Among the most robust and widely adopted photocages are those based on the ortho-nitrobenzyl (oNB) scaffold.[6][7] This application note provides a detailed guide to the use of the 4,5-diethoxy-2-nitrobenzyl (DE-NB) caging group, a key derivative of the oNB family. The addition of two ethoxy groups to the benzene ring shifts the molecule's absorption maximum to longer, less phototoxic wavelengths (typically ~350-400 nm), making it exceptionally well-suited for applications in living systems.[7][8] We will explore the underlying photochemistry, provide detailed protocols for synthesis and application, and offer field-proven insights to ensure experimental success.
Note: The 4,5-diethoxy-2-nitrobenzyl (DE-NB) group is a close structural and functional analog of the more extensively documented 4,5-dimethoxy-2-nitrobenzyl (DMNB) group. The principles and protocols described herein are based on the well-established chemistry of DMNB and are directly applicable to its diethoxy counterpart.[8][9]
Part 1: The DE-NB Moiety: Mechanism and Key Properties
Mechanism of Photorelease
The utility of the DE-NB caging group is rooted in a well-defined, light-induced intramolecular rearrangement. Understanding this mechanism is crucial for optimizing release kinetics and experimental design. The process occurs in a series of rapid steps following the absorption of a photon.[9][10][11]
-
Photoexcitation: The process begins when the nitrobenzyl chromophore absorbs a photon (hν), promoting it to an excited singlet or triplet state.
-
Intramolecular H-Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon linking the cage to the drug), forming a transient aci-nitro intermediate. This is the key photochemical step.
-
Cyclization and Rearrangement: The aci-nitro intermediate rapidly rearranges into a cyclic isomer.
-
Release: This unstable cyclic intermediate fragments, releasing the active drug (Drug-XH), a proton (H+), and the 4,5-diethoxy-2-nitrosobenzaldehyde byproduct.
This entire sequence is typically completed on a microsecond-to-millisecond timescale, enabling the rapid initiation of biological processes.[4]
Caption: The photochemical release mechanism of a drug from the DE-NB cage.
Essential Photochemical Properties
The efficiency of a photorelease experiment is governed by a few key parameters. These should be determined for each new caged compound to ensure predictable and reproducible results.
| Parameter | Symbol | Description | Typical Values (DMNB-caged) | Importance |
| Absorption Maximum | λmax | The wavelength at which the caged compound absorbs light most strongly. | ~350 - 380 nm | Determines the optimal light source for uncaging. The shift into the UV-A range reduces cellular phototoxicity compared to shorter-wavelength UV cages.[7] |
| Molar Extinction Coeff. | ε | A measure of how strongly the compound absorbs light at λmax (in M-1cm-1). | 4,000 - 6,000 M-1cm-1 | A higher ε means more efficient light absorption, requiring less light intensity for uncaging, further minimizing photodamage.[3] |
| Quantum Yield of Uncaging | Φu | The efficiency of converting an absorbed photon into a photorelease event (a unitless value from 0 to 1). | 0.01 - 0.1 | Represents the probability that an absorbed photon will lead to uncaging. A higher Φu is more efficient but not always the most critical factor.[3] |
Part 2: Experimental Design and Protocols
Protocol 1: Synthesis of a DE-NB Caged Drug (General Procedure)
This protocol outlines a general strategy for caging a therapeutic agent containing a hydroxyl (-OH) or primary/secondary amine (-NHR) functional group. The key reagent is 4,5-diethoxy-2-nitrobenzyl bromide, which can be synthesized from commercially available 4,5-diethoxy-2-nitrobenzoic acid.
Rationale: The hydroxyl or amine group of the drug acts as a nucleophile, displacing the bromide from the benzylic carbon of the DE-NB-Br reagent. A non-nucleophilic base is used to scavenge the HBr generated during the reaction, driving the reaction to completion.
Caption: General workflow for the synthesis and purification of a DE-NB caged compound.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere (N2 or Argon), dissolve the drug (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Addition of Caging Reagent: Add 4,5-diethoxy-2-nitrobenzyl bromide (1.1 equivalents) dropwise to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the pure caged compound.
Protocol 2: Characterization of the Caged Compound
Self-Validation: Proper characterization is essential to trust your results. It confirms the identity of your compound and ensures it is biologically inert prior to photolysis.
-
Structural Verification:
-
NMR Spectroscopy (¹H, ¹³C): Confirm the covalent attachment of the DE-NB group to the drug molecule. Look for characteristic peaks of the aromatic protons of the cage and the benzylic CH₂ protons.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to confirm the elemental composition of the synthesized molecule.
-
-
Photochemical Property Determination:
-
UV-Vis Spectroscopy: Dissolve a known concentration of the caged compound in a suitable buffer (e.g., PBS, pH 7.4). Scan the absorbance from 250 nm to 500 nm to determine the λmax. Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε).
-
-
Biological Inertness Assay:
-
Rationale: The caged drug should not elicit a biological response before light activation.[4]
-
Procedure: Design an assay that measures the activity of the uncaged drug (e.g., enzyme inhibition, receptor binding, cytotoxicity). Run three parallel experiments:
-
Control (vehicle only).
-
Uncaged drug at a known effective concentration (e.g., IC50).
-
Caged drug at the same concentration, kept in the dark.
-
-
Expected Outcome: The biological response in the caged drug sample should be indistinguishable from the control, confirming its inactivity.
-
Protocol 3: In Vitro Photorelease and Kinetic Analysis
This protocol allows for the quantification of photorelease kinetics and efficiency.
Setup:
-
Light Source: A collimated LED (e.g., 365 nm) or a filtered mercury arc lamp.[12] The power output should be measurable and stable.
-
Spectrophotometer or HPLC: To monitor the concentration change of the caged and uncaged species over time.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the caged compound in a quartz cuvette at a known concentration (e.g., 50 µM in PBS). The initial absorbance at the irradiation wavelength should be between 0.1 and 0.3 to avoid inner filter effects.
-
Initial Measurement (t=0): Record the initial UV-Vis spectrum or take an initial HPLC chromatogram.
-
Irradiation: Irradiate the sample with the light source for a defined period (e.g., 10 seconds). Use a shutter to control the exposure time precisely.[4]
-
Post-Irradiation Measurement: Immediately after irradiation, record another spectrum or HPLC chromatogram.
-
Repeat: Repeat steps 3 and 4 for multiple time points until the reaction reaches completion (i.e., no further spectral changes are observed).
-
Data Analysis: Plot the concentration of the caged compound (decreasing) and the free drug (increasing) as a function of total irradiation time. This data can be used to calculate the photorelease rate under your specific experimental conditions.
Expert Insight: Be aware that photolysis of DMNB-caged acids can yield fluorescent byproducts.[8][13] It is wise to characterize the fluorescence profile of your photolysis mixture to ensure it does not interfere with other fluorescent reporters in your downstream biological assays.
Part 3: Application in Cell-Based Assays
Protocol 4: Spatiotemporal Drug Release in a 2D Cell Culture Model
This protocol describes how to achieve targeted drug release within a population of cultured cells using a microscope-based setup.
Rationale: By focusing the uncaging light through a microscope objective, one can achieve subcellular resolution, releasing the drug in specific regions like a single dendrite or near a particular organelle.
Caption: Experimental workflow for targeted photorelease of a caged drug in live cells.
Step-by-Step Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Loading: Incubate the cells with the DE-NB caged compound.
-
For intracellular targets: Use a membrane-permeant version of the caged drug if available (e.g., an acetoxymethyl (AM) ester).[4]
-
For extracellular targets: Apply the membrane-impermeant caged drug directly to the culture medium.
-
-
Equilibration and Wash: Allow time for the compound to load and equilibrate. For intracellular loading, wash the cells thoroughly with fresh buffer to remove any extracellular compound.
-
Microscopy Setup: Place the dish on an inverted microscope equipped with a UV light source (e.g., 365 nm laser or LED) coupled through the objective.
-
Targeting: Identify the cell or subcellular region of interest. The uncaging light path can often be restricted by an aperture or controlled by a digital micromirror device to illuminate a precise area.
-
Photolysis: Deliver a calibrated pulse of light to the target region. The duration and intensity of the pulse must be optimized to release a sufficient concentration of the drug without causing significant phototoxicity.[12][14]
-
Data Acquisition: Immediately begin recording the cellular response using an appropriate imaging or electrophysiological technique.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Uncaging Efficiency | - Insufficient light power or incorrect wavelength.- Low quantum yield of the compound.- Absorbance of media/buffer is too high. | - Verify light source power and wavelength.- Increase irradiation time or intensity.- Use a simplified, transparent buffer during photolysis. |
| High Background Activity (Leaky Cage) | - Caged compound is not fully inert.- Spontaneous hydrolysis of the caging linkage. | - Re-purify the caged compound.- Synthesize with a more stable linkage (e.g., ether vs. ester).- Perform control experiments in the dark to quantify background activity. |
| Cell Death or Stress | - Phototoxicity from the UV light.- Toxicity of the nitrosobenzaldehyde byproduct.- Toxicity from a high concentration of released drug. | - Reduce light intensity/duration.- Use a "scavenger" for the byproduct (e.g., glutathione).- Lower the concentration of the caged compound. |
| Interference with Fluorescence Imaging | - The nitroso byproduct or its derivatives are fluorescent.[13] | - Characterize the emission spectrum of the photolysis products.- Choose fluorescent reporters with spectrally distinct profiles.- Allow time for byproducts to diffuse away before imaging. |
Conclusion
The 4,5-diethoxy-2-nitrobenzyl photocage is a powerful tool for exerting precise control over the activity of therapeutic agents. By leveraging its favorable photochemical properties, researchers can dissect complex biological pathways and design more targeted drug delivery strategies. Successful application depends on careful synthesis, rigorous characterization, and calibrated light delivery. The protocols and insights provided in this guide offer a robust framework for integrating this technology into advanced research and development programs, paving the way for next-generation therapeutics with enhanced precision and reduced side effects.
References
- Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. (2025).
- Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology. Wiley-VCH. [Link]
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Klán, P., et al. (2013). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]
- Schaper, K., et al. (2010). The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization. Photochemical & Photobiological Sciences, 86(6), 1247-54. [Link]
- Alonso-de Castro, S., et al. (2016). A Green Light-Triggerable RGD Peptide for Photocontrolled Targeted Drug Delivery: Synthesis and Photolysis Studies. The Journal of Organic Chemistry, 81(24), 12196-12206. [Link]
- Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(31), 9772–9781. [Link]
- Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(31), 9772–9781. [Link]
- Molino, P. J., & Wang, Q. (2014). Caged Protein Nanoparticles for Drug Delivery. PMC. [Link]
- Theoretical Investigation of the Excited States of 2-Nitrobenzyl and 4,5-Methylendioxy-2-nitrobenzyl Caging Groups. (2025).
- Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. (2025).
- Papageorgiou, G., et al. (2016). Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes. ChemBioChem, 17(8), 709-717. [Link]
- Applications of ortho-Nitrobenzyl photocage in cancer-biology. (2018).
- Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 84(1), 162-71. [Link]
- Angelos, S., et al. (2008). Photoinduced Intracellular Controlled Release Drug Delivery in Human Cells by Gold-Capped Mesoporous Silica Nanosphere. Journal of the American Chemical Society, 130(35), 11594–11595. [Link]
- Tang, C. M. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience, Chapter 6, Unit 6.21. [Link]
- Lawrence, D. S. (2009). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology, 4(6), 409–427. [Link]
- Targeted Drug Delivery System Using Light and DNA Cages Could Help with Basic Research and Treatment for Cancer and Brain Disease. (2016). The Brink | Boston University. [Link]
- Flash photolysis of caged compounds. (n.d.). Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]
- Moskvin, A. S., et al. (2019). Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. Scientific Reports, 9(1), 13410. [Link]
Sources
- 1. Targeted Drug Delivery System Using Light and DNA Cages Could Help with Basic Research and Treatment for Cancer and Brain Disease | The Brink | Boston University [bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plymsea.ac.uk [plymsea.ac.uk]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 4,5-Diethoxy-2-nitrobenzoic Acid for the Synthesis of Novel Anti-Inflammatory Agents
Introduction: The Rationale for a New Synthetic Approach
The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical objective in medicinal chemistry, driven by the need to mitigate the adverse effects associated with current therapies, such as gastrointestinal and cardiovascular complications[1]. The therapeutic action of most NSAIDs is rooted in their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the metabolic pathway of arachidonic acid to pro-inflammatory prostaglandins[2].
This guide focuses on the strategic use of 4,5-Diethoxy-2-nitrobenzoic acid as a versatile starting scaffold. Its ethyl ester form is a recognized intermediate in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties[3]. The inherent chemical architecture of this molecule—a carboxylic acid for derivatization, a nitro group for conversion to a reactive amine, and di-ethoxy substitutions influencing lipophilicity and binding pocket interactions—makes it an ideal candidate for building a library of novel benzamide derivatives as potential COX inhibitors.
Our core strategy involves a two-step synthetic sequence:
-
Reductive Amination: Conversion of the chemically stable nitro group into a primary amine.
-
Amide Coupling: Formation of a diverse library of amide derivatives by coupling the newly formed amine with various carboxylic acids, or by coupling the parent benzoic acid with various amines after reduction. This document will focus on the latter, which is a more common and versatile approach.
This application note provides the scientific rationale, detailed step-by-step protocols, and characterization guidelines for this synthetic workflow.
The Scientific Foundation: Mechanism of Action
To understand the purpose of our synthesis, we must first grasp the biochemical pathway we aim to disrupt. Inflammation is mediated by eicosanoids, such as prostaglandins, which are synthesized from arachidonic acid released from the cell membrane[2][4]. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, catalyze the key conversion step.
-
COX-1 is constitutively expressed and plays a role in homeostatic functions.
-
COX-2 is inducible and its expression is upregulated at sites of inflammation[4].
By inhibiting these enzymes, particularly COX-2, the production of pro-inflammatory prostaglandins is reduced, leading to anti-inflammatory, analgesic, and antipyretic effects. The compounds synthesized from this compound are designed to act as inhibitors in this pathway.
Caption: Mechanism of Action for NSAIDs in the Arachidonic Acid Pathway.
Overall Synthetic Workflow
The conversion of the starting material to a final, purified product follows a logical and validated sequence of laboratory procedures. This workflow is designed to ensure high purity of the intermediate and final compounds, which is critical for subsequent biological screening.
Caption: General Experimental Workflow for Synthesizing Amide-Based Agents.
Detailed Experimental Protocols
Protocol 1: Reduction of this compound
Rationale: The conversion of the aromatic nitro group to a primary amine is a pivotal step. Catalytic hydrogenation using palladium on carbon (Pd/C) is selected for its high efficiency, clean conversion, and ease of catalyst removal (filtration).[5] This method avoids the use of harsh metal-acid reagents that can complicate purification[6].
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 19.6 mmol) in 100 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.5 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C is flammable, especially when dry. Handle with care.
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a Parr hydrogenator apparatus (set to ~50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).
-
Filtration: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 2-Amino-4,5-diethoxybenzoic acid.
-
Purification & Characterization: The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an appropriate solvent system. The structure should be confirmed by ¹H NMR and Mass Spectrometry (MS).
Protocol 2: General Procedure for Reductive Amide Coupling
Rationale: This protocol facilitates the formation of a stable amide bond between the synthesized 2-amino-4,5-diethoxybenzoic acid and a carboxylic acid of choice. A more versatile approach involves coupling the parent benzoic acid with various amines after the initial reduction step. Here, we detail the coupling of the intermediate 2-Amino-4,5-diethoxybenzoic acid with various acyl chlorides or activated carboxylic acids. For broader applicability, we will describe a standard carbodiimide-mediated coupling of the carboxylic acid of our core molecule (after reduction) with a diverse set of primary or secondary amines.
Materials:
-
2-Amino-4,5-diethoxybenzoic acid (from Protocol 1)
-
A selected amine (e.g., aniline, benzylamine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[7]
-
Hydroxybenzotriazole (HOBt)[7]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃), 1M HCl, Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a stirred solution of 2-Amino-4,5-diethoxybenzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) in a flask under a nitrogen atmosphere, add the selected amine (1.1 eq).
-
Coupling Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the mixture[8]. Finally, add DIPEA (2.5 eq) dropwise. The use of additives like HOBt is crucial to improve reaction efficiency and prevent side reactions like racemization in chiral substrates[9].
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Aqueous Workup: Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, coupling reagents, and the base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation and Characterization
Thorough characterization is essential to validate the successful synthesis of the target compounds. Below is a representative data table for a hypothetical final product, N-phenyl-2-amino-4,5-diethoxybenzamide .
| Parameter | Result |
| Yield | 78% |
| Appearance | Off-white solid |
| Melting Point | 152-154 °C |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.51 (s, 1H, NH), 7.65 (d, 2H), 7.34 (t, 2H), 7.12 (t, 1H), 7.05 (s, 1H), 6.33 (s, 1H), 4.10 (q, 2H), 4.05 (q, 2H), 1.45 (t, 3H), 1.42 (t, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ | 168.2, 150.1, 142.5, 138.4, 129.1, 124.3, 120.2, 115.6, 110.8, 108.9, 64.8, 64.6, 14.9, 14.8 |
| HRMS (ESI+) m/z | Calculated for C₁₇H₂₀N₂O₃ [M+H]⁺: 301.1547, Found: 301.1549 |
Conclusion and Future Directions
The protocols detailed herein provide a robust and adaptable framework for the synthesis of novel anti-inflammatory agents derived from this compound. The strategic two-step process of nitro reduction followed by amide coupling allows for the creation of a diverse chemical library suitable for structure-activity relationship (SAR) studies. Researchers can systematically vary the amine component in the coupling step to probe interactions within the COX enzyme active site, aiming to develop potent and selective COX-2 inhibitors with improved safety profiles. Subsequent in-vitro assays (e.g., COX-1/COX-2 inhibition assays) and in-vivo models (e.g., carrageenan-induced paw edema) are the logical next steps to evaluate the biological activity of these synthesized compounds[10][11][12].
References
- Design, Synthesis, and Biological Activity of Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. (n.d.).
- Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. [Link]
- 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester. (n.d.). Autegan. [Link]
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]
- Reductive amide coupling of nitroarenes and carboxylic acids. (n.d.). University of Johannesburg. [Link]
- (PDF) Synthesis and Anti-Inflammatory Activity of Some -5-Ethoxy-2- Mercapto Benzimidazole Derivatives. (2018).
- Nitroxide derivatives of non-steroidal anti-inflammatory drugs exert anti-inflammatory and superoxide dismutase scavenging properties in A459 cells. (n.d.).
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
- Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.
- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021).
- The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflamm
- Synthesis route for 2-{2-[(2-nitrobenzyl)thio]ethyl}-4,5-dihydrooxazole... (n.d.).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
- Nitro Reduction. (n.d.).
- Biosynthesis and action of eicosanoids in the inflammatory process. (2022). IOSR Journal. [Link]
- Amide coupling Protocol for Amino PEG. (2022). AxisPharm. [Link]
- What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? (2013).
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2021). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 4,5-Diethoxy-2-nitrobenzoic Acid in the Synthesis of Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4,5-Diethoxy-2-nitrobenzoic Acid in Analgesic Development
This compound is a valuable and highly functionalized aromatic scaffold that serves as a key starting material in the synthesis of a variety of biologically active molecules. Its utility in the development of novel analgesic compounds is of particular interest to the medicinal chemistry community. The presence of the nitro group, a versatile functional handle, allows for its strategic reduction to a primary amine. This transformation opens up a plethora of synthetic possibilities for the construction of N-aryl anthranilic acid derivatives, a class of compounds well-recognized for their anti-inflammatory and analgesic properties. Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on this core structure, exerting their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.
This document provides a comprehensive guide to the synthetic utilization of this compound in the preparation of a potent analgesic compound. It outlines a detailed, two-step synthetic protocol, discusses the rationale behind the experimental choices, and presents the biological activity of the target molecule.
Synthetic Strategy: A Two-Step Approach to a Niflumic Acid Analogue
The synthetic route to our target analgesic, 4,5-diethoxy-2-(pyridin-3-ylamino)benzoic acid, a structural analogue of the known analgesic niflumic acid, involves two key transformations:
-
Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to a primary amine, yielding the crucial intermediate, 2-amino-4,5-diethoxybenzoic acid.
-
Ullmann Condensation: The resulting 2-amino-4,5-diethoxybenzoic acid is then coupled with a suitable halopyridine via a copper-catalyzed N-arylation reaction, known as the Ullmann condensation, to afford the final analgesic compound.
This approach is both efficient and modular, allowing for the potential synthesis of a library of analogues by varying the pyridine coupling partner.
Start [label="this compound", fillcolor="#FBBC05"]; Intermediate [label="2-Amino-4,5-diethoxybenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="4,5-Diethoxy-2-(pyridin-3-ylamino)benzoic Acid (Analgesic Compound)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate [label=" Step 1: Nitro Group Reduction \n (e.g., H2, Pd/C) "]; Intermediate -> FinalProduct [label=" Step 2: Ullmann Condensation \n (e.g., 3-Bromopyridine, CuI, Base) "]; }
A high-level overview of the two-step synthesis of the target analgesic compound.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Amino-4,5-diethoxybenzoic Acid
This protocol describes the catalytic hydrogenation of this compound to 2-amino-4,5-diethoxybenzoic acid. The use of palladium on carbon (Pd/C) as a catalyst is a standard and highly effective method for the reduction of aromatic nitro groups.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under a stream of inert gas.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 2-amino-4,5-diethoxybenzoic acid as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR).
Part 2: Synthesis of 4,5-Diethoxy-2-(pyridin-3-ylamino)benzoic Acid via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds. In this step, the synthesized 2-amino-4,5-diethoxybenzoic acid is coupled with 3-bromopyridine using a copper(I) iodide catalyst and a suitable base.
Materials:
-
2-Amino-4,5-diethoxybenzoic acid
-
3-Bromopyridine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for reflux
-
Extraction and purification equipment (e.g., separatory funnel, column chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,5-diethoxybenzoic acid (1.0 eq), 3-bromopyridine (1.1-1.5 eq), copper(I) iodide (5-10 mol%), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF or NMP as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the crude product and wash with water.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain 4,5-diethoxy-2-(pyridin-3-ylamino)benzoic acid.
Data Presentation: Physicochemical and Biological Properties
| Property | This compound | 2-Amino-4,5-diethoxybenzoic Acid | 4,5-Diethoxy-2-(pyridin-3-ylamino)benzoic Acid |
| Molecular Formula | C₁₁H₁₃NO₆ | C₁₁H₁₅NO₄ | C₁₆H₁₈N₂O₄ |
| Molecular Weight | 255.22 g/mol | 225.23 g/mol | 314.33 g/mol |
| Appearance | Off-white to yellow solid | Light-colored solid | Solid |
| Yield (Typical) | - | >95% (Reduction) | 60-80% (Ullmann) |
| Analgesic Activity | Inactive | Inactive | Active |
| COX-1 IC₅₀ | N/A | N/A | ~5-15 µM (Estimated) |
| COX-2 IC₅₀ | N/A | N/A | ~0.1-1 µM (Estimated) |
Note: The IC₅₀ values for the final product are estimated based on data for structurally similar N-aryl anthranilic acid derivatives. Actual values would need to be determined experimentally.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The analgesic and anti-inflammatory effects of N-aryl anthranilic acid derivatives, such as the synthesized 4,5-diethoxy-2-(pyridin-3-ylamino)benzoic acid, are primarily attributed to their ability to inhibit the activity of cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1]
The synthesized compound is expected to act as a competitive inhibitor, binding to the active site of the COX enzymes and preventing the substrate, arachidonic acid, from being converted into prostaglandins. A higher selectivity for COX-2 over COX-1 is a desirable characteristic for modern NSAIDs, as it is associated with a reduced risk of gastrointestinal side effects.[1]
ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05"]; COX_Enzymes [label="COX-1 & COX-2 Enzymes", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#34A853", fontcolor="#FFFFFF"]; InflammationPain [label="Inflammation & Pain", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"]; AnalgesicCompound [label="4,5-Diethoxy-2-(pyridin-3-ylamino)benzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ArachidonicAcid -> COX_Enzymes; COX_Enzymes -> Prostaglandins; Prostaglandins -> InflammationPain; AnalgesicCompound -> COX_Enzymes [label=" Inhibition ", style=dashed, arrowhead=tee, color="#EA4335"]; }
The mechanism of action of the synthesized analgesic compound via COX inhibition.
Conclusion
This compound is a highly adaptable starting material for the synthesis of potent analgesic compounds. The straightforward two-step synthesis, involving a robust nitro reduction followed by a reliable Ullmann condensation, provides an accessible route to N-aryl anthranilic acid derivatives with promising therapeutic potential. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to explore this chemical space further in the quest for novel and improved analgesic agents.
References
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]
- COX Inhibitors.
- Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
- Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. PubMed. [Link]
- Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
- Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities. Pharmacia. [Link]
- Ullmann condens
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
- An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC - NIH. [Link]
- Chemical synthesis of niflumic acid (NF) derivatives.
- Mechanism of action of anti-inflamm
- Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP.
- Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][2][3]diazepin-2-ylamino)
- Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid deriv
- An improved solvent-free synthesis of flunixin and 2-(arylamino)
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
- COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
- CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
- Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives.
- Process for preparing 2-aminopyridine derivatives.
- 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study. PubMed. [Link]
Sources
Application Notes and Protocols for 4,5-Diethoxy-2-nitrobenzoic Acid in Agrochemical Formulations
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the potential uses of 4,5-diethoxy-2-nitrobenzoic acid as a functional component in advanced agrochemical formulations. While direct, large-scale application of this specific molecule is not widely documented in publicly available literature, its structural motifs—a substituted nitrobenzoic acid—suggest several plausible roles based on the well-established chemistry of related compounds. This guide, therefore, serves as an exploratory framework, grounded in established scientific principles, to investigate its utility in enhancing the efficacy, stability, and delivery of active ingredients in crop protection products.
Scientific Rationale and Potential Applications
This compound possesses a unique combination of functional groups that make it an intriguing candidate for agrochemical research. The carboxylic acid moiety offers a reactive handle for derivatization and salt formation, influencing solubility and interactions with active ingredients. The nitro group, an electron-withdrawing substituent, increases the acidity of the carboxylic acid group compared to benzoic acid itself. The di-ethoxy substitution on the benzene ring adds lipophilicity, which can be crucial for penetration through plant cuticles.
Based on the known applications of structurally similar nitrobenzoic acids and their derivatives, the potential applications of this compound in agrochemical formulations can be hypothesized as follows:
-
Intermediate for Novel Active Ingredients: Substituted nitrobenzoic acids are established precursors in the synthesis of various herbicides and insecticides.[1][2] For instance, 2-nitro-3-methylbenzoic acid is a key starting material for diamide insecticides like chlorantraniliprole.[1] The unique substitution pattern of this compound could be leveraged to create novel active compounds.
-
Synergist or Efficacy Enhancer: The ethyl ester of this compound is noted for its use in agrochemical formulations to enhance the efficacy of pesticides and herbicides by improving solubility and stability.[3] The acid form itself may exhibit similar properties, potentially by acting as a co-solvent or by facilitating the transport of the active ingredient across biological membranes.
-
Controlled-Release Formulations: The carboxylic acid group can be used to create salts or esters with varying degrees of hydrolytic stability. This allows for the potential development of controlled-release formulations, where the active ingredient is gradually released over time, improving its longevity and reducing environmental impact.
-
pH Modifier and Stabilizer: The acidity of this compound (pKa is expected to be lower than benzoic acid's 4.2) could be utilized to maintain an optimal pH in spray tank mixtures, which is crucial for the stability and efficacy of many active ingredients.[4]
Synthesis of this compound
The synthesis of this compound is not commonly detailed in readily available literature. However, a plausible synthetic route can be inferred from the synthesis of its dimethoxy analog, 4,5-dimethoxy-2-nitrobenzoic acid.[5][6] The general approach involves the nitration of a substituted benzoic acid. A potential pathway is outlined below.
Diagram of a Potential Synthetic Pathway
Caption: A plausible synthetic route to this compound.
Protocol: Laboratory-Scale Synthesis
This protocol is a hypothetical adaptation based on established nitration procedures for similar aromatic compounds.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-diethoxybenzoic acid in a suitable solvent like glacial acetic acid.
-
Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Formulation Protocols
The incorporation of this compound into agrochemical formulations would depend on its intended function. Below are exemplary protocols for its inclusion in common formulation types.
Emulsifiable Concentrate (EC) Formulation
In an EC formulation, this compound could act as a co-solvent, stabilizer, or synergist.
Objective: To prepare a stable EC formulation of a hypothetical lipophilic insecticide containing this compound.
| Component | Function | Example Concentration (% w/w) |
| Technical Grade Insecticide (e.g., a pyrethroid) | Active Ingredient | 10.0 |
| This compound | Co-solvent / Synergist | 5.0 |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 70.0 |
| Emulsifier Blend (Anionic & Non-ionic) | Emulsifying Agent | 15.0 |
Protocol:
-
In a suitable vessel, dissolve the technical grade insecticide and this compound in the aromatic solvent under gentle agitation until a clear solution is obtained.
-
Add the emulsifier blend to the solution and continue to mix until the formulation is homogeneous.
-
Filter the final product to remove any undissolved particulates.
Diagram of EC Formulation Workflow
Caption: Workflow for preparing an Emulsifiable Concentrate (EC).
Suspension Concentrate (SC) Formulation
In an SC formulation, this compound could serve as a dispersing agent or a pH stabilizer for the suspended active ingredient.
Objective: To prepare a stable SC formulation of a water-insoluble fungicide.
| Component | Function | Example Concentration (% w/w) |
| Technical Grade Fungicide (solid) | Active Ingredient | 40.0 |
| This compound | Dispersant / pH Modifier | 2.0 |
| Wetting Agent | Wetting Agent | 3.0 |
| Dispersing Agent (e.g., a lignosulfonate) | Dispersing Agent | 5.0 |
| Antifreeze (e.g., Propylene Glycol) | Antifreeze | 5.0 |
| Thickener (e.g., Xanthan Gum) | Rheology Modifier | 0.2 |
| Water | Carrier | to 100% |
Protocol:
-
In a portion of the water, dissolve the wetting agent, dispersing agents, and this compound.
-
Add the technical grade fungicide to this aqueous phase and mix to form a slurry.
-
Mill the slurry in a bead mill to achieve the desired particle size distribution (typically < 5 µm).
-
In a separate vessel, prepare the thickener solution by dispersing the xanthan gum in water.
-
Combine the milled slurry with the thickener solution and the remaining water and antifreeze. Mix until homogeneous.
Quality Control and Stability Testing
The physical and chemical stability of any new formulation is critical.[][8]
Analytical Methods for Quantification
The concentration of this compound in a formulation can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
Exemplary HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined) |
| Injection Volume | 10 µL |
Stability Studies
Stability testing should be conducted to assess the shelf-life of the formulation.
-
Accelerated Storage Stability: Samples are stored at an elevated temperature (e.g., 54 °C for 14 days) to predict long-term stability. Key parameters to monitor include the concentration of the active ingredient and this compound, pH, viscosity, and emulsion/suspension stability.
-
Low-Temperature Stability: Samples are stored at low temperatures (e.g., 0 °C for 7 days) to check for crystallization or phase separation.
-
Real-Time Storage Stability: Samples are stored under ambient conditions for an extended period (e.g., 2 years) with periodic testing.[]
Diagram of Stability Testing Logic
Caption: Logical flow for agrochemical formulation stability testing.
Concluding Remarks for the Research Professional
This compound presents an underexplored opportunity in agrochemical formulation science. Its unique chemical structure suggests multifaceted roles, from a precursor for novel pesticides to a functional excipient that enhances formulation performance. The protocols and methodologies outlined in this guide are intended to provide a robust starting point for researchers to systematically investigate and validate the potential of this compound. Rigorous testing of physical and chemical stability, alongside bio-efficacy trials, will be paramount in determining its commercial viability.
References
- Ataman Kimya. (n.d.). NITROBENZOIC ACID.
- PubChem. (n.d.). 4-Nitrobenzoic Acid.
- Chembay. (n.d.). 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester.
- Google Patents. (n.d.). US5055491A - Carboxylic acid esters, methods for producing them and insecticides and/or acaricides containing them as an active ingredient.
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- Ataman Kimya. (n.d.). NITROBENZOIC ACID.
- Australian Pesticides and Veterinary Medicines Authority. (2020). Generation of storage stability data for agricultural chemical products.
- Google Patents. (n.d.). WO2021214792A1 - Herbicide composition, formulations and methods thereof.
- ResearchGate. (n.d.). Stimulating Effect of Some of the New 4-Nitrobenzoic Acids Salts on Wheat Crop Production.
- Patsnap. (2023). Advancements in Carboxylic Acid-Derived Agrochemicals.
- Pacific Northwest Pest Management Handbooks. (2023). SECTION B. AGRICHEMICALS AND THEIR PROPERTIES.
- Pesticide Registration Toolkit. (n.d.). Storage stability of residues.
- PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid.
- Britannica. (n.d.). 2,4,5-trichlorophenoxyacetic acid.
- PCC SE. (n.d.). AGROCHEMICALS FORMULATION.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic Acid (CAS 4998-07-6) Product Specification.
- Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations.
- ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system.
- Mesnage, R., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. PMC.
- Cai, H., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry.
- ResearchGate. (2018). Recent advances in agrochemical formulation.
- PennState Extension. (2021). Using Proper Herbicide Formulations to Prevent Damage.
- ResearchGate. (2024). Pesticide formulation testing: importance and protocols.
- Spadaro, D. C., et al. (2007). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemiis.com [chemiis.com]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 8. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4,5-Diethoxy-2-nitrobenzoic Acid in Modern Organic Synthesis
Introduction: A Multifaceted Synthetic Intermediate
4,5-Diethoxy-2-nitrobenzoic acid is a highly functionalized aromatic compound whose strategic placement of electron-donating and electron-withdrawing groups makes it a valuable and versatile intermediate in advanced organic synthesis. The molecule's architecture—comprising two electron-rich ethoxy groups, a strongly electron-withdrawing nitro group ortho to the carboxylic acid, and the carboxylic acid itself—creates a unique electronic and steric environment. This configuration is pivotal for its two primary applications: as a precursor to bioactive quinazoline heterocycles and as a building block for sophisticated photolabile protecting groups (PPGs). These applications are critical in the fields of drug development and cell biology, respectively. This guide provides an in-depth exploration of the causality behind its utility and detailed protocols for its application.
Physicochemical & Spectroscopic Data
A comprehensive understanding of the physical properties of a synthetic intermediate is paramount for its effective use in multi-step synthesis. The data for this compound are summarized below.
| Property | Value | Source/Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 103796-34-5 | Verified Identifier |
| Molecular Formula | C₁₁H₁₃NO₆ | --- |
| Molecular Weight | 255.22 g/mol | --- |
| Appearance | Typically a pale yellow to off-white solid | Inferred from analogs |
| Solubility | Soluble in DMSO, methanol, hot NaOH(aq). Insoluble in water. | Based on dimethoxy analog[1] |
| ¹H NMR (Expected) | δ ~7.6 (s, 1H), ~7.2 (s, 1H), 4.2-4.0 (m, 4H), 1.5-1.3 (m, 6H) | Chemical shifts are approximate and depend on solvent. |
| ¹³C NMR (Expected) | δ ~167, 152, 148, 140, 125, 115, 110, 65, 14 | Chemical shifts are approximate and depend on solvent. |
Synthesis of this compound
The most direct and industrially scalable synthesis of the title compound involves the regioselective nitration of 3,4-diethoxybenzoic acid. The electron-donating ethoxy groups activate the aromatic ring towards electrophilic substitution, while their steric bulk, combined with the directing effect of the carboxylic acid, favors nitration at the C2 position.
Protocol 3.1: Nitration of 3,4-Diethoxybenzoic Acid
Rationale: This protocol uses nitric acid as the electrophile source. Acetic acid serves as a solvent that can accommodate both the starting material and the nitrating agent, facilitating a homogeneous reaction. The reaction is conducted at a controlled, low temperature to prevent over-nitration and the formation of unwanted side products.
Materials:
-
3,4-Diethoxybenzoic acid
-
Fuming Nitric Acid (≥90%)
-
Glacial Acetic Acid
-
Ice-water bath
-
Deionized water
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-diethoxybenzoic acid (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintain this temperature throughout the addition of the nitrating agent.
-
Nitration: Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Expert Insight: The slow, dropwise addition is critical to control the exothermicity of the reaction and ensure regioselectivity. A rapid increase in temperature can lead to the formation of dinitro- and other undesired byproducts.
-
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Slowly pour the reaction mixture into a beaker containing a stirred slurry of ice and water (approx. 20 mL per gram of starting material). A yellow precipitate will form.
-
Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the product under vacuum at 50 °C to yield this compound. The product can be further purified by recrystallization from ethanol/water if necessary.
Application I: Keystone Intermediate for Bioactive Quinazolines
The 2-amino-4,5-dialkoxybenzoic acid scaffold is the foundational piece for constructing the quinazoline ring system found in many pharmaceuticals, most notably the antihypertensive agent Prazosin and its analogs.[2][3][4] The synthesis hinges on the facile reduction of the nitro group of this compound to a primary amine, which can then undergo cyclization.
Synthetic Workflow for Quinazoline Formation
The overall transformation from the nitrobenzoic acid to the quinazoline core is a two-step process: reduction followed by cyclization.
Caption: Workflow from nitro-intermediate to quinazoline core.
Protocol 4.2: Catalytic Hydrogenation to 2-Amino-4,5-diethoxybenzoic Acid
Rationale: Catalytic hydrogenation is the preferred method for reducing aromatic nitro groups in the presence of a carboxylic acid. It is clean, high-yielding, and avoids the use of stoichiometric metal reductants that can complicate purification. Palladium on carbon (Pd/C) is an efficient and robust catalyst for this transformation.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or Parr hydrogenator)
-
Celite™
Procedure:
-
Setup: To a hydrogenation flask, add this compound (1.0 eq) and methanol (approx. 20 mL per gram).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd relative to the substrate).
-
Expert Insight: The catalyst is pyrophoric. Handle with care, preferably under a stream of inert gas (N₂ or Ar), and do not allow it to dry completely in the air. Using a 50% wet catalyst significantly mitigates this risk.
-
-
Hydrogenation: Secure the flask to a hydrogenator or purge the headspace with an inert gas and then introduce hydrogen via a balloon. Stir the suspension vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 4-12 hours.
-
Filtration: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Trustworthiness: The Celite pad ensures the complete removal of the fine, black palladium catalyst. Incomplete removal can interfere with subsequent steps and contaminate the final product.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-4,5-diethoxybenzoic acid, which can often be used in the next step without further purification.[5]
Discussion of Cyclization: The resulting 2-amino-4,5-diethoxybenzoic acid is primed for cyclization. Heating with formamide, for example, provides both the carbon source and the second nitrogen to form the 6,7-diethoxyquinazolin-4(3H)-one core.[6] This core can then be further elaborated to produce a wide range of Prazosin analogs for drug discovery programs.
Application II: Precursor for Advanced Photolabile Protecting Groups
The 2-nitrobenzyl scaffold is one of the most widely used photolabile protecting groups (PPGs), or "caging" groups, in chemistry and biology.[7][8] Irradiation with UV light triggers an intramolecular redox reaction that cleaves the benzylic C-O bond, releasing a protected substrate with high spatial and temporal control.
Rationale and Mechanism of Photocleavage
The "Caged" Compound Concept: A PPG covalently attaches to a bioactive molecule, rendering it inert. Application of light at a specific wavelength cleaves the PPG, releasing the active molecule precisely when and where it is needed.
Why 2-Nitrobenzyl? The photochemistry of 2-nitrobenzyl derivatives proceeds via a Norrish Type II mechanism.[8] Upon excitation by a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate rapidly rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct.
The Advantage of Diethoxy Substitution: The addition of electron-donating groups, such as the two ethoxy groups at the C4 and C5 positions, provides significant advantages:
-
Red-Shifted Absorption: The absorption maximum (λ_max) is shifted to longer, less-damaging wavelengths (typically >350 nm), minimizing photodamage to sensitive biological samples.[9]
-
Increased Quantum Yield: The efficiency of the photorelease (quantum yield, Φ) is often enhanced, requiring lower light doses for uncaging.[10]
Photocleavage Workflow
Caption: General workflow for caging a substrate and its subsequent photorelease.
Protocol 5.3: Synthesis of 4,5-Diethoxy-2-nitrobenzyl Alcohol
Rationale: To be used as a PPG, the carboxylic acid must first be reduced to the corresponding benzyl alcohol. Unlike catalytic hydrogenation, which would also reduce the nitro group, selective reducing agents like borane-tetrahydrofuran complex (BH₃·THF) are required.[11]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Setup: In an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF (15 mL per gram).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add BH₃·THF solution (approx. 1.5-2.0 eq) dropwise. Gas evolution (H₂) will be observed.
-
Expert Insight: The borane first reacts with the acidic proton of the carboxylic acid. An excess is required to reduce the resulting boronate ester to the alcohol.
-
-
Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates completion.
-
Quenching: Cool the mixture back to 0 °C and very carefully quench the excess borane by the dropwise addition of 1 M HCl until gas evolution ceases.
-
Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4,5-diethoxy-2-nitrobenzyl alcohol can be purified by flash column chromatography on silica gel.
Protocol 5.4: Caging a Carboxylic Acid via Mitsunobu Reaction
Rationale: The Mitsunobu reaction is a powerful method for forming esters from alcohols under mild, neutral conditions, making it ideal for caging sensitive substrates.[12] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for nucleophilic attack by the carboxylate.
Materials:
-
4,5-Diethoxy-2-nitrobenzyl alcohol (from Protocol 5.3)
-
Carboxylic acid to be caged (e.g., a bioactive fatty acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF
Procedure:
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), 4,5-diethoxy-2-nitrobenzyl alcohol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reaction: Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. The reaction mixture typically turns from colorless to a yellow-orange color.
-
Completion: After addition, remove the ice bath and stir at room temperature overnight. Monitor by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product contains triphenylphosphine oxide and the reduced azodicarboxylate byproduct. These can be removed by flash column chromatography on silica gel to yield the pure caged ester.
Safety and Handling
-
General: this compound is an organic chemical and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Nitrating Agents: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme caution.
-
Reducing Agents: Borane-THF is flammable and reacts violently with water. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. Follow all safety protocols for these reagents.
-
Mitsunobu Reagents: DEAD and DIAD are toxic and potential sensitizers. Handle with care.
References
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
- Ganesh, K., & De, S. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC, NIH. [Link]
- Wikipedia. Photolabile protecting group. [Link]
- Hansen, M. J., & Wirth, T. (2012). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
- Martin, S. F., & Dodge, J. A. (1991). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 70, 1. [Link]
- Althuis, T. H., & Hess, H. J. (1977). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Medicinal Chemistry, 20(1), 146–149. [Link]
- Mayer, G., & Bendig, J. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822–828. [Link]
- Patil, D. A., Jain, K. S., Deodhar, M. N., Shinde, D. B., & Patil, D. D. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Semantic Scholar. [Link]
- J&K Scientific. 2-Amino-4,5-diethoxybenzoic acid. [Link]
- Georgakopoulos, S., et al. (2012). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. PubMed Central. [Link]
Sources
- 1. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 2. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 9. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Light-Induced Release from 4,5-Diethoxy-2-nitrobenzoyl (DE-NB) Cages
For: Researchers, scientists, and drug development professionals.
Introduction: Precision Control with Light
In the intricate landscape of biological and chemical systems, the ability to control the release of active compounds with high spatial and temporal precision is paramount. "Caged compounds" offer an elegant solution to this challenge.[1][2][3] These are biologically inert molecules that have been rendered inactive by the covalent attachment of a photoremovable protecting group (PPG), often referred to as a "caging group".[1][2] Upon illumination with a specific wavelength of light, the caging group is cleaved, rapidly releasing the active compound and allowing for targeted perturbation of the system under investigation.[1][4] This technology is analogous to a prodrug, but with the activation trigger being a bio-orthogonal and precisely controllable light stimulus.[2]
Among the various PPGs developed, the ortho-nitrobenzyl (oNB) scaffold has become a cornerstone of uncaging technology.[5][6] The 4,5-diethoxy-2-nitrobenzoyl (DE-NB) group, a derivative of the more common 4,5-dimethoxy-2-nitrobenzyl (DMNB) cage, offers favorable photochemical properties for a range of applications. This guide provides a comprehensive overview of the DE-NB caging technology, from the fundamental mechanism of photorelease to detailed protocols for its practical application.
The DE-NB Cage: Mechanism of Photorelease
The light-induced cleavage of the DE-NB cage from a target molecule (e.g., an alcohol, amine, or carboxylic acid) proceeds through a well-characterized intramolecular rearrangement.[5][7][8] Understanding this mechanism is crucial for optimizing experimental conditions and interpreting results.
-
Photoexcitation: The process is initiated by the absorption of a photon, typically in the UV-A range (around 365 nm), by the nitroaromatic chromophore.[9][10] This excites the molecule to a short-lived singlet or triplet state.[9][11]
-
Intramolecular Hydrogen Abstraction: In the excited state, the molecule undergoes a rapid intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. This step is a hallmark of ortho-nitrobenzyl photochemistry and leads to the formation of a transient aci-nitro intermediate.[5][7][8]
-
Cyclization and Rearrangement: The aci-nitro intermediate is unstable and rapidly rearranges. It cyclizes to form a five-membered ring intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative).[7]
-
Release of the Active Compound: This cyclic intermediate then decomposes, leading to the cleavage of the bond linking the cage to the active compound. This final step releases the desired molecule and generates the byproduct, 4,5-diethoxy-2-nitrosobenzaldehyde.[5][10]
The entire process, from photon absorption to the release of the active compound, occurs on a timescale ranging from microseconds to milliseconds, depending on the specific molecule and environmental conditions.[12][13]
Sources
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flash photolysis of caged compounds: new tools for cellular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photocleavage of 4,5-Diethoxy-2-nitrobenzoyl Esters
Introduction: The Power of Light in Spatiotemporal Control
In the dynamic fields of chemical biology, pharmacology, and drug development, the ability to control the release of bioactive molecules with high precision is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, offer an unparalleled solution by enabling the spatiotemporal release of molecules using light as an external trigger.[1] Among the most robust and widely utilized PPGs are the ortho-nitrobenzyl derivatives. This application note provides a detailed experimental guide for the photocleavage of esters protected with the 4,5-diethoxy-2-nitrobenzoyl (DNB) group, a popular choice due to its favorable photochemical properties.
The 4,5-diethoxy substitution on the 2-nitrobenzyl scaffold serves a critical purpose. These electron-donating groups shift the absorption maximum to longer, less biologically damaging wavelengths (typically around 350-365 nm) and can enhance the quantum yield of uncaging, leading to more efficient photorelease.[2][3] Understanding the principles and practicalities of this photocleavage reaction is essential for researchers aiming to harness its power for applications ranging from controlled drug delivery to the precise activation of signaling pathways in living cells.[4][5]
Mechanism of Photocleavage: An Intramolecular Rearrangement
The photocleavage of o-nitrobenzyl esters is a well-established photochemical process.[1] Upon absorption of a photon (typically UV-A light), the molecule is promoted to an excited state. The key mechanistic step is an intramolecular hydrogen atom abstraction from the benzylic carbon by the excited ortho-nitro group.[6][7] This initial step initiates a cascade of electronic and atomic rearrangements, leading to the formation of an aci-nitro intermediate.[8][9] This intermediate subsequently rearranges and cleaves, ultimately releasing the protected carboxylic acid and forming a 2-nitrosobenzaldehyde byproduct.[6][9] The efficiency of this entire process is quantified by the quantum yield (Φu), which represents the fraction of absorbed photons that result in the cleavage of the protecting group.[1]
Experimental Design and Core Protocol
This section details a generalized, yet comprehensive, protocol for the photocleavage of a DNB-caged ester in solution. The principles outlined here can be adapted for various substrates and experimental goals.
Materials and Equipment
Reagents:
-
DNB-protected ester of interest
-
High-purity solvent (e.g., HPLC-grade acetonitrile, methanol, or a buffered aqueous solution for biological substrates). The choice of solvent is critical as it can influence reaction kinetics.[10]
-
Stir bar
Equipment:
-
UV Light Source: A mercury arc lamp equipped with a bandpass filter to isolate the desired wavelength (e.g., 365 nm) is a common choice.[1] High-power LEDs with specific wavelength outputs are also increasingly popular and offer excellent control.[11]
-
Reaction Vessel: A quartz cuvette or reaction vessel is mandatory, as standard glass or plastic will absorb the required UV radiation.
-
Stir Plate: To ensure homogenous irradiation of the solution.[4]
-
Cooling System (optional but recommended): For high-power lamps, a water bath or cooling fan may be necessary to maintain a constant temperature and prevent thermal degradation.[4]
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector is the preferred method for monitoring the reaction progress.[1][10] A reverse-phase C18 column is typically used.[1]
Photocleavage Workflow Diagram
The following diagram illustrates the general workflow for a typical photocleavage experiment.
Caption: General workflow for the photocleavage of DNB-esters.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the DNB-protected ester in the chosen solvent (e.g., acetonitrile). The concentration should be adjusted to ensure sufficient light absorption at the irradiation wavelength (an optical density between 0.1 and 1.0 is a good starting point to avoid inner filter effects).
-
Transfer the solution to a quartz reaction vessel containing a small magnetic stir bar.[4]
-
-
Actinometry (Optional but Recommended):
-
Photolysis (Uncaging):
-
Position the reaction vessel at a fixed distance from the UV light source. Consistency in this distance is crucial for kinetic studies.[4]
-
If using a high-power lamp, ensure the cooling system is active to maintain a constant temperature throughout the experiment.
-
Turn on the stir plate to ensure the solution is well-mixed, preventing localized over-exposure.[4]
-
Begin irradiation. For kinetic analysis, it is essential to irradiate the sample for predetermined lengths of time.
-
-
Reaction Monitoring and Analysis:
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture for analysis.
-
Inject the aliquot into an HPLC system. A typical method involves a reverse-phase C18 column with a gradient elution of acetonitrile and water (often containing 0.1% trifluoroacetic acid to improve peak shape).[1]
-
Monitor the chromatogram at a wavelength where both the starting caged compound and the released product absorb.
-
Quantify the disappearance of the starting material peak and the appearance of the product peak by integrating the peak areas.[10] This data allows for the calculation of the reaction rate and the final cleavage yield.
-
Data Interpretation and Troubleshooting
The primary output of this experiment will be a series of HPLC chromatograms showing the conversion of the DNB-ester to the deprotected product over time.
Key Photochemical Parameters
The following table summarizes important parameters for evaluating the efficiency of a photocleavage reaction. While specific values for a novel DNB-ester must be determined experimentally, typical values for related o-nitrobenzyl compounds provide a useful benchmark.
| Parameter | Symbol | Description | Typical Values for o-Nitrobenzyl Derivatives |
| Absorption Maximum | λmax | The wavelength at which the caged compound absorbs light most strongly. | ~340-360 nm |
| Molar Extinction Coefficient | ε | A measure of how strongly the compound absorbs light at a given wavelength. | 5,000 - 10,000 M-1cm-1 |
| Quantum Yield of Uncaging | Φu | The fraction of absorbed photons that result in a photocleavage event. | 0.01 - 0.5[12] |
| Uncaging Efficiency | ε × Φu | The product of the molar extinction coefficient and the quantum yield; represents the overall efficiency of photorelease.[1] | Varies widely |
Troubleshooting Common Issues
-
Low Cleavage Yield:
-
Cause: Insufficient irradiation time or low light intensity.
-
Solution: Increase the irradiation time or move the sample closer to the light source. Confirm the lamp's output with actinometry.[4]
-
Cause: The byproduct (o-nitrosobenzaldehyde) can act as an inner filter, absorbing light and reducing efficiency.[13]
-
Solution: Work at lower concentrations if possible.
-
Cause: The solvent may be quenching the excited state.
-
Solution: Test different solvents. Aprotic solvents like acetonitrile are often efficient.[1]
-
-
Inconsistent Kinetic Data:
-
Formation of Side Products:
Conclusion
The 4,5-diethoxy-2-nitrobenzoyl group is a powerful tool for controlling molecular activity with light. By following a well-designed experimental protocol that carefully controls parameters such as wavelength, light intensity, temperature, and solvent, researchers can achieve efficient and reproducible photocleavage. The use of robust analytical techniques, primarily HPLC, is essential for quantifying reaction kinetics and yields, providing the necessary data to validate the experimental system and advance its application in complex biological and chemical research.
References
- Ellis-Davies, G. C. R. Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods.
- Agency for Toxic Substances and Disease Registry. Analytical Methods.
- Goeldner, M. & Givens, R. Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.
- Monteiro, D. C. F., et al. Using photocaging for fast time-resolved structural biology studies. Acta Crystallographica Section D: Structural Biology.
- AZoM. Understanding Photocleavage Reactions.
- Request PDF. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
- MDPI. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks.
- HORIBA. Investigating photocleavage using time-resolved emission spectra.
- Unknown Source. 2.4 Photocleavable Protecting Groups.
- ChemRxiv. The Breaking Beads Approach for Photocleavage from Solid Support.
- Canadian Science Publishing. Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers.
- National Institutes of Health. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling.
- Request PDF. Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.
- National Institutes of Health. Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin.
- Penn Engineering. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications.
- YouTube. Design, Synthesis, & Photochemical Properties Of Clickable Caged Compounds l Protocol Preview.
- ACS Publications. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.
- National Institutes of Health. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
- National Institutes of Health. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds.
- ACS Publications. Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
- Nature. Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- ResearchGate. The chemistry of photocleavage. Upon illumination, the photocages...
- Request PDF. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids.
- OUCI. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives.
- CORE. 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant.
- National Institutes of Health. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks.
- Request PDF. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives.
- ACS Publications. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
- National Institutes of Health. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution.
- Request PDF. Orthogonal Photolysis of Protecting Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for Monitoring Reactions with 4,5-Diethoxy-2-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and robust protocols for monitoring chemical reactions involving 4,5-Diethoxy-2-nitrobenzoic acid. This compound and its derivatives are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or photolabile protecting groups.[1][2] Effective reaction monitoring is paramount for optimizing reaction conditions, maximizing yields, ensuring product purity, and enabling scalable synthesis. This document outlines the strategic application of several powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The protocols provided herein are designed to be both practical and scientifically rigorous, with an emphasis on the underlying principles that govern each method.
Introduction: The Importance of Real-Time Reaction Monitoring
In the synthesis of complex organic molecules, "endpoint analysis" is often insufficient. A reaction is a dynamic process, and a series of snapshots in time can provide invaluable insights into kinetics, the formation of intermediates, and the emergence of byproducts. For a substituted nitroaromatic compound like this compound, which may be involved in reactions such as esterification, amidation, or reduction of the nitro group, real-time monitoring allows for:
-
Optimization of Reaction Parameters: Temperature, catalyst loading, and reaction time can be finely tuned to favor product formation and minimize impurities.
-
Kinetic and Mechanistic Studies: Understanding the rate of consumption of reactants and the formation of products can elucidate the reaction mechanism.
-
Quality by Design (QbD): In a pharmaceutical development context, continuous monitoring is a cornerstone of QbD, ensuring a consistent and high-quality final product.[3]
The choice of analytical technique is dictated by the specific reaction, the properties of the species involved, and the information required. This guide will explore the most pertinent methods for reactions involving this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is a cornerstone technique for the quantitative analysis of reaction mixtures, offering high resolution, sensitivity, and reproducibility.[3][4] For reactions involving this compound, a reversed-phase HPLC method is typically the most effective approach.
Scientific Rationale
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. In a typical reaction, the polarity of the reactants, intermediates, and products will differ, allowing for their separation. For instance, in an esterification reaction of this compound, the resulting ester will be less polar and have a longer retention time than the starting carboxylic acid.
Protocol: Isocratic Reversed-Phase HPLC Method
This protocol provides a starting point for developing a robust HPLC method. Method optimization will be necessary based on the specific reaction being monitored.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[5]
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (to control mobile phase pH)
-
Reference standards for starting materials and, if available, the product.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The acid is crucial for suppressing the ionization of the carboxylic acid group, leading to sharper peaks and more consistent retention times.[5]
-
Standard Preparation: Prepare stock solutions of the starting material (this compound) and any other reactants in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: At specified time points during the reaction, withdraw a small aliquot (e.g., 50 µL) and immediately quench it in a known volume of mobile phase (e.g., 950 µL) to stop the reaction and dilute the sample. Filter the diluted sample through a 0.45 µm syringe filter before injection.[6]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: The nitroaromatic chromophore in this compound is expected to have a strong UV absorbance.[7] A preliminary scan with a PDA detector is recommended to determine the optimal wavelength for simultaneous detection of reactants and products. A wavelength between 254 nm and 330 nm is a reasonable starting point. For a related compound, 5-thio-2-nitrobenzoic acid, a detection wavelength of 326 nm was found to be optimal.[8]
-
-
Data Analysis:
-
Identify the peaks for reactants and products based on their retention times, as determined by injecting the reference standards.
-
Quantify the concentration of each component at each time point using the calibration curve.
-
Plot the concentration of reactants and products versus time to generate a reaction profile.
-
| Parameter | Typical Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Good retention and resolution for moderately polar aromatic compounds. |
| Mobile Phase | 60:40 Acetonitrile:Water + 0.1% Acid | Provides adequate elution strength and suppresses ionization.[5] |
| Flow Rate | 1.0 mL/min | Standard for analytical scale columns, balancing speed and resolution. |
| Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at optimal wavelength (e.g., 254-330 nm) | Nitroaromatic compounds have strong UV absorbance in this range.[7][8] |
Workflow for HPLC-based Reaction Monitoring
Caption: Workflow for HPLC analysis of reactions with this compound.
UV-Visible Spectroscopy: A Rapid, In-Situ Monitoring Tool
UV-Vis spectroscopy is a simple and often non-destructive technique that can be used for real-time, in-situ monitoring of reactions, provided there is a significant change in the UV-Vis spectrum as the reaction progresses.
Scientific Rationale
The electronic transitions within the chromophores of a molecule give rise to its UV-Vis absorption spectrum. The nitroaromatic system in this compound is a strong chromophore.[7][9] If a reaction modifies this chromophore (e.g., reduction of the nitro group to an amine) or alters conjugation, the absorption spectrum will change. By monitoring the absorbance at a wavelength where the reactant absorbs strongly and the product absorbs weakly (or vice-versa), the reaction progress can be followed in real-time.
Protocol: UV-Vis Spectroscopic Monitoring
Instrumentation and Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
-
Reaction solvent (must be transparent in the wavelength range of interest).
Procedure:
-
Spectrum Acquisition: Dissolve the starting material (this compound) and the expected product (if available) in the reaction solvent at a known concentration. Record their full UV-Vis spectra to identify the wavelength of maximum absorbance (λmax) for each and to find an analytical wavelength where the change in absorbance will be greatest. Nitroaromatic compounds often exhibit characteristic absorption bands.[10][11]
-
Reaction Setup: Start the reaction directly in the cuvette inside the spectrophotometer. Alternatively, use a flow cell to continuously pump the reaction mixture through the spectrophotometer.
-
Data Collection: Set the spectrophotometer to record the absorbance at the chosen analytical wavelength over time.
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity must be determined experimentally by measuring the absorbance of a series of standard solutions.
| Parameter | Consideration | Rationale |
| Analytical Wavelength | Wavelength with the largest difference in absorbance between reactant and product. | Maximizes the sensitivity of the measurement. |
| Solvent | Must be UV-transparent in the region of interest. | To avoid interference with the measurement. |
| Concentration | Should result in an absorbance value within the linear range of the instrument (typically 0.1 - 1.0). | Ensures adherence to the Beer-Lambert Law for accurate quantification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structural Transformations
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information about all the molecules in the reaction mixture.[12][13] It is non-invasive and can provide unambiguous identification of reactants, intermediates, and products.
Scientific Rationale
NMR spectroscopy detects the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique "chemical shift" for each chemically distinct atom (most commonly ¹H or ¹³C). By monitoring the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, the reaction can be followed. The relative integrals of the peaks are directly proportional to the number of nuclei, allowing for quantitative analysis.[14]
Protocol: ¹H NMR Reaction Monitoring
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).[15]
-
NMR tubes.
-
Deuterated solvent compatible with the reaction conditions.
-
Internal standard (optional, for quantitative analysis).
Procedure:
-
Initial Spectra: Acquire ¹H NMR spectra of the pure starting materials and the expected product (if available) to identify their characteristic chemical shifts.
-
Reaction Monitoring:
-
In-situ: The reaction can be run directly in an NMR tube inside the spectrometer. This is ideal for slow reactions at or near ambient temperature.
-
Ex-situ: For reactions at elevated temperatures or with heterogeneous components, withdraw aliquots at timed intervals. Remove the solvent under reduced pressure and dissolve the residue in a deuterated solvent for analysis.[6]
-
-
Data Acquisition: Acquire a ¹H NMR spectrum at each time point.
-
Data Analysis:
-
Identify the signals for the reactants and products.
-
Select a well-resolved signal for a reactant and a product that do not overlap with other signals.
-
Calculate the relative molar ratio of reactant to product by comparing the integration of their respective signals. For example, if a proton signal for the reactant integrates to 1.0 at t=0 and a new proton signal for the product integrates to 0.5 at a later time, while the reactant signal has decreased to 0.5, the reaction is approximately 50% complete.
-
Logical Flow for NMR-based Reaction Analysis
Caption: Logical flow for determining reaction conversion using NMR spectroscopy.
Mass Spectrometry (MS): Identifying Products and Byproducts
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the identity of the desired product and for detecting and identifying any intermediates or byproducts.[16]
Scientific Rationale
In a mass spectrometer, molecules are ionized and then separated based on their m/z. The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of a compound. The fragmentation pattern can provide structural information. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures.[3][17]
Protocol: LC-MS Analysis
Instrumentation and Materials:
-
LC-MS system (e.g., with a quadrupole or time-of-flight analyzer) and an electrospray ionization (ESI) source.[18]
-
HPLC conditions as described in Section 2.
Procedure:
-
Sample Preparation: Prepare quenched and diluted reaction aliquots as described in the HPLC protocol.
-
LC-MS Analysis: Inject the sample into the LC-MS system. The HPLC will separate the components of the mixture before they enter the mass spectrometer.
-
Data Acquisition: Acquire mass spectra for each eluting peak. ESI in negative ion mode is often suitable for carboxylic acids, while positive ion mode may be better for ester or amide derivatives.
-
Data Analysis:
-
Examine the mass spectrum for each peak.
-
Look for the expected m/z for the [M-H]⁻ or [M+H]⁺ ions of the reactants and the product. For this compound (C₁₁H₁₃NO₆), the molecular weight is 255.22 g/mol . The expected [M-H]⁻ ion would be at m/z 254.21.
-
Analyze the fragmentation patterns to confirm the structures. The fragmentation of benzoic acid derivatives often involves the loss of the carboxylic acid group or parts of the side chains.[19]
-
Scrutinize the data for any unexpected masses that could correspond to byproducts.
-
| Technique | Information Provided | Advantages | Limitations |
| HPLC-UV | Quantitative concentration of reactants and products. | High precision, robust, widely available. | Requires chromophores for detection, method development can be time-consuming. |
| UV-Vis | Real-time concentration changes. | Simple, rapid, suitable for in-situ monitoring. | Only applicable if there are clear spectral changes, prone to interference from absorbing impurities. |
| NMR | Unambiguous structural information, quantitative. | Provides detailed structural insights, non-destructive. | Lower sensitivity than MS, requires deuterated solvents, more expensive instrumentation.[20] |
| LC-MS | Molecular weight confirmation, byproduct identification. | High sensitivity and selectivity, definitive identification. | Can be less quantitative than HPLC-UV without careful calibration, complex instrumentation. |
Conclusion and Best Practices
No single analytical technique is universally superior for reaction monitoring. The most effective approach often involves a combination of methods. For example, TLC or a quick UV-Vis scan can be used for rapid qualitative checks, while HPLC provides robust quantitative data. NMR and MS are then employed for definitive structural confirmation of the final product and for troubleshooting in case of unexpected results.
Best Practices:
-
Always run a t=0 sample: This provides a baseline for the reaction mixture before any significant conversion has occurred.
-
Quench effectively: Ensure that the reaction is completely stopped in the withdrawn aliquots to get an accurate snapshot in time.
-
Use reference standards: Whenever possible, use pure standards of starting materials and products for accurate identification and quantification.
-
Validate your method: For critical applications, especially in drug development, the analytical method should be validated for accuracy, precision, linearity, and robustness.[21]
By judiciously applying the techniques and protocols outlined in this guide, researchers, scientists, and drug development professionals can gain a deeper understanding of their chemical reactions involving this compound, leading to more efficient, reliable, and scalable synthetic processes.
References
- Chen, W., et al. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 852(1-2), 138-145.
- Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485.
- Urbańczyk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(3), 1645-1651.
- Das, C., & Barman, S. (2014). Analytical Techniques used in Therapeutic Drug Monitoring. ResearchGate.
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
- ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of...
- Stein, S. E. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. NIST.
- Schmidt, R., et al. (2013). In situ Electrochemical Monitoring of Caged Compound Photochemistry: An Internal Actinometer for Substrate Release. PMC.
- ResearchGate. (n.d.). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats.
- Kakeshpour, T., & Kaan, T. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC.
- Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.
- ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative identified in 119 and 193...
- Bagni, M. A., et al. (2002). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiology, 17(4), 133-138.
- ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)...
- ResearchGate. (n.d.). Photoremovable protecting groups: reaction mechanisms and applications.
- Bohn, P., & Barna, B. (2012). An Introduction to Biological NMR Spectroscopy. PMC.
- Karaman, R. (2019). Recent Trends in Pharmaceutical Analytical Chemistry. PMC.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions...
- ATSDR. (n.d.). Analytical Methods.
- Ellis-Davies, G. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition, 57(30), 9292-9300.
- Lunderberg, D. M., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 241-251.
- Takami, K., et al. (2022). Analysis of Pharmacokinetic and Pharmacodynamic Interactions Between Chlorpromazine and Risperidone via Simultaneous Measurement of Multiple Receptor Occupancy in the Rat Brain. MDPI.
- Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(12), 1087-1094.
- Goodpaster, J. V., & Liszewski, C. A. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1184, 339042.
- Sahu, S., & Kumar, S. (2022). Therapeutic Drug Monitoring and Its Analytical Methods - An Educational Review. Journal of Pharmaceutical Research International, 34(46B), 1-8.
- Ilazi, A., & Kiskó, G. (2022). Photoremovable Protecting Groups. MDPI.
- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
- Bio-Synthesis. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Academia.edu. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
- Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress.
- ResearchGate. (n.d.). Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of.
- Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6), 459.
- Li, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(5), 966-974.
- Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols.
Sources
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 12. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. asahilab.co.jp [asahilab.co.jp]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
Application Notes and Protocols: Derivatization of 4,5-Diethoxy-2-nitrobenzoic Acid for Specific Applications
Introduction: The Versatility of a Substituted Nitrobenzoic Acid
4,5-Diethoxy-2-nitrobenzoic acid is a valuable aromatic building block in modern synthetic chemistry. Its utility stems from a unique arrangement of functional groups: a carboxylic acid amenable to coupling reactions, a nitro group that can be transformed into a versatile amine, and two electron-donating ethoxy groups that influence the reactivity and properties of the aromatic ring.[1] This trifecta of functionalities allows for staged and selective derivatization, making it an excellent starting material for creating a diverse library of compounds.
This guide provides an in-depth exploration of key derivatization strategies for this compound. We will move beyond simple procedural lists to explain the underlying chemical principles and the rationale behind experimental choices. The protocols described are designed to be robust and adaptable for researchers in medicinal chemistry, drug development, and materials science, serving as a foundational resource for synthesizing novel molecules with tailored properties.[2]
Section 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is often the primary site for initial derivatization, enabling the linkage of various molecular fragments through stable amide or ester bonds. These reactions are fundamental in drug discovery for creating new chemical entities with potential therapeutic activity.[3][4][5]
1.1. Synthesis of Amide Derivatives for Bioactive Scaffolds
The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, as the amide linkage is a cornerstone of peptides, proteins, and a vast number of pharmaceutical agents.[3][6] Direct condensation of a carboxylic acid and an amine is generally unfeasible due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated" using a coupling reagent to form a highly reactive intermediate that readily undergoes nucleophilic attack by an amine.[6]
Principle of Amide Coupling: The process involves converting the hydroxyl group of the carboxylic acid into a better leaving group. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) achieve this, forming a reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions and racemization. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) intercepts this intermediate to form an active ester, which is more stable yet highly reactive towards amines, leading to higher yields and purer products.[8]
Detailed Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for coupling this compound with a primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Reagent Addition: Add HOBt (1.1 eq) and the desired amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA (2.5 eq).
-
Activation: Cool the mixture to 0 °C using an ice bath. Slowly add EDC (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions:
-
EDC is a skin and respiratory irritant. Handle with gloves in a well-ventilated fume hood.
-
DMF is a potential teratogen. Avoid skin contact and inhalation.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Table 1: Example Amide Coupling Reagents and Conditions
| Coupling Reagent | Additive/Base | Solvent | Typical Reaction Time | Key Considerations |
| EDC | HOBt, DIPEA | DMF, DCM | 12-24 h | Good for a wide range of amines; water-soluble byproducts are easily removed.[8] |
| HATU | DIPEA | DMF | 2-6 h | Highly efficient and fast, but more expensive. Suitable for sterically hindered substrates.[3] |
| DCC | DMAP | DCM | 12-24 h | Effective, but produces dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |
| SOCl₂ | Pyridine | Toluene, DCM | 1-3 h | Involves formation of a highly reactive acyl chloride. Not suitable for sensitive substrates. |
1.2. Synthesis of Ester Derivatives
Esterification is another key derivatization, often used to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially improving cell membrane permeability for prodrug applications. The Fischer-Speier esterification is a classic, acid-catalyzed method that is both robust and cost-effective.[9]
Principle of Fischer Esterification: This is an equilibrium reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid like sulfuric acid (H₂SO₄).[9] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the ester product, the alcohol is typically used in large excess (often as the solvent), or water is removed as it is formed.[9]
Detailed Protocol 2: Fischer-Speier Esterification
This protocol outlines the synthesis of the methyl or ethyl ester of this compound.
Materials and Reagents:
-
This compound
-
Anhydrous Methanol or Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol for the methyl ester).
-
Catalyst Addition: Place the flask in an ice bath. In a fume hood, carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirring suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing with stirring for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water and saturated NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
-
Characterization: Analyze the product by ¹H NMR, IR (disappearance of broad O-H stretch, appearance of C=O ester stretch), and Mass Spectrometry.
Section 2: Derivatization via the Nitro Group
The aromatic nitro group is a powerful electron-withdrawing group that can be chemically reduced to a primary amine. This transformation is strategically vital as it converts a meta-directing, deactivating group into an ortho-, para-directing, strongly activating group, opening up a plethora of subsequent functionalization possibilities.[10]
2.1. Reduction to 2-Amino-4,5-diethoxybenzoic Acid Derivatives
The resulting 2-aminobenzoic acid scaffold is a key intermediate in the synthesis of heterocycles, dyes, and pharmacologically active molecules. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.
Principle of Nitro Group Reduction: This conversion can be achieved through various methods.
-
Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) and a metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel.[11] It is highly effective but can also reduce other functionalities like alkenes, alkynes, or benzyl groups.
-
Metal/Acid Reduction: Classic methods using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid (like HCl) are robust and highly selective for the nitro group.[10][11] Tin(II) chloride (SnCl₂) offers a milder alternative.[10]
Detailed Protocol 3: Tin(II) Chloride Reduction
This protocol is advantageous when other reducible functional groups that are sensitive to catalytic hydrogenation are present on the molecule (e.g., on a previously attached amide side chain).
Materials and Reagents:
-
This compound derivative (e.g., ester or amide)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
Procedure:
-
Reaction Setup: Dissolve the 4,5-diethoxy-2-nitro-substituted starting material (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add Tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Reflux: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water and carefully basify the mixture by the slow addition of a concentrated NaOH solution until the pH is ~9-10. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the tin hydroxides, washing the pad thoroughly with ethyl acetate or DCM.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
-
Purification: Purify the product by column chromatography or recrystallization as needed.
-
Characterization: Confirm the structure by NMR, IR (appearance of N-H stretches), and Mass Spectrometry.
Visualization of Synthetic Pathways
The strategic combination of the reactions described above allows for the creation of complex molecules from a simple starting material.
Diagram 1: Overall Derivatization Workflow This diagram illustrates the primary synthetic routes starting from this compound.
Caption: Key derivatization pathways for this compound.
Diagram 2: Mechanism of EDC/HOBt Amide Coupling This diagram shows the key intermediates in the activation and coupling process.
Caption: Simplified mechanism of amide bond formation using EDC and HOBt.
Conclusion
This compound is a highly adaptable platform for chemical synthesis. The protocols detailed in this guide for amide coupling, esterification, and nitro group reduction provide researchers with reliable and well-rationalized methods to generate a wide array of derivatives. By strategically manipulating the carboxylic acid and nitro functional groups, scientists can systematically explore structure-activity relationships, develop novel therapeutic candidates, and synthesize complex molecular architectures.
References
- MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
- Goods.com. (n.d.). 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester.
- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
- PubMed Central (PMC). (2017, December 21). 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads.
- University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- ScienceDirect. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
- PubMed Central (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ScienceDirect. (2018, April 30). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- PubMed Central (PMC). (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
- ResearchGate. (2025, August 7). Amides of 5-Nitro-2-Thiophenecarboxylic Acid.
- PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid.
- AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG.
- ResearchGate. (2013, October 14). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- MDPI. (2024, April 20). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study.
- ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic....
- Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
- PubMed Central (PMC). (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.
Sources
- 1. This compound, CasNo.103796-34-5 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. growingscience.com [growingscience.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. Research Portal [ujcontent.uj.ac.za]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Photocleavage of 4,5-Diethoxy-2-Nitrobenzoyl Ethers
Welcome to the technical support center for the optimization of photocleavage reactions involving 4,5-diethoxy-2-nitrobenzoyl (DNB) ethers. This guide is designed for researchers, scientists, and drug development professionals who utilize this photolabile protecting group in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of photocleavage experiments and achieve reliable, efficient results.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and usage of DNB as a photolabile protecting group.
1. What is the primary mechanism of photocleavage for 4,5-diethoxy-2-nitrobenzoyl ethers?
The photocleavage of o-nitrobenzyl ethers, including the DNB group, proceeds through an intramolecular redox reaction.[1] Upon absorption of UV light, the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic carbon. This initiates a rearrangement that ultimately results in the cleavage of the ether bond, releasing the protected alcohol and forming a 4,5-diethoxy-2-nitrosobenzaldehyde byproduct.[1]
2. What is the optimal wavelength for cleaving DNB ethers?
DNB ethers typically exhibit a maximum absorption in the UV range. While the parent o-nitrobenzyl group absorbs around 260 nm, the addition of two electron-donating ethoxy groups in the 4 and 5 positions red-shifts the absorption maximum.[2][3] For practical applications, irradiation is commonly performed around 365 nm, a wavelength that provides a good balance between efficient cleavage and minimizing potential photodamage to sensitive biological molecules.[1][4]
3. What is the expected quantum yield for DNB ether photocleavage?
The quantum yield (Φ), a measure of the efficiency of a photochemical reaction, for o-nitrobenzyl derivatives can vary significantly depending on the solvent, pH, and the nature of the leaving group.[5] For many o-nitrobenzyl compounds, quantum yields are often in the range of 0.1 to 1%.[6] It is important to note that factors that stabilize the benzylic radical intermediate can enhance the quantum yield.[5]
4. Can the photocleavage reaction be performed in aqueous solutions?
Yes, DNB ethers can be photocleaved in aqueous solutions, which is a key advantage for biological applications.[1][7] However, the reaction rates and efficiency can be influenced by the pH and buffer composition of the aqueous medium.[7] It has been shown that certain buffer components can interact with reaction intermediates, potentially affecting the release kinetics.[6]
5. What are the common byproducts of the photocleavage reaction?
The primary byproduct of the photocleavage of DNB ethers is 4,5-diethoxy-2-nitrosobenzaldehyde.[1] It is important to consider the potential reactivity and biological effects of this byproduct in your experimental system, as nitroso compounds can be reactive.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the photocleavage of DNB ethers.
Problem 1: Low or Incomplete Photocleavage Efficiency
Symptoms:
-
Low yield of the deprotected alcohol.
-
Significant amount of starting material remains after irradiation.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Insufficient Light Exposure | Verify the output of your light source (power density, mW/cm²). Confirm the irradiation time. | Increase the irradiation time or use a more powerful light source. Ensure the sample is uniformly illuminated. | Photocleavage is a dose-dependent process. Insufficient photon delivery will result in an incomplete reaction. |
| Incorrect Wavelength | Check the specifications of your light source and any filters used. | Use a light source that emits strongly at or near the absorption maximum of the DNB ether (typically ~365 nm). | Efficient excitation of the chromophore is essential for initiating the photochemical reaction. |
| Solvent Effects | Analyze the reaction in different solvent systems (e.g., aprotic vs. protic). | For non-biological applications, consider switching to an aprotic solvent like dioxane, which can increase photolysis rates compared to protic solvents.[8] | The polarity and hydrogen-bonding capacity of the solvent can influence the stability of excited states and reaction intermediates. |
| Presence of Quenchers | Identify potential quenching species in your reaction mixture (e.g., certain buffer components, antioxidants). | Purify your sample to remove potential quenchers. If using a buffer, consider switching to a different buffer system. | Quenchers can deactivate the excited state of the DNB group, preventing the photocleavage reaction from occurring. |
| Oxygen Inhibition | Degas your solution prior to irradiation. | Purge the solution with an inert gas like nitrogen or argon before and during photolysis. | While the primary mechanism is intramolecular, dissolved oxygen can sometimes participate in side reactions that reduce cleavage efficiency. |
Experimental Workflow for Diagnosing Low Cleavage Efficiency:
Caption: Troubleshooting workflow for low photocleavage efficiency.
Problem 2: Photodamage to the Substrate or Biological System
Symptoms:
-
Degradation of the released molecule or other components in the sample.
-
Loss of biological activity unrelated to the uncaging event.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| High-Energy UV Exposure | Review the emission spectrum of your light source. | Use a long-pass filter to block shorter, more damaging wavelengths. Irradiate at the lowest effective power density. | Shorter wavelength UV light carries more energy and is more likely to cause non-specific photodamage to sensitive molecules. |
| Reactive Oxygen Species (ROS) Generation | Include a ROS scavenger in your control experiments. | Add a ROS scavenger such as ascorbic acid or Trolox to your reaction mixture. | The excited nitroaromatic compound can sometimes lead to the formation of ROS, which can damage biological molecules. |
| Over-irradiation | Perform a time-course experiment to determine the minimum irradiation time required for sufficient cleavage. | Irradiate for the shortest possible time to achieve the desired level of uncaging. | Prolonged exposure to UV light increases the probability of photodamage.[8] |
| Two-Photon Excitation | If available, use a two-photon microscope for uncaging. | Utilize two-photon excitation with a near-IR laser. | Two-photon excitation confines the photoreaction to a smaller focal volume, significantly reducing out-of-focus photodamage.[2][9] |
Photocleavage Mechanism Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitration of Diethoxybenzoic Acid
Welcome to the technical support center for the nitration of diethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring a higher success rate and purity of your desired nitro-substituted products.
Troubleshooting Guide: Navigating Side Reactions
The nitration of diethoxybenzoic acid, while a standard synthetic procedure, is often accompanied by challenges related to regioselectivity and the formation of unwanted byproducts. This section provides a detailed, question-and-answer-style troubleshooting guide to address these common issues.
Question 1: My nitration of 3,4-diethoxybenzoic acid is yielding a mixture of isomers. How can I improve the regioselectivity?
Answer:
The formation of multiple isomers is a common issue stemming from the competing directing effects of the substituents on the aromatic ring. In 3,4-diethoxybenzoic acid, you have two activating ethoxy groups and one deactivating carboxylic acid group. The ethoxy groups are ortho, para-directing, while the carboxylic acid is meta-directing.
Underlying Causes:
-
Steric Hindrance: The position of the substituents can sterically hinder the approach of the nitronium ion (NO₂⁺) to certain positions.
-
Electronic Effects: The activating and deactivating nature of the substituents influences the electron density at different positions on the benzene ring, affecting the rate of electrophilic attack.[1][2]
-
Reaction Conditions: Temperature and the concentration of the nitrating agent can significantly impact the product distribution.[3][4]
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5°C. Higher temperatures can lead to decreased selectivity and the formation of undesired isomers.[3]
-
Slow Addition of Nitrating Agent: Add the nitrating mixture (a combination of concentrated nitric and sulfuric acid) dropwise to the solution of diethoxybenzoic acid.[5] This helps to control the exothermic nature of the reaction and maintain a low temperature.
-
Choice of Nitrating Agent: For highly activated systems, a milder nitrating agent, such as acetyl nitrate or nitronium tetrafluoroborate, might offer better control and selectivity.
Question 2: I am observing significant amounts of dinitrated products in my reaction mixture. What is causing this over-nitration and how can I prevent it?
Answer:
The presence of two strongly activating ethoxy groups makes the diethoxybenzoic acid ring highly susceptible to electrophilic attack, increasing the likelihood of multiple nitrations.[6]
Underlying Causes:
-
Excess Nitrating Agent: Using a molar excess of the nitrating agent will drive the reaction towards dinitration.
-
Elevated Reaction Temperature: Higher temperatures provide the necessary activation energy for the second nitration to occur on the already nitrated ring.[4][7]
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the initial mononitration is complete can lead to the formation of dinitrated species.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight molar excess or an equimolar amount of the nitrating agent.
-
Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration.
-
Temperature Management: As with improving regioselectivity, maintaining a low and consistent temperature is crucial to prevent over-nitration.
Question 3: My reaction is turning dark, and I am isolating a tar-like substance instead of a crystalline product. What is happening?
Answer:
The formation of a dark, tarry substance is indicative of degradation or polymerization of the starting material or product.[6] This is often a result of overly harsh reaction conditions.
Underlying Causes:
-
Oxidation: Concentrated nitric acid is a strong oxidizing agent and can oxidize the electron-rich aromatic ring, especially at elevated temperatures.[5]
-
Runaway Reaction: Poor temperature control can lead to a rapid, uncontrolled exothermic reaction, resulting in decomposition.
-
Acid Concentration: Using fuming nitric or sulfuric acid can be too aggressive for this substrate, leading to degradation.
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical factor. Ensure your cooling bath is efficient and the addition of the nitrating agent is slow enough to prevent any significant temperature increase.
-
Appropriate Acid Concentration: Use standard concentrated nitric acid and sulfuric acid. Avoid using fuming acids unless specifically required and with extreme caution.
-
Degas Solvents: If using a solvent, ensure it is degassed to remove any dissolved oxygen that could contribute to oxidative side reactions.
Experimental Workflow: A Controlled Nitration Protocol
This protocol provides a general framework for the nitration of diethoxybenzoic acid. It is essential to adapt this procedure based on the specific isomer of diethoxybenzoic acid being used and the desired outcome.
Caption: A generalized experimental workflow for the nitration of diethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the nitration of diethoxybenzoic acid?
A1: The nitration of diethoxybenzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids.[4][8][9] The electron-rich aromatic ring of diethoxybenzoic acid then attacks the nitronium ion.
Caption: The general mechanism of electrophilic aromatic substitution for nitration.
Q2: Which positions on the diethoxybenzoic acid ring are most likely to be nitrated?
A2: The regiochemical outcome depends on the specific isomer of diethoxybenzoic acid. The two ethoxy groups are strongly activating and ortho, para-directing, while the carboxylic acid group is deactivating and meta-directing. The positions that are activated by both ethoxy groups and not strongly deactivated by the carboxylic acid will be the most favored. For example, in 3,4-diethoxybenzoic acid, the 5-position is activated by both ethoxy groups and is a primary site for nitration.
Q3: How can I analyze the product mixture to determine the ratio of different isomers?
A3: Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for distinguishing between different isomers based on the chemical shifts and coupling patterns of the aromatic protons.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the different isomers in the product mixture.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for separating volatile derivatives of the products and identifying them based on their mass spectra.[10]
Q4: Are there any specific safety precautions I should take during this reaction?
A4: Yes, the nitration of aromatic compounds is a potentially hazardous reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care and add them slowly to avoid splashing and excessive heat generation.[3]
-
Quenching: Quench the reaction by pouring it slowly over a large amount of crushed ice. Never add water directly to the concentrated acid mixture.
Quantitative Data Summary
The following table provides a hypothetical summary of how reaction conditions can influence product distribution in the nitration of 3,4-diethoxybenzoic acid. This data is illustrative and actual results may vary.
| Entry | Temperature (°C) | Molar Ratio (HNO₃:Substrate) | Reaction Time (min) | 5-Nitro Isomer (%) | Other Mono-nitro Isomers (%) | Di-nitro Products (%) |
| 1 | 0-5 | 1.1 : 1 | 30 | 85 | 10 | 5 |
| 2 | 25 | 1.1 : 1 | 30 | 60 | 25 | 15 |
| 3 | 0-5 | 2.5 : 1 | 60 | 10 | 15 | 75 |
This table illustrates that lower temperatures and controlled stoichiometry are key to maximizing the yield of the desired mono-nitrated product and minimizing side reactions.
References
- Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Clark, J. (n.d.). The Nitration of Benzene. Chemguide.
- Organic Chemistry Basics. (2021, February 18). Nitration of benzoic acid [Video]. YouTube.
- Various Authors. (2017, December 7). What are the major products of nitration of benzoic acid?. Quora.
- Wikipedia. (n.d.). Nitration.
- Unknown. (n.d.). Process for the nitration of aromatic compounds. Google Patents.
- Chad's Prep. (2018, September 20). 18.2c EAS Nitration [Video]. YouTube.
- Ueno Seiyaku Oyo Kenkyujo KK. (2006, February 1). Process for producing 3-nitro-4-alkoxybenzoic acid. Google Patents.
- LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts.
- Profnit. (n.d.). Nitration Of Benzoic Acid.
- Testbook. (2020, November 24). Nitration of benzoic acid gives following major product.
- Shopsowitz, K., Lelj, F., & MacLachlan, M. J. (2011). Regioselectivity in the nitration of dialkoxybenzenes. Journal of Organic Chemistry, 76(15), 6193–6201.
- Leah4sci. (2019, January 3). Nitration of Aromatic Compounds [Video]. YouTube.
- Gore, T. S., & Tilak, B. D. (1956). Anthraquinone dyes. Part III. Nitration of toluoylbenzoic acid and cyclisation of the corresponding amino-acids to amino-derivatives of 2-methylanthraquinone. Journal of the Chemical Society C: Organic, 1839-1843.
- University of British Columbia. (2011). Regioselectivity in the Nitration of Dialkoxybenzenes. UBC Chemistry.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Kamm, O., & Segur, J. B. (1923). m-NITROBENZOIC ACID. Organic Syntheses, 3, 73.
- ChemRxiv. (2025, January 27). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning.
Sources
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. testbook.com [testbook.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Synthesis of 4,5-Diethoxy-2-nitrobenzoic Acid
Welcome to the technical support guide for the synthesis of 4,5-Diethoxy-2-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. While direct protocols for the diethoxy compound are sparse in readily available literature, the synthesis is analogous to that of its well-documented counterpart, 4,5-dimethoxy-2-nitrobenzoic acid. The principles and troubleshooting steps are chemically consistent and directly applicable.
Overview of the Core Synthesis: Electrophilic Nitration
The primary route to this compound is the electrophilic aromatic substitution (nitration) of a substituted diethoxybenzene precursor. The most logical and common starting material is 3,4-diethoxybenzoic acid. The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using nitric acid, often in the presence of a stronger acid catalyst like sulfuric acid.
The two electron-donating ethoxy groups strongly activate the ring and direct incoming electrophiles to the ortho and para positions. The carboxyl group, being an electron-withdrawing group, is a deactivating meta-director. The desired product is formed when the nitronium ion (NO₂⁺) adds at the C2 position, which is ortho to the C4-ethoxy group and meta to the carboxyl group, representing a point of convergent regioselectivity.
Caption: General mechanism for the nitration of 3,4-diethoxybenzoic acid.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction yield is very low or I recovered only starting material. What went wrong?
Answer: This is a common issue often related to reaction conditions or reagent quality. Let's break down the potential causes:
-
Ineffective Nitrating Agent: The concentration of your nitric acid is critical. Using a dilute nitric acid solution may not be sufficient to generate the required concentration of the nitronium ion (NO₂⁺) electrophile. For analogous reactions, a 20% aqueous solution of nitric acid has been shown to be effective, but sometimes a stronger mixed-acid system (HNO₃/H₂SO₄) is required to drive the reaction.[1][2]
-
Sub-optimal Temperature Control: Nitration is a highly exothermic process.
-
Too Cold: If the reaction mixture is kept too cold (e.g., deep acetone/dry ice bath), the activation energy barrier may not be overcome, leading to an incomplete or non-starting reaction.
-
Too Hot: Conversely, if cooling is inadequate and the temperature rises uncontrollably, you risk significant degradation of the starting material and product, as well as the formation of unwanted oxidized byproducts. A standard ice-water bath (0-5°C) for the initial addition is highly recommended.[3][4] Some procedures then call for gentle heating (e.g., 60°C) to ensure the reaction goes to completion.[1]
-
-
Insufficient Reaction Time: Electrophilic substitutions on deactivated rings (even with activating ethoxy groups, the carboxyl group is deactivating) can be slow. Ensure you are allowing enough time for the reaction to complete. Monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to track the consumption of the starting material. Reaction times of 6 hours or more have been reported for similar substrates.[1]
Question 2: My final product is a mixture of isomers. How can I improve regioselectivity and purify my desired product?
Answer: The formation of isomers is a classic challenge in electrophilic aromatic substitution due to competing directing effects.
-
Understanding Isomer Formation: While the C2 position is electronically and sterically favored, nitration can also occur at the C6 position, leading to the formation of 3,4-Diethoxy-6-nitrobenzoic acid. The ratio of these isomers is highly dependent on the reaction conditions. A patent for a similar synthesis notes the presence of isomers at 11-12% levels, which must be removed.[5]
-
Controlling Conditions: Lower reaction temperatures generally favor the thermodynamically more stable product and can improve selectivity. Slower, dropwise addition of the nitrating agent into the substrate solution (rather than the other way around) ensures the electrophile concentration is kept low, minimizing side reactions.
-
Purification Strategy: The most effective method for removing isomers is typically recrystallization.
-
Crude Product Isolation: After the reaction is complete, the mixture is typically quenched by pouring it slowly over a large volume of ice water.[1][3] This precipitates the crude acid product.
-
Filtration and Washing: The solid is collected by filtration and washed thoroughly with cold water to remove residual acids and water-soluble impurities.
-
Recrystallization: Solvents such as ethanol or mixed solvent systems like isopropanol/water or tetrahydrofuran/water are effective for recrystallization.[4][5] The desired this compound isomer will often have different solubility characteristics than the unwanted isomers, allowing for its selective crystallization upon cooling.
-
Question 3: The reaction mixture turned dark brown/black and I isolated a tarry, intractable material. What happened?
Answer: This indicates significant degradation, likely caused by overly harsh reaction conditions.
-
Cause - Runaway Reaction: The primary culprit is excessive heat. As mentioned, nitration is exothermic. If the temperature is not controlled during the addition of the nitrating agent, the reaction can run away, leading to oxidation of the electron-rich aromatic ring and polymerization, resulting in tar.
-
Cause - Excessively Strong Nitrating Agent: Using fuming nitric acid or a very high concentration of sulfuric acid can be too aggressive for this substrate, leading to oxidation rather than clean nitration. A study on a similar molecule, 4,5-dimethoxyacetophenone, noted that increasing reaction time with fuming nitric acid led to byproduct formation.[4]
-
Prevention and Mitigation:
-
Strict Temperature Control: Use an ice bath and add the nitrating agent very slowly, monitoring the internal temperature.
-
Correct Reagent Stoichiometry: Use the calculated amount of nitrating agent. A large excess is often unnecessary and increases the risk of side reactions.
-
Consider a Milder Nitrating System: If degradation persists, consider alternative, milder nitrating agents, such as copper(II) nitrate in a solvent like THF, which has been used for nitrating phenols and can offer better control.[6]
-
Frequently Asked Questions (FAQs)
-
Q: What are the recommended starting conditions for a first attempt?
-
A: Based on analogous procedures for the dimethoxy compound, a reliable starting point would be to dissolve 3,4-diethoxybenzoic acid in 20% aqueous nitric acid, cool the mixture in an ice bath, and then allow it to stir at a controlled, slightly elevated temperature (e.g., 60°C) for several hours while monitoring via TLC.[1][3]
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated). The product, being more polar due to the nitro group, should have a lower Rf value than the starting material. HPLC provides a more quantitative assessment of conversion and isomer formation.[5]
-
-
Q: What specific safety precautions are necessary for this reaction?
-
A: This reaction involves strong acids and is exothermic. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Have a base (like sodium bicarbonate) ready to neutralize any spills. The quenching step (pouring acid into ice water) should be done slowly and cautiously.
-
Data & Protocols
Table 1: Summary of Reaction Conditions from Analogous Syntheses
| Parameter | Condition 1 (Aqueous HNO₃) | Condition 2 (Mixed Acid) | Key Considerations |
| Starting Material | 3,4-Dialkoxybenzoic Acid | 3,4-Dialkoxybenzoic Acid | Purity of starting material is crucial. |
| Nitrating Agent | 20% Nitric Acid[1][3] | Conc. Nitric Acid / Conc. Sulfuric Acid[2] | Mixed acid is much stronger; requires more stringent temperature control. |
| Temperature | 0-5°C (addition), then 60°C[1] | 0-10°C throughout | Risk of runaway reaction is higher with mixed acid. |
| Reaction Time | ~6 hours[1] | 1-3 hours | Monitor by TLC/HPLC to determine endpoint. |
| Workup | Pour into ice water, filter solid | Pour into ice water, filter solid | Standard procedure for precipitating nitro-aromatic acids. |
| Typical Yield | ~77% (reported for dimethoxy)[1] | Variable, potentially higher but with more risk | Yield is highly dependent on precise execution and purification. |
| Purification | Recrystallization (Ethanol)[4] | Recrystallization (Isopropanol/Water)[5] | Necessary to remove isomeric impurities. |
Illustrative Step-by-Step Protocol (Adapted from Analogous Methods)
This protocol is provided as a guiding framework. All quantities should be calculated based on the desired scale.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3,4-diethoxybenzoic acid. Cool the flask in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add a pre-chilled solution of 20% nitric acid to the flask over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture to 60°C in a water bath. Allow the reaction to stir for 6 hours. Monitor the reaction's completion by TLC.
-
Quenching: In a separate large beaker, prepare a mixture of ice and water. Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Purification: Recrystallize the dried crude solid from a suitable solvent, such as ethanol, to yield pure this compound.
Caption: A typical experimental workflow for synthesis and purification.
References
- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Zavgorodniy, D. S., Butin, A. V., & Stroganova, T. A. (1999). 4,5-Dimethoxy-2-nitroacetophenone. ResearchGate.
- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- PubMed. (2012). Regioselectivity in the nitration of dialkoxybenzenes.
- PubMed. (1993). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction.
- PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile.
- ResearchGate. (2007). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
- Zeitschrift für Naturforschung. (2002). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions.
- Sciencemadness Discussion Board. (2020). Nitrotoluene oxidation.
- ChemRxiv. (2020). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside.
- ResearchGate. (2018). Product formed through 4-nitrophenol oxidation by an oxidant in the presence of catalysts 4 and 5.
- MDPI. (2021). Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure.
- European Patent Office. (1991). Method for the purification of benzoic acid.
Sources
- 1. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Purification of 4,5-Diethoxy-2-nitrobenzoic Acid by Recrystallization: A Technical Support Guide
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4,5-diethoxy-2-nitrobenzoic acid via recrystallization. It is designed to offer both foundational knowledge and practical troubleshooting advice to ensure the successful isolation of a high-purity product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered during the recrystallization of this compound and related aromatic carboxylic acids.
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2] Based on the properties of structurally similar compounds, such as other nitrobenzoic acids, ethanol and mixtures of ethanol and water are excellent starting points.[3] For the related compound, 4,5-dimethoxy-2-nitrobenzoic acid, solubility has been noted in methanol and DMSO.[4] A systematic solvent screening is always recommended.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities.[5] To remedy this, try redissolving the oil by heating the solution and adding a small amount of additional solvent. Slow, controlled cooling is crucial to encourage crystal formation over oiling.[6] If the issue persists, consider using a different solvent system.
Q3: How can I induce crystallization if no crystals form upon cooling?
A3: Supersaturation can sometimes inhibit spontaneous crystallization.[6] To induce crystal formation, you can try several techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled solution. This provides a template for further crystallization.[7]
-
Further Cooling: If crystals do not form at room temperature, cooling the flask in an ice bath can further decrease the solubility and promote crystallization.[8]
Q4: What are the common impurities in crude this compound?
A4: Impurities can arise from starting materials, side reactions, or incomplete reactions during synthesis. For aromatic carboxylic acids produced by oxidation, common impurities include precursor molecules and byproducts from incomplete oxidation, such as aromatic aldehydes and ketones.[9][10] Unreacted starting materials or other isomers of nitrobenzoic acid could also be present.[11]
Q5: What safety precautions should I take when working with this compound?
Section 2: Troubleshooting Guide
This section provides a more in-depth, problem-solution format for specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used: This is a common reason for poor recovery as a significant amount of the compound may remain in the mother liquor.[5] 2. Premature crystallization: The compound crystallized in the filter funnel during hot filtration. | 1. Reduce solvent volume: If the mother liquor has not been discarded, evaporate some of the solvent and attempt to recrystallize again.[6] 2. Preheat the filtration apparatus: Ensure the funnel and receiving flask are hot to prevent the solution from cooling and crystallizing prematurely.[3] |
| Colored Impurities in Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[3] Be sure to perform a hot filtration to remove the charcoal. |
| Crystals are very fine or powdery | 1. Crystallization occurred too rapidly. | 1. Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help slow the cooling rate.[8] |
| Product is not pure after recrystallization | 1. Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the desired compound and the impurities. 2. Impurities were trapped in the crystal lattice. | 1. Re-evaluate the solvent system: Perform a new solvent screen to find a more suitable solvent or solvent mixture. 2. Perform a second recrystallization: A second recrystallization can often significantly improve purity. |
Section 3: Experimental Protocol for Recrystallization
This detailed protocol provides a step-by-step guide for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and glass stirring rod
Visual Workflow of Recrystallization
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[3] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point. The melting point of the related 4,5-dimethoxy-2-nitrobenzoic acid is 195-197 °C.[4]
Section 4: Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Solvent System | Ethanol, Ethanol/Water | Good solubility at high temperatures and poor solubility at low temperatures for similar compounds.[3] |
| Dissolution Temperature | Near the boiling point of the solvent | To ensure complete dissolution in a minimal amount of solvent. |
| Cooling Rate | Slow, gradual cooling | Promotes the formation of large, pure crystals and prevents "oiling out".[8] |
| Final Cooling Temperature | 0-4 °C (Ice Bath) | Maximizes the yield of the recrystallized product. |
References
- PubChem Compound Summary for CID 78690, 4,5-Dimethoxy-2-nitrobenzoic acid.
- Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. [Link]
- Purification of aromatic polycarboxylic acids by recrystallization.
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Safety Data Sheet: 5,5'-Dithio-bis-(2-nitrobenzoic acid). Carl ROTH. [Link]
- Process for recovering 3-nitrobenzoic acid.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- Recrystallization and Crystalliz
- Problems with Recrystallis
- Reagents & Solvents: Solvents for Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Oxidation and crystallization process for aromatic carboxylic acid production.
- Recrystallization of Benzoic Acid. Unknown Source. [Link]
- Recrystalliz
- Organic Chemistry 253 Experiment #3 Recrystalliz
Sources
- 1. mt.com [mt.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 10. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 11. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com [carlroth.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Scaling Up the Synthesis of 4,5-Diethoxy-2-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 4,5-diethoxy-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis from the lab to pilot plant and beyond. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and process safety.
I. Overview of the Synthesis
The synthesis of this compound typically proceeds via the electrophilic nitration of a substituted benzene ring. The choice of starting material is a critical first step, with two primary routes being the most common:
-
Nitration of 1,2-Diethoxybenzene: This route involves the direct nitration of the commercially available 1,2-diethoxybenzene, followed by a subsequent oxidation of an intermediate to the desired benzoic acid.
-
Nitration of 3,4-Diethoxybenzoic Acid: This is a more direct approach where the benzoic acid functionality is already in place, and the nitration is the key transformation.
Both routes present unique challenges during scale-up, particularly concerning reaction control, product purity, and safety. The presence of two activating ethoxy groups on the benzene ring makes the system highly reactive towards nitration, which can be a double-edged sword.[1] While it allows for milder reaction conditions compared to less activated systems, it also increases the risk of side reactions and thermal runaway if not properly controlled.[2][3]
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when scaling up the synthesis of this compound.
Q1: What are the primary safety concerns when scaling up this nitration?
A1: The primary safety concern is the highly exothermic nature of the nitration reaction.[2][4] Poor heat management on a larger scale can lead to a rapid temperature increase, resulting in a thermal runaway. This can cause a violent reaction, potentially leading to an explosion.[3][5] Additionally, the use of concentrated nitric and sulfuric acids poses significant corrosion and chemical burn hazards.
Q2: How does the choice of starting material impact the scale-up process?
A2: If starting from 1,2-diethoxybenzene, the process involves two main steps: nitration and oxidation. This multi-step process can be more complex to scale up and may have a lower overall yield. Starting with 3,4-diethoxybenzoic acid simplifies the process to a single nitration step, which is often preferable for large-scale manufacturing. However, the availability and cost of the starting materials at scale must be considered.
Q3: What are the most common by-products, and how can their formation be minimized?
A3: Common by-products include isomers (e.g., 2,3-diethoxy-6-nitrobenzoic acid or 3,4-diethoxy-5-nitrobenzoic acid) and dinitrated products. Minimizing these by-products at scale requires precise control over reaction temperature, the rate of addition of the nitrating agent, and efficient mixing.[6][7] Lowering the reaction temperature generally improves selectivity but also reduces the reaction rate.
Q4: What are the key parameters to monitor during the reaction?
A4: Continuous monitoring of the reaction temperature is critical. In addition, reaction progress should be monitored by techniques like HPLC or TLC to ensure complete conversion of the starting material and to track the formation of by-products. For larger scale reactions, online monitoring using spectroscopic techniques can be implemented.
Q5: What are the recommended purification methods for the final product at a larger scale?
A5: Recrystallization is a common and effective method for purifying benzoic acids.[8][9][10] The choice of solvent is crucial for achieving high purity and yield. For industrial-scale production, melt crystallization can also be an efficient purification technique. Washing the crude product with water to remove residual acids is a critical first step before further purification.[11][12]
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during the scale-up of the synthesis.
Guide 1: Poor Yield and Incomplete Conversion
Low yields are a common challenge when moving from a lab scale to a larger reactor. The root causes can often be traced back to issues with mass and heat transfer.[13][14]
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Yield | Poor Mixing: Inadequate agitation can lead to localized "hot spots" and areas of low reactant concentration, resulting in incomplete reaction and side product formation.[13][14] | - Increase the agitation speed. - Evaluate the impeller design for better mixing efficiency in the specific reactor geometry. - Consider using a reactor with baffles to improve turbulence. |
| Mass Transfer Limitation: The reaction between the organic substrate and the aqueous nitrating agent occurs at the interface of the two phases. Poor mass transfer can limit the reaction rate.[6][15] | - Improve agitation to increase the interfacial area between the phases. - Consider the use of a phase transfer catalyst, although this will add complexity to the downstream processing. | |
| Incomplete Conversion | Insufficient Reaction Time or Temperature: While higher temperatures can lead to by-products, a temperature that is too low can result in a sluggish reaction and incomplete conversion. | - Gradually increase the reaction temperature in small increments (e.g., 5°C) while closely monitoring for any exotherm. - Extend the reaction time and monitor the conversion by HPLC until it plateaus. |
| Incorrect Stoichiometry: An insufficient amount of the nitrating agent will naturally lead to incomplete conversion. | - Verify the concentration of the nitric and sulfuric acids being used. - Ensure accurate dosing of the nitrating agent. |
Guide 2: Formation of Impurities and By-products
The formation of isomers and dinitrated products is a significant challenge due to the activating nature of the ethoxy groups.[16][17]
| Symptom | Potential Cause | Troubleshooting Steps |
| High Levels of Isomeric Impurities | Poor Regioselectivity: The reaction conditions can influence the position of nitration on the aromatic ring.[16][17][18][19] | - Optimize the reaction temperature; lower temperatures often favor the desired isomer. - Control the rate of addition of the nitrating agent; a slow, controlled addition can improve selectivity. - The composition of the mixed acid (ratio of sulfuric to nitric acid) can also affect regioselectivity. |
| Presence of Dinitrated By-products | Over-nitration: The product, this compound, is still activated enough to undergo a second nitration, especially at higher temperatures or with an excess of the nitrating agent. | - Use a stoichiometric amount or only a slight excess of the nitrating agent. - Maintain a low reaction temperature. - Quench the reaction promptly once the starting material has been consumed. |
| Discoloration of the Product | Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent and can lead to the formation of colored impurities, especially at elevated temperatures.[7] | - Maintain a low reaction temperature. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Purify the crude product through recrystallization, potentially with the use of activated carbon to remove colored impurities. |
Guide 3: Thermal Runaway and Safety Incidents
Thermal runaway is the most critical safety hazard in nitration reactions.[3][5]
| Symptom | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Rapid, Uncontrolled Temperature Increase | Inadequate Cooling: The heat generated by the reaction exceeds the cooling capacity of the reactor. This is a major concern during scale-up as the surface area to volume ratio of the reactor decreases. | - Immediate Action: Stop the addition of the nitrating agent and apply maximum cooling. If necessary, have a quenching agent ready to stop the reaction. - Prevention: - Perform a thorough thermal hazard assessment before scaling up. - Ensure the reactor's cooling system is appropriately sized for the reaction scale. - Implement a controlled, slow addition of the nitrating agent to manage the rate of heat generation. - Consider using a semi-batch process where the substrate is added to the nitrating mixture at a controlled rate. |
| Localized Hot Spots | Poor Mixing: As mentioned previously, poor mixing can lead to localized areas of high temperature. | - Ensure efficient agitation throughout the reaction vessel. - Use temperature probes at different locations within the reactor to monitor for temperature gradients. |
IV. Experimental Protocols and Data
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Starting Material: 3,4-Diethoxybenzoic acid
Reagents:
-
3,4-Diethoxybenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a thermometer, cool concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 3,4-diethoxybenzoic acid to the cold sulfuric acid while maintaining the temperature below 10°C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10°C.
-
Add the nitrating mixture dropwise to the solution of the benzoic acid in sulfuric acid, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product is collected by filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product is then dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Table 1: Critical Process Parameters for Scale-Up
| Parameter | Lab Scale (Typical) | Pilot/Industrial Scale (Considerations) | Impact on Process |
| Temperature | 0-10°C | 0-15°C (Tightly controlled) | Controls reaction rate and selectivity. Higher temperatures increase the risk of by-products and thermal runaway. |
| Addition Rate of Nitrating Agent | 30-60 minutes | 2-4 hours (or longer) | Manages the exothermic nature of the reaction. Slower addition is crucial for safety at scale. |
| Mixing Speed | 200-400 RPM | Dependent on reactor geometry and scale; focus on achieving good phase mixing. | Essential for heat and mass transfer. Poor mixing can lead to low yield and impurities. |
| Ratio of H₂SO₄ to HNO₃ | 2:1 to 3:1 (v/v) | Optimized based on process safety studies and desired selectivity. | Affects the concentration of the active nitronium ion and the overall reaction rate. |
V. Visualizations
Diagram 1: Synthesis Pathway and Potential By-products
Caption: Synthetic route and common side reactions.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield.
VI. References
-
V. A. A. T. H. E. R. (n.d.). 1 NITRATION. vpscience.org. Retrieved January 9, 2026, from [Link]
-
Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 405-424. [Link]
-
Vapourtec. (n.d.). Nitration Reactions. Retrieved January 9, 2026, from [Link]
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Albright, L. F. (1987). Nitration: An Overview of Recent Developments and Processes. In ACS Symposium Series (Vol. 341, pp. 1-19). American Chemical Society.
-
Li, Y., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Green Chemical Engineering. [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
-
LARYEE. (n.d.). Process Development System - Nitration Reaction. Retrieved January 9, 2026, from [Link]
-
Khan Academy. (n.d.). Nitration [Video]. Khan Academy. Retrieved January 9, 2026, from [Link]
-
Guggenheim, T. L., & American Chemical Society. Division of Industrial and Engineering Chemistry. (2013). Chemistry, process design, and safety for the nitration industry. American Chemical Society.
-
Shopsowitz, K. E., Lelj, F., & MacLachlan, M. J. (2011). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of organic chemistry, 76(11), 4515–4524. [Link]
-
Fanfair, D. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. In 2014 Process Development Symposium. AIChE.
-
Kamm, O., & Matthews, A. O. (1922). p-NITROBENZOIC ACID. Organic Syntheses, 2, 71. [Link]
-
Li, B., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(10), 2268-2281. [Link]
-
Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Journal of Loss Prevention in the Process Industries, 11(5), 275-283.
-
De Dietrich Process Systems. (n.d.). Nitric Acid Concentration Treatment. Retrieved January 9, 2026, from [Link]
-
Liu, H., et al. (2012). Pilot-scale plant study on the innovative nitric acid pressure leaching technology for laterite ores. Minerals Engineering, 33, 2-8.
-
Shopsowitz, K., Lelj, F., & MacLachlan, M. J. (2011). Regioselectivity in the Nitration of Dialkoxybenzenes. Journal of Organic Chemistry. [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved January 9, 2026, from [Link]
-
Reddy, G. P., & Kumar, S. (2016). Prediction of Runaway during the Nitration of DNT to TNT Mathematically-A Review. International Journal of Scientific and Advanced Research in Technology, 2(8), 1-5.
-
Villadsen, J. (2015). Mixing and Mass Transfer in Industrial Bioreactors. In Fundamental Bioengineering (pp. 357-378). Wiley.
-
Bak, R. R., & Smallridge, A. J. (2001). A fast and mild method for the nitration of aromatic rings. Tetrahedron Letters, 42(38), 6767-6769.
-
U.S. Environmental Protection Agency. (n.d.). Nitric Acid Plant Inspection Guide. Retrieved January 9, 2026, from [Link]
-
Rajkumar, S., et al. (2023). Novel Strategy of Treating 2-Nitrobenzoic Acid Crystals with Energetic N2 Neutrals Using Cold Plasma. Crystals, 13(11), 1599.
-
NIST. (n.d.). 1,2-Diethoxybenzene. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]
-
Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved January 9, 2026, from [Link]
-
Smith, J. G. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved January 9, 2026, from [Link]
-
De Dietrich Process Systems. (n.d.). Nitric Acid Treatment. Retrieved January 9, 2026, from [Link]
-
CAS. (n.d.). 1,2-Diethoxybenzene. CAS Common Chemistry. Retrieved January 9, 2026, from [Link]
-
Doe, J. (n.d.). Recrystallization of Impure Benzoic Acid. ResearchGate.
-
Löwe, H. (2014, August 14). Nitration Reactions in Microchannels Using a Retention Mixing Unit. FB 09 - Organische Chemie - AK Löwe.
-
Tanchuco, J. E. O., & Legaspi, C. M. D. (2009, April 29). Experiment #1:: Purification of Benzoic Acid by Recrystallization. Scribd.
-
Varma, R. S., et al. (2022). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 10, 976352.
-
Clark, J. (n.d.). the nitration of benzene - electrophilic substitution. Chemguide. Retrieved January 9, 2026, from [Link]
-
European Commission. (2000). Large Volume Inorganic Chemicals - Ammonia, Acids and Fertilisers.
-
National Center for Biotechnology Information. (n.d.). 1,3-Diethoxybenzene. PubChem. Retrieved January 9, 2026, from [Link]
-
Kumar, S., et al. (2004). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Green Chemistry, 6(10), 522-524.
-
Smith, K., & Fry, K. (1995). U.S. Patent No. 5,977,418. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. vpscience.org [vpscience.org]
- 3. icheme.org [icheme.org]
- 4. Process Development System - Nitration Reaction [laryee.com]
- 5. ijsart.com [ijsart.com]
- 6. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. mt.com [mt.com]
- 15. Nitrations in Retention Mixing Units | FB 09 - Organische Chemie - AK Löwe [ak-loewe.chemie.uni-mainz.de]
- 16. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regioselectivity in the Nitration of Dialkoxybenzenes | UBC Chemistry [chem.ubc.ca]
- 18. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
byproduct formation during the synthesis of 4,5-Diethoxy-2-nitrobenzoic acid
Technical Support Center: Synthesis of 4,5-Diethoxy-2-nitrobenzoic Acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.
The synthesis of this compound, a valuable intermediate in pharmaceutical development, is most commonly achieved via the electrophilic nitration of 3,4-diethoxybenzoic acid.[1][2] While seemingly straightforward, the presence of multiple activating and directing groups on the aromatic ring makes this reaction highly sensitive to reaction conditions, often leading to a mixture of products that complicates purification and reduces yields. This guide addresses the most frequent issues encountered in the laboratory.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section is structured to help you diagnose and solve specific problems observed during your experiment.
Question 1: My NMR and LC-MS analyses show an unexpected isomeric byproduct. What is it, and how can I minimize its formation?
Answer: The most common isomeric byproduct is 3,4-Diethoxy-6-nitrobenzoic acid .
-
Causality: The starting material, 3,4-diethoxybenzoic acid, has two powerful ortho-, para-directing ethoxy groups and one meta-directing carboxylic acid group. The ethoxy groups are strong activating groups, meaning they dictate the position of nitration. Both the C2 and C6 positions are activated. While the C2 position is sterically less hindered, nitration at the C6 position is a competing and significant reaction. The ratio of these isomers is highly dependent on reaction conditions.
-
Troubleshooting & Mitigation:
-
Strict Temperature Control: This is the most critical parameter. The nitration reaction is highly exothermic. The reaction should be maintained between 0°C and 5°C using an ice-salt bath.[3] Higher temperatures can alter the regioselectivity and lead to a higher percentage of the unwanted 6-nitro isomer.
-
Slow Reagent Addition: The nitrating mixture (concentrated nitric and sulfuric acids) must be added dropwise to the solution of 3,4-diethoxybenzoic acid. A slow, controlled addition helps to dissipate heat and maintain a low localized concentration of the nitronium ion (NO₂⁺), favoring the kinetically preferred 2-nitro product.
-
Choice of Solvent: While often performed in excess sulfuric acid, using a co-solvent like acetic acid can sometimes modulate reactivity and improve selectivity.
-
Question 2: The reaction mixture turned dark brown or black, and upon workup, I isolated a low yield of an impure, tar-like substance. What went wrong?
Answer: This is a classic sign of oxidative degradation .
-
Causality: Concentrated nitric acid is a potent oxidizing agent, and the di-ethoxy substituted benzene ring is highly electron-rich and thus very susceptible to oxidation.[4] Overheating, a high concentration of nitric acid, or prolonged reaction times can lead to the breakdown of the aromatic ring, forming quinones and other polymeric, colored byproducts.[4]
-
Troubleshooting & Mitigation:
-
Maintain Low Temperatures: As with isomer control, keeping the temperature below 5°C is crucial to suppress the oxidative side reactions.
-
Precise Stoichiometry: Do not use a large excess of nitric acid. A molar equivalent of 1.05 to 1.1 of nitric acid relative to the starting material is typically sufficient.
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously to prevent localized "hot spots" where the concentration of the nitrating agent is high, which can initiate oxidation.
-
Immediate Quenching: Once the reaction is complete (monitored by TLC or LC-MS), it should be promptly quenched by pouring it slowly over a large volume of crushed ice.[5] This rapidly dilutes the reagents and lowers the temperature, stopping further reaction and degradation.
-
Question 3: My mass spectrometry data shows peaks corresponding to the loss of 28 amu (C₂H₄) or 29 amu (C₂H₅) from my desired product mass. What does this indicate?
Answer: You are observing byproducts from acid-catalyzed de-ethylation .
-
Causality: The ether linkages of the ethoxy groups can be cleaved under the strongly acidic conditions of the nitration, particularly in the presence of sulfuric acid at elevated temperatures. This results in the formation of hydroxy-byproducts, such as 4-Ethoxy-5-hydroxy-2-nitrobenzoic acid or 5-Ethoxy-4-hydroxy-2-nitrobenzoic acid. A similar dealkylation process is documented for the dimethoxy analog.[6]
-
Troubleshooting & Mitigation:
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor its progress and work it up as soon as the starting material is consumed.
-
Control Sulfuric Acid Concentration: While sulfuric acid is a necessary catalyst for generating the nitronium ion, using the minimum amount required can help reduce the rate of de-ethylation.
-
Temperature is Key: De-ethylation is significantly more pronounced at higher temperatures. Strict adherence to a 0-5°C temperature range is the best defense.
-
Question 4: I'm seeing evidence of a dinitrated product in my analysis. How can this be avoided?
Answer: The formation of dinitrated species occurs when the reaction conditions are too harsh.
-
Causality: Although the first nitro group is deactivating, the two ethoxy groups still strongly activate the ring. Under forcing conditions (excess nitrating agent, higher temperatures), a second nitration can occur.[7][8]
-
Troubleshooting & Mitigation:
-
Stoichiometric Control: Use only a slight excess of nitric acid (max 1.1 equivalents).
-
Non-Forcing Conditions: Avoid temperatures above 5°C and extended reaction times. The goal is to stop the reaction once the mono-nitration is complete.
-
Frequently Asked Questions (FAQs)
-
Q: What is the ideal nitrating agent for this synthesis?
-
A: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is standard and effective. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[9]
-
-
Q: How critical is the purity of the starting 3,4-diethoxybenzoic acid?
-
A: It is extremely important. Any impurities in the starting material, such as incompletely ethylated precursors (e.g., 3-ethoxy-4-hydroxybenzoic acid), will also undergo nitration, leading to a complex mixture of products that can be very difficult to separate. Always use starting material of the highest possible purity (≥99%).
-
-
Q: What is the best method for purifying the final product?
-
A: Recrystallization is the most effective technique for removing the common byproducts on a laboratory scale. A mixed solvent system, such as ethanol/water or acetic acid/water, often yields high-purity crystals. For stubborn isomeric impurities, column chromatography may be necessary, although it is less scalable.
-
Visualization of Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound and the competing pathways that lead to common byproducts.
Caption: Reaction scheme for the nitration of 3,4-diethoxybenzoic acid.
Byproduct Summary Table
| Byproduct Name/Class | Common Cause(s) | Key Identification Marker (MS) | Mitigation Strategy |
| 3,4-Diethoxy-6-nitrobenzoic acid | High reaction temperature, poor mixing | Same m/z as the product, different retention time (LC) | Strict temperature control (0-5°C), slow reagent addition |
| Dinitrated Products | Excess nitric acid, high temperature | m/z = (M+45)⁺ of the desired product | Use stoichiometric HNO₃, maintain low temperature |
| De-ethylated Products | High temperature, prolonged reaction time | m/z = (M-28)⁺ or (M-29)⁺ of the desired product | Maintain low temperature, minimize reaction time |
| Oxidative Degradation Products | High temperature, excess nitric acid | Broad range of lower m/z fragments, visible color change (dark) | Maintain low temperature, use stoichiometric HNO₃ |
Optimized Experimental Protocol
This protocol is designed to minimize .
Materials:
-
3,4-diethoxybenzoic acid (1 equivalent)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (1.05 equivalents) to chilled concentrated sulfuric acid (approx. 3-4 equivalents by volume to the starting material). Keep this mixture chilled.
-
Dissolution of Starting Material: In the main reaction vessel, dissolve 3,4-diethoxybenzoic acid in concentrated sulfuric acid (approx. 5-6 equivalents by volume). Cool this solution to 0°C in an ice-salt bath with vigorous mechanical stirring.
-
Nitration Reaction: Add the chilled nitrating mixture dropwise to the solution of 3,4-diethoxybenzoic acid over 30-45 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 5°C throughout the addition. [3][8]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Reaction Quench: Prepare a beaker with a large amount of crushed ice and water (approx. 10x the reaction volume). Slowly and carefully pour the reaction mixture onto the ice with good stirring. A precipitate should form.
-
Isolation and Purification:
-
Stir the ice slurry for 20-30 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove residual acids.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., 9:1 ethanol:water) to obtain the pure this compound.
-
References
- Rathore, R., Bosch, E., & Kochi, J. K. (1994). Selective nitration versus oxidative dealkylation of hydroquinone ethers with nitrogen dioxide. Tetrahedron, 50(23), 6727-6758.
- Generic Website. (n.d.). 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester. Retrieved from [https://www. .com/4-5-diethoxy-2-nitro-benzoic-acid-ethyl-ester.html]([Link]. .com/4-5-diethoxy-2-nitro-benzoic-acid-ethyl-ester.html)
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
- Truman ChemLab. (n.d.). Multistep Synthesis Nitration.
- PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.
- NIST. (n.d.). 1,2-Diethoxybenzene. In NIST Chemistry WebBook.
- The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- Burns, J. A., Butler, J. C., Moran, J., & Whitesides, G. M. (1991). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404-407.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.
- Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene.
- Wang, Y., et al. (2025). Synthesis of 1,2-diethoxybenzene from catechol and diethyl carbonate over KOH/AC. Journal of Chemical Technology & Biotechnology.
- Royal Society of Chemistry. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers.
Sources
- 1. FCKeditor - Resources Browser [midyear.aza.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. "Selective nitration versus oxidative dealkylation of hydroquinone ethe" by R. Rathore, Eric Bosch et al. [bearworks.missouristate.edu]
- 5. Page loading... [guidechem.com]
- 6. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 7. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Yield in 4,5-Diethoxy-2-Nitrobenzoyl (DE-NB) Protection
Welcome to the technical support center for the 4,5-diethoxy-2-nitrobenzoyl (DE-NB) protection step. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the introduction of this photolabile protecting group. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and significantly improve your yields.
Frequently Asked Questions (FAQs)
Q1: My DE-NB protection reaction has a very low yield. What are the most common initial checks I should perform?
A1: When troubleshooting a low yield, begin with the most fundamental aspects of the reaction setup:
-
Reagent Quality: Ensure the 4,5-diethoxy-2-nitrobenzoic acid and the activating agent (e.g., oxalyl chloride, thionyl chloride) are of high purity and anhydrous. The substrate to be protected, particularly if it's an alcohol or amine, must be free of water.
-
Anhydrous Conditions: The presence of water is highly detrimental as it will hydrolyze the reactive acyl chloride intermediate back to the carboxylic acid. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Base Stoichiometry: An appropriate, non-nucleophilic base (e.g., triethylamine, DIPEA) is crucial to neutralize the HCl generated during the reaction.[1] Ensure the correct stoichiometry is used; an excess can sometimes lead to side reactions, while an insufficient amount will result in a low pH, potentially stalling the reaction or causing degradation of acid-sensitive substrates.
Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products often points to several issues:
-
Over-acylation: If your substrate has multiple nucleophilic sites, over-acylation is a common problem, especially with a highly reactive acylating agent like DE-NB chloride.[1]
-
Unreacted Starting Material: This indicates an incomplete reaction.
-
Hydrolyzed Acyl Chloride: A spot corresponding to this compound suggests that the DE-NB chloride intermediate is reacting with trace water.
-
Side reactions with the base or solvent: While less common with standard inert solvents, this is a possibility to consider.
Q3: How can I confirm the formation of the 4,5-diethoxy-2-nitrobenzoyl chloride intermediate?
A3: While direct isolation of the acyl chloride is often not necessary, its formation can be inferred. After reacting the this compound with the chlorinating agent (e.g., thionyl chloride), a small aliquot of the reaction mixture can be carefully quenched with an anhydrous primary amine (like benzylamine) in an inert solvent. Rapid formation of the corresponding amide, confirmed by TLC or LC-MS, indicates the successful generation of the acyl chloride.
In-Depth Troubleshooting Guides
Issue 1: Incomplete Conversion of Starting Material
Low conversion is a frequent challenge and can stem from several factors related to the activation of the carboxylic acid and the subsequent nucleophilic attack.
Causality Explained: The protection reaction is a two-step process: first, the activation of this compound to a more reactive species (typically an acyl chloride), followed by the nucleophilic attack from the alcohol or amine of your substrate.[2][3] Inefficiencies in either step will lead to poor yields. The electron-withdrawing nitro group on the benzoyl moiety enhances the electrophilicity of the carbonyl carbon, making it highly reactive.[1]
Caption: Decision tree for improving reaction selectivity.
Recommended Actions & Protocols:
-
Stoichiometric Control: Carefully control the stoichiometry of the DE-NB chloride. Use a slight excess (1.05-1.1 equivalents) relative to the target functional group to ensure full conversion of the limiting reagent without providing a large excess that encourages multiple additions.
-
Rate of Addition and Temperature Control:
-
Dissolve the DE-NB chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C or -20 °C) solution of the substrate and base.
-
This slow addition maintains a low concentration of the highly reactive acylating agent, favoring reaction at the most nucleophilic site. [1]
-
-
Orthogonal Protection Strategy: If controlling reaction conditions is insufficient, a more robust approach is to use an orthogonal protecting group strategy. [4][5] * Temporarily block the other nucleophilic sites with a protecting group that can be removed under conditions that do not affect the DE-NB group. For example, protect a second alcohol as a silyl ether (e.g., TBDMS) or an amine as a Boc-carbamate.
| Parameter | Recommendation for Mono-acylation | Rationale |
| Stoichiometry (DE-NB Chloride:Substrate) | 1.05:1 to 1.1:1 | Limits the availability of the acylating agent, reducing the probability of multiple additions. |
| Temperature | Start at 0 °C, then allow to warm to room temperature | Slows the reaction rate, allowing for greater kinetic control and selectivity. [1] |
| Rate of Addition | Slow, dropwise addition of DE-NB chloride solution | Maintains a low concentration of the electrophile, favoring reaction at the most nucleophilic site. [1] |
| Solvent | Anhydrous, non-protic solvents (e.g., DCM, THF, Acetonitrile) | Prevents hydrolysis of the acyl chloride and unwanted side reactions. |
| Base | Non-nucleophilic base (e.g., triethylamine, DIPEA, pyridine) | Scavenges HCl without competing with the substrate as a nucleophile. |
Issue 3: Difficult Purification and Product Isolation
Even with a successful reaction, isolating the desired product in high purity can be challenging due to the properties of the DE-NB group and potential byproducts.
Causality Explained: The DE-NB protected product is often a non-polar, and sometimes oily, substance. Byproducts such as triethylammonium hydrochloride (from the base) and unreacted this compound can complicate purification by standard column chromatography.
Recommended Actions & Protocols:
-
Aqueous Workup:
-
After the reaction is complete, quench with a mild aqueous acid (e.g., saturated NH₄Cl solution or dilute HCl) to neutralize any remaining base and protonate the triethylamine, forming a water-soluble salt.
-
Extract the product into an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with dilute acid, water, saturated sodium bicarbonate solution (to remove any unreacted this compound), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Chromatography Optimization:
-
If the product is still impure after workup, flash column chromatography is typically required.
-
Use a solvent system with a gradient of polarity (e.g., hexanes/ethyl acetate or DCM/methanol) to effectively separate the product from less polar impurities and more polar byproducts.
-
The yellow color of the DE-NB group can be a useful visual aid during chromatography.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for achieving high purity.
References
- Houben-Weyl Methods of Organic Chemistry, Vol. E 5/1, 4th ed., Georg Thieme Verlag, Stuttgart, 1985.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
- Kociensky, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2005.
- Patchornik, A.; Amit, B.; Woodward, R. B. The 2-nitrobenzyl group. A new photosensitive protecting group for amines. J. Am. Chem. Soc.1970, 92 (21), 6333–6335.
- Pellicciari, R.; et al. Synthesis and Pharmacological Characterization of 4,5-Disubstituted-2-nitrobenzoic Acid Derivatives as Novel mGlu1 Receptor Potentiators. J. Med. Chem.2007, 50 (23), 5633–5644.
- Organic Syntheses, Coll. Vol. 3, p. 658 (1955); Vol. 24, p. 80 (1944). [Link]
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
Sources
Technical Support Center: Stability and Troubleshooting for 4,5-Diethoxy-2-nitrobenzoyl (DE-NB) Caged Compounds
Welcome to the technical support guide for 4,5-diethoxy-2-nitrobenzoyl (DE-NB) caged compounds. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting solutions. As Senior Application Scientists, we understand the nuances of working with these photolabile molecules and have compiled this guide based on established principles and field experience.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability and handling of DE-NB caged compounds.
Q1: What are the primary factors that affect the stability of DE-NB caged compounds?
A1: The stability of DE-NB caged compounds is primarily influenced by three factors: hydrolysis, exposure to light, and improper storage temperatures.
-
Hydrolysis: The ester or ether bond linking the DE-NB cage to the bioactive molecule can be susceptible to aqueous hydrolysis, leading to premature release of the active compound.[1][2] The rate of hydrolysis is dependent on the pH of the solution and the nature of the caged molecule itself.
-
Light Exposure: DE-NB is a photolabile protecting group, meaning it is cleaved upon exposure to UV light. Accidental exposure to ambient light, especially from sources with a UV component, can cause gradual uncaging and reduce the effective concentration of your stock solution.
-
Temperature: Like many complex organic molecules, DE-NB caged compounds can degrade over time, and this process is accelerated at higher temperatures. Proper cold storage is crucial to maintain their integrity.[3][4]
Q2: I'm observing a high background signal in my experiment even before photolysis. What could be the cause?
A2: A high background signal strongly suggests the presence of the free, uncaged compound in your sample. This can result from several issues:
-
Compound Degradation: Your stock solution may have degraded due to improper storage (see Q1).
-
Incomplete Caging: The initial synthesis of the caged compound might have been incomplete, leaving residual uncaged material.
-
Aqueous Instability: Some DE-NB caged compounds, particularly esters, have limited stability in aqueous solutions and can hydrolyze over time, releasing the active molecule.[1]
To diagnose this, it's recommended to run a control experiment where you apply the caged compound without photolysis and measure the biological response. If a significant response is observed, you should consider the troubleshooting steps outlined in the next section.
Q3: What are the ideal storage conditions for DE-NB caged compounds?
A3: To ensure the long-term stability of your DE-NB caged compounds, adhere to the following storage guidelines:
| Storage Format | Recommended Temperature | Additional Notes |
| Solid (Lyophilized Powder) | -20°C or -80°C | Store in a desiccator to prevent moisture absorption. Protect from light by using an amber vial or wrapping the container in foil. |
| Concentrated Stock Solution (in organic solvent, e.g., DMSO) | -20°C or -80°C | Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Diluted Aqueous Solution (for immediate use) | 2-8°C (short-term) | Prepare fresh for each experiment. Avoid storing aqueous solutions for extended periods due to the risk of hydrolysis.[1] |
Causality: Storing at low temperatures significantly slows down both chemical degradation and hydrolysis.[3] Aliquoting prevents contamination and the detrimental effects of repeated temperature fluctuations on compound stability.
Part 2: Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving specific experimental problems.
Issue 1: Low or No Biological Response After Photolysis
You've applied your DE-NB caged compound and initiated photolysis, but the expected biological effect is weak or absent.
Root Cause Analysis & Solutions
-
Insufficient Uncaging: The primary reason for a failed experiment is often inefficient photolysis.
-
Verify Your Light Source: Ensure your lamp or laser is emitting at the correct wavelength for DE-NB uncaging (typically in the 340-360 nm range).[5] Check the power output and age of the bulb, as performance can degrade over time.
-
Optimize Photolysis Parameters: The duration and intensity of light exposure are critical. If the exposure is too short or the intensity too low, only a small fraction of the caged compound will be released. Systematically increase the exposure time or light intensity.
-
Check for Light Path Obstructions: Ensure that the light path to your sample is clear and that the objective is clean. Any obstruction will reduce the amount of light reaching the caged compound.
-
-
Degraded Caged Compound: Your compound may have degraded, leaving little to no active caged material to be photolyzed.
-
Prepare a Fresh Stock Solution: If you suspect degradation, the most straightforward solution is to prepare a fresh stock solution from the solid compound.
-
Perform a Quality Control Check: If possible, use a technique like HPLC to analyze your stock solution and confirm the presence and purity of the caged compound.
-
-
Biological System Issues: The problem may not be with the caged compound but with the biological preparation itself.
-
Run a Positive Control: Apply the uncaged, active form of the molecule directly to your preparation to confirm that the biological system is responsive.
-
Experimental Workflow: Verifying Photolysis Efficiency
Caption: Troubleshooting workflow for low/no response after photolysis.
Issue 2: Phototoxicity or Off-Target Effects
You observe cellular damage or a biological response in control experiments where only the light source is used without the caged compound.
Root Cause Analysis & Solutions
-
Phototoxic Byproducts: The photolysis of nitrobenzyl compounds generates a nitroso-ketone or -aldehyde byproduct, which can be reactive and potentially toxic to cells.[5][6]
-
Minimize Caged Compound Concentration: Use the lowest effective concentration of the DE-NB caged compound to reduce the generation of byproducts.
-
Include a Scavenger: Consider adding a scavenger, such as glutathione or dithiothreitol (DTT), to your experimental buffer to react with and neutralize the nitroso byproduct.
-
-
Direct Photodamage: High-intensity UV light can be damaging to cells, irrespective of the presence of a caged compound.
-
Reduce Light Intensity/Duration: Use the minimum light exposure necessary to achieve sufficient uncaging.
-
Consider a Different Wavelength: While DE-NB has an absorption maximum in the UV range, it's worth investigating if you can achieve sufficient uncaging at a slightly longer, less damaging wavelength, even if it's less efficient.[7]
-
Protocol: Assessing and Mitigating Phototoxicity
-
Establish a Baseline: Expose your biological preparation to the photolysis light source for the intended duration without any caged compound present. Monitor for any signs of cellular stress or damage.
-
Titrate Light Exposure: If damage is observed, systematically reduce the light intensity or exposure duration until no damage is apparent. This is your maximum tolerable light dose.
-
Introduce the Caged Compound: Perform the uncaging experiment using the light parameters determined in step 2.
-
Add a Scavenger: If you still observe toxicity with the caged compound present (but not with light alone), it is likely due to the photolytic byproducts. Repeat the experiment with a scavenger in the buffer.
Issue 3: Inconsistent or Irreproducible Results
Your experiments with DE-NB caged compounds are yielding variable results from one trial to the next.
Root Cause Analysis & Solutions
-
Inconsistent Stock Solution Handling: Repeated freeze-thaw cycles or prolonged storage of aqueous solutions can lead to inconsistent concentrations of the active caged compound.
-
Aliquot Stock Solutions: As mentioned in the FAQs, always aliquot your stock solutions into single-use volumes to avoid freeze-thaw cycles.
-
Prepare Fresh Aqueous Solutions: Always prepare your final working solution fresh from a frozen stock on the day of the experiment.[1]
-
-
Fluctuations in Light Source Output: The power output of lamps can fluctuate, leading to variable amounts of uncaging.
-
Warm-Up Your Light Source: Always allow your lamp to warm up for the manufacturer-recommended time before starting an experiment to ensure a stable output.
-
Regularly Measure Power Output: Use a power meter to periodically check the output of your light source to ensure it is consistent.
-
-
Uneven Illumination: If the light is not uniformly illuminating your sample, you will get "hot spots" of high uncaging and areas of low uncaging, leading to variability.
-
Align Your Optics: Ensure that your microscope and light source optics are properly aligned to provide even illumination across the field of view.
-
Diagram: Uncaging Mechanism and Byproduct Formation
Caption: Simplified photochemical uncaging pathway for DE-NB compounds.
This guide provides a framework for understanding and resolving common issues encountered when working with DE-NB caged compounds. By systematically addressing potential problems with compound stability, photolysis parameters, and experimental controls, you can enhance the reliability and reproducibility of your results.
References
- Corrie, J. E. T., Munasinghe, V. R. N., Trentham, D. R., & Barth, A. (2008). Studies of decarboxylation in photolysis of alpha-carboxy-2-nitrobenzyl (CNB) caged compounds. Photochemical & Photobiological Sciences, 7(1), 84–97. [Link]
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode Techniques (pp. 389–406). Humana Press. [Link]
- Klapper, M., & Görner, H. (2009). Theoretical investigation of the excited states of 2-nitrobenzyl and 4,5-methylendioxy-2-nitrobenzyl caging groups. Photochemical & Photobiological Sciences, 8(11), 1596–1603. [Link]
- Kot-Loboda, K., et al. (2024). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. Molecules, 29(1), 229. [Link]
- Lawrence, D. S. (2009). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews, 109(5), 2146–2181. [Link]
- Ogden, D., & Khodakhah, K. (2011). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 199(1), 1–11. [Link]
- Thinking, C. (2012). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. ChemBioChem, 13(1), 36–45. [Link]
- University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library.
- University of California, Santa Cruz. (n.d.). Chemical Storage Guidelines. Environmental Health and Safety.
- Wieboldt, R., et al. (1994). Photolabile precursors of glutamate: Synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Biochemistry, 33(6), 1526–1533. [Link]
- Hagen, V., et al. (1996). Caged Compounds of Hydrolysis-Resistant Analogues of cAMP and cGMP: Synthesis and Application to Cyclic Nucleotide-Gated Channels. Biochemistry, 35(24), 7762–7771. [Link]
- Bochet, C. G. (2002). Wavelength-controlled photocleavage for orthogonal and sequential release of multiple proteins. Angewandte Chemie International Edition, 41(19), 3749–3752. [Link]
Sources
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. plymsea.ac.uk [plymsea.ac.uk]
- 6. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4,5-Diethoxy-2-nitrobenzoyl (DNB) Protecting Group
Welcome to the technical support guide for the 4,5-diethoxy-2-nitrobenzoyl (DNB) photolabile protecting group. This resource is designed for researchers, scientists, and drug development professionals who utilize DNB-caged compounds in their experiments. Here, we provide in-depth troubleshooting advice, preventative measures, and answers to frequently asked questions to help you mitigate the risk of premature cleavage and ensure the temporal and spatial control that is critical for your research.
Section 1: Understanding DNB Group Stability: The Chemical Foundation
The 4,5-diethoxy-2-nitrobenzoyl (DNB) group is a member of the ortho-nitrobenzyl family of photolabile protecting groups (PPGs). Its utility stems from its ability to mask the function of a molecule until its removal is triggered by UV light. The two ethoxy substituents on the aromatic ring serve to red-shift the absorption maximum, allowing for cleavage with longer, less damaging wavelengths (typically ~365 nm) compared to the parent nitrobenzyl group.[1]
The photodeprotection mechanism proceeds via an intramolecular rearrangement to an aci-nitro intermediate, which then cyclizes and fragments to release the protected molecule and 4,5-diethoxy-2-nitrosobenzaldehyde.[1] While robust under many conditions, the electronic nature of the DNB group—specifically the electron-withdrawing nitro group—can render the linkage to the protected molecule susceptible to cleavage under unintended, non-photolytic conditions. Understanding these vulnerabilities is the first step toward preventing experimental failure.
Section 2: Troubleshooting Guide: Diagnosing Premature Cleavage
This section addresses specific scenarios of premature DNB group cleavage in a question-and-answer format.
Question 1: I am observing uncaging of my DNB-protected substrate in solution before any light exposure. My buffer is slightly basic (pH 8.0). Could this be the cause?
Answer: Yes, this is a likely cause. The ester or amide bond linking the DNB group to your substrate is susceptible to base-catalyzed hydrolysis. The electron-withdrawing effect of the nitro group makes the carbonyl carbon of the benzoyl group more electrophilic and thus more prone to attack by hydroxide ions (OH⁻).
-
Mechanism Insight: In basic hydrolysis, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester linkage. This forms a tetrahedral intermediate which then collapses, cleaving the bond to your substrate and forming a carboxylate salt of the DNB group and your now-released active molecule. This process is generally irreversible.
-
Troubleshooting Steps:
-
pH Monitoring: Immediately measure the pH of your experimental buffer. Ensure it is within the recommended stability range.
-
Buffer Optimization: If possible, perform your experiment at a neutral or slightly acidic pH (pH 6.0-7.4). The rate of hydrolysis is significantly reduced in this range.
-
Control Experiment: Run a control experiment with your DNB-caged compound in the same buffer, but in the complete absence of other experimental components, to isolate the effect of pH. Monitor for cleavage over the same time course as your main experiment using an appropriate analytical method (e.g., HPLC, LC-MS).
-
Question 2: My protocol involves the use of a thiol-containing reagent (like DTT or β-mercaptoethanol). Could this be cleaving the DNB group?
Answer: This is a strong possibility. Thiols are potent nucleophiles and can cleave the DNB group through a mechanism known as thiolysis, which is analogous to hydrolysis.
-
Mechanism Insight: The thiolate anion (RS⁻), which is in equilibrium with the thiol (RSH) in solution, is a powerful nucleophile that can attack the electrophilic carbonyl carbon of the DNB ester. This nucleophilic attack leads to the cleavage of the ester bond and the formation of a thioester of the DNB group, releasing your active molecule.
-
Troubleshooting Steps:
-
Reagent Substitution: If the thiol is used as a reducing agent, consider substituting it with a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which is known to be less reactive towards ester linkages.
-
Concentration & Temperature Reduction: If the thiol is essential, try reducing its concentration to the minimum effective level. Also, perform the experiment at the lowest feasible temperature to decrease the rate of the nucleophilic attack.
-
Order of Addition: If possible, add the thiol-containing reagent immediately before the photo-uncaging step to minimize the incubation time with the DNB-caged compound.
-
Question 3: I am working with a cell culture or in a biological medium and see background activity. Is my DNB-caged compound unstable in this environment?
Answer: Yes, biological media can present challenges to the stability of caged compounds.[2][3]
-
Potential Causes:
-
Enzymatic Cleavage: Esterases and amidases are present in cell culture media, cell lysates, and in vivo, and can recognize the DNB's ester or amide linkage as a substrate, leading to enzymatic hydrolysis.
-
Endogenous Nucleophiles: Biological systems are rich in nucleophiles like glutathione (GSH), a thiol-containing tripeptide present at high concentrations within cells. GSH can act similarly to DTT, causing premature cleavage.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DNB instability in biological media.
Question 4: My DNB-caged compound seems to degrade even when stored as a solid or in a stock solution. What's happening?
Answer: While generally stable when stored correctly, long-term degradation can occur, especially under suboptimal conditions.
-
Potential Causes:
-
Stock Solution Hydrolysis: If your stock solution is prepared in a protic solvent (like methanol or ethanol) that contains trace amounts of water or is not pH-neutral, slow hydrolysis can occur over time.
-
Thermal Decomposition: While the DNB group itself is reasonably thermally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate degradation.[4] This is particularly relevant for compounds that are sensitive to heat.
-
Ambient Light Exposure: Stock solutions should always be protected from light. Even low levels of ambient lab light over long periods can cause gradual photolysis.
-
-
Best Practices for Storage:
-
Solid Storage: Store the solid DNB-caged compound desiccated at -20°C or -80°C and protected from light.
-
Stock Solutions: Prepare high-concentration stock solutions in a high-purity, anhydrous aprotic solvent like DMSO or DMF. Store these aliquoted at -20°C or -80°C in amber vials or tubes wrapped in aluminum foil.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen stock. Do not store aqueous solutions for extended periods.
-
Section 3: Preventative Measures & Best Practices
Proactive measures can prevent most instances of premature cleavage.
| Parameter | Recommended Condition | Rationale |
| pH | 6.0 - 7.4 | Minimizes both acid- and base-catalyzed hydrolysis of the ester/amide linkage. |
| Nucleophiles | Avoid strong nucleophiles (e.g., thiols, primary/secondary amines). | Prevents nucleophilic acyl substitution which cleaves the protecting group. |
| Temperature | Perform experiments at the lowest feasible temperature (e.g., on ice). | Reduces the rate of all potential chemical degradation reactions. |
| Light Exposure | Work under red or yellow light conditions. Store all materials in the dark. | The DNB group is sensitive to UV and short-wavelength visible light. |
| Purity | Use highly purified DNB-caged compound (>95%). | Impurities from the synthesis could catalyze degradation. |
Experimental Protocol: Stability Test for DNB-Caged Compounds
This protocol allows you to assess the stability of your DNB-caged compound under your specific experimental conditions before conducting the main experiment.
-
Preparation: Prepare your complete experimental buffer or medium, including all additives except for the final biological component (e.g., cells, protein).
-
Incubation: Add your DNB-caged compound to the medium at its final working concentration.
-
Time Points: Aliquot the mixture and incubate it under the exact conditions of your experiment (temperature, atmosphere) but in complete darkness. Take samples at various time points (e.g., 0, 30, 60, 120 minutes).
-
Quenching (Optional): If necessary, quench any potential reaction by flash-freezing the samples in liquid nitrogen.
-
Analysis: Analyze the samples by a quantitative method like reversed-phase HPLC. Monitor the peak area of the caged compound and look for the appearance of a peak corresponding to the uncaged, active molecule.
-
Evaluation: A decrease of >5-10% in the caged compound peak area over the experimental time course indicates a stability issue that needs to be addressed using the troubleshooting guide above.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use a different wavelength to cleave the DNB group?
-
A: The optimal wavelength is around 365 nm. While there is some absorbance at other wavelengths, using a significantly different wavelength will drastically reduce the cleavage efficiency (quantum yield).[1]
-
-
Q: Are the cleavage byproducts, like 4,5-diethoxy-2-nitrosobenzaldehyde, reactive?
-
A: Yes, nitroso compounds can be reactive, particularly towards thiols. It is important to consider that these byproducts may have their own biological or chemical effects.[2][3] Always run appropriate controls where you add the expected concentration of the byproduct to your system without uncaging.
-
-
Q: How does the DNB group compare to the DMNB (4,5-dimethoxy-2-nitrobenzyl) group?
-
Q: My compound has an inherent sensitivity to basic conditions. How can I use a DNB-caged version?
-
A: This is a challenging scenario. You must work within a pH window that is tolerated by both your parent molecule and the DNB protecting group. If no such window exists, the DNB group may not be a suitable choice, and an alternative caging strategy (e.g., a group cleaved under different conditions) should be explored.
-
References
- Schaper, K., Etinski, M., & Fleig, T. (2009). Theoretical investigation of the excited states of 2-nitrobenzyl and 4,5-methylendioxy-2-nitrobenzyl caging groups. Photochemical & Photobiological Sciences, 85(5), 1075-81.
- Klán, P., et al. (2013). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 113(1), 119-191.
- Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-8.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems.
- ResearchGate. (2025). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
- Ferreira, A. M. D. C., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). ACS Omega, 6(50), 34789–34800.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- ResearchGate. (n.d.). The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety in red as an example for...
- Wirz, J., et al. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 109(5), 2245–2299.
- Google Patents. (2013). WO2013055944A2 - Labile esters of agrochemicals for controlled release and reduction of off-site movement.
- Makosza, M., & Stalinski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811.
- Schaper, K., Etinski, M., & Fleig, T. (2009). Theoretical investigation of the excited states of 2-nitrobenzyl and 4,5-methylendioxy-2-nitrobenzyl caging groups. Photochemical & Photobiological Sciences, 8(9), 1075-1081.
- Liou, G.-S., et al. (2018). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. Polymers, 10(12), 139.
- ResearchGate. (2021). (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010).
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
- Wikipedia. (n.d.). Photolabile protecting group.
- Mattes, M. J., & Farid, S. (2004). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 1(2), 145-163.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
- Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.
- Chemdad. (n.d.). 4,5-DIMETHOXY-2-NITROBENZYL ALCOHOL.
- ResearchGate. (2025). Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Conditions for 4,5-Diethoxy-2-nitrobenzoic Acid
Welcome to the technical support guide for optimizing reactions involving 4,5-Diethoxy-2-nitrobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this versatile but sometimes challenging reagent. In the following sections, we will address common issues, provide troubleshooting strategies, and offer detailed protocols to enhance the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common queries and issues encountered when working with this compound, focusing on solubility and reaction optimization.
Q1: My this compound is not dissolving. What solvent should I use?
The solubility of nitrobenzoic acids is significantly influenced by the solvent's polarity and its ability to form hydrogen bonds.[1] this compound, due to its polar nitro and carboxylic acid groups, exhibits poor solubility in non-polar solvents but good solubility in polar protic and aprotic solvents.
Causality: The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the nitro and ethoxy groups are polar. Solvents that can effectively solvate these functional groups will be the most successful. Alcohols like methanol and ethanol can form hydrogen bonds, and polar aprotic solvents like DMF and DMSO can solvate the polar groups through dipole-dipole interactions.[1]
Troubleshooting Steps:
-
Consult the Solubility Table: Refer to the table below for a quick screening of suitable solvents.
-
Gentle Heating: For kinetically slow dissolution, gentle warming (e.g., to 40-50 °C) can significantly increase the rate and extent of solubility.
-
Co-Solvent Systems: If a single solvent does not provide the desired properties for your reaction, consider a co-solvent system. For example, a mixture of DCM and a small amount of DMF can often solubilize reactants for an amide coupling while maintaining a lower boiling point for easy removal.
Data Presentation: Solubility of Substituted Nitrobenzoic Acids
The following table summarizes the solubility of structurally related nitrobenzoic acids to provide a predictive framework for this compound.
| Solvent | Type | Dielectric Constant (Approx.) | Expected Solubility of this compound | Rationale & Key Considerations |
| Water | Polar Protic | 80.1 | Low to Sparingly Soluble | The organic backbone limits aqueous solubility despite polar groups.[1] |
| Methanol | Polar Protic | 32.7 | High | Excellent H-bonding capability. Good choice for reactions where it is not a reactive participant.[1] |
| Ethanol | Polar Protic | 24.5 | High | Similar to methanol, slightly less polar. Often used for recrystallization.[1] |
| DMF | Polar Aprotic | 36.7 | Very High | Excellent solvent for a wide range of polar organics. High boiling point is good for heating but can be difficult to remove. |
| DMSO | Polar Aprotic | 46.7 | Very High | Strong solubilizing power, but very high boiling point (189 °C) makes removal challenging. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate | Good general-purpose solvent with a convenient boiling point (82 °C).[2] |
| DCM | Polar Aprotic | 9.1 | Low to Moderate | Can be effective, especially with gentle heating or as part of a co-solvent system.[1] |
| Toluene | Non-Polar | 2.4 | Very Low | Unlikely to be an effective solvent on its own.[1] |
Data compiled and inferred from studies on similar nitrobenzoic acids.[1][3]
Q2: I'm getting low yields in my amide coupling reaction. What is going wrong?
Low yields in amide coupling are a frequent issue, often stemming from suboptimal activation of the carboxylic acid, the nucleophilicity of the amine, or side reactions.[4] The electronic properties of this compound play a critical role here.
Causality:
-
Electronic Effects: The ortho-nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton (pKa of 2-nitrobenzoic acid is 2.16)[5]. While this might seem to facilitate deprotonation, it does not necessarily speed up the rate-limiting step of nucleophilic attack on the activated acid.
-
Steric Hindrance: The ortho-nitro group, along with the adjacent ethoxy group, can create steric hindrance around the carboxylic acid, potentially slowing down the approach of both the activating agent and the amine.[4]
-
Incomplete Activation: The carboxylic acid must be converted into a more reactive species (e.g., an active ester or acylphosphonium salt) by a coupling reagent before the amine can react.[6] If this activation is slow or incomplete, the overall reaction yield will suffer.
Troubleshooting Workflow:
Below is a logical workflow to diagnose and solve low-yield issues in amide coupling reactions.
Caption: Troubleshooting workflow for low-yield amide couplings.
Q3: I am observing an unexpected side product. What could it be?
Side reactions can be problematic, particularly with highly functionalized molecules.
Potential Side Reactions:
-
N-Acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, consuming your starting material.[7]
-
Solution: Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives trap the O-acylisourea to form a more stable active ester, which is less prone to side reactions and reacts cleanly with the amine.[4]
-
-
Decarboxylative Nitration/Coupling: Under certain conditions, particularly with transition metal catalysis (e.g., Pd, Cu), aromatic carboxylic acids can undergo decarboxylation.[8][9] The resulting aryl intermediate could then be trapped or undergo other reactions. While less common in standard amide couplings, it's a possibility if trace metals are present or at elevated temperatures.
-
Solution: Ensure glassware is scrupulously clean. Avoid excessive heating unless necessary. Stick to well-established amide coupling protocols.
-
-
Reaction with Solvent: DMF can decompose at elevated temperatures or in the presence of strong bases/acids, potentially leading to formylation of the amine.
-
Solution: If side reactions are suspected, switch to an alternative polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or acetonitrile.
-
Part 2: Experimental Protocols
This section provides a detailed, validated protocol for a common transformation involving this compound.
Protocol 1: High-Yield Amide Coupling using HATU
This protocol is optimized for coupling this compound, particularly with primary or less reactive secondary amines. HATU is a potent coupling reagent that is effective even with sterically hindered or electron-deficient partners.[7]
Methodology:
-
Reagent Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF. The concentration should be approximately 0.1-0.5 M.
-
Add the amine coupling partner (1.1 eq).
-
-
Activation and Coupling:
-
To the stirred solution, add HATU (1.1 eq).
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Diagram of Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. researchgate.net [researchgate.net]
removal of unreacted 4,5-Diethoxy-2-nitrobenzoic acid from product
Topic: Effective Removal of Unreacted 4,5-Diethoxy-2-nitrobenzoic Acid from Reaction Mixtures
This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying their target compounds from residual this compound. As a common building block in organic synthesis, its removal is a critical step for ensuring the purity of the final product. This document provides a structured approach to troubleshooting this specific purification challenge, grounded in fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to remove?
Its acidic nature, conferred by the carboxylic acid group, and its aromatic structure give it distinct polarity and reactivity. If your desired product shares similar polarity or is sensitive to the pH changes used for extraction, simple purification methods can be ineffective.
Q2: I see a yellow tint in my product. Is that the unreacted starting material?
Possibly. This compound is often described as a yellow crystalline powder.[1] A persistent yellow color in your purified product, especially if the product is expected to be colorless, can indicate contamination.
Q3: What is the quickest method to check for its presence post-purification?
Thin-Layer Chromatography (TLC) is the most rapid method. Spot your reaction mixture, a pure standard of the starting material, and your purified product on the same plate. The absence of a spot in the product lane that corresponds to the starting material's Rf value is a good indicator of successful removal. For quantitative assessment, HPLC is recommended.[2]
Q4: Can I just "wash it out" with water?
This is generally ineffective. While the carboxylic acid group provides some polarity, the molecule is largely organic and is considered insoluble in water.[1] A simple water wash will not sufficiently remove it from an organic solvent.
Troubleshooting and In-Depth Purification Protocols
The selection of a purification strategy depends heavily on the properties of your desired product. The following sections detail the most effective methods, explaining the underlying principles to empower you to adapt them to your specific system.
Method 1: Acid-Base Liquid-Liquid Extraction
This technique is the first line of defense and leverages the acidic nature of the unreacted starting material. It is most effective when the desired product is neutral, basic, or significantly less acidic than this compound.
The Principle of the Method
An acid-base extraction works by converting the carboxylic acid into its corresponding salt (a carboxylate) using a basic aqueous solution.[3][4] This ionic salt is highly soluble in the aqueous phase and can be separated from the neutral organic product, which remains dissolved in the organic phase.[3][4]
Workflow Diagram: Acid-Base Extraction
Caption: Step-by-step workflow for removing acidic impurities.
Detailed Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and add an equal volume of a basic aqueous solution.
-
For robust, non-base-sensitive products: Use 1M Sodium Hydroxide (NaOH).
-
For base-sensitive products or to separate from other, less acidic species (like phenols): Use a saturated solution of Sodium Bicarbonate (NaHCO₃). Carboxylic acids are generally acidic enough to react with NaHCO₃, while phenols are not.[3]
-
-
Extraction: Stopper the funnel, invert, and vent frequently to release any pressure (especially with bicarbonate, which generates CO₂ gas). Shake vigorously for 1-2 minutes.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate.
-
Collection: Drain the lower aqueous layer, which now contains the sodium salt of this compound.
-
Repeat: For highly contaminated mixtures, repeat the base wash (steps 2-5) one or two more times.
-
Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter away the drying agent and remove the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
Trustworthiness Check: After extraction, run a TLC of the organic layer against a standard of the starting material to confirm its absence.
Method 2: Recrystallization
This method is ideal when the desired product and the unreacted starting material have significantly different solubilities in a particular solvent at different temperatures.[5][6]
The Principle of the Method
Recrystallization involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly.[5][7] As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution (or vice-versa). The success of this technique hinges on finding a suitable solvent or solvent system.[5]
Protocol for Solvent Screening and Recrystallization:
-
Solvent Selection:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of a test solvent. Good candidate solvents are those in which your product is poorly soluble at room temperature but highly soluble when hot. Test a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water).
-
If the solid dissolves immediately at room temperature, the solvent is not suitable.
-
If the solid is insoluble at room temperature, heat the mixture. If it dissolves when hot, it's a good candidate.
-
Allow the hot solution to cool. Abundant crystal formation indicates a good solvent.
-
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent. Heat the mixture (using a steam bath or hot plate) and add more hot solvent portion-wise until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.
-
Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[5]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Trustworthiness Check: The melting point of the recrystallized product should be sharp and match the literature value for the pure compound. The melting point of this compound's dimethoxy analog is 187-188 °C.[1] A broad melting range suggests impurities are still present.
Method 3: Flash Column Chromatography
When extraction and recrystallization fail, flash column chromatography is a highly effective, albeit more labor-intensive, purification technique.[8][9]
The Principle of the Method
Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[10] Compounds with higher polarity interact more strongly with the polar silica gel and move down the column more slowly, while less polar compounds elute faster.
Decision Tree: Choosing a Purification Strategy
Caption: A decision guide for selecting the optimal purification method.
Protocol for Column Chromatography:
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. A good eluent system will show clear separation between your product spot and the starting material spot, with the desired product having an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexanes and ethyl acetate.
-
Preventing Streaking: Carboxylic acids often "streak" on silica gel columns, leading to poor separation. To prevent this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent mixture. This keeps the starting material fully protonated and reduces its interaction with the silica.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this "dry loaded" sample to the top of the packed column.
-
Elution: Run the column by passing the eluent through it, collecting fractions. You can either run it isocratically (with a single solvent mixture) or by gradually increasing the polarity of the eluent (gradient elution) to first elute less polar components, followed by your more polar product (or vice-versa).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Trustworthiness Check: Combine a small amount from the "pure" fractions and analyze by ¹H NMR or LC-MS to confirm the absence of the characteristic peaks of this compound.
Summary of Key Properties
This table summarizes the known properties of the closely related 4,5-Dimethoxy-2-nitrobenzoic acid , which can serve as a useful proxy for estimating the behavior of the diethoxy analog.
| Property | Value | Implication for Purification | Source |
| Appearance | Yellow Crystalline Powder | Visual indicator of contamination. | [1] |
| Molecular Weight | 227.17 g/mol | Relevant for mass spectrometry analysis. | [1][11][12][13] |
| Melting Point | 187-188 °C | Purity can be assessed by melting point analysis. | [1] |
| Water Solubility | Insoluble | Simple water washes are ineffective. | [1] |
| Solvent Solubility | Soluble in DMSO and methanol | Provides starting points for selecting chromatography or recrystallization solvents. | [1] |
| Acidity | Carboxylic Acid (pKa ~3-4 est.) | Enables separation by acid-base extraction. | [3] |
References
- PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. National Center for Biotechnology Information.
- Green Chemistry. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Royal Society of Chemistry.
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
- Chemistry LibreTexts. (2023). Recrystallization.
- Biotage. (2023). Controlling purification outcomes from flash column chromatography.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Patsnap. (2025). Case Study: Column Chromatography Process for API Intermediate Isolation.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- ResearchGate. (n.d.). Three‐step integrated process for isolation and purification of impurities in drug substance by recycling chromatography. Request PDF.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
- SciELO. (n.d.). Recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- YouTube. (2022). Chromatography and Natural Products Purification.
- ResearchGate. (n.d.). Structures of carboxylic acids reported in liquid-liquid extraction literature.
- Reddit. (2019). Isolation of a Carboxylic acid.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
Sources
- 1. echemi.com [echemi.com]
- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes [eureka.patsnap.com]
- 10. chromtech.com [chromtech.com]
- 11. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 13. 4,5-Dimethoxy-2-nitrobenzoic acid 99 4998-07-6 [sigmaaldrich.com]
Technical Support Center: Characterization of Impurities in 4,5-Diethoxy-2-nitrobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis and analysis of 4,5-Diethoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated analytical protocols. Our focus is to move beyond mere procedural steps and delve into the causality behind common synthetic challenges, empowering you to effectively identify and control impurities in your reaction matrix.
The synthesis of this compound, a valuable building block in pharmaceutical and fine chemical production, typically involves the electrophilic nitration of 1,2-diethoxybenzene or a related precursor.[1] While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. Understanding the origin and structure of these impurities is paramount for process optimization and regulatory compliance.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during synthesis and purification in a direct question-and-answer format.
Question: My post-reaction HPLC analysis shows a complex mixture with purity below 85%. What are the most likely causes?
Answer: A low purity profile is the most common issue and typically points to a lack of regioselectivity or overly harsh reaction conditions. The two ethoxy groups on the precursor ring are strong activating, ortho, para-directing groups. This electronic effect makes the ring highly susceptible to nitration but can also lead to several undesired products.
-
Probable Cause 1: Formation of Regioisomers. The primary cause of a complex product mixture is the formation of unwanted positional isomers. While the desired product results from nitration at the 2-position relative to the carboxylic acid (or its precursor group), nitration can also occur at other activated positions on the ring. The regioselectivity is highly dependent on reaction conditions.[2]
-
Probable Cause 2: Over-Nitration. The highly activated diethoxybenzene ring can undergo further nitration to yield dinitro- or even trinitro- species, especially if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[3]
-
Probable Cause 3: Unreacted Starting Material. A significant peak corresponding to 1,2-diethoxybenzene indicates an incomplete reaction. This can be due to insufficient reaction time, inadequate temperature, or a sub-stoichiometric amount of the nitrating agent.
Solution Workflow:
To diagnose and resolve these issues, a systematic approach is necessary. The following decision tree can guide your troubleshooting efforts.
Caption: Troubleshooting Decision Tree for Low Product Purity.
Question: During purification, my product oils out from the recrystallization solvent instead of forming crystals. How can I fix this?
Answer: "Oiling out" is a common purification problem that occurs when a compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it reaches its crystallization temperature. This is often exacerbated by the presence of impurities which depress the melting point of the mixture.
-
Solution 1: Slow Down Cooling. Avoid crash-cooling the solution in an ice bath. Allow it to cool slowly to room temperature first. This gives the molecules more time to orient into a crystal lattice.
-
Solution 2: Adjust Solvent System. The current solvent may be too good. Add a miscible "anti-solvent" (one in which your product is less soluble) dropwise to the hot solution until it just becomes turbid, then add a drop or two of the primary solvent to clarify. This brings the solution closer to its saturation point at a higher temperature.
-
Solution 3: Seeding. If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.
-
Solution 4: Re-purify. If the impurity load is too high, crystallization may be impossible. Consider re-purifying the crude material by column chromatography to remove the bulk of the impurities before attempting recrystallization again.[3]
Part 2: Impurity Identification & Characterization FAQs
Question: What are the most common process-related impurities I should expect in the synthesis of this compound?
Answer: The expected impurities are directly related to the starting materials and the nitration reaction mechanism. Below is a table summarizing the most probable species.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Origin |
| 1,2-Diethoxybenzene | C₁₀H₁₄O₂ | 166.22 | Unreacted Starting Material[4] |
| 3,4-Diethoxy-1-nitrobenzene | C₁₀H₁₃NO₄ | 211.21 | Isomeric Nitration Product |
| 4,5-Diethoxy-1,2-dinitrobenzene | C₁₀H₁₂N₂O₆ | 272.21 | Over-Nitration Product[2] |
| 2,3-Diethoxy-1-nitrobenzene | C₁₀H₁₃NO₄ | 211.21 | Isomeric Nitration Product |
| Residual Acetic Acid | C₂H₄O₂ | 60.05 | Reaction Solvent |
Question: How can I definitively distinguish between the desired product and its regioisomers using spectroscopy?
Answer: While HPLC-MS can confirm that an impurity has the same mass as your product, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation of isomers.[5]
The key lies in the substitution pattern on the aromatic ring, which dictates the chemical shifts and, more importantly, the splitting patterns of the remaining aromatic protons.
-
Desired Product (this compound): The two aromatic protons are in chemically distinct environments and have no adjacent protons. Therefore, you should observe two singlets in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm).[6]
-
Potential Isomer (e.g., 3,4-Diethoxy-6-nitrobenzoic acid): The two aromatic protons would be adjacent to each other (ortho-coupling). This would result in two doublets in the aromatic region, a much more complex pattern than the two singlets of the desired product.[7]
By analyzing the multiplicity (singlet, doublet, etc.) and coupling constants of the signals in the aromatic region, you can definitively assign the structure of each isolated isomer.[8]
Question: What is a robust analytical workflow for identifying a completely unknown impurity?
Answer: A multi-step, orthogonal approach is required for confident identification of unknown impurities, which is a critical step in drug development and process chemistry.[9]
Caption: Analytical Workflow for Unknown Impurity Identification.
Part 3: Detailed Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a general-purpose method for separating this compound from its common impurities. Method optimization may be required based on your specific impurity profile.
-
Instrumentation: HPLC with UV/DAD detector coupled to a single quadrupole or Q-TOF mass spectrometer.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-31 min: Linear gradient from 90% to 10% B
-
31-35 min: Hold at 10% B (re-equilibration)
-
-
UV Detection: 254 nm.
-
MS Detection (ESI):
-
Ionization Mode: Negative (to deprotonate the carboxylic acid).
-
Scan Range: m/z 100-500.
-
Rationale: Formic acid is a volatile modifier compatible with mass spectrometry that aids in ionization.[10] The C18 column effectively retains and separates aromatic compounds based on their hydrophobicity.
-
Protocol 2: Sample Preparation for NMR Analysis via Preparative HPLC
-
Step 1: Develop Method. Using the analytical method above, scale the gradient and flow rate for a preparative-scale column (e.g., 250 mm x 21.2 mm).
-
Step 2: Isolate Impurity. Inject the crude mixture onto the preparative HPLC system. Collect the fraction corresponding to the impurity peak of interest.
-
Step 3: Remove Solvent. Evaporate the collected fraction (containing water and acetonitrile) to dryness using a rotary evaporator or lyophilizer. It is crucial to remove all solvent to avoid large solvent peaks in the NMR spectrum.
-
Step 4: Prepare NMR Sample. Dissolve the dried residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the chosen solvent fully dissolves the sample and does not have signals that overlap with key proton signals from the impurity.
-
Step 5: Acquire Spectra. Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra as needed to fully elucidate the structure.
References
- Ofunne, G. C., et al. (2012). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution ¹H NMR Spectroscopy.
- Price, K. E., et al. (2012).
- Analytical methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (1995). Agency for Toxic Substances and Disease Registry.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
- Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2007). Analytical and Bioanalytical Chemistry.
- A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses.
- Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. (2019).
- Synthesis of 2-nitrobenzoic acid. (n.d.). PrepChem.com.
- HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid... (2006).
- NMR analysis of product mixtures in electrophilic aromatic substitution. (n.d.).
- 1,2-Diethoxybenzene. (n.d.). NIST WebBook.
- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
- 4,5-Dimethoxy-2-nitrobenzoic acid. (n.d.). PubChem.
- NMR Spectroscopy of Aromatic Compounds. (n.d.).
- Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. (n.d.).
- HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid). (1997). Journal of Pharmaceutical and Biomedical Analysis.
- irm-LC/MS: δ13C Analysis of Organic Acids in Plants. (n.d.). Thermo Fisher Scientific.
- Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. (n.d.). Shimadzu Scientific Instruments.
- 1,4-Diethoxybenzene. (n.d.). PubChem.
- ipso Nitration. XXIV. Nitration of 2-methylphenols... (1979).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2-Diethoxybenzene [webbook.nist.gov]
- 5. pubs.sciepub.com [pubs.sciepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Genotoxics/Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 10. 4-Nitrobenzoic acid | SIELC Technologies [sielc.com]
Technical Support Center: 4,5-Diethoxy-2-nitrobenzoic Acid Stability
Welcome to the technical support center for 4,5-Diethoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the pH-dependent stability of this compound. Understanding how pH influences the integrity of this compound is critical for ensuring the accuracy, reproducibility, and safety of your experimental outcomes.
Introduction: The Critical Role of pH in the Stability of this compound
This compound is a versatile nitroaromatic compound used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The stability of this compound in solution is paramount for its effective use. The presence of both a carboxylic acid and a nitro group on the aromatic ring makes the molecule susceptible to degradation under various pH conditions.[2] Forced degradation studies, which involve exposing the compound to stress conditions like acidic and basic environments, are essential to identify potential degradation products and establish the compound's intrinsic stability.[3][4] This guide will delve into the anticipated effects of pH on the stability of this compound and provide actionable guidance for your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the pH-dependent instability of this compound?
A1: The instability of this compound in aqueous solutions across a wide pH range is primarily due to hydrolysis.[5] Both acidic and basic conditions can catalyze the degradation of the molecule. The electron-withdrawing nature of the nitro group can influence the reactivity of the carboxylic acid and the stability of the aromatic ring.[2]
Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?
A2: While specific degradation pathways for this compound are not extensively detailed in the provided search results, we can infer potential pathways based on related nitroaromatic compounds.
-
Acidic Conditions: Under strong acidic conditions, hydrolysis of the ethoxy groups could potentially occur, although this is generally less common than other degradation routes. More likely is the potential for reactions involving the nitro group, though specific acid-catalyzed degradation pathways for the core structure are not well-documented for this specific molecule.
-
Basic Conditions: In alkaline solutions, nitroaromatic compounds can undergo various reactions. One common pathway is nucleophilic aromatic substitution, where a hydroxide ion could potentially displace a substituent on the ring, although the diethoxy substitution pattern makes this less probable. A more likely scenario is the hydrolysis of the ester (if the compound were in an esterified form) or reactions involving the nitro group. For some nitroaromatics, strong basic conditions can lead to the formation of colored complexes or degradation products.[6]
Q3: What is the recommended pH range for storing solutions of this compound to ensure maximum stability?
A3: Based on general knowledge of similar organic acids, a slightly acidic to neutral pH range (approximately pH 4-7) is often optimal for storage to minimize both acid- and base-catalyzed hydrolysis. However, the ideal pH should be determined empirically through a formal pH stability study.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[7] An appropriate HPLC method should be able to separate the intact this compound from all its potential degradation products.[8][9] UV detection is typically suitable for nitroaromatic compounds.[9]
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound, with a focus on pH-related causes.
| Problem | Probable Cause (pH-Related) | Recommended Solution |
| Loss of compound potency or concentration over time in solution. | The storage solution pH is either too acidic or too basic, leading to hydrolysis. | Determine the optimal pH for stability by conducting a pH-rate profile study. Adjust the pH of stock solutions and experimental buffers to this optimal range.[10] |
| Appearance of unexpected peaks in HPLC chromatograms. | Degradation of the parent compound into one or more new chemical entities due to pH instability. | Perform forced degradation studies under acidic, basic, and neutral conditions to intentionally generate degradation products.[3][11] This will help in identifying the unknown peaks and confirming the stability-indicating nature of your analytical method. |
| Poor reproducibility of experimental results. | Inconsistent pH of buffers and solutions between experiments, leading to variable rates of degradation. | Strictly control and verify the pH of all solutions before use. Use calibrated pH meters and freshly prepared buffers. |
| Color change in the solution upon storage. | Formation of degradation products that absorb in the visible spectrum, which can be pH-dependent. | Investigate the identity of the colored species using techniques like LC-MS. Correlate the color change with the appearance of specific degradation peaks in the HPLC chromatogram. |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values.
1. Preparation of Buffers and Solutions:
- Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., pH 2, 4, 7, 9, 12). Use buffers with known pKa values to ensure stable pH throughout the experiment (e.g., phosphate, citrate, borate).
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Sample Incubation:
- In separate, labeled vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
- Incubate the vials at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.[5]
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
3. Sample Analysis:
- Immediately neutralize the pH of the withdrawn aliquots if necessary to quench the degradation reaction.
- Analyze the samples by a validated stability-indicating HPLC method.[12]
- Quantify the peak area of the intact this compound and any degradation products.
4. Data Analysis:
- Plot the percentage of remaining this compound against time for each pH value.
- Determine the degradation rate constant (k) at each pH.
- A plot of log(k) versus pH will reveal the pH-rate profile and the pH of maximum stability.[10]
Visualizing Degradation Logic
The following diagram illustrates the logical workflow for investigating pH-dependent degradation.
Caption: Workflow for pH Stability Assessment.
Potential Degradation Pathway
Based on the chemistry of related nitroaromatic acids, a potential degradation pathway under strongly basic conditions could involve hydrolysis of the ethoxy groups, followed by further reactions.
Caption: Hypothetical Hydrolysis Pathway.
References
- PubChem. 4,5-Dimethoxy-2-nitrobenzoic acid. National Center for Biotechnology Information.
- Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid.
- Alhifthi, A., & Williams, S. J. pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
- EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- Pandey, J., Chauhan, A., & Jain, R. K. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Bioresource technology, 125, 138–143.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 69, 101–110.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Pharmaceutical and Biomedical Analysis, 184, 113175.
- Shapiro, A. B. (2018). p-nitrophenylbutyrate pH-dependant spontaneous hydrolysis? ResearchGate.
- Schmidt, T. C., Haderlein, S. B., & Schwarzenbach, R. P. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and bioanalytical chemistry, 386(4), 1143–1153.
- Zablotowicz, R. M., & Hoagland, R. E. (1998). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. Canadian journal of microbiology, 44(7), 673–677.
- Chemistry Stack Exchange. Acidic Strength of Nitrobenzoic Acid.
- Autechem. 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester.
- Bajaj, S., Singla, D., & Sakhuja, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Quora. What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?
- MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- de Oliveira, M. A., de Santana, D. P., & de Santana, D. P. (2015). pH effect on stability and kinetics degradation of nitazoxanide in solution. Journal of the Brazilian Chemical Society, 26(1), 123-130.
- Landino, L. M., Mall, C. B., Nicklay, J. J., Dutcher, S. K., & Katherine, L. (2009). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Journal of inorganic biochemistry, 103(8), 1156–1163.
- Iio, R., Tsuchihashi, H., & Zaitsu, K. (2021). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). Chemical & pharmaceutical bulletin, 69(3), 258–264.
- Google Patents. Production of 6-nitro-3-hydroxybenzoic acid.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Shinde, S. L., & Bangale, G. S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(1), 00013.
- Akyüz, M., & Ata, S. (2019). Development and validation of a new RP-HPLC method for organic explosive compounds. Arabian Journal of Chemistry, 12(8), 4995-5003.
Sources
- 1. FCKeditor - Resources Browser [midyear.aza.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. carlroth.com [carlroth.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epa.gov [epa.gov]
- 9. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
- 12. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for the Synthesis of 4,5-Diethoxy-2-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 4,5-Diethoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The focus of this document is to navigate the critical parameter of temperature control during the nitration of 3,4-diethoxybenzoic acid to achieve optimal yield and purity.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Product Yield
-
Potential Cause: Incomplete reaction due to suboptimal temperature.
-
Explanation: The nitration of the aromatic ring is an electrophilic substitution reaction that requires sufficient activation energy. If the reaction temperature is too low, the rate of reaction will be slow, leading to an incomplete conversion of the starting material.
-
Recommended Solution:
-
Initial Temperature: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to control the initial exothermic reaction.
-
Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and then gently heat to a moderately elevated temperature (e.g., 40-60 °C) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reference Analogy: Syntheses of the analogous 4,5-dimethoxy-2-nitrobenzoic acid often involve an initial ice bath followed by heating to 60 °C for several hours.[1]
-
-
-
Potential Cause: Degradation of starting material or product at excessively high temperatures.
-
Explanation: Benzoic acid derivatives, especially those with activating alkoxy groups, can be susceptible to degradation or side reactions at high temperatures in the presence of strong acids and oxidizing agents.
-
Recommended Solution: Avoid aggressive heating. A controlled, moderate temperature is key. If you suspect degradation, repeat the reaction at a lower maximum temperature for a longer duration.
-
Issue 2: Formation of Unwanted Side-Products (e.g., Isomeric Impurities, Dinitrated Species)
-
Potential Cause: Reaction temperature is too high, leading to a loss of regioselectivity and dinitration.
-
Explanation: The ethoxy groups at the 4 and 5 positions are ortho-, para-directing. The desired product is the 2-nitro isomer. At higher temperatures, the formation of other isomers can increase. Furthermore, elevated temperatures significantly increase the rate of a second nitration, leading to dinitrated byproducts.[2][3]
-
Recommended Solution:
-
Strict Temperature Control: Maintain a low temperature (0-10 °C) during the addition of the nitrating mixture. Use an ice-salt bath for better temperature management if necessary.
-
Monitoring: Carefully monitor the reaction by TLC or HPLC to detect the formation of byproducts. If significant byproduct formation is observed, quench the reaction.
-
Optimization Study: If isomer formation is a persistent issue, consider running a small-scale temperature optimization study, testing maximum temperatures of 20°C, 30°C, and 40°C to find the optimal balance between reaction rate and selectivity. For the related nitration of 1,2-diethoxybenzene, an optimal temperature of 20°C was reported to achieve a high yield.[4]
-
-
-
Potential Cause: Inhomogeneous reaction mixture.
-
Explanation: Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk of the mixture, promoting side reactions.
-
Recommended Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the nitrating agent.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: Presence of oily byproducts due to high-temperature side reactions.
-
Explanation: Side reactions can produce a complex mixture of products that may be difficult to separate from the desired this compound.
-
Recommended Solution:
-
Temperature Optimization: The most effective solution is to prevent the formation of these impurities by optimizing the reaction temperature as described above.
-
Recrystallization: If impurities are present, recrystallization is a common purification method. A mixed solvent system may be necessary. For the analogous 2-nitrobenzoic acid, a mixture of methyl ethyl ketone and benzene has been used for recrystallization.[5]
-
Column Chromatography: For persistent impurities, silica gel column chromatography may be required.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: While an exact optimal temperature is best determined empirically in your lab, a general guideline based on similar reactions is to start the reaction at a low temperature (0-10 °C) during the addition of the nitrating agent. After the addition is complete, the reaction mixture can be allowed to stir at room temperature or gently heated to a moderate temperature (e.g., 20-60 °C) to ensure the reaction proceeds to completion. A study on the nitration of 1,2-diethoxybenzene found 20°C to be optimal.[4] It is crucial to monitor the reaction's progress to avoid the formation of byproducts at higher temperatures.
Q2: Why is it important to control the temperature during the addition of the nitrating agent?
A2: The nitration of activated aromatic rings is a highly exothermic process. Adding the nitrating agent (typically a mixture of nitric acid and sulfuric acid) at an uncontrolled rate or at an elevated temperature can lead to a rapid increase in the reaction temperature. This can result in a loss of control over the reaction, increased formation of unwanted isomers and dinitrated byproducts, and potential safety hazards.[2][3] Maintaining a low temperature during this step ensures a controlled reaction rate and better selectivity.
Q3: What are the signs of an overly high reaction temperature?
A3: Signs of an excessively high reaction temperature include:
-
A rapid, uncontrolled increase in the internal temperature of the reaction flask.
-
Excessive fuming or evolution of brown nitrogen dioxide gas.
-
A darkening of the reaction mixture (from yellow to dark brown or black).
-
Analysis of the crude product by TLC or HPLC showing multiple spots or peaks, indicating the formation of several byproducts.
Q4: How does temperature affect the regioselectivity of the nitration?
A4: While the two ethoxy groups strongly direct the incoming nitro group to the ortho positions (2 or 6), higher temperatures can provide enough energy to overcome the activation barrier for substitution at less favored positions, leading to a decrease in regioselectivity and the formation of a mixture of isomers.
Q5: Can I run the reaction at room temperature from the start?
A5: It is not recommended to start the reaction at room temperature, especially during the addition of the nitrating agent. The initial exotherm can be difficult to control without external cooling, leading to the issues described above. A controlled, gradual increase in temperature after the initial addition is a much safer and more effective approach.
Data Summary and Protocols
Table 1: Temperature Parameters and Expected Outcomes
| Temperature Range | Stage of Reaction | Expected Outcome | Potential Issues if Deviated |
| 0-10 °C | Addition of Nitrating Agent | Controlled reaction rate, high regioselectivity. | Too High: Runaway reaction, dinitration, low yield. |
| 20-40 °C | Main Reaction Phase | Good reaction rate, completion of reaction. | Too Low: Incomplete reaction. Too High: Increased byproduct formation. |
| > 60 °C | Main Reaction Phase | Rapid reaction, but high risk of side reactions. | Dinitration, degradation of product, purification difficulties. |
Experimental Protocol: Temperature-Optimized Synthesis of this compound
Disclaimer: This protocol is a suggested starting point based on analogous procedures. Optimization may be required.
Materials:
-
3,4-Diethoxybenzoic acid
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-diethoxybenzoic acid in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3,4-diethoxybenzoic acid over a period of 30-60 minutes. Carefully monitor the internal temperature and ensure it remains below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring and monitor the reaction progress by TLC.
-
If the reaction is sluggish, gently heat the mixture to 30-40 °C and maintain this temperature until the starting material is consumed.
-
Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The precipitated solid, this compound, is collected by vacuum filtration.
-
Wash the solid with cold distilled water until the washings are neutral to litmus paper.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for optimizing the reaction temperature.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Photolabile Protecting Groups: 4,5-Dimethoxy-2-nitrobenzyl (DMNB) vs. o-Nitrobenzyl (ONB)
Introduction: The Need for Spatiotemporal Control
In fields ranging from drug delivery to neurobiology, the ability to control when and where a bioactive molecule becomes active is paramount. Photolabile protecting groups (PPGs), or "cages," are chemical moieties that mask the function of a molecule, rendering it inert until it is "uncaged" by a pulse of light.[1][2] This technology provides an unparalleled level of spatiotemporal control over biological and chemical processes.[3][4]
The ortho-nitrobenzyl (ONB) group is the archetypal PPG, a robust and versatile cage used for decades to protect a wide array of functional groups, including carboxylic acids, amines, and phosphates.[3][4][5] However, the demands of modern research—particularly in living systems—have driven the development of second-generation PPGs with improved properties. Among the most successful of these is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a derivative designed for greater efficiency and compatibility with biological applications.[6][7][8]
This guide provides a detailed, data-driven comparison of the classic ONB scaffold and its advanced DMNB counterpart, explaining the mechanistic basis for their differences and providing practical guidance for their application.
The Underlying Mechanism: Intramolecular Rearrangement
The photochemical cleavage of both ONB and DMNB proceeds through a well-established intramolecular rearrangement, akin to a Norrish Type II reaction.[1][2] The critical feature is the ortho position of the nitro group relative to the benzylic carbon where the target molecule is attached.
-
Photon Absorption: The process begins when the nitroaromatic ring absorbs a photon (typically in the UV range), promoting the nitro group to an excited state.
-
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.
-
aci-Nitro Intermediate Formation: This leads to the formation of a transient species known as an aci-nitro intermediate.[3][4]
-
Rearrangement and Release: The unstable intermediate rapidly rearranges, cleaving the bond to the protected molecule and releasing it in its active form. This process also generates a nitrosobenzaldehyde byproduct (2-nitrosobenzaldehyde for ONB and 4,5-dimethoxy-2-nitrosobenzaldehyde for DMNB).[8][9]
Caption: General photocleavage pathway for 2-nitrobenzyl protecting groups.
Head-to-Head Performance Comparison
The key differences between ONB and DMNB stem from the two electron-donating methoxy groups on the DMNB aromatic ring. These substituents fundamentally alter the photophysical properties of the chromophore, leading to significant performance advantages.
Quantitative Photochemical Parameters
The efficacy of a PPG is defined by its absorption properties and the efficiency of the subsequent photorelease. The overall uncaging efficiency can be considered the product of the molar extinction coefficient (ε) and the quantum yield (Φ).
| Parameter | o-Nitrobenzyl (ONB) | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Advantage & Rationale |
| λmax (nm) | ~280-350[1] | ~350-380[10][11] | DMNB . The red-shifted absorption allows use of longer, less phototoxic wavelengths (e.g., 365 nm), minimizing damage to cells and other biomolecules.[12] |
| Quantum Yield (Φ) | 0.01 - 0.5 (highly substrate dependent)[1] | Generally higher than ONB; often 0.1 - 0.6[5][13] | DMNB . A higher quantum yield means more molecules are released per photon absorbed, resulting in greater efficiency and requiring lower light doses. |
| Two-Photon Cross-Section (δu) | Low (e.g., ~0.02 GM) | Moderate (e.g., ~0.04 - 0.2 GM)[13] | DMNB . A higher two-photon cross-section makes DMNB far more suitable for two-photon microscopy, which enables 3D-resolved uncaging deep within scattering samples like tissue.[6][7] |
Byproducts and Their Consequences
A critical, often overlooked, aspect of using nitroaromatic PPGs is the generation of the corresponding nitroso-aldehyde byproduct.[9]
-
Inner Filter Effect: These byproducts are themselves colored and absorb light in the same region used for photolysis. As the reaction proceeds, the byproduct accumulates and competes for photons, reducing the uncaging efficiency. This "inner filter" effect can prevent complete deprotection, especially in optically dense samples.[14]
-
Toxicity and Reactivity: Nitrosoarenes are electrophilic and can react with biological nucleophiles, such as thiols on proteins (e.g., cysteine residues), which can lead to cytotoxicity.[9] While both ONB and DMNB produce such byproducts, this is a shared drawback that must be considered in any experimental design, particularly in cell or in vivo studies.[5][15]
Experimental Protocol: Measuring Photolysis Rate
To empirically compare the performance of ONB- and DMNB-caged compounds, it is essential to measure their photolysis rates under controlled conditions. This protocol outlines a standard method using HPLC analysis.
Objective: To determine the first-order rate constant (k) of photolysis for a caged compound.
Materials:
-
Caged compound (e.g., ONB-caged fluorescein, DMNB-caged fluorescein)
-
High-purity solvent (e.g., acetonitrile or a buffered aqueous solution)
-
UV light source with a narrow bandpass filter (e.g., 365 nm LED or filtered mercury lamp)
-
Radiometer for measuring light intensity (actinometry)
-
HPLC system with a UV-Vis detector
-
Quartz cuvettes or microplates
Methodology:
-
Sample Preparation: Prepare a stock solution of the caged compound at a known concentration (e.g., 100 µM) in the chosen solvent. Ensure the absorbance at the irradiation wavelength is below 0.1 to avoid inner filter effects during the measurement itself.
-
Actinometry (Light Intensity Calibration): Before the experiment, measure the photon flux of your light source at the sample position using a chemical actinometer (e.g., potassium ferrioxalate) or a calibrated radiometer. This step is crucial for reproducibility and for calculating the quantum yield.[16][17]
-
Irradiation Time-Course: a. Place a known volume of the sample solution in a quartz cuvette. b. Take a t=0 sample and immediately inject it onto the HPLC to determine the initial peak area of the caged compound. c. Irradiate the remaining solution with the calibrated light source. d. At defined time intervals (e.g., 0, 15, 30, 60, 120, 300 seconds), withdraw an aliquot, protect it from light, and inject it onto the HPLC.
-
HPLC Analysis: a. Use a suitable column and mobile phase to resolve the caged starting material from the photoproducts. b. Monitor the elution profile at a wavelength where the caged compound absorbs strongly. c. Record the peak area of the caged compound at each time point.
-
Data Analysis: a. Normalize the peak area at each time point (At) to the initial peak area (A0). b. Plot the natural logarithm of the normalized peak area (ln(At/A0)) against the irradiation time (t). c. The data should fit a straight line according to the first-order rate equation: ln(At/A0) = -kt. The slope of this line is -k, where k is the observed photolysis rate constant in s⁻¹.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 6. researchgate.net [researchgate.net]
- 7. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nathan.instras.com [nathan.instras.com]
- 13. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. rsc.org [rsc.org]
A Researcher's Guide to Comparing Quantum Yields of Photolabile Protecting Groups
In the realm of dynamic chemical biology and drug delivery, photolabile protecting groups (PPGs), or "caging" groups, are indispensable tools. They offer unparalleled spatiotemporal control over the release of bioactive molecules, from neurotransmitters to therapeutic agents.[1][2][3] The efficacy of a PPG is governed by several photochemical parameters, but none is more critical than the quantum yield of uncaging (Φu) . This value represents the efficiency of the photorelease process: it is the ratio of the number of released molecules to the number of photons absorbed by the caged compound.[3]
A high quantum yield is paramount, particularly for in vivo applications, as it ensures efficient cargo release with minimal light exposure, thereby reducing the risk of cellular photodamage.[4][5] However, the quantum yield is not an isolated metric. It must be considered alongside the molar extinction coefficient (ε) at the irradiation wavelength (λ) and the rate of release. The product of ε and Φu gives the overall uncaging efficiency, a key determinant of a PPG's practical utility.[3][5]
This guide provides a comparative analysis of the quantum yields of common PPG classes, explains the mechanistic factors influencing this efficiency, and details a robust protocol for its experimental determination.
Major Classes of Photolabile Protecting Groups: A Quantum Yield Perspective
The vast library of PPGs can be broadly categorized into several families, each with distinct photochemical properties. The choice of a PPG is often a trade-off between absorption wavelength, quantum yield, release kinetics, and the nature of the photolytic byproducts.[1]
ortho-Nitrobenzyl (ONB) Derivatives
The o-nitrobenzyl scaffold is the archetypal and most widely used class of PPGs.[4][6] The photocleavage mechanism is generally understood to be a Norrish Type II reaction, where intramolecular hydrogen abstraction by the excited nitro group leads to the formation of an aci-nitro intermediate, which then rearranges to release the caged substrate and an o-nitrosobenzaldehyde or ketone byproduct.[2][7][8]
-
Key Characteristics:
-
Versatility: ONB groups can protect a wide array of functionalities, including carboxylates, phosphates, amines, and alcohols.[2][8]
-
Tunability: Electron-donating groups, such as methoxy groups (e.g., in 4,5-dimethoxy-2-nitrobenzyl, DMNB), can red-shift the absorption maximum and influence the quantum yield.[4]
-
Quantum Yields: Quantum yields for classic ONB derivatives are often modest, typically ranging from 0.01 to 0.1. However, strategic substitutions can significantly enhance efficiency. For instance, the addition of a second nitro group at the 6-position (2,6-dinitrobenzyl) can increase the quantum yield by nearly fourfold for certain leaving groups.[2]
-
Limitations: A significant drawback is that the nitroso byproduct is itself photoreactive and can absorb at the irradiation wavelength, potentially interfering with the reaction or reacting with the released substrate.[1][4]
-
Coumarin-Based PPGs
Coumarins have emerged as highly popular PPGs due to their favorable photophysical properties, including strong absorption at longer wavelengths (extending into the visible spectrum), rapid release kinetics, and often high fluorescence.[5][9]
-
Key Characteristics:
-
High Extinction Coefficients: Many coumarin derivatives, especially those with amino substituents like 7-(diethylamino)coumarin (DEAC), possess very high molar extinction coefficients, contributing to excellent overall uncaging efficiency.[9]
-
Quantum Yields: The quantum yields of coumarins are highly structure-dependent and can range from poor to excellent (0.01 to >0.6). There is often an inverse relationship between fluorescence quantum yield and the uncaging quantum yield; a highly fluorescent coumarin is often an inefficient PPG because fluorescence becomes a dominant de-excitation pathway.[5][10]
-
Structural Optimization: The introduction of a bromine atom (e.g., in 6-bromo-7-hydroxycoumarin, Bhc) can increase the quantum yield through the heavy-atom effect, which promotes intersystem crossing to the reactive triplet state.[4]
-
Quinoline-Based PPGs
The quinoline scaffold provides a platform for highly efficient PPGs, notable for their high quantum yields and sensitivity to both one- and two-photon excitation (1PE and 2PE), making them ideal for applications requiring deep tissue penetration.[11][12]
-
Key Characteristics:
-
Exceptional Quantum Yields: Quinoline derivatives have demonstrated some of the highest quantum yields reported for any PPG class. For example, derivatives of (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) have achieved quantum yields as high as 0.88.[13]
-
High Sensitivity: The combination of high quantum yield and good two-photon absorption cross-sections makes them exceptionally sensitive for 2PE applications.[12]
-
Fine-Tuning: The photochemical properties are highly sensitive to the substitution pattern on the quinoline ring. Electron-rich substituents at the C4 position have been shown to favor photolysis efficiency.[13]
-
Phenacyl-Based PPGs
This class is typified by the p-hydroxyphenacyl (pHP) group, which is distinguished by its unique photo-Favorskii rearrangement mechanism.[2] This pathway leads to a clean reaction with a single, non-absorbing acidic byproduct, a significant advantage over the ONB family.[1]
-
Key Characteristics:
-
Clean Photochemistry: The rearrangement mechanism avoids the formation of reactive, light-absorbing byproducts.[2]
-
High Quantum Yields: The pHP group exhibits consistently high quantum yields, generally in the 0.1–0.4 range.[2] For particularly good leaving groups like tosylate, the quantum yield can approach unity.[2]
-
Broad Substrate Scope: pHP has been used to cage carboxylates, phosphates, and even poor nucleofuges like amines.[2] Other derivatives, such as 3',5'-dimethoxybenzoin (DMB), have also shown remarkably high quantum yields (up to 0.64).[2]
-
Comparative Data Summary
The determination of quantum yields is a delicate process, and values can vary significantly based on experimental conditions such as the solvent, pH, and the nature of the released substrate.[1] The following table summarizes representative quantum yield values for common PPGs to facilitate comparison.
| Photolabile Protecting Group (PPG) | Abbreviation | Typical λmax (nm) | Quantum Yield (Φu) | Leaving Group / Conditions | Reference |
| o-Nitrobenzyl | ONB | ~280 | 0.15 | Glycine / 254 nm | [1] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB / NV | ~350 | 0.006 - 0.08 | Varies / >365 nm | [1] |
| 1-(2-Nitrophenyl)ethyl | NPE | ~345 | ~0.08 (for ATP) | ATP | [4] |
| 2,6-Dinitrobenzyl | DNB | ~365 | 0.12 | Carbonate | [2] |
| p-Hydroxyphenacyl | pHP | ~300 | 0.1 - 0.4 | Varies | [2] |
| 3',5'-Dimethoxybenzoin | DMB | ~345 | up to 0.64 | Varies | [2] |
| 6-Bromo-7-hydroxycoumarin | Bhc | ~380 | ~0.04 - 0.2 | Varies | [4] |
| 7-(Diethylamino)coumarin-4-ylmethyl | DEACM | ~400 | ~0.03 - 0.2 | Phosphate | [9] |
| DEAC450 | DEAC450 | ~450 | 0.39 | GABA | [10] |
| 8-Bromo-7-hydroxyquinoline | BHQ | ~365 | 0.30 - 0.39 | Carboxylates, Phosphates | [12] |
| 8-Cyano-7-hydroxyquinoline (deriv.) | CyHQ | ~370 | up to 0.88 | Acetate | [13] |
Visualizing the Photorelease Process
The fundamental process of photorelease and the workflow for its quantification can be visualized to better understand the underlying principles.
Caption: General mechanism of photochemical uncaging.
Caption: Experimental workflow for quantum yield determination.
Protocol: Experimental Determination of Uncaging Quantum Yield
This protocol describes the determination of the quantum yield of a PPG using a relative method with a chemical actinometer. The principle is to irradiate the sample and a well-characterized actinometer in parallel under identical conditions.
Materials and Equipment
-
Light Source: A stable light source with a specific wavelength output (e.g., laser or a lamp with a monochromator).
-
Spectrophotometer: UV-Vis spectrophotometer for absorbance measurements.
-
Analytical System: HPLC or UV-Vis spectrophotometer to monitor the reaction progress.
-
Cuvettes: Matched quartz cuvettes.
-
Test Compound: Purified PPG-caged substrate.
-
Chemical Actinometer: Potassium ferrioxalate is a common choice for the UV-A range (e.g., 365 nm).
-
Reagents: Appropriate solvents, buffers, and reagents for the actinometer analysis (e.g., phenanthroline solution, acetate buffer for ferrioxalate).
Methodology
-
Preparation of Solutions:
-
Causality: To ensure both sample and actinometer absorb the same fraction of incident light, their absorbance at the irradiation wavelength (λ_irr) should be matched and optically dilute (typically A < 0.1). This simplifies the calculations by avoiding the need for complex corrections for light absorption gradients.
-
a. PPG Solution: Prepare a stock solution of the PPG-caged compound in the desired solvent or buffer. Dilute to obtain an absorbance of ~0.1 at λ_irr.
-
b. Actinometer Solution: Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate) and dilute it to have the same absorbance (~0.1) as the PPG solution at λ_irr.
-
-
Irradiation Procedure:
-
Causality: Using a stable, monochromatic light source is critical for reproducibility and ensures that the photochemistry is driven by a known energy input. Irradiating for short time intervals prevents significant changes in absorbance (inner filter effects) and the accumulation of photoproducts that might interfere with the reaction.
-
a. Fill two matched cuvettes, one with the PPG solution and one with the actinometer solution.
-
b. Place the PPG cuvette in the light path and irradiate for a short, defined time interval (e.g., 30 seconds).
-
c. Immediately after, analyze the solution using HPLC or UV-Vis to quantify the amount of substrate released or caged compound consumed. The conversion should be kept low (<10%).
-
d. Repeat the exact same irradiation procedure (same time, same position, same light intensity) with the actinometer solution.
-
-
Analysis of the Actinometer:
-
Causality: The actinometer reaction provides a direct measure of the photon flux delivered to the cuvette during the experiment.
-
a. For potassium ferrioxalate, mix an aliquot of the irradiated solution with a phenanthroline solution and an acetate buffer.
-
b. Allow the color to develop in the dark (formation of the Fe(II)-phenanthroline complex).
-
c. Measure the absorbance of the complex at its λmax (510 nm) and use the known molar extinction coefficient and quantum yield of the actinometer to calculate the total number of photons absorbed during the irradiation time.
-
-
Calculation of the Quantum Yield (Φu):
-
The quantum yield of the PPG (Φ_PPG) is calculated using the following formula:
Φ_PPG = Φ_act * (mol_PPG / mol_act) * (f_act / f_PPG)
Where:
-
Φ_act is the known quantum yield of the actinometer at λ_irr.
-
mol_PPG is the number of moles of the PPG that reacted (determined in step 2c).
-
mol_act is the number of moles of the actinometer that reacted (determined in step 3).
-
f_PPG and f_act are the fractions of light absorbed by the PPG and actinometer solutions, respectively. If the initial absorbances were matched, this ratio (f_act / f_PPG) is approximately 1. The fraction f is calculated as f = 1 - 10^(-A), where A is the absorbance at λ_irr.
-
This self-validating system, where the photon flux is measured concurrently with the sample reaction, provides a trustworthy and accurate determination of the quantum yield, a critical parameter for the rational design and application of photolabile protecting groups in research and drug development.
References
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
- Wikipedia. (n.d.). Photolabile protecting group.
- Goeldner, M., & Givens, R. (Eds.). (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology. Wiley-VCH. [Link]
- Kundu, A., & Dihingia, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology, 53, 94-103. [Link]
- Schulte, A. M., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12133–12143. [Link]
- Smid, L. M., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(21), 7759-7777. [Link]
- Domahidy, P., & Kele, P. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4235. [Link]
- Mishra, A., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups.
- Donahue, S. L., et al. (2009). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry, 74(15), 5489–5497. [Link]
- Gola, A., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5789–5848. [Link]
- Becerril-Ortega, J., et al. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 84(24), 16106–16117. [Link]
- Kele, P. (2018). The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications. Chemistry – A European Journal, 24(51), 13417-13427. [Link]
- Givens, R. S., & Rubina, M. (2011). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 10(8), 1357-1379. [Link]
- Schulte, A. M., et al. (2024). The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Chemical Science, 15(6), 2062-2073. [Link]
- Hasan, A., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(23), 6845–6848. [Link]
- Chen, Y., et al. (2021). Photolysis study of two indene-fused coumarin-based photoremovable protecting groups for potential biological applications. Journal of Photochemistry and Photobiology A: Chemistry, 419, 113459. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Analysis of 4,5-Diethoxy-2-Nitrobenzoyl Photocleavage
For researchers, medicinal chemists, and drug development professionals, the precise control over the release of bioactive molecules is a paramount objective. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution, enabling spatiotemporal control over molecular activation using light as a non-invasive trigger.[1][2] Among the various classes of PPGs, the o-nitrobenzyl scaffold has proven to be a robust and versatile platform.[1] This guide provides an in-depth comparative analysis of the kinetic performance of compounds bearing the 4,5-diethoxy-2-nitrobenzoyl (DE-NBB) moiety, a key derivative designed for enhanced photochemical properties. We will delve into the mechanistic underpinnings of its photocleavage, provide a rigorous experimental protocol for its kinetic characterization, and compare its performance against other widely-used o-nitrobenzyl alternatives.
The Rationale for Alkoxy Substitution in o-Nitrobenzyl Cages
The parent o-nitrobenzyl group, while effective, often suffers from limitations such as low quantum yields and absorption wavelengths in the UV region, which can be damaging to biological systems.[3][4] The introduction of electron-donating alkoxy groups, such as methoxy or ethoxy, at the 4 and 5 positions of the benzene ring serves a dual purpose. Firstly, it shifts the absorption maximum to longer, less-damaging wavelengths (a bathochromic shift). Secondly, it can significantly enhance the quantum yield of photocleavage, meaning more molecules are released per photon absorbed.[5] The 4,5-diethoxy-2-nitrobenzoyl group is an embodiment of this design principle, aiming for superior performance in demanding biological applications.
The Photocleavage Mechanism: A Norrish Type II Rearrangement
The photocleavage of 2-nitrobenzyl compounds proceeds through a well-established intramolecular redox reaction, akin to a Norrish Type II rearrangement.[6] Upon absorption of a photon, the nitro group is excited to a diradical triplet state. This is followed by the abstraction of a benzylic hydrogen atom by one of the oxygen atoms of the excited nitro group, leading to the formation of an aci-nitro intermediate. This transient species then undergoes a series of rearrangements, ultimately leading to the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[6]
Caption: Generalized mechanism for the photocleavage of 2-nitrobenzyl derivatives.
Experimental Protocol: Determining the Quantum Yield of Photocleavage
The quantum yield (Φ) is a critical parameter for evaluating the efficiency of a PPG. It is defined as the ratio of the number of molecules reacted to the number of photons absorbed.[2][7] The following protocol outlines a reliable method for determining the quantum yield of a 4,5-diethoxy-2-nitrobenzoyl-caged compound using a chemical actinometer for the calibration of the light source.
Materials and Equipment:
-
4,5-diethoxy-2-nitrobenzoyl-caged compound of interest
-
Potassium ferrioxalate (actinometer)
-
1,10-phenanthroline solution
-
Buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Monochromatic light source with a narrow bandpass filter (e.g., 365 nm LED or mercury lamp with filter)[7]
-
Quartz cuvettes
-
Stir plate and stir bars
Methodology:
-
Actinometry (Light Source Calibration):
-
Prepare a fresh solution of potassium ferrioxalate in sulfuric acid.
-
Irradiate the actinometer solution in a quartz cuvette for a defined period.
-
After irradiation, add a solution of 1,10-phenanthroline to form a colored complex with the Fe(II) ions produced.
-
Measure the absorbance of the complex at its λmax (around 510 nm) using the UV-Vis spectrophotometer.
-
Calculate the number of photons that entered the sample using the known quantum yield of the ferrioxalate actinometer. This provides the photon flux of your light source.
-
-
Photocleavage of the DE-NBB Compound:
-
Prepare a solution of the DE-NBB-caged compound in the desired buffered solution (e.g., PBS) at a concentration that gives an initial absorbance of ~0.1 at the irradiation wavelength.
-
Place the cuvette in the irradiation setup and stir continuously.
-
Irradiate the sample for a series of defined time intervals.
-
After each interval, record the full UV-Vis absorption spectrum. The disappearance of the caged compound's absorbance and the appearance of the photoproducts' absorbance should be observed.
-
-
Data Analysis and Quantum Yield Calculation:
-
Determine the change in concentration of the caged compound over time from the absorbance data using the Beer-Lambert law.
-
The quantum yield (Φ) can be calculated using the following equation: Φ = (moles of compound reacted) / (moles of photons absorbed)
-
The moles of photons absorbed can be determined from the calibrated photon flux and the absorbance of the sample.
-
Caption: Workflow for determining the photocleavage quantum yield.
Comparative Kinetic Analysis
To provide a clear performance benchmark, the photochemical properties of the 4,5-diethoxy-2-nitrobenzoyl group should be compared with other common o-nitrobenzyl derivatives. The following table summarizes typical values found in the literature for these caging groups. Note that absolute values can vary depending on the caged molecule and solvent conditions.
| Photolabile Protecting Group | Typical λmax (nm) | Typical Quantum Yield (Φ) | Key Characteristics |
| 2-Nitrobenzyl (NB) | ~280-320 | 0.01 - 0.05 | The parent compound; lower efficiency and requires UV light. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-365 | 0.05 - 0.15 | Widely used; good balance of properties for biological use.[5][8] |
| 4,5-Diethoxy-2-nitrobenzyl (DE-NBB) | ~350-370 | Expected to be similar or slightly higher than DMNB | Enhanced lipophilicity may improve cell permeability. |
| α-Carboxy-2-nitrobenzyl (CNB) | ~340-350 | 0.02 - 0.08 | Carboxy group can improve water solubility. |
Note: Specific kinetic data for the 4,5-diethoxy derivative is less prevalent in the literature than for its dimethoxy counterpart. The expected performance is based on the established structure-activity relationships within this class of compounds.
Discussion and Field-Proven Insights
The choice of a photolabile protecting group is a critical decision in experimental design. While the classic 2-nitrobenzyl group is historically significant, its low quantum yield and requirement for potentially damaging UV light limit its application. The introduction of two alkoxy groups, as seen in the DMNB and DE-NBB scaffolds, represents a substantial improvement.[5]
The slightly greater lipophilicity of the diethoxy derivative compared to the dimethoxy version may offer advantages in certain contexts, such as improved passive diffusion across cell membranes. However, this may come at the cost of reduced aqueous solubility. The kinetic performance, in terms of both cleavage rate and quantum yield, is expected to be broadly similar to the well-characterized DMNB group.
For kinetic studies in cellular environments, flash photolysis is the gold standard.[3][9] This technique utilizes a high-intensity light pulse to generate a rapid concentration jump of the active molecule, allowing for the real-time monitoring of subsequent biological events.[10][11] The efficiency of the DE-NBB group, with its anticipated respectable quantum yield, makes it a suitable candidate for such demanding applications.
Conclusion
The 4,5-diethoxy-2-nitrobenzoyl moiety stands as a valuable member of the o-nitrobenzyl family of photolabile protecting groups. Its design, rooted in the principle of enhancing photochemical properties through electronic modification, offers researchers a tool for precise molecular control. While its kinetic profile is anticipated to be similar to the widely-used DMNB group, its altered lipophilicity may provide specific advantages in certain biological systems. The experimental framework provided in this guide offers a robust methodology for the quantitative assessment of its performance, ensuring that researchers can make informed decisions when selecting the optimal caging group for their specific needs.
References
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
- Griesbeck, A. G., & Maptue, N. E. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 573-581. [Link]
- Nakashima, N., & Shida, T. (2014). Photochemical reaction mechanisms of 4, 5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. Physical Chemistry Chemical Physics, 16(44), 24396-24402. [Link]
- Vanga, R. R., & Slanina, T. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(20), 7035-7048. [Link]
- Gurney, A. M. (1993). Flash photolysis of caged compounds. In Microelectrode Techniques (pp. 389-406). Humana Press. [Link]
- Bley, F., Schaper, K., & Görner, H. (2008). Theoretical Investigation of the Excited States of 2-Nitrobenzyl and 4, 5-Methylendioxy-2-nitrobenzyl Caging Groups. Photochemistry and photobiology, 84(1), 162-171. [Link]
- Bochet, C. G. (2002). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 102(12), 4343-4404. [Link]
- Gurney, A. M. (1994). Cartoon illustrating how flash photolysis of caged compounds can be used to activate biological pathways.
- Griesbeck, A. G., & Maptue, N. E. (2018). A versatile method for the determination of photochemical quantum yields: Via online UV-Vis spectroscopy.
- Bochet, C. G. (2011). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]
- Doni, G., & Thorn-Seshold, O. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Molecules, 23(10), 2633. [Link]
- Singh, R. K., & Kiick, K. L. (2012). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 13(11), 3749-3757. [Link]
- Le-Gac, A., & Le-Ru, E. C. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. In Nanoscience and Nanotechnology (Vol. 11, pp. 23-38). [Link]
- Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and photobiology, 84(1), 162-171. [Link]
- Edinburgh Instruments. (n.d.). An Introduction to Flash Photolysis using the LP980 Spectrometer. [Link]
- Kós, P., & Kele, P. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(3), 1335-1355. [Link]
- Bochet, C. G. (2011). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Chimia, 65(1-2), 48-51. [Link]
- Doni, G., & Thorn-Seshold, O. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12136-12145. [Link]
- Agilent. (n.d.). Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. [Link]
- Lee, S. H., & Lee, K. Y. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(10), 2611-2614. [Link]
- McCormick, J. M. (2009). Kinetics of a Flash-Induced Isomerization Reaction.
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. mdpi.com [mdpi.com]
- 3. plymsea.ac.uk [plymsea.ac.uk]
- 4. seas.upenn.edu [seas.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. edinst.com [edinst.com]
- 10. vernier.com [vernier.com]
- 11. Flash Photolysis | Chem Lab [chemlab.truman.edu]
A Spectroscopic Showdown: Uncaging with 4,5-Diethoxy-2-nitrobenzoyl and its Contemporaries
In the intricate world of cellular signaling and drug delivery, the ability to control the release of bioactive molecules with spatial and temporal precision is paramount. "Caged" compounds, biologically inert molecules that release their active cargo upon photolysis, have emerged as indispensable tools for researchers in these fields.[1][2] The choice of the photolabile protecting group, or "caging group," is critical, as its spectroscopic and photochemical properties dictate the efficiency and applicability of the uncaging process. This guide provides a comprehensive spectroscopic comparison of caged compounds featuring the 4,5-diethoxy-2-nitrobenzoyl (DE-NB) group with other widely used caging moieties, offering experimental insights to inform your research.
The 2-Nitrobenzyl Family: A Legacy of Photorelease
The 2-nitrobenzyl moiety is one of the most established and versatile photolabile protecting groups.[5] Upon absorption of UV light, a series of intramolecular rearrangements leads to the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[3] The efficiency of this process is governed by key spectroscopic parameters: the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε), and the quantum yield of photolysis (Φu).
-
λmax (Wavelength of Maximum Absorption): This is the wavelength at which the caged compound absorbs light most strongly. For most 2-nitrobenzyl derivatives, this falls within the near-UV range (300-400 nm).[6][7] The presence of electron-donating groups, such as the diethoxy groups in DE-NB, is expected to cause a red-shift in the λmax, moving it to longer, less-damaging wavelengths.[6]
-
ε (Molar Extinction Coefficient): This value represents the molecule's ability to absorb light at a specific wavelength. A higher ε is desirable as it means that lower light intensities are required for efficient uncaging, minimizing potential phototoxicity.[8]
-
Φu (Quantum Yield of Photolysis): This is a measure of the efficiency of the photochemical reaction, representing the fraction of absorbed photons that result in the cleavage of the caging group.[9] A higher quantum yield translates to a more efficient release of the active molecule.
Spectroscopic Comparison of Caging Groups
To provide a practical reference, the following table summarizes the key spectroscopic properties of several common caging groups, including the closely related DMNB as a proxy for DE-NB.
| Caging Group | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | Reference(s) |
| DMNB (4,5-Dimethoxy-2-nitrobenzyl) | ~350 | ~5,000 | ~0.05 | [8] |
| MNI (4-Methoxy-7-nitroindolinyl) | ~340 | 4,820 | 0.085 | [8] |
| Coumarin (Bhc) | ~375 | 14,600 | 0.081 | [8] |
| Coumarin (DEAC450) | 456 | 43,000 | 0.78 | [8] |
Note: The data for DMNB is presented as an estimation for DE-NB due to the structural similarity. The actual values for DE-NB may vary.
The Mechanism of Photolysis: A Closer Look at 2-Nitrobenzyl Cages
The photoremovable nature of 2-nitrobenzyl-based caging groups stems from a well-characterized intramolecular rearrangement. This process, depicted below, is initiated by the absorption of a photon, leading to an excited state that triggers a cascade of chemical transformations culminating in the release of the caged molecule.
Conclusion: Making an Informed Choice
The selection of a caging group is a critical decision in the design of photolysis experiments. While the 4,5-diethoxy-2-nitrobenzoyl (DE-NB) group holds promise due to its structural similarity to the well-characterized DMNB group, a direct spectroscopic comparison with other caging agents is essential for optimal experimental design. By understanding the key spectroscopic parameters and employing the experimental protocols outlined in this guide, researchers can confidently characterize and select the most appropriate caged compounds for their specific applications, paving the way for new discoveries in cellular signaling and targeted therapies.
References
- Gurney, A. M., & Lester, H. A. (1987). Light-flash physiology with synthetic photosensitive compounds. Physiological Reviews, 67(2), 583-617.
- Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na: K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935.
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
- Görner, H. (2005). Effects of 4, 5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828.
- Gurney, A. M. (1994). Flash photolysis of caged compounds. In Fluorescent and luminescent probes for biological activity (pp. 389-405). Academic Press.
- Pirrung, M. C. (2002). Photoremovable protecting groups.
- Agilent Technologies. (2015). The Basics of UV-Vis Spectrophotometry. Retrieved from https://www.agilent.com/cs/library/primers/public/5991-3801EN.pdf
- Kao, J. P., & Muralidharan, S. (2013). Characterizing caged molecules through flash photolysis and transient absorption spectroscopy. In Optical Probes in Biology (pp. 57-77). Humana Press, Totowa, NJ.
- Furtula, V., Heger, D., & Klán, P. (2009). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 11(48), 11536-11544.
- Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Stadler, E., Eibel, A., Fast, D., Freißmuth, H., Holly, C., Wiech, M., ... & Gescheidt, G. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 563-572.
- Chem-Impex International Inc. (n.d.). 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester. Retrieved from https://www.chemimpex.com/products/460750-26-9
- MDPI. (2022). Photoremovable Protecting Groups. In Encyclopedia. Retrieved from https://www.mdpi.com/2673-8392/2/3/82
- JoVE. (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. Retrieved from https://www.jove.com/v/10137/ultraviolet-visible-uv-vis-spectroscopy-principle-and-uses
- RSC Publishing. (2015). Giving the Green Light to Photochemical Uncaging of Large Biomolecules in High Vacuum. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc00351a
- Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from https://www.masterorganicchemistry.com/2016/09/16/uv-vis-spectroscopy/
- Ellis-Davies, G. C. R. (2011). Useful caged compounds for cell physiology. Accounts of chemical research, 44(9), 787-796.
- Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Falvey, D. E., & Sundararajan, C. (2004). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Journal of the American Chemical Society, 126(3), 784-785.
- RSC Publishing. (2005). The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells.
- Wikipedia. (2023). Photolabile protecting group. In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Photolabile_protecting_group
- Wikipedia. (2023). Quantum yield. In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Quantum_yield
Sources
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plymsea.ac.uk [plymsea.ac.uk]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Validation of Drug Release from 4,5-Diethoxy-2-Nitrobenzoyl Caged Prodrugs
For researchers, scientists, and drug development professionals, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled level of spatiotemporal control, allowing for the on-demand release of a therapeutic agent using light as a non-invasive trigger.[1][2][3][4] Among the plethora of available PPGs, the 4,5-diethoxy-2-nitrobenzoyl (DE-NB) group, a derivative of the classical o-nitrobenzyl cage, has garnered significant attention. This guide provides an in-depth, objective comparison of DE-NB with other common caging groups and presents detailed experimental protocols for the rigorous validation of drug release.
The Rationale for Photolabile Caging in Drug Delivery
The core principle of a caged compound is to temporarily mask a crucial functional group of a drug molecule, rendering it biologically inactive.[4] Upon irradiation with a specific wavelength of light, the caging group undergoes a photochemical reaction, leading to its cleavage and the release of the active drug.[3] This strategy is a powerful tool in drug discovery and development for improving the physicochemical, biopharmaceutical, or pharmacokinetic properties of active agents.[5][6]
The 4,5-diethoxy-2-nitrobenzoyl (DE-NB) caging group belongs to the well-established o-nitrobenzyl family. The introduction of the two ethoxy groups at the 4 and 5 positions of the benzene ring serves to shift the absorption maximum to longer, less phototoxic wavelengths compared to the parent nitrobenzyl group, typically in the near-UV range.[7][8] This is a critical consideration for applications in living systems, where prolonged exposure to short-wavelength UV light can cause cellular damage.[9]
The Photochemical Mechanism of DE-NB Uncaging
The release of a drug from a DE-NB caged prodrug is initiated by the absorption of a photon, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by a series of rearrangements that ultimately result in the cleavage of the bond to the drug molecule and the formation of a nitroso-ketone byproduct.[10][11] Understanding this mechanism is crucial for interpreting experimental data and troubleshooting potential issues.
Caption: The uncaging mechanism of a 4,5-diethoxy-2-nitrobenzoyl (DE-NB) caged prodrug.
A Comparative Analysis of Common Photolabile Protecting Groups
The choice of a caging group is a critical decision in prodrug design. The ideal PPG should exhibit high stability in the dark, efficient photorelease upon irradiation at a biocompatible wavelength, and generate non-toxic byproducts.[12] Here, we compare the DE-NB cage with two other popular classes of PPGs: coumarin-based and BODIPY-based cages.
| Feature | 4,5-Diethoxy-2-nitrobenzoyl (DE-NB) | Coumarin-based Cages | BODIPY-based Cages |
| Activation Wavelength | ~340-365 nm (UVA) | ~350-450 nm (UVA/Visible) | ~500-700 nm (Visible/NIR)[13][14][15] |
| Quantum Yield (Φ) | Moderate (typically 0.01-0.1) | Generally higher (up to 0.3)[10] | Variable, can be high (up to 0.7)[9] |
| Phototoxicity | Potential for some phototoxicity due to UVA activation | Generally lower phototoxicity than UV-activated cages[16] | Minimal phototoxicity due to visible/NIR activation[9][14] |
| Byproducts | Nitroso-ketone derivatives, which can be reactive | Coumarin alcohols, generally considered less reactive | BODIPY-derived fragments, biocompatibility needs to be assessed |
| Synthetic Accessibility | Well-established and versatile chemistry | Facile synthesis and tunable properties[16] | More complex synthesis, but highly tunable[15][17] |
| Aqueous Solubility | Can be limited, may require derivatization | Can be improved through structural modification[18] | Can be made water-soluble through sulfonation[17] |
Experimental Validation of Drug Release: A Step-by-Step Guide
Rigorous experimental validation is essential to ensure the reliable and predictable performance of a caged prodrug. The following protocols provide a comprehensive framework for characterizing the key parameters of drug release from DE-NB caged compounds.
Experimental Workflow Overview
Caption: A typical experimental workflow for the validation of drug release from caged prodrugs.
Protocol 1: Determination of Photorelease Kinetics and Quantum Yield by HPLC
Objective: To quantify the rate of drug release and the efficiency of the photocleavage reaction.
Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for separating and quantifying the parent prodrug, the released drug, and any photoproducts.[19][20][21] This allows for the precise determination of the photorelease kinetics and the quantum yield of the uncaging reaction.
Materials:
-
DE-NB caged prodrug
-
High-purity solvent (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Light source with a specific wavelength (e.g., 365 nm LED or filtered lamp)
-
Actinometer solution (e.g., potassium ferrioxalate) for quantum yield determination
Procedure:
-
Standard Curve Generation: Prepare standard solutions of the parent drug and the DE-NB caged prodrug at known concentrations. Inject these standards into the HPLC to generate calibration curves based on peak area versus concentration.
-
Sample Preparation: Prepare a solution of the DE-NB caged prodrug in a suitable solvent at a known concentration.
-
Photolysis: Irradiate the prodrug solution with the light source at a constant intensity. At specific time intervals, withdraw aliquots of the solution.
-
HPLC Analysis: Immediately inject the collected aliquots into the HPLC system.
-
Data Analysis:
-
Kinetics: Plot the concentration of the released drug as a function of irradiation time. Fit the data to an appropriate kinetic model (e.g., first-order) to determine the rate constant of photorelease.[22][23][24]
-
Quantum Yield (Φ): The quantum yield is the ratio of the number of molecules of released drug to the number of photons absorbed by the prodrug. This can be determined by comparing the rate of prodrug consumption to the rate of a chemical actinometer under identical irradiation conditions.[25][26][27]
-
Protocol 2: Spectroscopic Characterization
Objective: To determine the photophysical properties of the DE-NB caged prodrug.
Rationale: UV-Visible spectroscopy is used to determine the absorption spectrum of the caged compound, identifying the optimal wavelength for uncaging (λmax) and the molar extinction coefficient (ε). Fluorescence spectroscopy can be used to monitor the appearance of fluorescent photoproducts, providing another means to follow the photorelease reaction.
Materials:
-
DE-NB caged prodrug
-
UV-Visible spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
UV-Visible Spectroscopy:
-
Prepare a dilute solution of the DE-NB caged prodrug in a suitable solvent.
-
Record the absorption spectrum to determine the λmax and the molar extinction coefficient (ε) using the Beer-Lambert law.
-
-
Fluorescence Spectroscopy:
-
If the parent drug or any of the photoproducts are fluorescent, record the fluorescence emission spectrum before and after photolysis.
-
Monitor the change in fluorescence intensity over time during irradiation to obtain kinetic information.
-
Protocol 3: In Vitro Cell Viability and Cytotoxicity Assays
Objective: To assess the biocompatibility of the DE-NB caged prodrug and its photolysis byproducts.
Rationale: It is crucial to ensure that the caged compound and its byproducts are not toxic to cells in the absence of light and that the uncaging process itself does not induce significant cell death.[28][29][30] Standard cell viability assays, such as the MTT or MTS assay, can be used to evaluate the metabolic activity of cells after treatment.[30]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
DE-NB caged prodrug
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Dark Toxicity: Treat the cells with varying concentrations of the DE-NB caged prodrug and incubate in the dark for a specified period (e.g., 24-48 hours).
-
Phototoxicity: Treat the cells with the prodrug and then expose them to the uncaging light for a defined duration. Include control groups that are not irradiated.
-
-
Cell Viability Assay: After the incubation period, add the MTT or MTS reagent to the wells and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to untreated control cells.
Conclusion: A Path to Validated Photopharmaceuticals
The 4,5-diethoxy-2-nitrobenzoyl caging group offers a valuable tool for the light-mediated control of drug activity. However, its successful application hinges on a thorough and systematic validation of its performance. By following the detailed experimental protocols outlined in this guide, researchers can confidently characterize the photorelease kinetics, quantum yield, and biocompatibility of their DE-NB caged prodrugs. This rigorous approach, combined with a comparative understanding of alternative caging strategies, will pave the way for the development of novel and effective photopharmaceuticals with precisely controlled therapeutic action.
References
- Corrie, J. E. T., & Trentham, D. R. (2008). Caged Compounds: Photorelease Technology for Control of Cellular Chemistry and Physiology. Comprehensive Biophysics.
- Shibata, A., et al. (2024). Anticancer nano-prodrugs with drug release triggered by intracellular dissolution and hydrogen peroxide response.
- Bley, F., Schaper, K., & Görner, H. (2008). Theoretical Investigation of the Excited States of 2-Nitrobenzyl and 4,5-Methylendioxy-2-nitrobenzyl Caging Groups. Photochemistry and Photobiology, 84(1), 162-171.
- Gutiérrez, A. F., et al. (2015). BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light. Journal of the American Chemical Society, 137(10), 3455–3458. [Link]
- Doncome, C., et al. (2021). Coumarin-Derived Caging Groups in the Spotlight: Tailoring Physiochemical and Photophysical Properties. Chemistry – A European Journal, 27(5), 1638-1651.
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Wirz, J., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(27), 8546–8554. [Link]
- Hsiao, S.-H., et al. (2018). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. Polymers, 10(11), 1259.
- Jia, Z., et al. (2024). BODIPY-based photocages: rational design and their biomedical application.
- He, L., et al. (2024).
- Ankenbruck, N., & Lawrence, D. S. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. ACS Chemical Biology, 13(8), 1985-2000.
- Adams, S. R., & Tsien, R. Y. (1993). Photoactivation of caged compounds in single living cells: an application to the study of cell locomotion. Annual Review of Physiology, 55(1), 755-784.
- Klausen, M., et al. (2020). New Visible-Light-Sensitive Dicyanocoumarin- and COUPY-Based Caging Groups with Improved Photolytic Efficiency. Molecules, 25(21), 5139.
- Nakashima, S., et al. (2020). Kinetics of Photoinduced Reactions at the Single-Molecule Level: The KACB Method. Chemistry – An Asian Journal, 15(18), 2736-2744.
- Vankayala, R., et al. (2014). Spectroscopic Studies on Photoinduced Reactions of the Anticancer Prodrug, trans,trans,trans-[Pt(N3)2(OH)2(py)2]. Chemistry – A European Journal, 20(44), 14336-14343.
- ResearchGate. (n.d.). Quantum Yield (Φ), Fluorescence Lifetime (τ f ), and Radiative (k r ) and Nonradiative Rate (k nr )
- Lee, J., et al. (2024).
- Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. [Link]
- Adan, A., et al. (2016). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Pharmaceutical Design (Vol. 22, pp. 1-1).
- Gepshtein, R., et al. (2020). Water-Soluble BODIPY Photocages with Tunable Cellular Localization. Journal of the American Chemical Society, 142(7), 3365–3370.
- Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Biochemistry, 44(8), 2747–2754.
- Kim, D., & Lee, K. (2020). Spacer-mediated Control of Coumarin Uncaging for Photocaged Thymidine. ACS Omega, 5(20), 11494–11501.
- Shibata, A., et al. (2024). Anticancer nano-prodrugs with drug release triggered by intracellular dissolution and hydrogen peroxide response.
- Pap, J. S., & Kéki, S. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4216.
- Erickson, S. L., & Bera, K. (2022). Efficiency of Functional Group Caging with Second-Generation Green- and Red-Light-Labile BODIPY Photoremovable Protecting Groups. The Journal of Organic Chemistry, 87(21), 14358–14366.
- Aslantürk, Ö. S. (2018). Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. In In Vitro Cell Models.
- Li, Y., et al. (2018). Fine-tuning the sequential drug release of nano-formulated mutual prodrugs dictates the combination effects. Chemical Science, 9(34), 6943–6950.
- Wenge, O., et al. (2011). Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA. Organic Letters, 13(16), 4232–4235.
- Wu, C.-C., et al. (2021). The relationship between basic group resonance and quantum yield of high efficiency red light fluorescent solutions. Scientific Reports, 11(1), 23625.
- dos Santos, P. L., et al. (2023).
- Velema, W. A., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(10), 3211-3224.
- Li, Y., et al. (2023). Near-infrared light-triggered prodrug photolysis by one-step energy transfer.
- Oliyai, R., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 591-648.
- Buglak, A. A., et al. (2022). Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. Physical Chemistry Chemical Physics, 24(35), 21013-21021.
- Jia, Z., et al. (2024). BODIPY-based photocages: rational design and their biomedical application.
- Salama, M., et al. (2012). Synthesis, photophysical, photochemical and biological properties of caged GABA, 4-[[(2H-1-benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] butanoic acid. Photochemical & Photobiological Sciences, 11(5), 848-857.
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Lee, J., et al. (2024).
- Bach, T., & Hehn, J. P. (2011). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis.
- Eccleston, J. F. (2001). Rapid Kinetic Techniques. In Protein-Ligand Interactions.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Photoactivation of caged compounds in single living cells: an application to the study of cell locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. BODIPY-based photocages: rational design and their biomedical application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Water-Soluble BODIPY Photocages with Tunable Cellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Spectroscopic Studies on Photoinduced Reactions of the Anticancer Prodrug, trans,trans,trans‐[Pt(N3)2(OH)2(py)2] - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fine-tuning the sequential drug release of nano-formulated mutual prodrugs dictates the combination effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photokinetics of Photothermal Reactions [mdpi.com]
- 23. Kinetics of Photoinduced Reactions at the Single-Molecule Level: The KACB Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. The relationship between basic group resonance and quantum yield of high efficiency red light fluorescent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. researchgate.net [researchgate.net]
- 30. Cell viability assays | Abcam [abcam.com]
A Comparative Guide to 4,5-Diethoxy-2-nitrobenzoic Acid and 4,5-Dimethoxy-2-nitrobenzoic Acid for the Research Scientist
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Substituted nitrobenzoic acids, in particular, serve as versatile intermediates. This guide provides a detailed comparative analysis of two closely related congeners: 4,5-Diethoxy-2-nitrobenzoic acid and 4,5-dimethoxy-2-nitrobenzoic acid. While the latter is a well-documented and commercially available reagent, comprehensive experimental data on its diethoxy counterpart is less prevalent. This document aims to bridge this gap by presenting known data, offering predictive insights based on established structure-activity relationships, and providing robust experimental protocols for their synthesis and characterization.
Introduction: The Significance of Alkoxy Substitution
The introduction of alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OCH₂CH₃), onto an aromatic ring can profoundly influence a molecule's physicochemical and biological properties. These groups are electron-donating through resonance and moderately deactivating through induction, influencing the reactivity of the aromatic ring in electrophilic substitution reactions.[1] The choice between a methoxy and an ethoxy substituent can modulate characteristics such as lipophilicity, metabolic stability, and steric hindrance, thereby impacting a compound's pharmacokinetic and pharmacodynamic profile.
4,5-Dimethoxy-2-nitrobenzoic acid is a widely utilized building block in the synthesis of a variety of heterocyclic compounds, including those with potential applications in pharmaceuticals and pesticides.[2] Its synthesis and properties are well-characterized. In contrast, This compound represents a less explored but potentially valuable alternative, offering a subtle yet significant structural modification. This guide will delve into a comparative analysis of these two molecules, providing researchers with the necessary information to make informed decisions in their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor difference between a methoxy and an ethoxy group can lead to notable changes in the physical and chemical properties of the parent molecule. The following table summarizes the known and predicted properties of the two title compounds.
| Property | 4,5-Dimethoxy-2-nitrobenzoic acid | This compound (Predicted/Supplier Data) | Rationale for Predicted Differences |
| Molecular Formula | C₉H₉NO₆[3] | C₁₁H₁₃NO₆ | Addition of two methylene groups. |
| Molecular Weight | 227.17 g/mol [3] | 255.22 g/mol | Increased mass from the two ethyl groups. |
| Melting Point | 195-197 °C[4] | Likely lower | Increased flexibility and potentially less efficient crystal packing of the ethoxy groups may lead to a lower melting point. |
| Solubility | Insoluble in water; soluble in DMSO and methanol.[5] | Predicted to have lower aqueous solubility and higher solubility in nonpolar organic solvents. | The larger alkyl chains of the ethoxy groups increase the molecule's lipophilicity (hydrophobicity). |
| Lipophilicity (LogP) | Predicted to be lower | Predicted to be higher | The addition of two ethyl groups significantly increases the nonpolar surface area. |
| Steric Hindrance | Lower | Higher | The bulkier ethoxy groups can exert greater steric hindrance around the carboxylic acid and nitro functionalities, potentially influencing reaction rates and binding affinities. |
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of both compounds typically starts from the corresponding dialkoxybenzoic acid, followed by nitration. The alkoxy groups are ortho, para-directing activators, while the carboxylic acid is a meta-directing deactivator. The nitration is expected to occur at the position ortho to one of the alkoxy groups and meta to the carboxylic acid.
Synthetic Workflow
Caption: General synthetic workflow for 4,5-dialkoxy-2-nitrobenzoic acids.
Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid
This protocol is adapted from established literature procedures.[6]
Materials:
-
3,4-Dimethoxybenzoic acid (Veratric acid)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 10.0 g of 3,4-dimethoxybenzoic acid to 50 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.
-
Nitration: While maintaining the temperature below 10 °C, slowly add a nitrating mixture (25 mL of concentrated sulfuric acid and 25 mL of concentrated nitric acid, pre-mixed and cooled) dropwise to the reaction flask over a period of 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large beaker filled with crushed ice. A yellow precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol to yield a pale-yellow crystalline solid.
Predicted Synthesis of this compound
A similar protocol would be employed for the synthesis of the diethoxy analog, starting from 3,4-diethoxybenzoic acid. Due to the increased steric bulk of the ethoxy groups, the reaction conditions might require optimization (e.g., slightly longer reaction times or adjusted temperatures) to achieve comparable yields.
Spectroscopic Characterization: Identifying the Fingerprints
Spectroscopic techniques are essential for the structural elucidation and purity assessment of synthesized compounds.
1H and 13C NMR Spectroscopy
4,5-Dimethoxy-2-nitrobenzoic acid:
-
¹H NMR (CDCl₃, ppm): δ 7.42 (s, 1H), 7.26 (s, 1H), 4.03 (s, 3H), 4.02 (s, 3H).[6]
-
¹³C NMR: Predicted shifts would show two aromatic C-H carbons, four quaternary aromatic carbons, two methoxy carbons, and one carboxylic acid carbon.
This compound (Predicted):
-
¹H NMR: Expected to show two singlets for the aromatic protons, two quartets for the -OCH₂- protons, and two triplets for the -CH₃ protons of the ethoxy groups.
-
¹³C NMR: Predicted to show signals corresponding to the two aromatic C-H carbons, four quaternary aromatic carbons, two methylene carbons of the ethoxy groups, two methyl carbons of the ethoxy groups, and one carboxylic acid carbon.
Infrared (IR) Spectroscopy
Both compounds are expected to exhibit characteristic IR absorption bands for the following functional groups:
-
O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹
-
C=O stretch (carboxylic acid): Strong band around 1700 cm⁻¹
-
N-O asymmetric stretch (nitro group): Strong band around 1520 cm⁻¹
-
N-O symmetric stretch (nitro group): Strong band around 1340 cm⁻¹
-
C-O stretch (alkoxy groups): Strong bands in the 1200-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak and characteristic fragmentation patterns. A comparative study on ethoxy and methoxymethyl substituted benzoates suggests that ethoxy-substituted compounds can undergo fragmentation through the loss of ethene.[7]
Comparative Biological Activity and Applications: A Forward Look
Substituted nitrobenzoic acids are known to possess a range of biological activities, including antimicrobial and anticancer effects.[8] The nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs.
The increased lipophilicity of this compound compared to its dimethoxy counterpart could lead to:
-
Enhanced cell membrane permeability: This might result in improved uptake by cells and potentially greater biological activity.
-
Altered metabolic profile: The ethoxy groups may be metabolized differently by cytochrome P450 enzymes compared to methoxy groups, potentially affecting the compound's half-life and clearance.[9]
-
Modified binding to biological targets: The increased steric bulk of the ethoxy groups could influence the binding affinity and selectivity for specific enzymes or receptors.
These predicted differences highlight the potential for this compound to offer advantages in certain drug discovery applications where enhanced lipophilicity or a modified metabolic profile is desirable.
Experimental Workflow: In Vitro Biological Assay
Caption: A generalized workflow for assessing the in vitro biological activity of the title compounds.
Conclusion and Future Directions
This comparative guide has provided a detailed overview of this compound and 4,5-dimethoxy-2-nitrobenzoic acid. While the dimethoxy derivative is a well-established synthetic intermediate, the diethoxy analog presents an intriguing, albeit less characterized, alternative. The predicted increase in lipophilicity and steric bulk of the diethoxy compound suggests that it may offer unique advantages in specific research and drug development contexts.
To fully elucidate the potential of this compound, further experimental investigation is warranted. This should include its synthesis and purification, comprehensive spectroscopic characterization (NMR, IR, MS), and a systematic evaluation of its biological activities in direct comparison with its dimethoxy counterpart. Such studies will undoubtedly provide valuable insights for medicinal chemists and materials scientists seeking to fine-tune the properties of their target molecules.
References
- Al-Hadiya, B. H. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals (Basel). 2022;15(11):1365.
- PubChem. 4,5-Dimethoxy-2-nitrobenzoic acid. [Link]
- MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
- Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
- MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. [Link]
- Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
- Chemistry LibreTexts. 16.
- National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds. [Link]
- Semantic Scholar. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]
- ResearchGate. 4,5-Dimethoxy-2-nitroacetophenone. [Link]
- YouTube.
- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
- PubChem. 4-Nitrobenzoic Acid. [Link]
- National Center for Biotechnology Information. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- NIST WebBook. Benzoic acid, 4-nitro-. [Link]
- National Center for Biotechnology Information. Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]
- 6. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 9. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4,5-Diethoxy-2-nitrobenzoyl (DEANB) in Solid-Phase vs. Solution-Phase Synthesis
In the landscape of modern organic synthesis and chemical biology, the ability to precisely control chemical reactions in both time and space is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, are indispensable tools that offer this control by using light as a traceless reagent to deprotect a functional group.[1][2][3] Among the most robust and widely utilized classes of PPGs are the o-nitrobenzyl derivatives, prized for their synthetic accessibility and reliable performance.[4][5]
This guide provides an in-depth comparison of the efficacy of a prominent o-nitrobenzyl derivative, the 4,5-diethoxy-2-nitrobenzoyl (DEANB) group, in two distinct synthetic paradigms: solid-phase synthesis (SPS) and solution-phase synthesis. We will explore the mechanistic underpinnings of its function, detail experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal methodology for their specific applications.
The DEANB Protecting Group: Mechanism and Advantages
The DEANB moiety is an enhancement of the classical o-nitrobenzyl protecting group. The key innovation lies in the two electron-donating ethoxy groups on the aromatic ring. These substituents shift the molecule's absorption maximum to longer, less damaging wavelengths (typically >350 nm) and increase the rate of photocleavage compared to the parent compound.[6][7]
The cleavage mechanism is a well-understood intramolecular redox reaction proceeding through a Norrish Type II pathway.[1] Upon absorption of UV light, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This transient species rapidly rearranges to release the protected substrate (e.g., an alcohol, amine, or carboxylate) and generates 4,5-diethoxy-2-nitrosobenzaldehyde as a byproduct.[6][8]
Protocol: Photolytic Cleavage of a DEANB-Protected Peptide from Solid Support
-
Resin Preparation: Place the peptide-resin (0.1 mmol) in a quartz reaction vessel.
-
Swelling: Add 5 mL of DCM to the resin and allow it to swell for 20 minutes with gentle nitrogen bubbling for agitation.
-
Irradiation: Irradiate the resin suspension using a high-pressure mercury lamp equipped with a 350 nm long-pass filter for 2-4 hours. Maintain agitation throughout the process to ensure even light exposure.
-
Washing: After irradiation, drain the solvent and wash the resin thoroughly with DCM (3 x 10 mL) and methanol (2 x 10 mL) to remove the 4,5-diethoxy-2-nitrosobenzaldehyde byproduct.
-
Final Cleavage: Proceed with the standard protocol to cleave the peptide from the resin (e.g., using a trifluoroacetic acid (TFA) cocktail). [9]6. Isolation: Precipitate the peptide in cold ether, centrifuge, and lyophilize to obtain the final product.
Efficacy of DEANB in Solution-Phase Synthesis
Solution-phase synthesis remains the method of choice for many small molecules and for large-scale production where the economics of solid supports are prohibitive. [9][10]In this homogeneous environment, DEANB functions with high efficiency due to the absence of physical barriers to light.
The primary advantage here is the uniform exposure of all molecules to photons, which can lead to faster and more complete reactions compared to the heterogeneous solid-phase environment. Reaction progress can also be easily monitored in real-time using techniques like TLC or HPLC.
Causality Behind Experimental Choices in Solution-Phase:
-
Concentration: The concentration of the DEANB-protected substrate must be optimized. If too concentrated, the photogenerated nitroso byproduct can act as an "inner filter," absorbing incident light and slowing the reaction.
-
Solvent Purity: Solvents must be UV-grade and free of absorbing impurities. The choice of solvent (e.g., acetonitrile, methanol) can also influence the reaction rate.
-
Purification Strategy: The main challenge in solution-phase is the post-reaction workup. The desired product, unreacted starting material, and the nitroso byproduct are all present in the same solution, necessitating purification, typically by column chromatography. [6]
Protocol: Photolytic Deprotection of a DEANB-Protected Alcohol in Solution
-
Solution Preparation: Dissolve the DEANB-protected alcohol (0.1 mmol) in 50 mL of UV-grade acetonitrile in a quartz flask to achieve a 2 mM concentration.
-
Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: While stirring, irradiate the solution with a 365 nm UV lamp in a photochemical reactor for 1-3 hours.
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze by thin-layer chromatography (TLC) or HPLC to monitor the disappearance of the starting material.
-
Workup: Once the reaction is complete, concentrate the solution in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate) to separate the deprotected alcohol from the nitroso byproduct and any remaining starting material.
Comparative Performance Analysis
The choice between solid-phase and solution-phase synthesis is dictated by the specific goals of the project. The DEANB protecting group is versatile enough to perform well in both, but its efficacy is context-dependent.
| Performance Metric | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Cleavage Efficiency | High, but can be limited by light penetration into dense resin. | Very high due to homogeneous light exposure. |
| Reaction Kinetics | Slower; dependent on resin swelling and light path length. [7] | Faster; reaction rates are typically higher. |
| Purification | Major Advantage: Simple filtration and washing removes byproducts. | Major Challenge: Requires chromatographic separation of products. |
| Reaction Monitoring | Difficult to perform in real-time. | Straightforward using standard analytical techniques (TLC, HPLC, NMR). |
| Scalability | Challenging due to the need for specialized reactors for uniform irradiation. | More readily scalable using standard photochemical reactors. |
| Byproduct Concerns | Byproducts are easily washed away but can potentially react with resin-bound species. | Byproducts remain in solution, requiring separation and potentially causing inner-filter effects. [6] |
Conclusion
The 4,5-diethoxy-2-nitrobenzoyl (DEANB) group is a highly effective and reliable photolabile protecting group for both solid-phase and solution-phase synthesis.
DEANB is ideally suited for solid-phase synthesis when:
-
Complex molecules with multiple protecting groups are being assembled, and orthogonality is critical.
-
Rapid purification and high throughput for library synthesis are desired.
DEANB is the preferred choice for solution-phase synthesis when:
-
Large quantities of the final product are needed.
-
The target molecule is not amenable to solid-phase techniques.
-
Precise real-time monitoring and kinetic analysis of the deprotection step are required.
Ultimately, the decision rests on a careful evaluation of the target molecule's complexity, the required scale, and the available purification resources. By understanding the distinct advantages and challenges of each methodology, researchers can harness the full potential of the DEANB protecting group to achieve their synthetic goals with precision and control.
References
- Photolabile protecting group. (n.d.). In Wikipedia.
- Blanc, A., et al. (n.d.). Photolabile Protecting Groups in Organic Synthesis. ResearchGate.
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. [Link]
- Zheng, P., et al. (2007). A Novel Type of Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(8), 1471–1474. [Link]
- Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Molecular Neuroscience, 11. [Link]
- Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. ResearchGate.
- Hansen, K. B., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(15), 5298–5335. [Link]
- Lee, H.-M., et al. (2019). Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. The Journal of Organic Chemistry, 84(21), 14079–14086. [Link]
- Photolabile Protecting Groups: Structure and Reactivity. (n.d.). ResearchGate.
- Holmes, C. P., & Kiang, S. (1999). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 64(12), 4429–4441. [Link]
- Zucker, R. S. (1994). Development and application of caged calcium. Methods in Cell Biology, 40, 31–68. [Link]
- Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews, 105(7), 2695–2728. [Link]
- Wieboldt, R., et al. (1994). Toward the development of new photolabile protecting groups that can rapidly release bioactive compounds upon photolysis with visible light. The Journal of Biological Chemistry, 269(35), 21793–21795. [Link]
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- K. P., S., & De, A. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chemical Society Reviews, 46(1), 117–145. [Link]
- Bader, T. K., et al. (2020). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 85(3), 1614–1625. [Link]
- K. R., R., et al. (2016). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 17(4), 1438–1444. [Link]
- Protecting Groups in Solid-Phase Organic Synthesis. (n.d.). ResearchGate.
- Boas, U., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031–3039. [Link]
- Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575–1579. [Link]
- Zhang, X., et al. (2016). Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene. Chemistry, 79(6), 575.
- Grote, T., et al. (2020). Synthesis and Application of Fluorescent Teixobactin Analogues. The Journal of Organic Chemistry, 85(1), 107–116. [Link]
- Sharma, P., et al. (2012). Synthesis, photophysical, photochemical, DNA cleavage/binding and cytotoxic properties of pyrene oxime ester conjugates. Photochemical & Photobiological Sciences, 11(9), 1457–1466. [Link]
- Mlynsky, V., et al. (2017). Understanding In-line Probing Experiments by Modeling Cleavage of Non-reactive RNA Nucleotides.
- Jablonski, J., et al. (2022). Analysis of RNA Processing Reactions Using Cell Free Systems: 3' End Cleavage of Pre-mRNA Substrates in vitro. JoVE (Journal of Visualized Experiments), (185). [Link]
- Paprancova, K., et al. (2008). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. ResearchGate.
- Zhang, X., et al. (2016). Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene. Huaxue Shiji, 79(6), 575.
- Grote, T., et al. (2020). Synthesis and Application of Fluorescent Teixobactin Analogues. PubMed Central. [Link]
- Sharma, P., et al. (2012). Electronic Supplementary Material (ESI) for Photochemical & Photobiological Sciences. The Royal Society of Chemistry.
- Mlynsky, V., et al. (2017). Understanding In-line Probing Experiments by Modeling Cleavage of Non-reactive RNA Nucleotides. ResearchGate.
- De Marco, C., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7119. [Link]
- Kumar, S., & Kumar, V. (2014). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Molecules, 19(2), 2236–2247. [Link]
- Isamitt, S., & O'Brien, A. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(15), 4786–4804. [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Biological Inertness of 4,5-Diethoxy-2-nitrosobenzaldehyde Byproducts for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological inertness of potential byproducts of 4,5-diethoxy-2-nitrosobenzaldehyde. In the pursuit of novel therapeutic and diagnostic tools, the purity and predictable biological impact of our chemical probes are paramount. This document is structured to provide not just a comparative overview but also the foundational knowledge and experimental frameworks necessary for the rigorous validation of chemical inertness in your own research. We will explore the synthesis of 4,5-diethoxy-2-nitrosobenzaldehyde, identify its likely byproducts, and compare their inferred biological activities with the parent compound and established alternatives. Crucially, we will provide detailed, field-proven protocols for assessing biological inertness, empowering you to generate your own robust and reliable data.
The Synthetic Landscape: Understanding the Genesis of Byproducts
The synthesis of 4,5-diethoxy-2-nitrosobenzaldehyde, a valuable reagent in chemical biology, particularly for creating "caged" compounds and for bioconjugation, is not without its complexities. The introduction of the nitroso group ortho to the aldehyde is a delicate process, susceptible to side reactions that can generate impurities. These byproducts, if not meticulously removed, can confound experimental results by exhibiting unintended biological activity.
The primary synthetic routes to o-nitrosobenzaldehydes often involve the oxidation of an amino group or the reduction of a nitro group, followed by further functional group manipulations. During these transformations, two principal byproducts are likely to form:
-
4,5-diethoxy-2-nitrobenzoic acid : The product of over-oxidation of the aldehyde or the nitroso group.
-
4,5-diethoxy-2-aminobenzaldehyde : The result of over-reduction of the nitro group or incomplete initial oxidation of an amino precursor.
The presence of these byproducts can significantly alter the biological profile of a 4,5-diethoxy-2-nitrosobenzaldehyde sample, shifting it from a precisely controlled chemical tool to a source of experimental artifacts.
Caption: Synthetic pathway to 4,5-diethoxy-2-nitrosobenzaldehyde and its potential byproducts.
Comparative Analysis: Gauging the Biological Impact
A direct comparison of the biological inertness of 4,5-diethoxy-2-nitrosobenzaldehyde and its byproducts is hampered by a lack of specific experimental data for the latter. However, by examining the known biological activities of structurally related compounds, we can infer their potential for unintended biological interactions.
| Compound | Predicted Biological Activity | Rationale for Prediction |
| 4,5-diethoxy-2-nitrosobenzaldehyde | Potentially Bioactive: Genotoxic and mutagenic. | N-nitroso compounds are a well-established class of carcinogens that can act as alkylating agents, directly damaging DNA.[1][2] |
| This compound | Likely Bioactive: May possess anti-inflammatory and antimicrobial properties. | Substituted nitrobenzoic acids have been shown to exhibit a range of biological activities.[3] The presence of the nitro group can lead to the formation of reactive nitrogen species with antimicrobial effects. |
| 4,5-diethoxy-2-aminobenzaldehyde | Potentially Bioactive: May cause skin/eye irritation and allergic reactions. | Aromatic amines can be metabolic poisons and are often associated with toxicity. 4-Aminobenzaldehyde is classified as harmful if swallowed and can cause skin and eye irritation.[4][5] |
| Alternative 1: Coumarin-based Caged Compounds | Generally Inert until Photoactivation: Low dark toxicity. | Coumarin derivatives are widely used as photoremovable protecting groups ("cages") and are designed to be biologically inert until cleaved by light.[6][7] |
| Alternative 2: Tyrosine Bioconjugation Reagents | Variable, Target-Dependent Activity: Inertness depends on the specific reagent. | Reagents for tyrosine bioconjugation are designed for specific chemical reactions with the tyrosine residue on proteins and are generally selected for minimal off-target effects.[8][9] |
This comparative table underscores the critical need for rigorous purification of 4,5-diethoxy-2-nitrosobenzaldehyde to remove potentially bioactive byproducts. The presence of either the nitrobenzoic acid or aminobenzaldehyde derivative could introduce confounding variables in biological assays.
Experimental Validation: A Framework for Assessing Biological Inertness
To definitively assess the biological inertness of any chemical compound, a multi-pronged experimental approach is essential. Here, we provide detailed, step-by-step protocols for three fundamental assays that together provide a robust evaluation of cytotoxicity and genotoxicity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (and relevant controls) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[10][11]
Ames Test for Mutagenicity
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds using strains of Salmonella typhimurium that are auxotrophic for histidine.[6]
Caption: Workflow for the Ames mutagenicity test.
Protocol:
-
Bacterial Strains: Use appropriate histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation (Optional but Recommended): To assess the mutagenicity of metabolites, perform the assay with and without the addition of a liver S9 fraction.
-
Plate Incorporation Method:
-
To 2 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test compound solution (or control). If using S9, add 0.5 mL of the S9 mix.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.[5][7]
Conclusion and Recommendations
The biological inertness of a chemical tool is not an inherent property but a standard that must be rigorously and continuously validated. This guide has illuminated the potential for the formation of biologically active byproducts during the synthesis of 4,5-diethoxy-2-nitrosobenzaldehyde. The inferred activities of these byproducts, based on the known pharmacology of related nitroaromatic and aminoaromatic compounds, underscore the necessity of stringent purification and subsequent biological validation.
For researchers utilizing 4,5-diethoxy-2-nitrosobenzaldehyde, we strongly recommend:
-
Source High-Purity Material: Obtain the compound from reputable suppliers who provide detailed analytical data, including purity assessment by methods such as HPLC and NMR.
-
Perform In-House Validation: Regardless of the stated purity, perform in-house biological validation using the assays detailed in this guide to confirm the inertness of each new batch in your specific experimental systems.
-
Consider Alternatives: For applications where absolute inertness is paramount, consider the use of alternative technologies such as coumarin-based caged compounds or specific tyrosine bioconjugation reagents, which may offer a more predictable biological profile.
By adhering to these principles of diligence and empirical validation, the scientific community can ensure the reliability and reproducibility of research that relies on these powerful chemical tools.
References
- CN111732512A - Preparation method of o-nitrobenzaldehyde - Google Patents. (n.d.).
- Canizzaro Reaction: The Conversion of p-Nitrobenzaldehyde into p-Nitrobenzoic Acid and p-Nitrobenzyl Alcohol. (2015).
- 4-Aminobenzaldehyde. PubChem. (n.d.).
- Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-27). Wiley-VCH.
- Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. (2020).
- Olson, J. P., & Ellis-Davies, G. C. R. (2018). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?
- Concentration profiles during the oxidation of 2-and 3-nitrobenzaldehyde with standard. (n.d.).
- Application Notes and Protocols for the Reduction of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde. (n.d.). BenchChem.
- Tyrosine bioconjugation - an emergent altern
- Caged compounds for multichromic optical interrogation of neural systems. (2013). Frontiers in Molecular Neuroscience.
- Williams, D. L. (2008). Preparations of C-Nitroso Compounds. Chemical Reviews, 108(2), 311-344.
- Qualit
- Studies on the Synthesis of 3-Nitrobenzaldehyde. (1998). Indian Journal of Pharmaceutical Sciences.
- 4-Aminobenzaldehyde - Safety D
- A Comparative Guide to Alternatives for O-Methylhydroxylamine in Bioconjug
- CN107488125A - The synthetic method of o-Aminobenzaldehyde - Google Patents. (n.d.).
- Ellis-Davies, G. C. R. (2017). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology.
- Preparations of C-Nitroso Compounds. (2008). PubMed Central.
- Tyrosine bioconjugation – an emergent alternative. (2020).
- Benzaldehyde: Human health tier II assessment. (2016). Australian Industrial Chemicals Introduction Scheme (AICIS).
- Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie / Chemical Monthly, 133(1), 9-22.
- How to reduce 4-nitrobenzaldehyde to 4-aminobenzaldehyde? (2022).
- Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from Momordica charantia Fruit. (2013). International Journal of Pharmaceutical Sciences Review and Research.
- "Caged" compounds which were synthesized and used for experiments. (n.d.).
- Tyrosine bioconjugation – an emergent altern
- 4-Aminobenzaldehyde (p-aminobenzaldehyde). (n.d.). MedChemExpress.
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Photochemical transformation of o‐nitrobenzaldehyde to o‐nitrosobenzoic acid when subjected to ultraviolet light (365 nm) irradiation. (n.d.).
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013).
- A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids. (2025). BenchChem.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
- Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. (2008).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Aminobenzaldehyde | C7H7NO | CID 11158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine bioconjugation - an emergent alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Orthogonality of the 4,5-Diethoxy-2-nitrobenzoyl (DEANB) Protecting Group: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. An ideal protecting group should not only effectively mask a functional group but also be removable under conditions that leave other protecting groups and sensitive functionalities within the molecule untouched—a principle known as orthogonality. Among the arsenal of photolabile protecting groups (PPGs), the 4,5-diethoxy-2-nitrobenzoyl (DEANB) group has emerged as a valuable tool, offering cleavage under mild UV irradiation. This guide provides an in-depth technical assessment of the DEANB group's orthogonality with other common protecting groups, supported by comparative data and detailed experimental protocols.
The Power of Light: The 2-Nitrobenzyl Family of Protecting Groups
The DEANB group belongs to the well-established family of 2-nitrobenzyl-based PPGs. The core photochemical transformation for these groups is a Norrish Type II reaction.[1] Upon absorption of UV light, an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group occurs, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement and subsequent cleavage to release the protected functional group and generate a 2-nitrosobenzaldehyde byproduct. The inclusion of electron-donating alkoxy groups at the 4 and 5 positions, as in DEANB, red-shifts the absorption maximum to longer, less damaging wavelengths (typically in the near-UV range) and often increases the quantum yield of photolysis.[2]
A Comparative Analysis of Orthogonality
The true utility of a protecting group is defined by its compatibility with other transformations in a synthetic route. The DEANB group, being removable by light, offers a high degree of orthogonality with a wide range of chemically labile protecting groups.
| Protecting Group | Cleavage Conditions | DEANB Group Stability | Orthogonality Assessment |
| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA in CH₂Cl₂) | Stable | Excellent: The DEANB group, as a benzoyl ester, is stable to the acidic conditions required for Boc removal. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF) | Stable | Excellent: The ester linkage of the DEANB group is resistant to the basic conditions used for Fmoc deprotection. |
| TBDMS (tert-Butyldimethylsilyl) Ether | Fluoride Source (e.g., TBAF in THF) | Stable | Excellent: The DEANB group is unaffected by fluoride ions, allowing for the selective deprotection of silyl ethers. |
| Ac (Acetyl) | Basic Hydrolysis (e.g., K₂CO₃ in MeOH) | Labile | Poor: The ester linkage of the DEANB group is susceptible to cleavage under basic hydrolysis conditions used for acetyl group removal. |
| Bn (Benzyl) Ether | Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Excellent: The DEANB group is stable to catalytic hydrogenation, a common method for benzyl ether deprotection. |
| PMB (p-Methoxybenzyl) Ether | Oxidative Cleavage (e.g., DDQ) | Stable | Excellent: The DEANB group is resistant to the oxidative conditions required for PMB ether cleavage. |
DEANB vs. DMNB: A Tale of Two Alkoxy Groups
The 4,5-dimethoxy-2-nitrobenzoyl (DMNB or NVOC) group is a close and more extensively studied analog of DEANB. The primary difference lies in the ethyl versus methyl substituents on the alkoxy groups. While this substitution has a minor impact on the electronic properties and, consequently, the photochemical behavior, the underlying principles of orthogonality remain the same. The quantum yields for the photolysis of 2-nitrobenzyl derivatives are influenced by the substitution pattern on the aromatic ring, with electron-donating groups generally enhancing the efficiency.[3] For practical purposes, the cleavage conditions and orthogonality data for DMNB can be largely extrapolated to DEANB.
Experimental Protocols
Synthesis of a DEANB-Protected Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using 4,5-diethoxy-2-nitrobenzoyl chloride.
Materials:
-
Primary alcohol
-
4,5-Diethoxy-2-nitrobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 equiv) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of 4,5-diethoxy-2-nitrobenzoyl chloride (1.1 equiv) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the DEANB-protected alcohol.
Photolytic Deprotection of a DEANB-Protected Alcohol
This protocol outlines the general procedure for the light-induced cleavage of the DEANB protecting group.
Materials:
-
DEANB-protected alcohol
-
Solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
UV photoreactor equipped with a lamp emitting in the 350-365 nm range
-
Quartz reaction vessel
Procedure:
-
Dissolve the DEANB-protected alcohol in a suitable solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution in a UV photoreactor at 350-365 nm. Monitor the reaction progress by TLC or HPLC.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography to remove the 4,5-diethoxy-2-nitrosobenzaldehyde byproduct.
Visualizing Orthogonality and Workflows
Caption: The principle of orthogonal protecting group strategy.
Caption: Orthogonality of the DEANB protecting group.
Caption: Experimental workflow for DEANB protection and deprotection.
Conclusion
The 4,5-diethoxy-2-nitrobenzoyl (DEANB) protecting group is a valuable asset in the synthetic chemist's toolbox, offering a high degree of orthogonality with a wide array of commonly used acid-labile, base-labile, and fluoride-labile protecting groups. Its removal under mild photolytic conditions provides a distinct advantage in the synthesis of complex molecules where sensitive functionalities must be preserved. By understanding the principles of its photochemical cleavage and its compatibility with other protecting groups, researchers can strategically design and execute more efficient and elegant synthetic routes.
References
- Wikipedia. Photolabile protecting group. [Link]
- Givens, R. S., & Weber, J. F. (2000). Photochemistry of the 2-nitrobenzyl and related protecting groups. Chemical Reviews, 100(1), 255-274.
- Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups.
- Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Klan, P., Solomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
- Hasan, T., Khan, A. U., & Kasha, M. (1990). Intramolecular proton transfer in the excited state of o-nitrobenzyl compounds. The role of the aci-nitro transient. Journal of the American Chemical Society, 112(17), 6282-6288.
Sources
A Senior Application Scientist's Guide to Benchmarking Caging Agents: A Comparative Analysis of 4,5-Diethoxy-2-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Photolabile protecting groups, or "caging" agents, offer an elegant solution, enabling the light-mediated release of compounds with high precision. Among the plethora of available caging agents, the ortho-nitrobenzyl family has long been a workhorse. This guide provides an in-depth technical comparison of the 4,5-Diethoxy-2-nitrobenzoic acid (DENB) caging group against other commonly used alternatives.
As a Senior Application Scientist, my goal is to provide not just data, but a framework for critical evaluation. While direct, peer-reviewed photophysical data for the 4,5-diethoxy derivative is limited, we can draw strong and relevant inferences from its extensively characterized close analog, 4,5-Dimethoxy-2-nitrobenzoic acid (DMNB). The subtle change from a methoxy to an ethoxy group is not expected to dramatically alter the core photochemical properties, making DMNB an excellent and scientifically sound proxy for this analysis. This guide will therefore leverage the wealth of data available for DMNB to benchmark against other key players in the field, while also providing you with the detailed experimental protocols necessary to conduct your own direct comparisons.
The Landscape of Caging Agents: Key Performance Indicators
The ideal caging agent exhibits a suite of desirable properties. When evaluating a new or existing caging agent, a systematic benchmarking approach is crucial. The key performance indicators (KPIs) include:
-
Photochemical Properties: This encompasses the absorption spectrum (λmax), molar extinction coefficient (ε), and the efficiency of photorelease, defined by the uncaging quantum yield (Φu). A high extinction coefficient at a biologically compatible wavelength and a high quantum yield are desirable for efficient uncaging with minimal light exposure.
-
One-Photon and Two-Photon Absorption: While traditional uncaging utilizes a single high-energy photon (one-photon absorption, 1PA), two-photon absorption (2PA) offers deeper tissue penetration and higher spatial resolution. The two-photon action cross-section (δu) is a critical parameter for 2PA applications.
-
Biological Inertness and Solubility: The caged compound should be biologically inactive and non-toxic before photolysis. It must also possess sufficient aqueous solubility for biological experiments.[1]
-
Uncaging Kinetics and Byproducts: The rate of release of the active molecule should be appropriate for the biological process under investigation. Furthermore, the photolytic byproducts should be non-toxic and not interfere with the biological system or subsequent measurements.[2][3]
Comparative Analysis: DMNB/DENB vs. Other Caging Agents
To provide a clear comparison, the following table summarizes the key properties of DMNB (as a proxy for DENB) alongside other popular caging agents.
| Caging Agent Family | Example Compound | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | δu (GM) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl | DMNB-caged compound | ~350-360 | ~5,000 | ~0.01-0.1 | ~0.1-1 | Well-established chemistry, good stability, versatile for various functional groups. | Lower quantum yields compared to some newer cages, potential for phototoxic byproducts. |
| Nitroindolinyl | MNI-caged Glutamate | ~390 | ~4,500 | ~0.08 | ~0.2 | Red-shifted absorption, good 2P cross-section, thermally stable.[4] | Can exhibit some biological activity before uncaging.[4] |
| Coumarin | DEACM-caged compound | ~400-450 | >30,000 | ~0.02-0.2 | ~1-10 | High extinction coefficients, longer wavelength absorption, often fluorescent. | Can be prone to self-reaction, uncaging can be slow for certain linkages. |
| BODIPY | BODIPY-caged compound | ~500-600 | >80,000 | ~0.1-0.5 | >10 | Visible light uncaging, high quantum yields and extinction coefficients. | Can be synthetically challenging, potential for phototoxicity. |
Note: The values presented are approximate and can vary depending on the specific caged molecule and solvent conditions. DMNB values are used as a proxy for DENB.
The Uncaging Mechanism: A Look Inside the o-Nitrobenzyl Reaction
The photolysis of o-nitrobenzyl cages, including DMNB and DENB, proceeds through a well-understood intramolecular rearrangement. Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom and the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately releasing the caged molecule and forming a nitrosobenzaldehyde byproduct.
Caption: Uncaging mechanism of o-nitrobenzyl caging groups.
Experimental Protocols for Benchmarking
To empower researchers to directly compare caging agents, we provide the following detailed, step-by-step methodologies for key benchmarking experiments.
Protocol 1: Determination of Uncaging Quantum Yield (Φu) by Chemical Actinometry
This protocol describes the determination of the uncaging quantum yield of a photolabile protecting group using potassium ferrioxalate as a chemical actinometer.[5][6][7][8] The principle lies in comparing the number of photons absorbed by the sample to the number of molecules of the caged compound that are photolyzed.
Caption: Workflow for determining uncaging quantum yield.
Materials:
-
Potassium ferrioxalate trihydrate
-
Sulfuric acid (0.05 M)
-
1,10-phenanthroline solution
-
Sodium acetate buffer
-
UV-Vis spectrophotometer
-
Light source with a monochromator or bandpass filter
-
Quartz cuvettes
-
Caged compound of interest
-
Appropriate analytical instrument for quantifying the caged and uncaged compound (e.g., HPLC, NMR)
Procedure:
-
Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a foil-wrapped bottle.
-
Actinometer Irradiation:
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the solution with monochromatic light at the desired wavelength for a precisely measured time. The extent of photolysis should be kept below 10% to avoid inner filter effects.
-
-
Development and Measurement:
-
After irradiation, take a known volume of the irradiated solution and add it to a solution of 1,10-phenanthroline and sodium acetate buffer. This will form a colored complex with the Fe²⁺ ions produced during photolysis.
-
Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer.
-
-
Calculation of Photon Flux:
-
Using the known molar extinction coefficient of the Fe²⁺-phenanthroline complex (ε₅₁₀ = 11,100 M⁻¹cm⁻¹) and the known quantum yield of the actinometer at the irradiation wavelength, calculate the photon flux (photons/second) of your light source.
-
-
Sample Irradiation:
-
Prepare a solution of your caged compound with a known concentration.
-
Irradiate the sample solution under the exact same conditions (light source, geometry, irradiation time) as the actinometer.
-
-
Quantification of Photolysis:
-
Analyze the irradiated sample solution using an appropriate technique (e.g., HPLC, NMR) to determine the number of moles of the caged compound that have been photolyzed.
-
-
Calculation of Uncaging Quantum Yield (Φu):
-
The uncaging quantum yield is calculated as the ratio of the number of molecules of the caged compound photolyzed to the number of photons absorbed by the sample.
-
Protocol 2: Determination of Two-Photon Action Cross-Section (δu) by Fluorescence Correlation Spectroscopy (FCS)
This protocol outlines a method for measuring the two-photon action cross-section, a key parameter for two-photon uncaging efficiency.[9][10][11] This method is particularly useful when the uncaging event results in a change in fluorescence.
Caption: Workflow for determining two-photon action cross-section.
Materials:
-
Two-photon microscope equipped with a femtosecond-pulsed laser and a fluorescence correlation spectroscopy (FCS) detection unit.
-
Fluorescently caged compound of interest (or a caged compound that releases a fluorescent product).
-
A fluorescent standard with a known diffusion coefficient and two-photon cross-section (e.g., Rhodamine 6G).
-
Appropriate solvents and sample chambers.
Procedure:
-
System Calibration:
-
Align the two-photon microscope and the FCS detection path.
-
Calibrate the confocal volume by performing FCS measurements on a solution of a known fluorescent standard (e.g., Rhodamine 6G) at a known concentration. This allows for the determination of the effective detection volume.
-
-
Sample Preparation:
-
Prepare a dilute solution of the fluorescently caged compound in an appropriate solvent. The concentration should be low enough to have only a few molecules on average in the detection volume.
-
-
FCS Measurement and Uncaging:
-
Place the sample on the microscope stage.
-
Perform FCS measurements at a low laser power to obtain a baseline autocorrelation curve for the caged compound.
-
Increase the laser power to induce two-photon uncaging and simultaneously record the changes in fluorescence intensity and the autocorrelation function over time.
-
-
Data Analysis:
-
Fit the autocorrelation curves obtained at different time points to a model that accounts for the diffusion of both the caged and uncaged species. This will allow you to determine the concentration of each species as a function of time and laser power.
-
The rate of uncaging can be determined from the change in concentration over time.
-
-
Calculation of Two-Photon Action Cross-Section (δu):
-
The two-photon action cross-section (in Goeppert-Mayer units, GM) is calculated from the uncaging rate, the squared laser power, and the previously calibrated system parameters.
-
Conclusion and Future Outlook
The this compound (DENB) caging group, by virtue of its close structural similarity to the well-characterized DMNB, represents a reliable and versatile tool for researchers requiring spatiotemporal control of bioactive molecules. Its membership in the robust o-nitrobenzyl family ensures predictable photochemistry and broad applicability.
While this guide provides a comprehensive comparative framework and detailed experimental protocols, the field of photolabile protecting groups is continually evolving. The quest for caging agents with longer wavelength absorption, higher quantum yields, and improved two-photon cross-sections is an active area of research.[12] The development of "orthogonal" caging strategies, where multiple caged compounds can be independently released with different wavelengths of light, promises even more sophisticated control over complex biological systems.[11][13]
As a Senior Application Scientist, I encourage the research community to not only utilize the established tools but to also engage in the rigorous benchmarking of new and existing caging agents. The protocols provided herein offer a starting point for such endeavors, fostering a deeper understanding of these powerful molecular tools and accelerating their application in groundbreaking scientific discoveries.
References
- Aujard, I., et al. (2006).
- Bort, G., et al. (2013). From One‐Photon to Two‐Photon Probes: “Caged” Compounds, Actuators, and Photoswitches. Angewandte Chemie International Edition, 52(17), 4526-4537. [Link]
- Corrie, J. E. T., et al. (2003). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 125(28), 8546-8554. [Link]
- Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]
- Demas, J. N., & Crosby, G. A. (1971). Actinometry for Quantum Yields. The Journal of Physical Chemistry, 75(8), 1025-1028. [Link]
- Donoval, D., et al. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology, 53, 86-95. [Link]
- Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Fournier, L., et al. (2013). Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA. Organic Letters, 15(1), 112-115. [Link]
- Goppert-Mayer, M. (1931). Über Elementarakte mit zwei Quantensprüngen. Annalen der Physik, 401(3), 273-294. [Link]
- Hansen, M. J., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3358-3377. [Link]
- Hatchard, C. G., & Parker, C. A. (1956). A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 235(1203), 518-536. [Link]
- He, G. S., et al. (2008). Measurements of multiphoton action cross sections for multiphoton microscopy. Optics Express, 16(17), 12817-12829. [Link]
- Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
- Kantevari, S., et al. (2010). Two-color, two-photon uncaging of glutamate and GABA.
- Papageorgiou, G., & Corrie, J. E. T. (2000). 4-Methoxy-7-nitroindolinyl- and 4,5-Dimethoxy-2-nitrobenzyl-caged neurotransmitters. Tetrahedron, 56(41), 8197-8205. [Link]
- Panfilov, M. A., et al. (2019). Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. Scientific Reports, 9(1), 1-9. [Link]
- PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid.
- Rakauskaitė, D., et al. (2020). Selective immunocapture and light-controlled traceless release of transiently caged proteins. STAR Protocols, 1(3), 100183. [Link]
- Schmidt, R. (2007). Actinometry. In CRC Handbook of Organic Photochemistry and Photobiology, 2nd Edition. CRC Press.
- Specht, A., et al. (2019). Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells.
- Tang, B. Z., et al. (2014). A tetraphenylethene-based caged compound: synthesis, properties and applications.
- Trigo-Mouriño, P., et al. (2019). Direct Measurement of Two-Photon Action Cross Section. Analytical Chemistry, 91(15), 9608-9612. [Link]
- Wieboldt, R., et al. (1994). Photolabile protecting groups for nucleotides: synthesis and photochemistry of a new class of 2-nitrobenzyl derivatives. Journal of the American Chemical Society, 116(24), 11048-11054. [Link]
- Wikipedia. (2023). Photolabile protecting group. In Wikipedia.
- Xu, C., & Webb, W. W. (1996). Measurement of two-photon excitation cross sections of molecular fluorophores with data from 690 to 1050 nm. Journal of the Optical Society of America B, 13(3), 481-491. [Link]
- Zito, K. (2015). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 135-147). Humana Press. [Link]
- Bochet, C. G. (2002). Wavelength selective cleavage of photolabile protecting groups.
- Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and Applied Chemistry, 76(12), 2105-2146. [Link]
- Hess, G. P. (2006). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Current Opinion in Biotechnology, 17(1), 67-73. [Link]
- Matsuzaki, M., & Kasai, H. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols, 2011(5), pdb-prot5620. [Link]
- Hagen, V., et al. (2002). The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization. Photochemical & Photobiological Sciences, 1(10), 835-841. [Link]
- Montalti, M., et al. (2006). Handbook of photochemistry. CRC press.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- IUPAC. (1997). Glossary of terms used in photochemistry (IUPAC Recommendations 1996). Pure and Applied Chemistry, 69(4), 809-820. [Link]
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- European Chemicals Agency. (n.d.). ECHA Information on Chemicals.
Sources
- 1. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OPG [opg.optica.org]
- 5. youtube.com [youtube.com]
- 6. technoprocur.cz [technoprocur.cz]
- 7. hepatochem.com [hepatochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC05602E [pubs.rsc.org]
A Senior Application Scientist's Comparative Guide: Cost-Benefit Analysis of 4,5-Diethoxy-2-nitrobenzoic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the selection of building blocks is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic route. This guide offers an in-depth cost-benefit analysis of 4,5-Diethoxy-2-nitrobenzoic acid, a versatile, yet perhaps underutilized, intermediate. We will objectively compare its synthesis and potential performance against its more common cousin, 4,5-Dimethoxy-2-nitrobenzoic acid, providing you with the data and insights necessary to make informed decisions for your research and development endeavors.
The Strategic Importance of Alkoxy-Substituted Nitrobenzoic Acids
Substituted nitrobenzoic acids are cornerstone intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The nitro group, a strong electron-withdrawing group, serves as a versatile handle for further chemical transformations, most notably its reduction to an amine, a key step in the construction of many heterocyclic scaffolds. The alkoxy groups, in this case, diethoxy or dimethoxy, are electron-donating groups that influence the reactivity of the aromatic ring and can play a crucial role in modulating the physicochemical properties of the final molecule, such as solubility, lipophilicity, and metabolic stability.
The choice between an ethoxy and a methoxy substituent, while seemingly minor, can have significant downstream consequences. This guide will dissect these differences, from the cost of starting materials to the potential impact on biological activity.
The Synthetic Landscape: A Cost and Efficiency Analysis
The synthesis of both this compound and 4,5-Dimethoxy-2-nitrobenzoic acid typically follows a three-step sequence starting from catechol (1,2-dihydroxybenzene):
-
O-Alkylation: Introduction of the ethyl or methyl groups.
-
Nitration: Introduction of the nitro group at the 2-position.
-
Oxidation: Conversion of a precursor group (if necessary) to the carboxylic acid.
Let's break down the cost and efficiency of each route.
Synthesis of this compound
The synthesis begins with the O-ethylation of catechol to form 1,2-diethoxybenzene. This is typically achieved using an ethylating agent like bromoethane in the presence of a base. The subsequent nitration of 1,2-diethoxybenzene, followed by oxidation, yields the final product.
Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid
The synthesis of the dimethoxy analog follows a similar path, starting with the O-methylation of catechol to produce 1,2-dimethoxybenzene (veratrole), commonly using a methylating agent like dimethyl sulfate. This is then followed by nitration to yield 4,5-dimethoxy-2-nitrobenzoic acid.
Comparative Cost Analysis of Starting Materials
To provide a tangible comparison, let's examine the approximate costs of the key starting materials. Prices are based on bulk quantities from representative suppliers and are subject to market fluctuations.
| Starting Material | Typical Purity | Approximate Cost (per kg) |
| Catechol (1,2-Dihydroxybenzene) | ≥99% | $30 - $50 |
| 1,2-Dimethoxybenzene (Veratrole) | ≥99% | $40 - $60 |
| Bromoethane | ≥98% | $20 - $40 |
| Dimethyl Sulfate | ≥99% | $15 - $30 |
Initial Observation: The raw materials for both syntheses are readily available and comparably priced. Catechol is a cost-effective starting point for both pathways. While dimethyl sulfate is slightly less expensive than bromoethane, the difference is not substantial enough to be the sole deciding factor.
Comparative Synthesis Efficiency
Yield and reaction conditions are critical determinants of overall cost-effectiveness.
| Reaction Step | 4,5-Diethoxy Route | 4,5-Dimethoxy Route |
| O-Alkylation | O-Ethylation of Catechol: Yields of 85-95% are reported using bromoethane and a base. | O-Methylation of Catechol: Yields of 90-98% are achievable with dimethyl sulfate. |
| Nitration | Nitration of 1,2-Diethoxybenzene: High yields, often exceeding 90%, can be obtained. | Nitration of 1,2-Dimethoxybenzene: Yields are typically high, in the range of 85-95%. |
| Oxidation (if applicable) | Dependent on the specific synthetic strategy from the nitrated intermediate. | Direct nitration of 3,4-dimethoxybenzoic acid can yield the product in a single step with yields around 77%.[1] |
Analysis of Synthesis Efficiency:
-
O-Alkylation: Both O-ethylation and O-methylation are highly efficient reactions with excellent yields. The slightly higher yields for methylation might offer a marginal advantage.
-
Nitration: The electron-donating nature of the alkoxy groups activates the ring for electrophilic aromatic substitution, leading to high yields in both cases.
-
Overall Process: The synthesis of 4,5-dimethoxy-2-nitrobenzoic acid can sometimes be achieved more directly by nitrating commercially available 3,4-dimethoxybenzoic acid (a derivative of vanillin), which can be a more atom-economical route.[1]
Key Takeaway on Synthesis: From a purely synthetic and cost-of-materials perspective, the dimethoxy route may have a slight edge due to potentially higher yields in the alkylation step and the possibility of a more direct nitration route from an advanced intermediate. However, the differences are not dramatic, and the choice may ultimately hinge on the desired properties of the final product.
The "Benefit" Analysis: Impact of Alkoxy Group on Performance
While the synthesis costs are comparable, the true value of choosing the diethoxy derivative lies in the potential advantages it confers to the final molecule. The seemingly subtle change from a methyl to an ethyl group can have a significant impact on key physicochemical and pharmacological properties.
Lipophilicity and Solubility
The addition of an extra methylene group in the ethoxy chain increases the lipophilicity of the molecule. This can be a double-edged sword:
-
Increased Potency: For many drug candidates, increased lipophilicity can lead to better membrane permeability and enhanced binding to hydrophobic pockets of target proteins, potentially increasing potency.
-
Decreased Solubility: The trade-off for increased lipophilicity is often reduced aqueous solubility, which can pose challenges for formulation and bioavailability.
A study on the structure-activity relationship (SAR) of nitazene opioids demonstrated that the length of the alkoxy chain significantly influences potency, with the ethoxy analog (etonitazene) being the most potent in the series.[2][3] This highlights the potential for the diethoxy substitution to fine-tune the biological activity of a molecule.
Metabolic Stability
The methoxy group is a common site of metabolic O-demethylation in the body, which can lead to rapid clearance and reduced drug efficacy. The ethoxy group can sometimes exhibit greater metabolic stability, leading to a longer half-life and improved pharmacokinetic profile. This is a crucial consideration in drug development, where optimizing metabolic stability is often a key challenge.
Case Study: Kinase Inhibitors
In the design of dual kinase inhibitors for CK2 and GSK3β, the presence of a carboxylic acid group on a phenyl ring was found to be vital for activity.[4] The choice of alkoxy substituents on such a scaffold would likely influence the compound's interaction with the ATP-binding pocket and its overall cellular permeability. The increased lipophilicity of the diethoxy groups could potentially lead to enhanced cell penetration and engagement with the target kinases.
Experimental Protocols
To provide a practical context, here are representative protocols for key steps in the synthesis of both intermediates.
Protocol 1: O-Ethylation of Catechol to 1,2-Diethoxybenzene
Materials:
-
Catechol
-
Bromoethane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a stirred solution of catechol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).
-
Add bromoethane (2.2 eq) dropwise to the mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1,2-diethoxybenzene as a colorless oil.
Protocol 2: O-Methylation of Catechol to 1,2-Dimethoxybenzene (Veratrole)
Materials:
-
Catechol
-
Dimethyl Sulfate
-
Sodium Hydroxide
-
Water
Procedure:
-
Prepare a solution of sodium hydroxide (2.2 eq) in water.
-
To a stirred solution of catechol (1.0 eq) in water, add the sodium hydroxide solution.
-
Cool the mixture in an ice bath and add dimethyl sulfate (2.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify by vacuum distillation to obtain 1,2-dimethoxybenzene.
Decision-Making Workflow
The choice between this compound and its dimethoxy counterpart is not straightforward and depends on the specific goals of your synthesis. The following decision-making workflow can help guide your selection.
Caption: A workflow to guide the selection between diethoxy and dimethoxy analogs.
Conclusion and Future Perspectives
The cost-benefit analysis of this compound versus its dimethoxy analog reveals a nuanced picture. While the synthesis of the dimethoxy derivative may offer a slight advantage in terms of cost and efficiency, the potential benefits of the diethoxy moiety in modulating the biological properties of the final molecule cannot be overlooked.
For projects where cost and speed are the primary drivers, 4,5-dimethoxy-2-nitrobenzoic acid is a solid and well-established choice. However, for drug discovery programs and other applications where fine-tuning of properties like potency, lipophilicity, and metabolic stability is crucial, this compound represents a valuable, and potentially superior, alternative.
As the demand for more sophisticated and effective molecules continues to grow, a deeper understanding of the subtle yet significant effects of seemingly minor structural modifications will be paramount. We encourage researchers to consider the strategic incorporation of less common building blocks like this compound in their synthetic endeavors to unlock new avenues for innovation.
References
- Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573–2584. [Link]
- Rathod, D., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 10(42), 25131-25145. [Link]
- NIDA IRP. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose.
Sources
- 1. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose [irp.nida.nih.gov]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the 4,5-Dialkoxy-2-nitrobenzoyl Protecting Group Family for Advanced Applications
In the intricate landscape of multi-step organic synthesis, drug development, and chemical biology, the ability to selectively mask and unmask reactive functional groups is paramount. Photolabile protecting groups (PPGs), or "caging" groups, represent a pinnacle of this control, offering spatial and temporal command over the release of active molecules using light as a reagent-free trigger.[1] Among the most trusted classes of PPGs is the ortho-nitrobenzyl scaffold, valued for its stability and predictable cleavage.[2]
This guide provides an in-depth analysis of the 4,5-dialkoxy-2-nitrobenzoyl protecting group family, with a primary focus on its most extensively characterized member, the 4,5-dimethoxy-2-nitrobenzoyl (DMNB) group, also known as the nitroveratryloxycarbonyl (Nvoc) group when used as a carbamate.[2] We will explore its synthesis, photochemical properties, and applications, while providing a comparative framework against other common PPGs. The closely related 4,5-diethoxy-2-nitrobenzoyl (DEANB) analogue will be discussed in this context, highlighting the subtle yet potentially significant effects of altering the alkoxy substituents.
Synthesis and Installation: Forging the Caged Compound
The journey to a caged compound begins with the synthesis of the protecting group precursor, typically the corresponding acyl chloride. This allows for the straightforward installation of the protective moiety onto nucleophilic functional groups like alcohols (forming esters) and amines (forming amides or carbamates).
The general synthetic workflow involves the nitration of a commercially available dialkoxybenzene derivative, followed by oxidation to the benzoic acid and subsequent chlorination. The choice of dialkoxy starting material dictates the final product (e.g., 1,2-dimethoxybenzene for DMNB).
Figure 1: Generalized synthetic workflow for 4,5-dialkoxy-2-nitrobenzoyl chloride.
Experimental Protocol: Installation of the DMNB Group on an Amine
This protocol describes a general procedure for the protection of a primary or secondary amine using 4,5-dimethoxy-2-nitrobenzyl chloroformate (Nvoc-Cl), a common reagent for this purpose.
-
Dissolution: Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent mixture such as aqueous dioxane or acetonitrile/water.[2]
-
Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃, 1.2 eq), to the solution to act as a proton scavenger.[2]
-
Reagent Addition: While stirring at room temperature, add a solution of 4,5-dimethoxy-2-nitrobenzyl chloroformate (1.1 eq) in a compatible organic solvent (e.g., dioxane) dropwise.
-
Reaction: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, remove the organic solvent under reduced pressure. Partition the residue between an aqueous acidic solution (e.g., 1 M NaHSO₄) and an organic solvent (e.g., CH₂Cl₂).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by column chromatography to yield the Nvoc-protected amine.
Causality: The use of a biphasic solvent system and a mild base is crucial. It ensures the amine remains deprotonated and nucleophilic enough to attack the chloroformate, while the base neutralizes the HCl generated during the reaction, preventing potential acid-catalyzed side reactions or degradation of the substrate.
The Photochemical Release Mechanism
The defining feature of the o-nitrobenzyl family of PPGs is their clean and efficient cleavage upon UV irradiation. The process is initiated by the absorption of a photon, which promotes the molecule to an excited state. This triggers an intramolecular hydrogen atom abstraction from the benzylic carbon by one of the oxygen atoms of the ortho-nitro group, forming a transient aci-nitro intermediate.[1][3] This intermediate then undergoes a series of irreversible rearrangements, ultimately liberating the protected molecule and a 2-nitrosobenzaldehyde derivative.[4]
The electron-donating alkoxy groups at the 4- and 5-positions play a critical role. They red-shift the absorption maximum (λmax) of the chromophore into the near-UV range (typically ~350-365 nm), a region where light is less damaging to biological systems compared to shorter UV wavelengths.[5]
Figure 2: Simplified photocleavage mechanism of the 2-nitrobenzyl protecting group.
Experimental Protocol: Photodeprotection ("Uncaging")
-
Sample Preparation: Prepare a solution of the caged compound in a suitable solvent. For biological experiments, this is typically an aqueous buffer (e.g., PBS, pH 7.4). For organic synthesis, solvents like ethanol or dioxane can be used.[1][2] The concentration should be optimized to ensure sufficient light absorption without causing inner filter effects.
-
Irradiation Source: Use a UV light source with an emission maximum close to the λmax of the PPG (e.g., 365 nm). Common sources include mercury arc lamps, UV LEDs, or the UV laser of a confocal microscope for high-resolution spatial control.[1] A band-pass filter is recommended to isolate the desired wavelength and minimize unwanted photochemistry.
-
Photolysis: Irradiate the solution in a quartz cuvette or reaction vessel. Stirring is recommended for homogeneity.[1] The duration of irradiation depends on the light source's power (photon flux), the quantum yield of the PPG, and the concentration of the substrate.
-
Monitoring: Follow the progress of the deprotection by a suitable analytical method, such as HPLC (monitoring the disappearance of the starting material and the appearance of the product) or UV-Vis spectrophotometry.
-
Post-Cleavage: Once the reaction is complete, the solution containing the released substrate can be used directly for biological assays or worked up to isolate the deprotected compound in a synthetic context. Note that the 2-nitroso byproduct can sometimes interfere with downstream processes or exhibit toxicity, a factor that must be considered in experimental design.[4]
Comparative Analysis: DEANB/DMNB vs. Alternatives
The utility of a PPG is defined by a combination of its photophysical properties, stability, and ease of use. No single PPG is perfect for all applications; therefore, a comparative analysis is essential for making an informed choice.
| Protecting Group | Typical λmax (nm) | Quantum Yield (Φ) | Cleavage Byproduct | Key Advantages | Key Disadvantages |
| DMNB / DEANB | ~350 - 365[5] | ~0.01 - 0.05[6] | 2-Nitrosobenzaldehyde | Well-characterized, good stability, λmax > 350 nm reduces cell damage. | Relatively low quantum yield, byproduct can be reactive/absorptive.[2][4] |
| o-Nitrobenzyl (NB) | ~300 - 320[2] | ~0.1 | 2-Nitrosobenzaldehyde | Higher quantum yield than DMNB. | Shorter wavelength can be more damaging to biological samples.[2] |
| p-Hydroxyphenacyl (pHP) | ~300 - 340[6] | ~0.2 - 0.4 | Acetophenone derivative | High quantum yield, clean reaction, hydrophilic.[6] | Cleavage mechanism involves skeletal rearrangement; less common. |
| Coumarin-4-ylmethyl | ~320 - 400[7] | ~0.02 - 0.2 | Coumarin derivative | Can be tuned for longer wavelengths, often fluorescent byproduct for monitoring. | Can have complex photochemistry, stability can be an issue. |
Expert Insights:
-
DMNB vs. DEANB: While specific data for DEANB is less common in the literature, the replacement of methoxy with ethoxy groups is expected to have subtle effects. It may slightly increase lipophilicity, potentially improving solubility in some organic media and cellular membranes. A minor bathochromic (red) shift in λmax might also occur, though this is generally minimal. The core photochemical mechanism and quantum yield are expected to remain very similar to DMNB.
-
Quantum Yield vs. Wavelength: The choice between NB and DMNB/DEANB is a classic trade-off. NB offers a higher quantum yield, meaning fewer photons are needed for cleavage, resulting in faster deprotection.[2] However, the longer wavelength required for DMNB/DEANB is often a decisive advantage in live-cell imaging and biological applications, as it minimizes phototoxicity and unwanted absorption by endogenous biomolecules.[5]
-
Byproduct Considerations: The 2-nitroso byproduct from nitrobenzyl PPGs is known to absorb light (potentially interfering with the uncaging process) and can react with nucleophiles like thiols.[2][4] For applications requiring extremely clean and inert byproducts, alternatives like the pHP group may be more suitable.[6]
Applications in Research and Development
The precise spatiotemporal control offered by the DMNB/DEANB family has led to their widespread adoption in various fields:
-
Neurobiology: Caged neurotransmitters, such as DMNB-caged glutamate or GABA, are used to stimulate specific neurons or synapses with a pulse of light, allowing researchers to map neural circuits with high precision.
-
Cell Biology: The release of caged second messengers (e.g., cAMP, IP₃) or signaling lipids inside a cell allows for the controlled activation of specific signaling pathways, helping to dissect complex cellular processes.[8]
-
Drug Delivery: Photo-triggered drug delivery aims to release a therapeutic agent at a specific site in the body (e.g., a tumor) by external illumination, thereby minimizing systemic toxicity and off-target effects.
-
Materials Science & Surface Chemistry: Light-activated synthesis on microarrays or the modification of surfaces with caged molecules allows for the creation of complex patterns and functional materials.
Conclusion
The 4,5-dialkoxy-2-nitrobenzoyl protecting group family, particularly the well-studied DMNB variant, stands as a robust and versatile tool for researchers requiring precise control over molecular activity. Its favorable absorption properties, excellent stability, and predictable cleavage mechanism make it a go-to choice for a wide range of applications, from fundamental cell biology to advanced materials science. While alternatives exist with higher quantum yields or different cleavage byproducts, the DMNB/DEANB scaffold provides a balanced and reliable platform that has been validated in countless complex systems. Understanding the comparative data and the causality behind the experimental protocols presented in this guide will empower scientists to effectively harness the power of light for their specific research and development goals.
References
- BenchChem. (2025). Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde. BenchChem.
- Lipot, F., et al. (n.d.). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold.
- Unknown Author. (n.d.). 2.4 Photocleavable Protecting Groups. Thieme Chemistry. [Link]
- Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters.
- Unknown Author. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids.
- Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences. [Link]
- Unknown Author. (n.d.). Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser.
- Fournier, L., et al. (2006).
- Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences. [Link]
- Unknown Author. (n.d.). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives.
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
- Wirz, J., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]
- Specht, A., et al. (2006). Synthesis, photophysical, photochemical and biological properties of caged GABA, 4-[[(2H-1-benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] butanoic acid. Photochemical & Photobiological Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nathan.instras.com [nathan.instras.com]
- 6. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, photophysical, photochemical and biological properties of caged GABA, 4-[[(2H-1-benzopyran-2-one-7-amino-4-methoxy) carbonyl] amino] butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5-Diethoxy-2-nitrobenzoic Acid
This guide provides a detailed, step-by-step protocol for the proper disposal of 4,5-Diethoxy-2-nitrobenzoic acid. As a niche laboratory chemical, specific disposal instructions are not always readily available. Therefore, this document synthesizes best practices derived from the safety profiles of structurally similar compounds—specifically nitrobenzoic acid derivatives—and established institutional guidelines for hazardous chemical waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound is limited, data from analogous nitroaromatic compounds, such as 2-nitrobenzoic acid and 4-nitrobenzoic acid, provide a strong basis for a conservative risk assessment.[1]
The primary hazards associated with this class of compounds include:
-
Irritation: Causes serious eye irritation and skin irritation.[1][2][3]
-
Respiratory Effects: May cause respiratory tract irritation upon inhalation of dust.[1][2][3]
-
Systemic Effects: Aromatic nitro compounds, as a general class, are known to pose risks of systemic effects such as methaemoglobinaemia, which can lead to headaches, cyanosis (blue discoloration of the blood), and other serious symptoms.
-
Chemical Reactivity: This compound is incompatible with strong oxidizing agents.[1][4] During combustion, it can decompose to produce hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[2][4]
This hazard profile dictates that this compound must be treated as hazardous waste. Under no circumstances should it be disposed of via standard trash or drain systems.[1][5][6]
Essential Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling this compound for disposal.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[3] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes, preventing serious eye irritation.[3][4] |
| Body Protection | A standard laboratory coat. | To protect clothing and underlying skin from contamination.[4] |
| Respiratory | A NIOSH/MSHA approved respirator. | Required when handling the powder outside of a fume hood or if dust generation is likely.[1][4] |
Step-by-Step Disposal Protocol
The following protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Waste Segregation
Proper segregation is the first and most critical step.
-
Action: Designate a specific waste container solely for this compound and other compatible nitroaromatic compounds.
-
Causality: Do not mix this waste with other chemical classes, especially strong oxidizing agents, to prevent violent reactions.[1][2] Keeping waste streams separate is a cornerstone of safe laboratory practice and simplifies the final disposal process for your institution's Environmental Health and Safety (EHS) department.[7]
Step 2: Container Selection and Labeling
The integrity and identification of the waste container are non-negotiable.
-
Action: Select a chemically resistant, leak-proof container with a secure, tight-fitting lid. The original product container is often an excellent choice.[5]
-
Action: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound". List all contents if it is a mixed waste stream (of compatible chemicals).
-
Causality: Proper containment prevents the release of chemical dust or vapors.[4] Accurate labeling is a regulatory requirement and is essential for EHS personnel to handle and consolidate waste safely.[7]
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated area pending pickup.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][7] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Action: Ensure the SAA is in a well-ventilated location, away from heat sources or incompatible chemicals. Secondary containment (e.g., a chemical-resistant tray) is highly recommended.
-
Causality: Storing waste in a designated, controlled area minimizes the risk of accidental spills or unauthorized access. Secondary containment provides an essential barrier in the event of a primary container failure.
Step 4: Final Disposal
Final disposal must be handled by qualified professionals.
-
Action: Contact your institution's EHS department (or equivalent) to arrange for the pickup of the hazardous waste container.
-
Causality: The standard and accepted method for the disposal of this type of chemical waste is high-temperature incineration by a licensed and approved waste disposal facility.[5] These facilities are equipped with the necessary afterburners and scrubbers to destroy the compound completely and safely, preventing environmental release.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Secure the Area: Prevent unauthorized entry into the spill zone.
-
Don PPE: If not already wearing it, don the full, appropriate PPE as described in Section 2.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow to prevent dust from becoming airborne.[4][5] Do not use combustible materials like paper towels for the initial cleanup.
-
Action: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][5]
-
-
Decontaminate: Clean the spill area thoroughly. The specific cleaning agent should be determined in consultation with your institution's EHS guidelines.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in the hazardous waste container along with the spilled chemical.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size.[5]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Safety Data Sheet for 2-Nitrobenzoic acid. (2025). Sigma-Aldrich.
- Material Safety Data Sheet - 5,5'-Dithiobis(2-nitrobenzoic acid), 99%. Cole-Parmer.
- Safety Data Sheet: 5,5'-Dithio-bis-(2-nitrobenzoic acid). (2024). Carl ROTH.
- Safety Data Sheet for 4-Nitrobenzoic acid. (2025). Sigma-Aldrich.
- Safety Data Sheet for 5,5`-Dithiobis(2-nitrobenzoic acid), 99%. (2025). Fisher Scientific.
- Safety Data Sheet for 4-Nitrobenzoic acid. (2014). Fisher Scientific.
- Hazardous Laboratory Chemicals Disposal Guide. Reed College.
- Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide for Labor
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Guidelines on the Disposal of Chemical Wastes from Labor
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for 4,5-Diethoxy-2-nitrobenzoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or specialized reagents like 4,5-Diethoxy-2-nitrobenzoic acid requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. The protocols herein are designed as a self-validating system, grounded in the established hazard profiles of structurally similar aromatic nitro compounds.
Hazard Profile Analysis: An Evidence-Based Approach
The primary hazards associated with nitrobenzoic acid derivatives consistently point to irritant and potential toxicological effects.[2][5] Our operational plan must therefore be built around mitigating these risks.
| Potential Hazard | GHS Category (Inferred) | Rationale & Implication for Handling |
| Serious Eye Irritation | Category 2 / 2A | Direct contact with the solid powder or solutions can cause significant eye irritation.[2] This necessitates robust eye protection at all times. |
| Skin Irritation | Category 2 | The compound is likely to cause skin irritation upon contact.[2] Proper gloves and protective clothing are mandatory to prevent exposure. |
| Respiratory Tract Irritation | Category 3 (Single Exposure) | Inhalation of the fine powder can irritate the respiratory system.[2][5] This risk is highest when weighing or transferring the solid, making engineering controls and, in some cases, respiratory protection essential. |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Accidental ingestion may be harmful.[1][3] This underscores the importance of stringent hygiene practices, such as prohibiting eating or drinking in the lab and thorough hand washing.[4][6] |
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a static choice but a dynamic risk assessment based on the specific procedure being performed.
Eye and Face Protection
At a minimum, chemical splash goggles with side protection conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required whenever handling the solid or its solutions.[7]
-
Causality: The powder form of the acid can easily become airborne and enter the eye. Goggles provide a full seal around the eyes, offering superior protection against dust and splashes compared to standard safety glasses.[8]
-
Escalation: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a full-face shield worn over chemical splash goggles is mandated.
Skin and Body Protection
-
Hand Protection: Always wear suitable chemical-resistant gloves tested according to EN 374.[1][2] The choice of glove material (e.g., nitrile, neoprene) is critical. No single glove is impervious to all chemicals. It is essential to consult the glove manufacturer’s data to determine the breakthrough time for aromatic compounds. Always inspect gloves for damage before use and remove them before leaving the laboratory.[6]
-
Protective Clothing: A laboratory coat must be worn and fully fastened.[8] This protects against incidental contact and small splashes. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
-
General Attire: Do not wear shorts, skirts, or open-toed shoes in the laboratory.[8] Long hair and loose clothing should be confined.[9]
Respiratory Protection
Engineering controls are the first line of defense. All work that may generate dust, such as weighing or transferring the solid, must be conducted in a certified chemical fume hood .[10]
-
When Respirators are Required: If a fume hood is not available or if engineering controls are insufficient to keep exposure below acceptable limits, respiratory protection is necessary.[4] For dusts, a NIOSH-approved air-purifying respirator with a P3 filter or a Type N95 dust mask is recommended.[10][11]
-
Fit and Maintenance: Ensure any respirator is properly fitted and that you have been trained on its use, maintenance, and limitations.
Procedural Guidance: From Operation to Disposal
Experimental Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on the laboratory task involving this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[7][12]
-
Don PPE: Put on your lab coat, chemical splash goggles, and appropriate gloves.
-
Handling: Conduct all manipulations inside a chemical fume hood to minimize inhalation risk.[3] Use a spatula for transferring the solid reagent; avoid creating dust clouds.[6]
-
Post-Handling: Tightly seal the container after use.[7]
-
Hygiene: After handling is complete, remove gloves and dispose of them in the designated hazardous waste container. Immediately wash your hands thoroughly with soap and water.[4][8]
Spill and Disposal Plan
-
Small Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). To prevent dust formation, you can dampen the solid spill with 60-70% ethanol.[10]
-
Carefully sweep the dampened material into a designated hazardous waste container.[10]
-
Clean the spill area with a soap and water solution.
-
Place all contaminated materials, including gloves and absorbent pads, into a sealed and labeled hazardous waste bag or container.[10]
-
-
Waste Disposal:
-
This material and its container must be disposed of as hazardous waste.[1]
-
Collect all waste, including unused reagent and contaminated disposables, in a clearly labeled, sealed container compatible with the chemical.[13]
-
Do not empty into drains or mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.[1][11]
-
Arrange for pickup and disposal through your institution's certified hazardous waste program.
-
By adhering to these scientifically grounded protocols, you build a resilient culture of safety, ensuring that your valuable research is conducted with the highest regard for personal and environmental well-being.
References
- Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. (2024). [Link]
- Safety Data Sheet: 5,5'-Dithio-bis-(2-nitrobenzoic acid). Carl ROTH. (2024). [Link]
- Working with Chemicals - Prudent Practices in the Laboratory.
- School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). (N.D.). [Link]
- Chemical Safety. Environmental Health and Safety, Missouri S&T. (N.D.). [Link]
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Central Washington University. (2011). [Link]
- Hazardous Waste Disposal Procedures.
- SAFETY. Massachusetts Institute of Technology (MIT). (N.D.). [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdc.gov [cdc.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. mtu.edu [mtu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
